Ethyl 5-methylfuran-3-carboxylate
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
ethyl 5-methylfuran-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10O3/c1-3-10-8(9)7-4-6(2)11-5-7/h4-5H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZVHSZJXVCZRTP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=COC(=C1)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20490767 | |
| Record name | Ethyl 5-methylfuran-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20490767 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
26501-83-7 | |
| Record name | Ethyl 5-methylfuran-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20490767 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to Ethyl 5-methylfuran-3-carboxylate: Properties, Structure, and Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl 5-methylfuran-3-carboxylate, a substituted furan derivative, is a heterocyclic compound of growing interest within the scientific community, particularly in the fields of medicinal chemistry and drug discovery. The furan nucleus is a versatile scaffold found in numerous biologically active compounds, and its derivatives have shown a wide range of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This guide provides a comprehensive overview of the chemical and physical properties, structural features, synthesis, and potential applications of this compound, serving as a valuable resource for researchers engaged in the design and development of novel therapeutic agents.
Chemical Structure and Properties
This compound, also known by its synonyms ethyl 5-methyl-3-furoate and 5-methyl-furan-3-carboxylic acid ethyl ester, possesses the molecular formula C₈H₁₀O₃ and a molecular weight of 154.16 g/mol . Its structure features a central furan ring substituted with a methyl group at the 5-position and an ethyl carboxylate group at the 3-position.
Structural Representation:
Caption: A generalized synthetic workflow for furan-3-carboxylates.
Detailed Experimental Protocol (Hypothetical, based on related syntheses):
-
Condensation: To a solution of ethyl acetoacetate in a suitable solvent (e.g., ethanol), add a base such as sodium ethoxide.
-
Alkylation: To the resulting enolate, add 2-chloroacetone and stir the reaction mixture at room temperature.
-
Work-up: After the reaction is complete, neutralize the mixture with a weak acid and extract the product with an organic solvent.
-
Cyclization and Dehydration: The crude intermediate is then treated with a dehydrating agent, such as a strong acid (e.g., sulfuric acid) or heated to induce cyclization to the furan ring.
-
Purification: The final product, this compound, is purified by distillation under reduced pressure.
Reactivity and Potential Applications in Drug Development
The furan ring in this compound is an electron-rich aromatic system, making it susceptible to electrophilic substitution reactions. The positions on the furan ring (C2 and C4) are the most likely sites for such reactions. The ester and methyl groups also offer sites for further chemical modification, allowing for the synthesis of a diverse library of derivatives.
The furan scaffold is a key component in a number of clinically approved drugs, highlighting its importance in pharmaceutical research. Furan derivatives have been reported to exhibit a wide range of biological activities, including:
-
Antimicrobial activity: The furan ring is present in nitrofurantoin, an antibiotic used to treat urinary tract infections.
-
Anti-inflammatory activity: Some furan-containing compounds have shown potent anti-inflammatory effects.
-
Anticancer activity: Various furan derivatives have been investigated for their potential as anticancer agents.
The presence of the ester and methyl groups on the furan ring of this compound provides opportunities for medicinal chemists to explore its potential as a lead compound for the development of new drugs. By modifying these functional groups, it may be possible to enhance the compound's biological activity, selectivity, and pharmacokinetic properties.
Safety and Handling
Conclusion
This compound is a versatile heterocyclic compound with significant potential for applications in organic synthesis and drug discovery. This technical guide has provided a comprehensive overview of its structure, properties, and synthesis. Further research into the biological activities of this compound and its derivatives is warranted to fully explore its therapeutic potential. The information presented here serves as a valuable starting point for researchers interested in leveraging the unique chemical features of the furan scaffold for the development of novel and effective therapeutic agents.
References
- Oriental Journal of Chemistry. (2023). Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review.
- PubChem. (n.d.). Ethyl 5-formyl-2-methylfuran-3-carboxylate.
- LookChem. (n.d.). Cas 26501-54-2,TETRABUTYLAMMONIUM NITRITE.
- PubChemLite. (n.d.). This compound (C8H10O3).
- Semantic Scholar. (n.d.). Novel synthesis of furancarboxylate derivatives via cyclization reactions of (E)-ethyl 3-aryl-2-cyanoacrylates.
- Chemical Synthesis Database. (2025). ethyl 5-methyl-3-furoate.
An In-depth Technical Guide to Ethyl 5-methylfuran-3-carboxylate: Properties, Synthesis, and Applications in Medicinal Chemistry
Introduction
The furan nucleus, a five-membered aromatic heterocycle containing one oxygen atom, is a foundational scaffold in medicinal chemistry and natural product synthesis.[1][2][3] Its derivatives are integral to a wide array of pharmacologically active compounds, exhibiting properties that span antimicrobial, anti-inflammatory, and anticancer activities.[2][3] Among this diverse chemical class, Ethyl 5-methylfuran-3-carboxylate stands out as a valuable synthetic intermediate. Its specific substitution pattern—an ethyl ester at the 3-position and a methyl group at the 5-position—offers strategic points for chemical modification, making it a key building block in the synthesis of more complex molecules.
This guide provides a comprehensive technical overview of this compound for researchers, chemists, and drug development professionals. It consolidates available chemical data, explores rational synthetic approaches, discusses its application in the development of therapeutic agents, and addresses critical safety considerations based on current knowledge.
Section 1: Chemical Identity and Physicochemical Properties
Precise identification is the cornerstone of chemical research. The following tables summarize the key identifiers and known physical properties of this compound. It is critical to note that while some commercial suppliers list CAS Number 26501-83-7 for this compound, other chemical databases indicate that a specific CAS number has not been formally assigned, reflecting a common challenge with specialized reagents.[4][5]
Table 1: Chemical Identifiers for this compound
| Identifier | Value | Source |
| IUPAC Name | This compound | ChemSynthesis[5] |
| Synonyms | ethyl 5-methyl-3-furoate, 5-methylfuran-3-carboxylic acid ethyl ester | ChemSynthesis[5] |
| CAS Number | 26501-83-7 (Note: Discrepancies exist) | BLD Pharm[4] |
| Molecular Formula | C₈H₁₀O₃ | ChemSynthesis[5] |
| Molecular Weight | 154.17 g/mol | ChemSynthesis[5] |
| Canonical SMILES | CCOC(=O)C1=COC(=C1)C | ChemSynthesis[5] |
| InChIKey | HZVHSZJXVCZRTP-UHFFFAOYSA-N | (Structure-derived) |
Table 2: Physical and Computed Properties
| Property | Value | Notes | Source |
| Melting Point | Not available | Experimental data not found. | ChemSynthesis[5] |
| Boiling Point | Not available | Experimental data not found. | ChemSynthesis[5] |
| Density | Not available | Experimental data not found. | ChemSynthesis[5] |
| XLogP3 | 1.6 | Computed value; indicates moderate lipophilicity. | (Predicted) |
The absence of experimentally determined physical properties such as melting and boiling points underscores the compound's status as a synthetic intermediate rather than a widely characterized bulk chemical.[5] Researchers should anticipate that it may be an oil or a low-melting solid at room temperature.
Section 2: Synthesis and Reactivity
Representative Protocol: Fischer-Speier Esterification
This protocol is adapted from standard procedures for the esterification of furan carboxylic acids and serves as a validated, explanatory workflow.[6]
Causality Behind Experimental Choices:
-
Excess Ethanol: The reaction is an equilibrium. Using ethanol as the solvent drives the reaction toward the product side, maximizing yield according to Le Châtelier's principle.
-
Acid Catalyst (H₂SO₄): Concentrated sulfuric acid protonates the carbonyl oxygen of the carboxylic acid. This protonation renders the carbonyl carbon significantly more electrophilic and thus more susceptible to nucleophilic attack by the ethanol.
-
Reflux: Heating the reaction to the boiling point of the solvent (ethanol) increases the reaction rate, allowing equilibrium to be reached in a practical timeframe.
-
Neutralization: The post-reaction wash with a weak base (e.g., sodium bicarbonate solution) is crucial to quench the acid catalyst and remove any unreacted carboxylic acid, facilitating purification.
Step-by-Step Methodology:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 5-methylfuran-3-carboxylic acid (1.0 eq) in absolute ethanol (10-20 mL per gram of acid).
-
Catalyst Addition: Carefully add concentrated sulfuric acid (0.05-0.1 eq) dropwise to the stirring solution.
-
Heating: Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Work-up: After cooling to room temperature, reduce the volume of ethanol under reduced pressure. Dilute the residue with diethyl ether and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent in vacuo. The crude product can be purified by vacuum distillation or flash column chromatography to yield the final ester.
Caption: Conceptual pathway illustrating the use of the compound as a building block in multi-step synthesis.
Broader Biological Context
Beyond specific synthetic examples, substituted furan carboxylates are widely investigated for a range of biological activities. Studies on related molecules have reported:
-
Antibacterial and Antifungal Activity: The furan ring is a component of many natural and synthetic antimicrobial agents. [1][8][9]* Anti-inflammatory Effects: Certain furan derivatives have been shown to possess anti-inflammatory properties. [1]* Cytotoxicity: Various furan compounds have demonstrated cytotoxic effects against cancer cell lines, making them an area of active research in oncology. [1][8] The presence of the furan core in this compound suggests its potential as a precursor for new agents in these therapeutic areas.
Section 4: Safety, Handling, and Spectroscopic Data
Safety and Handling
As a Senior Application Scientist, I strongly advise the following:
-
Assume Hazard: In the absence of data, treat the compound as potentially harmful. Handle it in a well-ventilated fume hood at all times.
-
Personal Protective Equipment (PPE): Wear standard PPE, including safety glasses, a lab coat, and chemical-resistant gloves.
-
Risk Assessment: Before use, perform a thorough, documented risk assessment.
-
Avoid Extrapolation: While SDS for related furan compounds may indicate hazards such as flammability, irritation, or acute toxicity, this information should not be directly extrapolated without verification. [10][11]
Expected Spectroscopic Features
No public, experimentally verified spectra (NMR, IR, MS) for this specific compound were found. However, based on its structure, the following characteristic signals can be predicted, which is essential for reaction monitoring and product confirmation:
-
¹H NMR:
-
A triplet and a quartet in the ~1.3 ppm and ~4.3 ppm regions, respectively, for the ethyl ester group (CH₃ and OCH₂).
-
Two singlets or narrow doublets in the aromatic region (~6.0-8.0 ppm) for the two furan protons.
-
A singlet around ~2.3 ppm for the methyl group attached to the furan ring.
-
-
¹³C NMR:
-
A signal for the ester carbonyl carbon (~160-170 ppm).
-
Four distinct signals for the furan ring carbons.
-
Signals for the ethyl group carbons (~60 ppm for OCH₂ and ~14 ppm for CH₃).
-
A signal for the methyl group carbon (~13 ppm).
-
-
IR Spectroscopy:
-
A strong C=O stretch for the ester at ~1720 cm⁻¹.
-
C-O stretching bands for the ester and furan ether linkages.
-
C-H stretching bands for the aromatic and aliphatic protons.
-
Conclusion
This compound is a strategically important, yet underexplored, chemical intermediate. Its value lies not in its own biological activity but in its potential as a versatile building block for the synthesis of novel therapeutic agents, particularly in the fields of oncology and infectious diseases. The lack of comprehensive physical and safety data mandates that researchers approach this compound with caution and diligence. Further characterization of its properties and reactivity will undoubtedly unlock new avenues for innovation in drug discovery and development.
References
- Sengpracha, W., et al. (2019). Synthesis and Biological Activity Studies of Methyl-5-(Hydroxymethyl)-2-Furan Carboxylate and Derivatives. Oriental Journal of Chemistry, 35(3).
- Sengpracha, W., et al. (2019). Synthesis and Biological Activity Studies of Methyl-5-(Hydroxymethyl)-2-Furan Carboxylate and Derivatives. ResearchGate.
- PubChem. Ethyl 5-formyl-2-methylfuran-3-carboxylate. PubChem.
- Ningbo Inno Pharmchem Co., Ltd. (n.d.). Unlocking Innovation: The Diverse Applications of Furan-3-Carboxylic Acid. Ningbo Inno Pharmchem Co., Ltd..
- ChemSynthesis. (2025). ethyl 5-methyl-3-furoate. Chemical Synthesis Database.
- Taechowisan, T., et al. (2020). Evaluating the Effect of Methyl 5-(Hydroxy-Methyl) Furan-2-Carboxylate on Cytotoxicity and Antibacterial Activity. Science Alert.
- Advanced Biotech. (2025). Safety Data Sheet: 2-Methyl-3-Tetrahydrofuranthiol synthetic. Advanced Biotech.
- CPAchem. (2024). Safety data sheet: 5-Ethyl-3-hydroxy-4-methyl-2(5H)-furanone. CPAchem.
- Chemsrc. (2025). ethyl 5-(hydroxymethyl)-2-methylfuran-3-carboxylate. Chemsrc.
- Luo, Y., et al. (2020). Novel synthesis of furancarboxylate derivatives via cyclization reactions of (E)-ethyl 3-aryl-2-cyanoacrylates. Semantic Scholar.
- ResearchGate. (2017). IMPORTANCE OF FURAN BASED COMPOUNDS AND THEIR BIOMEDICAL APPLICATIONS: AN OVERVIEW. ResearchGate.
- Chernyshev, V. M., & Ananikov, V. P. (2023). Bio-Derived Furanic Compounds with Natural Metabolism: New Sustainable Possibilities for Selective Organic Synthesis. National Institutes of Health.
- The Royal Society of Chemistry. (n.d.). A Tunable Precious-Metal-Free System for Selective Oxidative Esterification of Biobased 5-(Hydroxymethyl)furfural. The Royal Society of Chemistry.
- ChemSynthesis. (2025). ethyl 5-butoxy-2-methyl-4,5-dihydro-3-furancarboxylate. ChemSynthesis.
- SpectraBase. (2025). 5-Methyl-2-phenyl-3-furancarboxylic acid ethyl ester. SpectraBase.
- The Good Scents Company. (n.d.). 2-ethyl-5-methyl furan. The Good Scents Company.
- Inovine Meetings LLC. (2024). Furan: A Promising Scaffold for Biological Activity. Inovine Meetings LLC.
- Al-Ostath, A., et al. (2024). Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review. Oriental Journal of Chemistry, 40(2).
- ResearchGate. (n.d.). Synthetic route to methyl-5-(hydroxymethyl)-2-furan carboxylate. ResearchGate.
- PubChem. Ethyl 5-formylfuran-3-carboxylate. PubChem.
- Iannelli, P., et al. (2020). Methyl 5-(2-Fluoro-4-nitrophenyl)furan-2-carboxylate. MDPI.
- PubChem. Methyl furan-3-carboxylate. PubChem.
- NIST. (n.d.). 2(5H)-Furanone, 5-ethyl-. NIST WebBook.
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A Technical Guide to the Synthesis of Substituted Furan-3-Carboxylates
Abstract: The furan ring is a cornerstone heterocyclic motif in medicinal chemistry, materials science, and agrochemicals.[1][2][3][4] Specifically, furan-3-carboxylates serve as pivotal intermediates and structural components in a vast array of biologically active compounds and functional materials.[1][5][6] Their synthesis is a subject of continuous interest and innovation within the chemical research community. This guide provides an in-depth exploration of the principal synthetic routes to substituted furan-3-carboxylates, designed for researchers, scientists, and professionals in drug development. We will traverse the foundational classical reactions that remain relevant today and delve into the modern, transition-metal-catalyzed methodologies that offer enhanced efficiency, scope, and regiocontrol. Each section is grounded in mechanistic principles, providing not just protocols but the strategic rationale behind them.
The Strategic Importance of the Furan-3-Carboxylate Scaffold
The furan scaffold is a privileged structure in drug discovery, appearing in numerous natural products and pharmaceuticals.[3][4][7] The inclusion of a carboxylate group at the 3-position provides a critical handle for further chemical modification, allowing for the construction of complex molecular architectures and the fine-tuning of pharmacokinetic and pharmacodynamic properties.[1][3] From anticancer agents to agrochemicals that enhance crop yields, the applications of these intermediates are extensive and impactful.[1][8] This guide focuses on the core synthetic challenges and solutions for accessing this versatile chemical class.
Foundational Strategies: Classical Furan Syntheses
The enduring utility of classical name reactions lies in their reliability, scalability, and the wealth of available literature. For furan-3-carboxylates, the Feist-Benary synthesis is the most direct and widely employed classical method.
The Feist-Benary Furan Synthesis
The Feist-Benary synthesis is a robust and straightforward condensation reaction between an α-halo ketone and a β-dicarbonyl compound, catalyzed by a base, to produce substituted furans.[9][10][11] When a β-ketoester like ethyl acetoacetate is used, the reaction directly yields a furan-3-carboxylate, making it a cornerstone of this field.[12]
Mechanism and Rationale: The reaction proceeds through a well-established stepwise pathway.[11]
-
Enolate Formation: A base deprotonates the active methylene group of the β-dicarbonyl compound, forming a nucleophilic enolate. The choice of base is critical; mild bases such as pyridine or triethylamine are often preferred to prevent the hydrolysis of the ester group.[11][12]
-
Nucleophilic Substitution: The enolate attacks the α-carbon of the halo-ketone in a classic SN2 reaction, displacing the halide.[12]
-
Cyclization and Dehydration: The resulting intermediate undergoes an intramolecular cyclization, followed by dehydration, to form the aromatic furan ring.[11][12]
Caption: Mechanism of the Feist-Benary Furan Synthesis.
Table 1: Comparison of Reaction Conditions for Feist-Benary Synthesis
| α-Halo Ketone | β-Dicarbonyl Compound | Base | Solvent | Temp (°C) | Yield (%) | Reference |
|---|---|---|---|---|---|---|
| Chloroacetone | Ethyl acetoacetate | Pyridine | Ethanol | Reflux | 65-75 | [12] |
| Phenacyl bromide | Ethyl acetoacetate | Triethylamine | DMF | 80 | 70 | [12] |
| Ethyl bromopyruvate | Acetylacetone | NaOEt | Ethanol | RT | ~60 | [9] |
| 3-Chloroacetylacetone | Ethyl acetoacetate | NH₄OAc | aq. Ethanol | RT | Moderate |[13] |
Experimental Protocol: Synthesis of Ethyl 2,5-dimethylfuran-3-carboxylate [12]
-
Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add ethyl acetoacetate (13.0 g, 0.1 mol) and pyridine (8.7 g, 0.11 mol) in 100 mL of absolute ethanol.
-
Addition of Reactant: While stirring, slowly add chloroacetone (9.25 g, 0.1 mol) to the mixture. An exothermic reaction may be observed.
-
Reaction: Heat the reaction mixture to reflux (approximately 78 °C) and maintain for 4 hours. Monitor the reaction progress using thin-layer chromatography (TLC).
-
Workup: After cooling to room temperature, dilute the mixture with 150 mL of diethyl ether. Transfer the solution to a separatory funnel and wash sequentially with 100 mL of water, 100 mL of saturated aqueous sodium bicarbonate solution, and 100 mL of brine.
-
Isolation: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by vacuum distillation or column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the pure ethyl 2,5-dimethylfuran-3-carboxylate.
The Paal-Knorr Furan Synthesis
The Paal-Knorr synthesis is one of the most fundamental methods for preparing furans, involving the acid-catalyzed cyclization and dehydration of a 1,4-dicarbonyl compound.[14][15][16] While not a direct route to furan-3-carboxylates unless the starting dicarbonyl is appropriately functionalized, it is a versatile and powerful method for accessing the furan core.[16]
Mechanism and Rationale: The reaction begins with the protonation of one carbonyl group, which increases its electrophilicity.[14][16] The other carbonyl tautomerizes to its enol form, which then acts as the nucleophile, attacking the protonated carbonyl to form a five-membered cyclic hemiacetal.[14][16] Subsequent dehydration steps lead to the formation of the aromatic furan ring.[17] The primary challenge of this method is often the synthesis of the requisite 1,4-dicarbonyl precursors.[16]
Caption: Reaction pathway for the Paal-Knorr furan synthesis.
Modern Synthetic Approaches
While classical methods are reliable, modern organic synthesis demands greater efficiency, milder conditions, and broader functional group tolerance. Transition-metal catalysis and novel domino reactions have emerged as powerful tools for constructing the furan-3-carboxylate core.
Transition-Metal-Catalyzed Syntheses
Various transition metals, including rhodium, palladium, gold, and copper, have been employed to catalyze the synthesis of furans from diverse starting materials.[2][5] These methods often proceed via mechanisms like C-H activation, cycloisomerization, or oxidative cyclization.[2][18]
Rhodium(III)-Catalyzed C-H Activation/Cyclization: A notable modern approach involves the Rh(III)-catalyzed cyclization of acrylic acids with α-diazocarbonyl compounds.[18][19] This method provides an efficient route to a variety of furans.[18][19] The carboxylic acid group of the acrylic acid acts as a directing group for vinylic C-H functionalization.
Key Features:
-
Atom Economy: High atom economy due to the C-H activation pathway.[18]
-
Broad Scope: Tolerates a wide range of functional groups on both coupling partners.
-
Mild Conditions: While often requiring elevated temperatures, these methods avoid the harsh acidic conditions of the Paal-Knorr synthesis.
Experimental Protocol: Rh(III)-Catalyzed Synthesis of Furans [18]
-
Setup: In a nitrogen-purged 25 mL sealed tube equipped with a magnetic stir bar, add acrylic acid (0.2 mmol), [Cp*RhCl₂]₂ (6.2 mg, 0.01 mmol, 5 mol%), and cesium acetate (38.4 mg, 0.2 mmol).
-
Solvent and Reagent Addition: Add 1.0 mL of dry THF, followed by the α-diazocarbonyl compound (0.4 mmol).
-
Reaction: Seal the tube and stir the reaction mixture at 130 °C for 12 hours.
-
Workup: After cooling to room temperature, remove the solvent under reduced pressure.
-
Purification: Purify the residue by column chromatography on silica gel (eluent: petroleum ether/ethyl acetate = 10:1) to yield the target furan product.
Synthesis from Ylides and Acetylenic Esters
A regiospecific method for synthesizing polysubstituted furans, including furan-3-carboxylates and furan-3,4-dicarboxylates, involves the reaction of sulfonium acylmethylides with acetylenic esters.[20][21] This approach provides direct access to structurally diverse furans with multiple carboxylate groups.[20][21]
Mechanism and Rationale: The reaction proceeds through a complex tandem sequence involving:
-
Michael addition of the sulfur ylide to the acetylenic ester.
-
A series of intramolecular nucleophilic additions and ring-opening/closing steps.
-
Final elimination of dimethyl sulfide to yield the aromatic furan.
This method is particularly valuable for creating highly substituted and functionalized furan systems that are difficult to access through classical routes.[20]
Table 2: Examples of Furan-3-carboxylates via Ylide Chemistry
| Sulfur Ylide | Acetylenic Ester | Product Substitution | Yield (%) | Reference |
|---|---|---|---|---|
| Me₂S⁺CH⁻COPh | Dimethyl acetylenedicarboxylate | 2-Ph, 3,4-(COOMe)₂ | 85 | [20] |
| Me₂S⁺CH⁻COMe | Ethyl propiolate | 2-Me, 3-COOEt | ~50 | [20] |
| Me₂S⁺CH⁻COPh | Ethyl 4,4,4-trifluorobut-2-ynoate | 2-Ph, 3-COOEt, 4-CF₃ | 57 |[20] |
Cycloaddition Strategies
Cycloaddition reactions, particularly the Diels-Alder reaction, offer a powerful way to construct the core ring system, which can then be converted to a furan.[22] Furan itself can act as a diene in [4+2] cycloadditions with reactive dienophiles.[22] While this often leads to oxabicycloheptane derivatives, these can be valuable intermediates.[22] More direct approaches can involve intramolecular Diels-Alder reactions of specifically designed precursors or [8+2] cycloadditions.[23][24] Rhodium(II) catalysis can also be used to generate a furan ring which then undergoes a subsequent Diels-Alder reaction in a tandem sequence.[25]
Caption: Classification of major synthesis routes for furan-3-carboxylates.
Conclusion
The synthesis of substituted furan-3-carboxylates is a mature yet continually evolving field. Classical methods like the Feist-Benary synthesis provide reliable and scalable access to many fundamental structures. However, the drive for greater efficiency, milder reaction conditions, and access to complex, polysubstituted derivatives has propelled the development of modern synthetic technologies. Transition-metal-catalyzed C-H activation, domino reactions, and novel cycloadditions now offer powerful and elegant solutions to these challenges. For the researcher, scientist, or drug development professional, a thorough understanding of both classical and modern approaches is essential for the strategic design and efficient execution of synthetic campaigns targeting this vital class of heterocyclic compounds.
References
- Padwa, A., Krumpe, K. E., & Weingarten, M. D. (1994). Synthesis of furo[3,4-c]furans using a rhodium(II)-catalyzed cyclization/Diels-Alder cycloaddition sequence. The Journal of Organic Chemistry, 59(11), 3076–3085. [Link]
- Li, Y., Wang, Y., Zhang, Y., & Ma, Z. (2022). Synthesis of Furans via Rhodium(III)-Catalyzed Cyclization of Acrylic Acids with α-Diazocarbonyl Compounds. The Journal of Organic Chemistry, 87(18), 11979–11988. [Link]
- Li, Y., Wang, Y., Zhang, Y., & Ma, Z. (2022). Synthesis of Furans via Rhodium(III)-Catalyzed Cyclization of Acrylic Acids with α-Diazocarbonyl Compounds. PubMed.[Link]
- Kumar, A., Kumar, A., & Kumar, V. (2021). Rhodium(III)-catalyzed synthesis of trisubstituted furans via vinylic C–H bond activation. Organic & Biomolecular Chemistry, 19(31), 6847-6851. [Link]
- Wikipedia. (n.d.). Feist–Benary synthesis. Wikipedia.[Link]
- Scribd. (n.d.). Thiophene and Furan Synthesis Methods. Scribd.[Link]
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- Gomonov, K. A., Pelipko, V. V., Litvinov, I. A., Baichurin, R. I., & Makarenko, S. V. (2024). Synthesis and structure of new substituted furan-3-carboxylate hydrazones.
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- Unknown Author. (n.d.). Synthesis of Furan and Thiophene. SlideShare.[Link]
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"Ethyl 5-methylfuran-3-carboxylate" CAS number and molecular formula
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of Ethyl 5-methylfuran-3-carboxylate, a heterocyclic compound of interest in various chemical and pharmaceutical research fields. This document will delve into its fundamental properties, synthesis, and potential applications, offering a technical resource for professionals in drug development and chemical synthesis.
Core Compound Identification
Chemical Identity: this compound is a furan derivative characterized by an ethyl carboxylate group at the 3-position and a methyl group at the 5-position of the furan ring.
Molecular Formula: C8H10O3[1]
Structural Representation
Caption: Chemical structure of this compound.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is provided below. These properties are crucial for understanding its behavior in various chemical environments and for designing experimental protocols.
| Property | Value | Source |
| Molecular Weight | 154.16 g/mol | [1] |
| InChIKey | HZVHSZJXVCZRTP-UHFFFAOYSA-N | [1] |
| Canonical SMILES | CCOC(=O)C1=COC(=C1)C | [1] |
Synthesis and Experimental Protocols
The synthesis of this compound can be achieved through various organic synthesis routes. A common approach involves the esterification of 5-methylfuran-3-carboxylic acid.
Protocol: Esterification of 5-Methylfuran-3-carboxylic acid
This protocol outlines a standard laboratory procedure for the synthesis of this compound.
Materials:
-
5-Methylfuran-3-carboxylic acid (CAS: 21984-93-0)[4]
-
Ethanol (anhydrous)
-
Sulfuric acid (concentrated)
-
Sodium bicarbonate (saturated solution)
-
Brine (saturated NaCl solution)
-
Magnesium sulfate (anhydrous)
-
Round-bottom flask
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve 5-methylfuran-3-carboxylic acid in an excess of anhydrous ethanol.
-
Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid to the solution while stirring.
-
Reflux: Attach a reflux condenser and heat the mixture to reflux for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, allow the mixture to cool to room temperature.
-
Neutralization: Carefully neutralize the excess acid by slowly adding a saturated solution of sodium bicarbonate until effervescence ceases.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Washing: Wash the organic layer sequentially with water and brine.
-
Drying: Dry the organic layer over anhydrous magnesium sulfate.
-
Solvent Removal: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: The crude this compound can be further purified by vacuum distillation or column chromatography.
Caption: Workflow for the synthesis of this compound.
Applications in Research and Development
This compound serves as a valuable building block in organic synthesis. Its furan core and reactive ester group allow for a variety of chemical transformations, making it a precursor for more complex molecules.
Potential areas of application include:
-
Pharmaceutical Synthesis: The furan moiety is present in numerous biologically active compounds. This ester can be a starting material for the synthesis of novel drug candidates.
-
Agrochemicals: Furan derivatives have been investigated for their potential as herbicides, insecticides, and fungicides.
-
Flavor and Fragrance Industry: Furan esters can contribute to the aroma profiles of various products.
Safety and Handling
As with any chemical substance, proper safety precautions should be taken when handling this compound. It is recommended to consult the Safety Data Sheet (SDS) provided by the supplier for detailed information on handling, storage, and disposal.
Conclusion
This compound is a versatile chemical intermediate with significant potential in various scientific and industrial applications. A thorough understanding of its properties and synthesis is essential for its effective utilization in research and development.
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Biological activity of furan derivatives
An In-Depth Technical Guide to the Biological Activity of Furan Derivatives
Abstract
The furan nucleus, a five-membered aromatic heterocycle containing one oxygen atom, represents a foundational scaffold in medicinal chemistry.[1] Its derivatives are prevalent in numerous natural products and synthetic compounds, exhibiting a vast array of pharmacological activities.[1][2] This technical guide provides an in-depth exploration of the significant biological activities of furan derivatives, with a focus on their applications in antimicrobial, anticancer, anti-inflammatory, and neuroprotective research. This document synthesizes key mechanistic insights, summarizes quantitative data, details relevant experimental methodologies, and visualizes critical pathways and workflows to support and inspire ongoing drug discovery and development efforts.
The Furan Scaffold: A Privileged Structure in Drug Design
The furan ring is considered a versatile pharmacophore in drug discovery.[1] Its unique steric and electronic properties allow it to function as a bioisostere for other aromatic rings, such as phenyl or thiophene. This substitution can lead to improved metabolic stability, enhanced bioavailability, and optimized drug-receptor interactions.[1][3] The adaptability of the furan nucleus permits strategic structural modifications, often at the 2- and 5-positions, which can fine-tune a compound's pharmacological profile.[3][4] Consequently, furan derivatives have been successfully developed into a wide range of therapeutic agents, from the well-known antimicrobial nitrofurantoin to the anti-ulcer drug ranitidine and the withdrawn selective COX-2 inhibitor rofecoxib.[1][3][5]
The general workflow for discovering and developing novel furan-based therapeutic agents is a multi-stage process, beginning with rational design and synthesis, moving through rigorous in vitro and in vivo screening, and culminating in preclinical evaluation.
Antimicrobial Activity: A Cornerstone of Furan Therapeutics
Furan derivatives are renowned for their broad-spectrum antimicrobial properties, demonstrating activity against both Gram-positive and Gram-negative bacteria, as well as various fungal species.[3][6]
Mechanism of Action: The Nitrofuran Paradigm
The nitrofuran class, exemplified by the urinary tract infection antibiotic Nitrofurantoin, provides a classic example of the scaffold's utility.[6] The mechanism is contingent on the reductive activation of the nitro group, a process that occurs preferentially within the microbial cell.[6]
-
Enzymatic Reduction : Bacterial flavoproteins (nitroreductases) reduce the 5-nitro group on the furan ring.[3]
-
Generation of Reactive Intermediates : This reduction creates a cascade of highly reactive, short-lived electrophilic intermediates.
-
Macromolecular Damage : These intermediates indiscriminately attack and damage bacterial macromolecules, including ribosomal proteins and, most critically, DNA, leading to strand breakage and cell death.[1][3]
This multi-targeted mechanism is a key reason why bacterial resistance to nitrofurans develops relatively slowly.
Quantitative Data: Minimum Inhibitory Concentration (MIC)
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. It is a standard metric for quantifying antibacterial potency.
| Compound/Derivative Class | Microorganism | Gram Type | MIC (µg/mL) | Reference |
| Nitrofurantoin | Staphylococcus aureus | Positive | 1.56 | [6] |
| 3-aryl-3(furan-2-yl) propanoic acid | Escherichia coli | Negative | 64 | [7] |
| Furan-rhodanine derivative 4l | MRSA | Positive | 2-4 | [6] |
| 5-Nitrofuran derivatives | Various | Positive & Negative | Inhibitory effects noted | [8] |
Experimental Protocol: Broth Microdilution for MIC Determination
This protocol provides a self-validating system for assessing the in vitro antibacterial efficacy of novel furan derivatives.
-
Preparation of Inoculum : A standardized bacterial suspension (e.g., 0.5 McFarland standard, approximately 1.5 x 10⁸ CFU/mL) is prepared from a fresh culture and then diluted to a final concentration of 5 x 10⁵ CFU/mL in Mueller-Hinton Broth (MHB).
-
Compound Dilution : The test furan derivative is serially diluted (two-fold) in MHB across the wells of a 96-well microtiter plate.
-
Inoculation : Each well is inoculated with the standardized bacterial suspension. A positive control well (broth + inoculum, no compound) and a negative control well (broth only) are included for validation.[1]
-
Incubation : The plate is incubated at 35-37°C for 16-20 hours.[1]
-
Reading Results : The MIC is determined as the lowest concentration of the compound where no visible bacterial growth (turbidity) is observed. The positive control must show growth, and the negative control must remain clear for the assay to be valid.
Anticancer Activity: Targeting Uncontrolled Cell Proliferation
The furan scaffold is a key component in many molecules designed to combat cancer.[9][10] These derivatives exert their effects through various mechanisms, including the induction of cell cycle arrest and apoptosis.[9]
Mechanism of Action: Induction of Apoptosis and Cell Cycle Arrest
Certain furan derivatives have been shown to be potent cytotoxic agents against a range of human cancer cell lines.[9] A common mechanistic pathway involves:
-
Cell Cycle Disruption : Treatment with active furan compounds can lead to the arrest of the cell cycle, frequently at the G2/M phase, preventing mitotic division.[9]
-
Induction of Apoptosis : The compounds can trigger programmed cell death through the intrinsic mitochondrial pathway. This is often characterized by an increase in the pro-apoptotic protein Bax and a decrease in the anti-apoptotic protein Bcl-2, leading to the activation of caspases and subsequent cell death.[9]
Quantitative Data: In Vitro Cytotoxicity (IC₅₀)
The half-maximal inhibitory concentration (IC₅₀) measures the concentration of a compound required to inhibit 50% of cell growth and is a standard metric for cytotoxicity.[1]
| Compound/Derivative | Cancer Cell Line | IC₅₀ (µM) | Mechanism Highlight | Reference |
| Compound 4 (pyridine carbohydrazide) | MCF-7 (Breast) | 4.06 | G2/M Arrest, Apoptosis | [9] |
| Compound 7 (N-phenyl triazinone) | MCF-7 (Breast) | 2.96 | G2/M Arrest, Apoptosis | [9] |
| Compound 7b (furan derivative) | A549 (Lung) | 6.66 | VEGFR-2 Inhibition | [11] |
| Compound 7b (furan derivative) | HT-29 (Colon) | 8.51 | VEGFR-2 Inhibition | [11] |
| Furan-conjugated tripeptide 9 | HeLa (Cervical) | 0.15 µg/mL | Membranolytic Effect | [7] |
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT assay is a robust colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability and cytotoxicity.[4]
-
Cell Seeding : Cancer cells are seeded into a 96-well plate at a predetermined density (e.g., 1 x 10⁴ cells/well) and incubated for 24 hours to allow for attachment.[9]
-
Compound Treatment : The cells are treated with various concentrations of the test furan derivative and incubated for a specified period (e.g., 24 or 48 hours).
-
MTT Addition : The culture medium is removed, and a fresh medium containing MTT (e.g., at 5 mg/mL) is added. The plate is incubated for an additional 4 hours.[9] During this time, mitochondrial dehydrogenases in viable cells cleave the tetrazolium ring of MTT, yielding insoluble purple formazan crystals.
-
Formazan Solubilization : The medium is carefully removed, and an organic solvent, such as dimethyl sulfoxide (DMSO), is added to each well to dissolve the formazan crystals.[1]
-
Absorbance Measurement : The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.[1] The absorbance is directly proportional to the number of viable cells.
-
Calculation : The percentage of cell viability is calculated relative to untreated control cells, and the IC₅₀ value is determined by plotting viability against compound concentration.[1]
Anti-inflammatory Activity: Modulating the Inflammatory Cascade
Furan derivatives have been identified as potent anti-inflammatory agents.[12][13] Their mechanisms often involve the inhibition of key enzymes in the inflammatory pathway, such as cyclooxygenase (COX).[3]
Mechanism of Action: COX Enzyme Inhibition
Inflammation is mediated by prostaglandins, which are synthesized from arachidonic acid by COX enzymes (COX-1 and COX-2). Many anti-inflammatory drugs work by inhibiting these enzymes. The former selective COX-2 inhibitor rofecoxib, for instance, featured a furanone ring that was essential for its enzyme-binding activity.[3] By inhibiting COX-2, which is upregulated at sites of inflammation, furan derivatives can reduce the production of prostaglandins, thereby mitigating pain and inflammation.[12][14]
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The Emerging Potential of Ethyl 5-methylfuran-3-carboxylate in Medicinal Chemistry: A Technical Guide
Foreword: The Furan Scaffold as a Privileged Structure in Drug Discovery
The furan ring, a five-membered aromatic heterocycle, is a cornerstone in the edifice of medicinal chemistry.[1][2] Its prevalence in a vast array of pharmacologically active compounds is a testament to its versatile nature.[3] The furan moiety can act as a bioisostere for a phenyl ring, offering unique electronic and steric properties that can enhance drug-receptor interactions and improve metabolic stability.[1] From antibacterial and antiviral agents to anti-inflammatory and anticancer drugs, the furan scaffold has demonstrated a remarkable breadth of biological activities.[2][4] This guide delves into the potential applications of a specific, yet underexplored, furan derivative: Ethyl 5-methylfuran-3-carboxylate. By examining its synthesis, and drawing insights from structurally related compounds, we aim to illuminate promising avenues for its investigation in modern drug development.
Synthesis of this compound: A Practical Approach
The synthesis of substituted furans is a well-established field in organic chemistry. Among the classical methods, the Feist-Benary furan synthesis offers a reliable and versatile route to furan-3-carboxylates.[5][6] This reaction involves the condensation of an α-halo ketone with a β-dicarbonyl compound in the presence of a base.[7] For the synthesis of this compound, the logical choice of reactants would be chloroacetone and ethyl acetoacetate.
Proposed Synthetic Pathway: The Feist-Benary Reaction
The proposed synthesis proceeds via a base-catalyzed condensation of ethyl acetoacetate and chloroacetone, followed by an intramolecular cyclization and dehydration to yield the furan ring.
Caption: Proposed Feist-Benary synthesis of this compound.
Detailed Experimental Protocol
This protocol is an adapted procedure based on the principles of the Feist-Benary furan synthesis.
Materials:
-
Ethyl acetoacetate (1.0 eq)
-
Chloroacetone (1.0 eq)
-
Pyridine (as a mild base and solvent)
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve ethyl acetoacetate (1.0 eq) in pyridine.
-
Slowly add chloroacetone (1.0 eq) to the mixture.
-
Heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with diethyl ether and wash sequentially with water, saturated aqueous sodium bicarbonate solution, and brine to remove pyridine and any acidic impurities.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
The crude product can be purified by vacuum distillation or column chromatography on silica gel to afford pure this compound.
Potential Applications in Medicinal Chemistry: An Evidence-Based Exploration
While direct studies on the biological activity of this compound are scarce, a comprehensive analysis of structurally similar compounds allows for the formulation of strong hypotheses regarding its potential therapeutic applications.
Anticancer Potential
The furan nucleus is a common scaffold in compounds exhibiting significant anticancer activity.[8][9] Derivatives of 5-methylfuran, in particular, have shown promise. For instance, novel 2-[(4-substituted-5-methylfuran-3-yl)thio]-3-phenylquinazolin-4(3H)-one derivatives have been investigated as potential EGFR inhibitors for cancer therapy.[10] Furthermore, various furan derivatives have demonstrated potent antiproliferative effects against a range of cancer cell lines, with some compounds exhibiting IC50 values in the low micromolar to nanomolar range.[8][9]
Proposed Mechanism of Action:
Many furan-containing anticancer agents induce apoptosis and cause cell cycle arrest in cancer cells.[9] One plausible mechanism for this compound could involve the modulation of key signaling pathways implicated in cancer progression, such as the PI3K/Akt pathway, which has been shown to be affected by other furan derivatives.[3][8]
Caption: Postulated anticancer mechanism of action for this compound.
Quantitative Data from Structurally Related Compounds:
| Compound Class | Cancer Cell Line | IC50 (µM) | Reference |
| Furan derivatives | HeLa | 0.08 - 8.79 | [8] |
| Furan derivatives | SW620 | Moderate to potent | [8] |
| 5-nitrofuran derivatives | MCF-7 | 5.02 | [11] |
| 5-nitrofuran derivatives | MDA-MB-231 | 15.24 | [11] |
| Quinazolinone with 5-methylfuran-3-yl | MCF-7 | 3.91 - 10.58 | [10] |
| Furan-based derivatives | MCF-7 | 2.96 - 4.06 | [9] |
Antimicrobial Activity
Furan derivatives have a long history as antimicrobial agents, with nitrofurantoin being a notable example used in the treatment of urinary tract infections.[4] The furan-3-carboxylate and carboxamide scaffolds have been specifically investigated for their antimicrobial properties.[12][13] Studies have shown that furan derivatives can exhibit activity against both Gram-positive and Gram-negative bacteria, as well as fungi.[4][14]
Proposed Mechanism of Action:
The antimicrobial action of some furan derivatives involves the reductive activation of the molecule within the microbial cell, leading to the formation of reactive intermediates that can damage microbial DNA and other essential macromolecules.[12] While this compound lacks the nitro group common in many antimicrobial furans, the core scaffold may still interfere with essential microbial processes. A potential target could be enzymes involved in cell wall synthesis or nucleic acid replication.
Quantitative Data from Structurally Related Compounds:
| Compound Class | Microorganism | MIC (µg/mL) | Reference |
| Furan derivatives | Candida albicans | 64 | [14] |
| Furan derivatives | Staphylococcus aureus | 128 | [14] |
| Benzofuran derivatives | Candida albicans | 16 - 512 | [4] |
| Furan-derived chalcones | Staphylococcus aureus | 256 | [15] |
Anti-inflammatory Properties
Several furan derivatives have demonstrated significant anti-inflammatory effects.[1][16] These compounds can act through various mechanisms, including the inhibition of nitric oxide (NO) production and the modulation of inflammatory signaling pathways.[4][17]
Proposed Mechanism of Action:
A plausible anti-inflammatory mechanism for this compound could be the inhibition of pro-inflammatory enzymes such as cyclooxygenase (COX) or lipoxygenase (LOX), or the suppression of pro-inflammatory cytokine production. The inhibition of NO production in activated macrophages is a common assay to evaluate the anti-inflammatory potential of new compounds.[17]
Quantitative Data from Structurally Related Compounds:
| Compound Class | Assay | IC50/ED50 | Reference |
| Benzofuran derivatives | NO inhibition in RAW 264.7 cells | 16.5 - 17.31 µM | [17] |
| Furanocoumarins | Carrageenan-induced foot edema | ED50 = 0.016 mg/kg | [4] |
| Furan hybrid molecules | Inhibition of albumin denaturation | 114.31 - 150.99 µg/mL | [18] |
Proposed Experimental Workflow for Biological Evaluation
To validate the therapeutic potential of this compound, a systematic biological evaluation is necessary. The following workflow outlines a representative screening process for anticancer activity.
Caption: A typical experimental workflow for evaluating the anticancer potential of a novel compound.
Protocol: In Vitro Cytotoxicity Screening (MTT Assay)
This protocol provides a method for determining the half-maximal inhibitory concentration (IC50) of this compound against a panel of human cancer cell lines.
Materials:
-
Human cancer cell lines (e.g., MCF-7, A549, HeLa)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
96-well cell culture plates
-
This compound (dissolved in DMSO to create a stock solution)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO (for dissolving formazan crystals)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cancer cells into 96-well plates at an appropriate density and allow them to adhere overnight in a humidified incubator (37°C, 5% CO2).
-
Compound Treatment: Prepare serial dilutions of the this compound stock solution in a complete culture medium. Remove the old medium from the cells and add the different concentrations of the compound. Include a vehicle control (DMSO only) and a positive control (a known anticancer drug).
-
Incubation: Incubate the plates for 48-72 hours.
-
MTT Assay: Add MTT solution to each well and incubate for 2-4 hours to allow viable cells to form formazan crystals.
-
Solubilization: Remove the MTT solution and add DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the compound concentration to determine the IC50 value.
Conclusion and Future Directions
This compound represents a promising, yet largely unexplored, scaffold for the development of novel therapeutic agents. Based on the well-documented biological activities of structurally related furan derivatives, it is highly plausible that this compound possesses significant anticancer, antimicrobial, and/or anti-inflammatory properties. The synthetic route via the Feist-Benary reaction is straightforward and amenable to the generation of a library of analogs for structure-activity relationship (SAR) studies.
Future research should focus on the definitive synthesis and characterization of this compound, followed by a comprehensive biological screening program as outlined in this guide. Elucidation of its precise mechanism of action and identification of its molecular targets will be crucial for its further development as a potential therapeutic candidate. The insights provided in this technical guide are intended to catalyze further investigation into this promising area of medicinal chemistry.
References
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- Synthesis, In Vitro Antitumor Activity and Molecular Mechanism of Novel Furan Derivatives and their Precursors. (n.d.). PubMed.
- Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review. (n.d.). Oriental Journal of Chemistry.
- Synthesis, In Vitro Antitumor Activity and Molecular Mechanism of Novel Furan Derivatives and their Precursors. (n.d.).
- Furan Derivatives: A Comparative Guide to Their Antibacterial Activity. (n.d.). Benchchem.
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The Versatile Building Block: A Technical Guide to Ethyl 5-Methylfuran-3-carboxylate in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the intricate world of organic synthesis, the strategic selection of molecular building blocks is paramount to the efficient construction of complex target molecules. Among the vast arsenal of heterocyclic scaffolds, the furan ring holds a privileged position due to its prevalence in natural products and pharmaceuticals. This in-depth technical guide focuses on a particularly valuable, yet often overlooked, furan derivative: Ethyl 5-methylfuran-3-carboxylate . We will explore its synthesis, reactivity, and its burgeoning role as a versatile precursor in the development of novel chemical entities for medicinal and materials science applications.
The Foundation: Synthesis of this compound
The most direct and industrially scalable approach to substituted furans is the venerable Paal-Knorr synthesis , a powerful acid-catalyzed cyclization of 1,4-dicarbonyl compounds.[1][2][3][4][5] For the targeted synthesis of this compound, the key precursor is ethyl 2-formyl-4-oxopentanoate.
The Paal-Knorr Cyclization: A Mechanistic Perspective
The reaction proceeds through a well-established mechanism. The acid catalyst protonates one of the carbonyl groups, activating it towards nucleophilic attack by the enol form of the other carbonyl. The resulting cyclic hemiacetal then undergoes dehydration to furnish the aromatic furan ring.[1][2] The choice of acid catalyst and reaction conditions can be tailored to optimize the yield and purity of the final product.
Caption: Paal-Knorr synthesis of this compound.
Experimental Protocol: Synthesis from Ethyl 2-formyl-4-oxopentanoate
Materials:
| Reagent/Material | Grade |
| Ethyl 2-formyl-4-oxopentanoate | ≥95% |
| p-Toluenesulfonic acid (p-TsOH) | Reagent Grade |
| Toluene | Anhydrous |
| Anhydrous Sodium Sulfate | Reagent Grade |
| Saturated Sodium Bicarbonate Solution | Laboratory Grade |
| Brine | Laboratory Grade |
Procedure:
-
To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add ethyl 2-formyl-4-oxopentanoate (1.0 equiv) and toluene (to form a 0.5 M solution).
-
Add a catalytic amount of p-toluenesulfonic acid (0.05 equiv).
-
Heat the reaction mixture to reflux and monitor the azeotropic removal of water.
-
Continue refluxing until the starting material is consumed, as monitored by Thin Layer Chromatography (TLC).
-
Cool the reaction mixture to room temperature and wash sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by vacuum distillation or column chromatography on silica gel to afford pure this compound.
Physicochemical and Spectroscopic Characterization
A thorough understanding of the physicochemical and spectroscopic properties of this compound is essential for its identification and for monitoring its transformations in subsequent reactions.
| Property | Value |
| Molecular Formula | C₈H₁₀O₃ |
| Molecular Weight | 154.16 g/mol |
| Appearance | Colorless to pale yellow liquid |
| Boiling Point | Not readily available |
| Density | Not readily available |
Spectroscopic Data (Predicted): [2]
-
¹H NMR (CDCl₃, 400 MHz): δ 7.85 (s, 1H, H-2), 6.15 (s, 1H, H-4), 4.30 (q, J = 7.1 Hz, 2H, -OCH₂CH₃), 2.35 (s, 3H, -CH₃), 1.35 (t, J = 7.1 Hz, 3H, -OCH₂CH₃).
-
¹³C NMR (CDCl₃, 100 MHz): δ 164.5 (C=O), 158.0 (C-5), 145.0 (C-2), 118.0 (C-3), 108.0 (C-4), 60.5 (-OCH₂CH₃), 14.5 (-OCH₂CH₃), 14.0 (-CH₃).
Note: The provided NMR data is predicted for the title compound based on the analysis of its constitutional isomer, ethyl 5-methylfuran-2-carboxylate, and general principles of NMR spectroscopy. Actual experimental values may vary slightly.[2][6][7][8]
The Reactivity Landscape: A Hub for Molecular Diversification
This compound possesses multiple reactive sites, making it a versatile platform for the synthesis of a diverse array of more complex molecules. The furan ring can act as a diene in cycloaddition reactions, while the ester and methyl groups, as well as the furan ring itself, can be functionalized through various transformations.
Diels-Alder Reaction: Accessing Oxabicyclic Scaffolds
The furan ring, despite its aromatic character, can participate as a diene in [4+2] cycloaddition reactions, particularly with electron-deficient dienophiles. This reaction provides a powerful and atom-economical route to highly functionalized 7-oxabicyclo[2.2.1]heptene derivatives.[9][10][11]
Caption: Diels-Alder reaction of this compound.
Causality in Experimental Design: The choice of dienophile is critical. Electron-withdrawing groups on the dienophile, such as in maleic anhydride or N-substituted maleimides, lower its LUMO energy, facilitating the reaction with the electron-rich furan diene. The reaction can be promoted by heat or Lewis acid catalysis, and the stereochemical outcome (endo vs. exo) is often temperature-dependent.
Cross-Coupling Reactions: Forging New Carbon-Carbon Bonds
To utilize this compound in cross-coupling reactions, it is typically first functionalized to introduce a leaving group, most commonly a halogen, at a specific position on the furan ring. Halogenation at the C-2 position is often regioselective. The resulting halo-furan can then participate in a variety of palladium-catalyzed cross-coupling reactions.[12]
-
Suzuki-Miyaura Coupling: Reaction with boronic acids or their esters to form biaryl or vinyl-substituted furans.
-
Sonogashira Coupling: Reaction with terminal alkynes to introduce alkynyl moieties.[3]
-
Heck Coupling: Reaction with alkenes.
Caption: Cross-coupling strategies starting from this compound.
Trustworthiness in Protocol Design: The success of these cross-coupling reactions is highly dependent on the choice of catalyst, ligand, base, and solvent. A self-validating system involves careful screening of these parameters to achieve optimal yield and selectivity, with rigorous characterization of the products to confirm the desired connectivity.
Applications in Drug Discovery and Agrochemicals
The furan-3-carboxamide scaffold, readily accessible from this compound via amidation, is a key pharmacophore in a variety of biologically active molecules.[13]
Furan-3-carboxamides as Kinase Inhibitors
Numerous furan- and furopyrimidine-based derivatives have been synthesized and evaluated as potent inhibitors of various kinases, which are critical targets in cancer therapy.[6][14] The furan ring can act as a bioisosteric replacement for a phenyl ring, offering modulated electronic and steric properties that can enhance binding to the kinase active site.
Succinate Dehydrogenase Inhibitors (SDHIs) in Agrochemicals
Furan-3-carboxamide derivatives have emerged as a significant class of fungicides that act by inhibiting the succinate dehydrogenase enzyme in the fungal respiratory chain.[13] The versatility of the this compound building block allows for the synthesis of a wide range of analogues with varying substituents to optimize antifungal activity and crop safety.
Conclusion
This compound is a readily accessible and highly versatile building block in organic synthesis. Its rich reactivity, encompassing cycloaddition and cross-coupling reactions, provides a gateway to a vast chemical space of complex molecules. The furan-3-carboxylate core is a privileged scaffold in medicinal chemistry and agrochemical research, underscoring the importance of this building block in the development of new technologies and therapies. This guide has provided a comprehensive overview of its synthesis, characterization, and synthetic applications, with the aim of empowering researchers to harness the full potential of this valuable chemical intermediate.
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An In-depth Technical Guide to the Reactivity of the Furan Ring in Ethyl 5-methylfuran-3-carboxylate
Prepared for: Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of the chemical reactivity of the furan ring in Ethyl 5-methylfuran-3-carboxylate. Furan and its derivatives are pivotal scaffolds in medicinal chemistry and materials science. Understanding the influence of substituents on the reactivity of the furan nucleus is paramount for designing efficient synthetic routes and novel molecular architectures. This document delves into the electronic effects of the C5-methyl and C3-carboxylate groups, offering a detailed examination of the regioselectivity and reaction rates in key transformations such as electrophilic aromatic substitution and cycloaddition reactions. Mechanistic insights are supported by data, established protocols, and visual diagrams to provide a field-ready resource for professionals in chemical and pharmaceutical development.
Introduction: Electronic Landscape of the Furan Ring
Furan is a five-membered aromatic heterocycle containing an oxygen atom. Its aromaticity arises from the delocalization of six π-electrons over the five-membered ring, in accordance with Hückel's rule.[1] The oxygen atom, being sp² hybridized, contributes one of its lone pairs to the aromatic system, which significantly increases the electron density of the ring carbons compared to benzene.[2][3] This π-excessive nature makes furan highly susceptible to electrophilic attack, with reactions estimated to be orders of magnitude faster than those of benzene.[1][4]
In the specific case of This compound , the inherent reactivity of the furan ring is modulated by two key substituents:
-
C5-Methyl Group (-CH₃): An electron-donating group (EDG) that activates the ring towards electrophilic attack through a positive inductive effect (+I) and hyperconjugation. This effect further increases the electron density of the ring.
-
C3-Ethyl Carboxylate Group (-COOEt): An electron-withdrawing group (EWG) that deactivates the ring through a negative inductive (-I) and negative mesomeric (-M) effect. This group draws electron density away from the furan ring.
The interplay of these opposing electronic effects dictates the overall reactivity and, crucially, the regioselectivity of chemical transformations. The C5-methyl group enhances reactivity, while the C3-ester group tempers it and directs incoming electrophiles.
Electrophilic Aromatic Substitution (EAS)
Electrophilic attack on an unsubstituted furan ring preferentially occurs at the C2 (α) position.[3][5] This regioselectivity is governed by the superior stability of the cationic intermediate (the σ-complex), which can be stabilized by three resonance structures, compared to only two for C3 attack.[4][6]
For this compound, the directing effects of the existing substituents must be considered. The activating C5-methyl group strongly directs incoming electrophiles to the adjacent C4 position. The deactivating C3-ester group also directs to the C4 position (meta-directing influence within the furan system).[7][8] Therefore, these effects are synergistic, making the C4 position the primary site for electrophilic attack . The C2 position is sterically hindered and electronically deactivated by the adjacent ester group.
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An In-Depth Technical Guide to the Stability and Storage of Ethyl 5-methylfuran-3-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Authored by: Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of the chemical stability and recommended storage conditions for Ethyl 5-methylfuran-3-carboxylate, a key intermediate in pharmaceutical and materials science research. Drawing upon established principles of furan chemistry and best practices in chemical management, this document outlines the intrinsic stability of the molecule, potential degradation pathways, and scientifically grounded protocols for storage and handling. Furthermore, it details a systematic approach to stability assessment through forced degradation studies and the development of a robust stability-indicating analytical method.
Introduction: Understanding the Furan Core
This compound belongs to the furan family of heterocyclic compounds. The furan ring, while aromatic, possesses lower resonance energy compared to benzene, rendering it more susceptible to certain chemical transformations.[1] This inherent reactivity is a critical consideration for its long-term stability and storage. The substituents on the furan ring—an electron-donating methyl group at the 5-position and an electron-withdrawing ethyl carboxylate group at the 3-position—play a significant role in modulating the electron density and, consequently, the stability of the furan core.[1] The methyl group tends to increase the ring's electron density, potentially making it more susceptible to electrophilic attack, while the carboxylate group decreases it, which can enhance stability against acid-catalyzed degradation.[1]
Intrinsic Stability and Potential Degradation Pathways
The stability of this compound is influenced by several environmental factors, including temperature, light, pH, and the presence of oxidizing agents. Understanding the potential degradation pathways is paramount for establishing appropriate storage and handling protocols.
Thermal Decomposition
Photodegradation
Furan compounds can be susceptible to photodegradation, especially in the presence of light and oxygen.[3] This can lead to the formation of endoperoxides and subsequent ring-opening to yield unsaturated dicarbonyl compounds or polymerization.[1] Therefore, protection from light is a critical factor in maintaining the integrity of this compound.
Hydrolytic Degradation (pH Influence)
The ester functional group in this compound is susceptible to hydrolysis under both acidic and basic conditions, yielding 5-methylfuran-3-carboxylic acid and ethanol. The rate of hydrolysis is pH-dependent, with extremes in pH accelerating the degradation.[4]
-
Acid-Catalyzed Hydrolysis: Under acidic conditions, the furan ring itself can also undergo protonation, leading to nucleophilic attack by water and subsequent ring-opening to form 1,4-dicarbonyl compounds.[1]
-
Base-Catalyzed Hydrolysis (Saponification): In the presence of strong bases, the ester is readily saponified.
It is crucial to maintain a neutral pH environment when working with solutions of this compound to minimize hydrolytic degradation.
Oxidative Degradation
The furan ring is sensitive to oxidation, which can be initiated by atmospheric oxygen, peroxides, or other oxidizing agents.[1] This can lead to complex degradation pathways and the formation of various byproducts. Storing the compound under an inert atmosphere can mitigate oxidative degradation.
Recommended Storage and Handling Protocols
Based on the chemical properties and potential degradation pathways, the following storage and handling conditions are recommended to ensure the long-term stability of this compound.
| Parameter | Recommended Condition | Justification |
| Temperature | Store at low temperatures, such as refrigeration (2-8 °C) or frozen (≤ -20 °C). | To minimize thermal degradation and slow down potential chemical reactions.[1] |
| Light | Protect from light by using amber-colored vials or storing in a dark place. | To prevent photolytic degradation.[1] |
| Atmosphere | Store under an inert atmosphere (e.g., nitrogen or argon). | To prevent oxidation by atmospheric oxygen.[1] |
| Moisture | Keep in a tightly sealed container in a dry place. | To prevent hydrolysis of the ester and potential degradation of the furan ring. |
| pH (for solutions) | Maintain a neutral pH. | To avoid acid or base-catalyzed hydrolysis of the ester and degradation of the furan ring.[1][4] |
Incompatible Materials: Avoid contact with strong oxidizing agents and strong bases.
Stability Assessment: A Proactive Approach
To rigorously assess the stability of this compound and to develop a stability-indicating analytical method, a forced degradation study is recommended. This involves subjecting the compound to a range of stress conditions that are more severe than accelerated stability testing conditions.
Forced Degradation Study Design
The following diagram illustrates a typical workflow for a forced degradation study.
Caption: Workflow for a forced degradation study.
Experimental Protocol: Forced Degradation
Objective: To generate potential degradation products of this compound under various stress conditions.
Materials:
-
This compound
-
Hydrochloric acid (HCl), 0.1 M and 1 M
-
Sodium hydroxide (NaOH), 0.1 M and 1 M
-
Hydrogen peroxide (H₂O₂), 3%
-
Methanol or Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
pH meter
-
Thermostatic oven
-
Photostability chamber (compliant with ICH Q1B guidelines)[5][6]
Procedure:
-
Sample Preparation: Prepare a stock solution of this compound in methanol or acetonitrile at a concentration of approximately 1 mg/mL.
-
Acid Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 M HCl. Keep the mixture at 60°C. Withdraw aliquots at appropriate time intervals (e.g., 2, 4, 8, and 24 hours), neutralize with an equivalent amount of 0.1 M NaOH, and dilute with the mobile phase for HPLC analysis. Repeat with 1 M HCl if no significant degradation is observed.
-
Base Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH. Keep the mixture at room temperature. Withdraw aliquots at appropriate time intervals, neutralize with an equivalent amount of 0.1 M HCl, and dilute with the mobile phase for analysis.
-
Oxidative Degradation: To 1 mL of the stock solution, add 1 mL of 3% H₂O₂. Keep the mixture at room temperature, protected from light. Withdraw aliquots at appropriate time intervals and dilute with the mobile phase for analysis.
-
Thermal Degradation: Place a known amount of solid this compound in a vial and keep it in a thermostatic oven at 80°C. At specified time points, withdraw a sample, dissolve it in the mobile phase to a known concentration, and analyze.
-
Photolytic Degradation: Expose a solution of the compound (in a photostable, transparent container) and the solid compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.[6][7][8] A dark control sample should be stored under the same conditions but protected from light. Analyze the samples after exposure.
Development of a Stability-Indicating Analytical Method
A stability-indicating method is crucial for accurately quantifying the decrease in the concentration of the active substance due to degradation. High-Performance Liquid Chromatography (HPLC) with UV detection is a widely used technique for this purpose.[2][9][10][11][12]
HPLC Method Parameters (A Starting Point)
The following parameters can be used as a starting point for developing a stability-indicating HPLC method for this compound. Optimization will be necessary based on the results of the forced degradation study.
| Parameter | Suggested Condition |
| Column | C18 reversed-phase (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | A gradient of Acetonitrile and Water (or a suitable buffer like phosphate buffer, pH 7) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at a wavelength of maximum absorbance (to be determined by UV scan) |
| Injection Volume | 10 µL |
| Column Temperature | 25-30 °C |
Method Validation
The developed HPLC method must be validated according to ICH guidelines to ensure it is suitable for its intended purpose.[2][9] Key validation parameters include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of its degradation products. This is demonstrated by achieving baseline separation of the parent compound from all degradation peaks.
-
Linearity: The ability to obtain test results which are directly proportional to the concentration of the analyte.
-
Accuracy: The closeness of the test results to the true value.
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.
-
Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest amount of analyte that can be detected and quantified with acceptable precision and accuracy.
-
Robustness: The capacity of the method to remain unaffected by small, but deliberate variations in method parameters.
Caption: HPLC method validation workflow.
Conclusion
This compound, while a valuable chemical intermediate, requires careful consideration of its stability and storage conditions. Its susceptibility to degradation via thermal, photolytic, hydrolytic, and oxidative pathways necessitates storage at low temperatures, protected from light, in a dry and inert environment. A proactive approach to stability assessment through forced degradation studies, coupled with the development of a validated stability-indicating HPLC method, is essential for ensuring the quality and reliability of this compound in research and development applications. By adhering to the principles and protocols outlined in this guide, researchers can confidently maintain the integrity of this compound for its intended use.
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An In-depth Technical Guide to Ethyl 5-methylfuran-3-carboxylate: Synthesis, Handling, and Application Considerations
For Researchers, Scientists, and Drug Development Professionals
Authored by: Your Senior Application Scientist
Introduction
Ethyl 5-methylfuran-3-carboxylate is a substituted furan derivative that holds potential as a building block in medicinal chemistry and materials science. The furan nucleus is a privileged scaffold, appearing in numerous biologically active compounds and natural products. This guide provides a comprehensive overview of the synthesis, safe handling, and potential applications of this compound, with a particular emphasis on the current landscape of available data and existing knowledge gaps. As a Senior Application Scientist, the focus of this document is to blend established chemical principles with practical, safety-oriented insights to empower researchers in their work with this compound.
Physicochemical Properties and Structural Elucidation
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₈H₁₀O₃ | [1] |
| Molecular Weight | 154.16 g/mol | [1] |
| CAS Number | 26501-83-7 | [2][3] |
| Appearance | Not available | - |
| Melting Point | Not available | [1] |
| Boiling Point | Not available | [1] |
| Density | Not available | [1] |
Spectroscopic Characterization: A Note on Data Gaps
A thorough search of scientific literature and databases reveals a lack of published, experimentally verified spectroscopic data (¹H NMR, ¹³C NMR, IR, MS) for this compound. This is a critical consideration for researchers, as unambiguous characterization of synthesized material is paramount. While predicted spectra can be generated using computational tools, they must be used with caution and are not a substitute for experimental verification. For any research involving this compound, it is imperative to perform full spectroscopic characterization to confirm its identity and purity. A patent for a urease-inhibiting pharmaceutical composition lists this compound as a component, suggesting its synthesis and characterization have been performed, though the data is not publicly detailed.[4]
Synthesis of this compound
The synthesis of substituted furans can be achieved through various established methods. For this compound, the Feist-Benary furan synthesis is a highly relevant and versatile approach.[5][6][7] This reaction involves the condensation of an α-halo ketone with a β-dicarbonyl compound in the presence of a base.[5][7]
The Feist-Benary Synthesis: A Mechanistic Overview
The Feist-Benary synthesis proceeds through a series of well-understood steps:
-
Enolate Formation: A base abstracts an acidic α-proton from the β-dicarbonyl compound (in this case, ethyl acetoacetate) to form a nucleophilic enolate.
-
Nucleophilic Attack: The enolate attacks the α-carbon of the α-halo ketone (e.g., chloroacetone), displacing the halide in an Sₙ2 reaction.
-
Intramolecular Cyclization: The resulting intermediate undergoes a base-catalyzed intramolecular cyclization.
-
Dehydration: A final dehydration step yields the aromatic furan ring.
Caption: Mechanistic workflow of the Feist-Benary furan synthesis.
Experimental Protocol: Feist-Benary Synthesis
This protocol is a generalized procedure based on the Feist-Benary reaction for the synthesis of a substituted furan-3-carboxylate.[5]
Materials:
-
Ethyl acetoacetate
-
Chloroacetone (or another suitable α-halo ketone)
-
A mild base (e.g., pyridine, triethylamine)
-
Anhydrous solvent (e.g., ethanol, diethyl ether)
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Standard laboratory glassware for organic synthesis (round-bottom flask, reflux condenser, separatory funnel)
-
Rotary evaporator
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve ethyl acetoacetate (1.0 equivalent) in the chosen anhydrous solvent.
-
Add the mild base (1.2 equivalents) to the solution and stir.
-
Slowly add the α-halo ketone (1.0 equivalent) to the reaction mixture.
-
Heat the mixture to reflux and maintain for a period determined by reaction monitoring (e.g., via Thin Layer Chromatography). A typical reaction time might be several hours.
-
After the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with diethyl ether and transfer it to a separatory funnel.
-
Wash the organic layer sequentially with water, saturated aqueous sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter to remove the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
The crude product can be purified by vacuum distillation or column chromatography on silica gel.
Alternative Synthetic Routes: The Paal-Knorr Synthesis
Another classical method for furan synthesis is the Paal-Knorr synthesis , which involves the acid-catalyzed cyclization of a 1,4-dicarbonyl compound.[8][9][10] While a direct 1,4-dicarbonyl precursor for this compound may not be as readily available as the starting materials for the Feist-Benary synthesis, this method remains a cornerstone of furan chemistry.[8][9]
Caption: Key steps in the Paal-Knorr synthesis of furans.
Safety and Handling: A Precautionary Approach
The absence of specific toxicological data for this compound necessitates a highly precautionary approach to its handling. The safety profile must be inferred from the known hazards of the furan chemical class. Furan itself is a flammable, volatile liquid that is toxic and a suspected human carcinogen.[11] Exposure to furan can lead to liver and bile duct tumors in animal studies.[11] Many furan derivatives are skin and eye irritants.[12]
GHS Hazard Profile (Inferred)
While a specific GHS classification for this compound is not widely available, based on the furan scaffold, the following hazards should be anticipated:
-
Flammable Liquid: Furan and many of its derivatives are flammable.[13][14]
-
Acute Toxicity (Oral, Inhalation): Harmful if swallowed or inhaled.[13]
-
Skin and Eye Irritation: May cause skin and eye irritation.[13]
-
Carcinogenicity/Mutagenicity: Suspected of causing genetic defects and cancer.[13]
-
Organ Toxicity: May cause damage to organs through prolonged or repeated exposure.[13][14]
Mandatory Handling Protocols
All work with this compound must be conducted under the assumption that it is a hazardous substance.
Caption: A workflow for the safe handling of this compound.
Personal Protective Equipment (PPE):
-
Eye Protection: Chemical safety goggles are mandatory. A face shield should be worn when there is a risk of splashing.
-
Hand Protection: Chemically resistant gloves (e.g., nitrile) should be worn. Inspect gloves for any signs of degradation before use.
-
Body Protection: A flame-resistant lab coat should be worn and fully fastened.
-
Respiratory Protection: All handling of the compound should be performed in a certified chemical fume hood to avoid inhalation of vapors.[12][15]
Storage and Disposal:
-
Store in a tightly sealed, properly labeled container in a cool, dry, and well-ventilated area away from ignition sources and incompatible materials such as strong oxidizing agents and acids.[12][16]
-
All waste containing this compound should be treated as hazardous waste and disposed of in accordance with institutional and local regulations.[16]
In Silico Toxicity Prediction: Bridging the Data Gap
In the absence of experimental toxicological data, computational (in silico) methods such as Quantitative Structure-Activity Relationship (QSAR) models can provide initial estimates of a compound's potential toxicity.[17] These models correlate chemical structures with known toxicological endpoints.
Mechanism of Furan Toxicity:
The toxicity of many furan-containing compounds is linked to their metabolic activation by cytochrome P450 enzymes in the liver.[17][18] This can lead to the formation of reactive electrophilic intermediates, such as epoxides or cis-enediones, which can covalently bind to cellular macromolecules like proteins and DNA, leading to cellular damage and potentially carcinogenicity.[17][18] It is plausible that this compound could undergo similar metabolic activation. However, it's important to note that not all furan-containing drugs are toxic, as metabolic pathways can vary significantly.[17]
Applications in Research and Drug Development
The furan ring is a key component in many pharmaceuticals and biologically active molecules. The substitution pattern of this compound offers several avenues for further chemical modification, making it a potentially valuable intermediate.
Table 2: Potential Applications and Biological Activities of Related Furan Derivatives
| Biological Activity | Compound Class/Example | Key Findings | Source |
| Antioxidant | 2-(p-hydroxy phenyl styryl)-furan | Showed good antioxidant properties in a DPPH radical scavenging assay. | [19] |
| Urease Inhibition | Pharmaceutical Composition | A patent describes a composition containing this compound for urease inhibition. | [4] |
The presence of the ester functional group allows for a variety of chemical transformations, including:
-
Hydrolysis to the corresponding carboxylic acid, which can then be coupled with amines to form amides.
-
Reduction to the corresponding alcohol.
-
Reaction with Grignard reagents to form tertiary alcohols.
These potential transformations allow for the generation of a library of derivatives for screening in drug discovery programs.
Conclusion and Future Directions
This compound is a compound of interest for synthetic and medicinal chemists. While established synthetic routes like the Feist-Benary synthesis provide a clear path to its preparation, significant data gaps exist regarding its physicochemical properties and, most critically, its toxicological profile.
For researchers and drug development professionals, this necessitates a dual approach: leveraging the synthetic utility of this molecule while adhering to stringent safety protocols based on the known hazards of the furan chemical class. Future work should prioritize the full experimental characterization of this compound, including its spectroscopic data and a comprehensive evaluation of its safety profile. Such data will be invaluable in unlocking the full potential of this and related furan derivatives in the development of new therapeutics and materials.
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Introduction: The Enduring Significance of the Furan Core
An In-Depth Technical Guide to the Discovery and Synthesis of Furan-3-carboxylates
The furan ring, a five-membered aromatic heterocycle containing one oxygen atom, is a cornerstone of organic and medicinal chemistry.[1][2] Its derivatives are integral components of numerous natural products, pharmaceuticals, and advanced materials.[3][4] Among the vast family of furan compounds, those bearing a carboxylate group at the 3-position are particularly noteworthy.[3][5] The furan-3-carboxylate framework is a privileged scaffold found in a variety of biologically active molecules, including anticancer agents like providencin and phosphoinositide 3-kinase (PI3K) inhibitors such as (+)-wortmannin.[3] This guide provides a comprehensive exploration of the historical discovery and evolution of synthetic methodologies for accessing this critical chemical entity, from foundational named reactions to modern catalytic strategies.
Part 1: The Dawn of Furan Chemistry: Foundational Syntheses
The history of furan chemistry predates the isolation of the parent heterocycle. The first furan derivative, 2-furoic acid, was described by Carl Wilhelm Scheele in 1780.[1] This was followed by Johann Wolfgang Döbereiner's report on furfural in 1831.[1] Furan itself was finally prepared in 1870 by Heinrich Limpricht.[1] These early discoveries paved the way for the development of general synthetic routes to the furan ring system, two of which have become pillars of heterocyclic chemistry: the Feist-Benary synthesis and the Paal-Knorr synthesis.
The Feist-Benary Synthesis: A Versatile Condensation Approach
Independently discovered by Franz Feist in 1902 and Erich Benary in 1911, the Feist-Benary synthesis is a classic and highly versatile method for constructing substituted furans.[6][7] The reaction involves the base-catalyzed condensation of an α-halo ketone with a β-dicarbonyl compound, such as a β-ketoester, making it directly applicable to the synthesis of furan-3-carboxylates.[6][8]
Causality and Mechanism: The reaction proceeds through a logical sequence of well-established transformations. A mild base, such as pyridine or triethylamine, is typically employed to deprotonate the acidic α-carbon of the β-dicarbonyl compound, generating a nucleophilic enolate.[7][8][9] This choice of a mild base is critical to prevent unwanted side reactions like the hydrolysis of the ester group.[8] The enolate then attacks the electrophilic carbon of the α-halo ketone in a standard SN2 displacement of the halide ion. The resulting intermediate undergoes a rapid, intramolecular cyclization via the attack of the second enolate oxygen onto the ketone carbonyl, followed by a dehydration step to yield the aromatic furan ring.[7][9]
Caption: Mechanism of the Feist-Benary furan synthesis.
Experimental Protocol: Synthesis of Ethyl 2,5-Dimethylfuran-3-carboxylate [8]
-
Reagent Preparation: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve ethyl acetoacetate (1.0 eq) in ethanol.
-
Base Addition: Add a mild base, such as pyridine (1.2 eq), to the solution and stir.
-
Addition of α-Halo Ketone: Slowly add chloroacetone (1.0 eq) to the mixture.
-
Reaction: Heat the reaction mixture to reflux and maintain for approximately 4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Work-up: After cooling to room temperature, dilute the mixture with diethyl ether. Wash the organic layer sequentially with water, saturated aqueous sodium bicarbonate solution, and brine.
-
Isolation: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by vacuum distillation or column chromatography on silica gel to yield the pure ethyl 2,5-dimethylfuran-3-carboxylate.
The Paal-Knorr Synthesis: Cyclization of 1,4-Dicarbonyls
Reported independently in 1884 by German chemists Carl Paal and Ludwig Knorr, the Paal-Knorr synthesis is one of the most fundamental and straightforward methods for preparing furans.[10][11] The reaction involves the acid-catalyzed cyclization and dehydration of a 1,4-dicarbonyl compound.[10][12] Its application to furan-3-carboxylate synthesis requires a 1,4-dicarbonyl precursor that incorporates an ester moiety at the correct position.
Causality and Mechanism: The reaction is typically catalyzed by a protic acid (e.g., sulfuric acid, p-toluenesulfonic acid) or a Lewis acid.[10][11] The mechanism begins with the protonation of one of the carbonyl oxygens, which enhances its electrophilicity. The second carbonyl group tautomerizes to its enol form. This enol then acts as a nucleophile, attacking the protonated carbonyl in an intramolecular fashion to form a five-membered cyclic hemiacetal.[10] Subsequent protonation of the hydroxyl group and elimination of a water molecule (dehydration) generates the aromatic furan ring.[10] The mechanism was not fully elucidated until the 1990s, when studies showed that the cyclization and enol formation likely occur in a concerted step, rather than via a stable enol intermediate, explaining observed differences in reaction rates for diastereomeric diketones.[10][12]
Caption: Mechanism of the Paal-Knorr furan synthesis.
Experimental Protocol: General Procedure for Microwave-Assisted Paal-Knorr Synthesis [13]
-
Reactant Charging: Place the 1,4-dicarbonyl starting material (1.0 eq) and a suitable acidic catalyst (e.g., p-TsOH, 0.1 eq) in a microwave-safe reaction vessel.
-
Solvent Addition: Add an appropriate high-boiling solvent, such as toluene or DMF.
-
Microwave Irradiation: Seal the vessel and place it in a microwave reactor. Irradiate the mixture at a set temperature (e.g., 120-150°C) for a short duration (e.g., 10-30 minutes).
-
Cooling and Work-up: After the reaction is complete, cool the vessel to room temperature. Dilute the reaction mixture with an organic solvent like ethyl acetate and wash with water and brine.
-
Isolation and Purification: Dry the organic phase over sodium sulfate, filter, and remove the solvent in vacuo. Purify the residue by column chromatography to obtain the desired furan product.
Part 2: The Modern Era: Advances in Furan-3-carboxylate Synthesis
While the Feist-Benary and Paal-Knorr syntheses remain valuable, their reliance on harsh acidic or basic conditions and sometimes limited substrate scope has driven the development of more sophisticated and milder methodologies. Modern approaches often leverage the power of transition-metal catalysis and novel reagent strategies to achieve higher efficiency, regioselectivity, and functional group tolerance.[3][14]
Transition-Metal Catalyzed Strategies
The past few decades have seen a surge in the use of transition metals like palladium, copper, and gold to catalyze the formation of furan rings.[3][14][15]
-
Palladium Catalysis: Palladium catalysts are highly effective in promoting the cyclization of functionalized alkynes. For instance, a highly efficient synthesis of 2,3,5-trisubstituted furan-3-carboxylates has been developed via the Pd-catalyzed tandem cyclization/coupling of γ-acetylenic β-keto esters with aryl bromides.[5]
-
Copper Catalysis: Copper salts have emerged as inexpensive and efficient catalysts for constructing furans. Methods include the copper-catalyzed coupling between ketones and β-nitrostyrenes or unsaturated carboxylic acids, which proceed regioselectively to afford multisubstituted furans.[15]
-
Gold and Silver Catalysis: Gold catalysts can enable dehydrative cyclizations in water at room temperature, offering a green synthetic route.[15] Silver-catalyzed sequential nucleophilic addition and cyclization of haloalkynes provides a highly efficient pathway to 2,3,4-trisubstituted furans.[15] An unprecedented Ag2CO3-mediated cyclization has also been reported for the selective synthesis of 2,5-disubstituted furan-3-carboxylates.[16]
Novel Reagent and Tandem Reaction Approaches
Beyond catalysis, the design of novel reaction cascades and the use of specialized reagents have opened new avenues for furan-3-carboxylate synthesis.
-
Sulfonium Ylides: A direct and simple strategy involves the reaction of dimethylsulfonium acylmethylides with acetylenic esters. This method allows for the regiospecific preparation of polysubstituted furans with one to three carboxylate groups through a tandem sequence of Michael addition, cyclization, and elimination.[17]
-
Allenoate Chemistry: A mild, base-mediated reaction of an allenoate pronucleophile with α-haloketones provides facile access to substituted furan derivatives, demonstrating the utility of the allene functional group as a two-carbon building block for the furan core.[18]
-
Aromatization of Dihydrofurans: A convenient synthesis of furan-3-carboxylic acid and its derivatives can be achieved from the aromatization of 4-trichloroacetyl-2,3-dihydrofuran, followed by a nucleophilic displacement of the trichloromethyl group.[19]
Caption: A generalized workflow for chemical synthesis.
Part 3: Comparative Overview of Synthetic Methodologies
The choice of synthetic route to a furan-3-carboxylate depends on the desired substitution pattern, available starting materials, and required reaction conditions. The table below summarizes the key features of the major synthetic strategies.
| Method | Reaction Type | Key Starting Materials | Typical Conditions | Advantages | Limitations |
| Feist-Benary | Condensation-Cyclization | α-Halo ketones, β-Dicarbonyl esters | Mild base (e.g., pyridine), heat | High versatility, readily available starting materials.[6][8] | Can have regioselectivity issues with unsymmetrical reactants. |
| Paal-Knorr | Acid-catalyzed Cyclization | 1,4-Dicarbonyl compounds | Protic or Lewis acids, heat (conventional or microwave)[10][11] | Simple, high-yielding for suitable substrates.[12] | Synthesis of the required 1,4-dicarbonyl precursor can be multi-step. |
| Metal-Catalyzed | Cyclization/Coupling | Alkynes, ketones, olefins, etc. | Pd, Cu, Au, Ag catalysts, often mild conditions[3][15] | High efficiency, broad substrate scope, good functional group tolerance. | Catalyst cost and sensitivity, potential for metal contamination in product. |
| Novel Reagents | Tandem/Cascade Reactions | Sulfonium ylides, allenoates | Often mild, base-mediated conditions[17][18] | Access to unique substitution patterns, high regioselectivity. | Starting materials can be specialized and less accessible. |
Conclusion
The synthesis of furan-3-carboxylates has evolved significantly from its historical roots in the late 19th and early 20th centuries. The foundational Feist-Benary and Paal-Knorr reactions provided the initial, robust pathways to this important heterocyclic core. While these methods remain in use, the demands of modern drug discovery and materials science for greater efficiency, precision, and molecular complexity have spurred the development of a diverse array of modern synthetic techniques. Transition-metal catalysis and innovative tandem reaction designs now offer researchers unparalleled control over the construction of these valuable molecules, ensuring that the furan-3-carboxylate scaffold will continue to be a vital building block in scientific innovation.
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An In-Depth Technical Guide to the Solubility of Ethyl 5-methylfuran-3-carboxylate in Common Organic Solvents
This guide provides a comprehensive analysis of the solubility characteristics of Ethyl 5-methylfuran-3-carboxylate. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple data table to explain the underlying chemical principles that govern the solubility of this compound. We will explore the theoretical framework for predicting solubility and provide a detailed, field-proven experimental protocol for its quantitative determination.
Understanding the Molecule: this compound
To predict the solubility of a compound, we must first understand its molecular structure. This compound possesses several key features that dictate its interaction with various solvents:
-
A Furan Ring: This five-membered aromatic heterocycle containing an oxygen atom contributes to the molecule's overall polarity.
-
An Ethyl Ester Group (-COOCH₂CH₃): The ester functional group is polar and can act as a hydrogen bond acceptor.
-
A Methyl Group (-CH₃): This alkyl group is nonpolar.
-
Overall Polarity: The combination of the polar furan ring and ester group, along with the nonpolar ethyl and methyl groups, gives the molecule a moderate overall polarity. It is not as polar as a small alcohol but is more polar than a simple hydrocarbon.
The fundamental principle governing solubility is "like dissolves like." This means that polar solutes tend to dissolve in polar solvents, and nonpolar solutes in nonpolar solvents.[1] The interplay of the different functional groups in this compound will determine its affinity for a range of common organic solvents.
Predicting Solubility: A Theoretical Approach
Based on the structure of this compound, we can make educated predictions about its solubility in different classes of organic solvents.
-
Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents have O-H bonds and can act as both hydrogen bond donors and acceptors. While the ester group of our compound can accept hydrogen bonds, the lack of a hydrogen bond donor on the solute means the interaction will not be as strong as with solutes that can also donate hydrogen bonds. We can predict moderate to good solubility in these solvents.
-
Polar Aprotic Solvents (e.g., Acetone, Ethyl Acetate, Dichloromethane): These solvents are polar but lack O-H or N-H bonds, so they cannot donate hydrogen bonds. They are effective at dissolving compounds with polar functional groups through dipole-dipole interactions. Given the polarity of the furan ring and the ester group, we anticipate good solubility in these solvents.
-
Nonpolar Solvents (e.g., Toluene, Hexane): These solvents have low polarity and primarily interact with solutes through weaker van der Waals forces. The nonpolar alkyl groups of this compound will have some affinity for these solvents, but the polar parts of the molecule will limit its overall solubility. We expect poor to moderate solubility in these solvents.
The following table summarizes these predictions. It is important to note that these are qualitative predictions, and experimental verification is necessary for quantitative data.
| Solvent Class | Common Examples | Predicted Solubility of this compound | Rationale |
| Polar Protic | Methanol, Ethanol | Moderate to Good | Hydrogen bond accepting capability of the ester group. |
| Polar Aprotic | Acetone, Ethyl Acetate, Dichloromethane | Good to Very Good | Strong dipole-dipole interactions with the polar furan and ester moieties. |
| Nonpolar | Toluene, Hexane, Diethyl Ether | Poor to Moderate | Limited by the polar functional groups of the solute. |
Experimental Determination of Solubility: A Validated Protocol
To obtain precise solubility data, a systematic experimental approach is required. The following protocol outlines the widely accepted shake-flask method, which is a reliable technique for determining the solubility of a solid compound in a solvent.[2]
Materials and Equipment
-
This compound (solid)
-
Selected organic solvents (e.g., methanol, ethanol, acetone, ethyl acetate, dichloromethane, toluene, hexane, diethyl ether)
-
Analytical balance (readable to at least 0.1 mg)
-
Vials with screw caps
-
Constant temperature shaker bath or orbital shaker
-
Syringe filters (e.g., 0.45 µm PTFE)
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system for concentration analysis
Experimental Workflow Diagram
Caption: Workflow for the experimental determination of solubility using the shake-flask method.
Step-by-Step Protocol
-
Preparation of Saturated Solutions:
-
Equilibration:
-
Place the vials in a constant temperature shaker bath (e.g., 25 °C).
-
Agitate the samples for a sufficient time to ensure equilibrium is reached (typically 24 to 48 hours).[2] The presence of undissolved solid at the end of this period is crucial.
-
-
Sample Collection and Preparation:
-
Remove the vials from the shaker and allow them to stand undisturbed for a short period to let the excess solid settle.
-
Carefully draw the supernatant (the clear liquid phase) into a syringe.
-
Attach a syringe filter and dispense the filtered, saturated solution into a clean vial. This step is critical to remove any undissolved microparticles.
-
-
Analysis:
-
Prepare a series of standard solutions of this compound of known concentrations in the respective solvent.
-
Analyze the standard solutions and the filtered saturated solution using a suitable analytical method (e.g., HPLC or GC) to determine the concentration of the solute in the saturated solution.
-
-
Calculation:
-
The concentration determined from the analysis of the saturated solution represents the solubility of this compound in that solvent at the specified temperature.
-
Safety and Handling Considerations
When conducting solubility studies, it is imperative to adhere to standard laboratory safety practices.
-
Organic Solvents: Many of the organic solvents used in this procedure are flammable and may be toxic or have other associated hazards.[5] All work should be performed in a well-ventilated fume hood.[4] Consult the Safety Data Sheet (SDS) for each solvent before use.[4][5]
-
Waste Disposal: Dispose of all chemical waste in accordance with institutional and local regulations.
Conclusion
The solubility of this compound is a critical parameter for its application in research and development. While direct, quantitative data is not widely published, a strong predictive understanding can be derived from its molecular structure. Based on the principle of "like dissolves like," it is anticipated to have good solubility in polar aprotic solvents, moderate to good solubility in polar protic solvents, and poor to moderate solubility in nonpolar solvents. For precise quantitative data, the detailed shake-flask method provided in this guide offers a robust and reliable experimental pathway.
References
- Chemistry For Everyone. (2025, February 11). How To Determine Solubility Of Organic Compounds? YouTube.
- ResearchGate. (2024, May 28). How to determine the solubility of a substance in an organic solvent?
- PubChem. Ethyl 5-formyl-2-methylfuran-3-carboxylate.
- Experiment: Solubility of Organic & Inorganic Compounds.
- EXPERIMENT 1 DETERMIN
- ChemSynthesis. (2025, May 20). ethyl 5-methyl-3-furoate.
- Khan Academy. Solubility of organic compounds.
- Sigma-Aldrich. (2025, November 24).
- 5 - SAFETY D
- Cayman Chemical. (2025, August 22).
Sources
Methodological & Application
Application Notes and Protocols: A Detailed Guide to the Synthesis of Ethyl 5-methylfuran-3-carboxylate
Abstract
This comprehensive guide details a robust, two-step synthetic protocol for the preparation of Ethyl 5-methylfuran-3-carboxylate, a valuable heterocyclic building block in medicinal chemistry and materials science. The synthesis commences with the efficient oxidation of commercially available 5-methylfurfural to the key intermediate, 5-methylfuran-3-carboxylic acid. This is followed by a classic Fischer-Speier esterification to yield the target compound. This document provides not only a step-by-step experimental procedure but also delves into the mechanistic underpinnings and rationale behind the chosen conditions, ensuring both reproducibility and a deeper understanding for researchers, scientists, and professionals in drug development.
Introduction: The Significance of the Furan Scaffold
The furan ring system is a privileged scaffold in a multitude of biologically active compounds and functional materials. Specifically, substituted furan-3-carboxylates serve as crucial intermediates in the synthesis of pharmaceuticals and agrochemicals. This compound, with its characteristic substitution pattern, offers a versatile platform for further chemical elaboration. The strategic placement of the methyl and ethyl carboxylate groups allows for targeted modifications, making a reliable and well-documented synthetic route essential for its broader application.
This guide eschews a generic template, instead presenting a logical and field-tested synthetic strategy. The chosen two-step approach is predicated on the accessibility of starting materials and the reliability of the selected chemical transformations.
Overall Synthetic Strategy
The synthesis is logically divided into two primary stages. This approach was selected due to the limited direct synthetic routes and the commercial availability of the starting aldehyde.
Caption: Overall two-step synthetic workflow.
PART 1: Synthesis of 5-Methylfuran-3-carboxylic Acid
The foundational step in this synthesis is the selective oxidation of the aldehyde group of 5-methylfurfural. For this transformation, the Pinnick oxidation is an excellent choice due to its high selectivity for aldehydes, proceeding under mild conditions and minimizing side reactions that could affect the furan ring.[1]
Reaction Mechanism: Pinnick Oxidation
The Pinnick oxidation utilizes sodium chlorite (NaClO₂) as the oxidant, which is activated by a mild acid or a chlorine scavenger. The reaction proceeds through a chlorous acid intermediate, which then forms a chlorite ester with the aldehyde hydrate. A subsequent pericyclic rearrangement yields the carboxylic acid and hypochlorous acid.
Experimental Protocol: 5-Methylfuran-3-carboxylic Acid
Materials and Equipment
| Reagent/Material | Grade | Supplier |
| 5-Methylfurfural | ≥98% | Commercially Available |
| Sodium chlorite (NaClO₂) | 80% Technical Grade | Commercially Available |
| Sodium dihydrogen phosphate (NaH₂PO₄) | Reagent Grade | Commercially Available |
| tert-Butanol | Reagent Grade | Commercially Available |
| 2-Methyl-2-butene | ≥98% | Commercially Available |
| Diethyl ether | Reagent Grade | Commercially Available |
| Hydrochloric acid (HCl), 1M | Reagent Grade | Commercially Available |
| Anhydrous magnesium sulfate (MgSO₄) | Reagent Grade | Commercially Available |
Procedure
-
Reaction Setup: In a 500 mL round-bottom flask equipped with a magnetic stir bar, dissolve 5-methylfurfural (11.0 g, 0.1 mol) in 150 mL of tert-butanol.
-
Reagent Addition: To this solution, add 2-methyl-2-butene (21.0 g, 0.3 mol) to act as a chlorine scavenger.
-
Oxidant Solution Preparation: In a separate beaker, prepare a solution of sodium chlorite (22.6 g, 0.2 mol, 80%) and sodium dihydrogen phosphate (24.0 g, 0.2 mol) in 100 mL of deionized water.
-
Reaction Execution: Slowly add the aqueous oxidant solution to the stirred solution of 5-methylfurfural over a period of 30 minutes. The reaction is mildly exothermic; maintain the temperature between 20-25°C using a water bath if necessary.
-
Reaction Monitoring: Stir the resulting mixture vigorously at room temperature for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) until the starting aldehyde spot has disappeared.
-
Work-up: After completion, transfer the reaction mixture to a separatory funnel. Add 100 mL of diethyl ether and shake. Allow the layers to separate.
-
Extraction and Neutralization: Extract the aqueous layer with diethyl ether (2 x 75 mL). Combine the organic layers and wash with brine (1 x 50 mL).
-
Acidification and Product Isolation: Acidify the aqueous layer to pH 2-3 with 1M HCl. A precipitate of 5-methylfuran-3-carboxylic acid will form. Cool the mixture in an ice bath for 30 minutes to maximize precipitation.
-
Filtration and Drying: Collect the solid product by vacuum filtration, wash with cold water (2 x 30 mL), and dry under vacuum to yield 5-methylfuran-3-carboxylic acid as a solid.
PART 2: Synthesis of this compound
With the key carboxylic acid intermediate in hand, the final step is a Fischer-Speier esterification. This acid-catalyzed equilibrium reaction is driven to completion by using a large excess of the alcohol (ethanol), which also serves as the solvent.[1]
Reaction Mechanism: Fischer-Speier Esterification
Caption: Mechanism of Fischer-Speier Esterification.
Experimental Protocol: this compound
Materials and Equipment
| Reagent/Material | Grade | Supplier |
| 5-Methylfuran-3-carboxylic acid | As synthesized in Part 1 | - |
| Ethanol, absolute | ≥99.5% | Commercially Available |
| Sulfuric acid, concentrated | 95-98% | Commerically Available |
| Saturated sodium bicarbonate solution | - | Prepared in-house |
| Diethyl ether | Reagent Grade | Commercially Available |
| Anhydrous sodium sulfate (Na₂SO₄) | Reagent Grade | Commercially Available |
Procedure
-
Reaction Setup: To a 250 mL round-bottom flask containing 5-methylfuran-3-carboxylic acid (12.6 g, 0.1 mol), add absolute ethanol (150 mL).
-
Catalyst Addition: Carefully add concentrated sulfuric acid (2 mL) dropwise to the stirred suspension.
-
Reflux: Heat the reaction mixture to reflux (approximately 78°C) and maintain for 8-12 hours. Monitor the reaction by TLC.
-
Cooling and Quenching: After the reaction is complete, cool the mixture to room temperature. Slowly pour the mixture into 300 mL of ice-cold water.
-
Extraction: Transfer the aqueous mixture to a separatory funnel and extract with diethyl ether (3 x 100 mL).
-
Washing: Combine the organic extracts and wash sequentially with water (1 x 100 mL), saturated sodium bicarbonate solution (2 x 100 mL, until effervescence ceases), and finally with brine (1 x 100 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by vacuum distillation to yield this compound as a liquid.
Characterization and Expected Outcomes
The identity and purity of the final product should be confirmed by standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.
-
¹H NMR: Expect signals corresponding to the ethyl group (a triplet and a quartet), the furan ring protons, and the methyl group on the furan ring.
-
¹³C NMR: Expect signals for the carbonyl carbon of the ester, the carbons of the furan ring, the ethyl group carbons, and the methyl group carbon.
-
Mass Spectrometry: The molecular ion peak should correspond to the molecular weight of this compound (154.16 g/mol ).[2]
The overall yield for this two-step synthesis is expected to be in the range of 60-75%, depending on the efficiency of each step and the purification process.
Trustworthiness and Self-Validation
The protocols described are designed to be self-validating. The successful isolation of the carboxylic acid intermediate in Part 1 is a prerequisite for proceeding to Part 2. Monitoring by TLC at each stage provides clear go/no-go decision points. The final purification by vacuum distillation ensures the removal of unreacted starting materials and by-products, leading to a high-purity final compound, which can be verified by the characterization methods outlined above.
References
- Phutdhawong, W., et al. (2019). Synthesis and Biological Activity Studies of Methyl-5-(Hydroxymethyl)-2-Furan Carboxylate and Derivatives. Oriental Journal of Chemistry, 35(3).
- ChemSynthesis. (2025). ethyl 5-methyl-3-furoate. Chemical Synthesis Database.
Sources
Application Notes and Protocols for the Paal-Knorr Synthesis of Substituted Furans
Authored for Researchers, Scientists, and Drug Development Professionals
This comprehensive guide delves into the Paal-Knorr furan synthesis, a classic and enduringly relevant method for the construction of substituted furans from 1,4-dicarbonyl compounds. These application notes are designed to provide both a robust theoretical understanding and practical, field-proven protocols for laboratory application.
Foundational Principles: The Paal-Knorr Reaction
First reported independently by German chemists Carl Paal and Ludwig Knorr in 1884, the Paal-Knorr synthesis is a powerful acid-catalyzed reaction that transforms 1,4-dicarbonyl compounds into furans.[1][2] This method is highly valued for its reliability and the wide variety of substituted furans it can produce, which are key structural components in many natural products and pharmaceuticals.[1] The furan nucleus is a significant scaffold in medicinal chemistry, making this synthesis a vital tool in drug discovery and development.[3][4]
The reaction's versatility allows for a broad range of substituents (R groups) on the starting diketone, including hydrogen, alkyl, aryl, or ester groups, leading to a diverse array of furan products.[3]
The Underlying Mechanism: An Acid-Catalyzed Cascade
The Paal-Knorr furan synthesis proceeds via an acid-catalyzed intramolecular cyclization and dehydration.[3][5] The mechanism, elucidated in detail by V. Amarnath et al., involves several key steps.[1]
-
Protonation : The reaction is initiated by the protonation of one of the carbonyl oxygens by an acid catalyst, which increases the electrophilicity of the carbonyl carbon.[3][6]
-
Enolization & Cyclization : The second carbonyl group undergoes tautomerization to its enol form. The enol oxygen then acts as a nucleophile, attacking the protonated carbonyl carbon in an intramolecular fashion. This ring-closing step is typically the rate-determining step and results in the formation of a cyclic hemiacetal intermediate.[3][6]
-
Dehydration : The hemiacetal intermediate is then protonated, and a molecule of water is eliminated to form the stable, aromatic furan ring.[3][6] The formation of this aromatic system is a significant thermodynamic driving force for the reaction.[7]
Caption: Figure 1. Mechanism of Paal-Knorr Furan Synthesis.
Experimental Protocols: From Benchtop to Microwave
The choice of methodology depends on the substrate's sensitivity and the desired scale. Traditional methods often require harsh conditions, but modern advancements have introduced milder alternatives.[1][8]
Protocol 1: Classic Synthesis via Brønsted Acid Catalysis with Dean-Stark Trap
This protocol is a robust, conventional method suitable for many substrates. The use of a Dean-Stark apparatus is critical as it removes water from the reaction, driving the equilibrium toward the furan product.[8]
Objective: To synthesize 2,5-dimethylfuran from hexane-2,5-dione.
Materials:
-
Hexane-2,5-dione (11.4 g, 100 mmol)
-
Toluene (50 mL)
-
p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O) (0.95 g, 5 mmol, 5 mol%)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
100 mL round-bottom flask, Dean-Stark trap, reflux condenser, magnetic stirrer
Procedure:
-
Setup: Assemble the round-bottom flask with the Dean-Stark trap and reflux condenser. Add hexane-2,5-dione, toluene, and p-TsOH·H₂O to the flask.[9]
-
Reaction: Heat the mixture to reflux (approx. 110-120 °C) with vigorous stirring.[9] Monitor the reaction by observing the collection of water in the Dean-Stark trap. The theoretical amount is 1.8 mL. Continue refluxing for 4-6 hours or until water collection ceases.[3][9]
-
Workup: Allow the reaction to cool to room temperature. Transfer the mixture to a separatory funnel.
-
Neutralization: Wash the organic layer with saturated NaHCO₃ solution (2 x 25 mL) to neutralize the acid catalyst, followed by a wash with brine (1 x 25 mL).[3]
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the toluene under reduced pressure.[3]
-
Purification: The crude 2,5-dimethylfuran can be purified by fractional distillation to yield a colorless liquid.[3]
Protocol 2: Modern Microwave-Assisted Synthesis
Microwave-assisted synthesis offers a significant advantage by drastically reducing reaction times, often from hours to minutes, and can lead to higher yields, particularly for sensitive substrates.[3][8]
Objective: To synthesize a substituted furan from a 1,4-dicarbonyl precursor.
Materials:
-
1,4-Dicarbonyl starting material (1 mmol)
-
Ethanol/water (1:1 ratio, 3 mL)
-
1 M Hydrochloric acid (HCl) (optional, 2-3 drops)
-
Diethyl ether or ethyl acetate
-
10 mL microwave process vial, magnetic stir bar, laboratory microwave reactor
Procedure:
-
Setup: In the microwave process vial, combine the 1,4-dicarbonyl compound and the ethanol/water solvent. A catalytic amount of HCl can be added, though many substrates react without an acid catalyst under microwave conditions.[9]
-
Reaction: Seal the vial and place it in the microwave reactor. Irradiate the mixture at 140 °C for 3-5 minutes.[9] It is crucial to monitor the internal pressure to ensure it stays within safe limits.[9]
-
Workup: After the reaction, cool the vial using a compressed air stream.[9]
-
Extraction: Transfer the contents to a separatory funnel, dilute with water (10 mL), and extract the product with diethyl ether or ethyl acetate (3 x 15 mL).[3][9]
-
Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.[3][9]
-
Purification: The crude product is often of high purity but can be further purified by silica gel column chromatography if necessary.[9]
Catalyst Selection and Reaction Conditions
The Paal-Knorr synthesis can be catalyzed by a variety of acids, including protic acids (e.g., H₂SO₄, HCl, p-TsOH), Lewis acids (e.g., ZnBr₂, BF₃·Et₂O), and heterogeneous catalysts.[3][6] Milder Lewis acids like TiCl₄ or Bi(NO₃)₃ can be beneficial for substrates with acid-sensitive functional groups.[6][8]
| Catalyst Type | Examples | Typical Conditions | Advantages | Disadvantages |
| Brønsted Acids | H₂SO₄, p-TsOH | Toluene, Reflux, 2-6 h | Inexpensive, effective | Harsh conditions can degrade sensitive substrates[1] |
| Lewis Acids | TiCl₄, Bi(NO₃)₃, Sc(OTf)₃ | DCM, Room Temp, 1-4 h | Milder conditions, good for sensitive substrates[6] | Can be more expensive, may require inert atmosphere |
| Heterogeneous | Montmorillonite Clay, Zeolites | Toluene, 80-140 °C, 1-8 h | Easy catalyst removal and recycling[6] | May require higher temperatures |
| Microwave | Catalyst-free or acid catalyst | Ethanol/Water, 140 °C, 3-10 min | Extremely fast, often high yields[3] | Requires specialized equipment, pressure monitoring needed |
Applications in Drug Development
The furan scaffold is a privileged structure in medicinal chemistry, appearing in numerous pharmaceuticals. Its bioisosteric relationship with other aromatic rings like benzene and thiophene allows for fine-tuning of a drug candidate's physicochemical properties. The Paal-Knorr synthesis is a key strategy for accessing diverse furan derivatives for structure-activity relationship (SAR) studies.[3] Notable drugs containing a furan ring include the antibacterial agent nitrofurazone and the anti-ulcer medication ranitidine.[5]
Caption: Figure 2. Generalized workflow for Paal-Knorr synthesis.
Troubleshooting and Optimization
-
Low Yields: If yields are low, harsh reaction conditions may be degrading the starting material or product. Switching to a milder Lewis acid or employing microwave irradiation can be beneficial. Inefficient water removal is another common issue; ensure the Dean-Stark trap is functioning correctly or consider adding a dehydrating agent.
-
Precursor Availability: The synthesis of the 1,4-dicarbonyl starting material can sometimes be the most challenging step.[8]
-
Side Reactions: Polymerization can be a competing pathway, especially with electron-rich furans under strongly acidic conditions.[5] Using minimal catalytic acid and moderate temperatures can help mitigate this.
By understanding the mechanism and the practical nuances of the available protocols, researchers can effectively leverage the Paal-Knorr synthesis to create a vast array of substituted furans for applications spanning from fundamental research to the development of novel therapeutics.
References
- Wikipedia. Paal–Knorr synthesis. [Link]
- YouTube. Paal knorr synthesis of pyrroles, Furans, thiophenes with Mechanism||Very Easy Method. [Link]
- Organic Chemistry Portal. Paal-Knorr Furan Synthesis. [Link]
- ResearchGate. Paal–Knorr furan synthesis | Request PDF. [Link]
- RGM College Of Engineering and Technology. Paal–Knorr synthesis of pyrroles. [Link]
- Organic Chemistry Portal. Furan synthesis. [Link]
- Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Furan. [Link]
- ResearchG
- YouTube.
Sources
- 1. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]
- 2. youtube.com [youtube.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Synthesis, Reactions and Medicinal Uses of Furan | Pharmaguideline [pharmaguideline.com]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. m.youtube.com [m.youtube.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
Application Notes and Protocols for the Metal-Catalyzed Synthesis of Furan-3-Carboxylates
Abstract
Furan-3-carboxylates are pivotal structural motifs in a vast array of pharmaceuticals, natural products, and advanced materials. Their synthesis has been a subject of intense research, with metal-catalyzed methodologies emerging as powerful tools for their efficient and selective construction. This comprehensive guide provides researchers, scientists, and drug development professionals with an in-depth understanding and practical protocols for the synthesis of furan-3-carboxylates utilizing various transition metal catalysts. We will delve into the nuances of palladium, rhodium, gold, and copper-catalyzed systems, elucidating the mechanistic underpinnings that govern these transformations and offering detailed, field-proven experimental procedures.
Introduction: The Significance of the Furan-3-Carboxylate Core
The furan ring is a fundamental five-membered aromatic heterocycle containing an oxygen atom. When functionalized with a carboxylate group at the 3-position, the resulting furan-3-carboxylate scaffold becomes a versatile building block in organic synthesis.[1] Its prevalence in biologically active molecules underscores its importance in medicinal chemistry. For instance, derivatives of furan-3-carboxylates have been shown to exhibit a range of pharmacological activities.[2] The development of robust and efficient synthetic methods to access these valuable compounds is therefore a critical endeavor in modern organic chemistry.[3]
This guide will explore several cutting-edge, metal-catalyzed strategies that offer distinct advantages in terms of yield, selectivity, and functional group tolerance. We will move beyond a simple recitation of steps to provide a deeper understanding of the "why" behind each experimental choice, empowering researchers to not only replicate these methods but also to adapt and innovate upon them.
Palladium-Catalyzed Oxidative Carbonylation of 3-Yne-1,2-Diols
Palladium catalysis offers a direct and efficient pathway to furan-3-carboxylates through the oxidative carbonylation of readily available 3-yne-1,2-diols.[4][5][6] This one-step process involves a cascade of reactions including heterocyclization, alkoxycarbonylation, and dehydration, providing a high degree of atom economy.[4][5]
Scientific Rationale and Mechanistic Insight
The choice of a PdI₂/KI catalytic system is crucial for this transformation. Palladium(II) iodide is an effective catalyst for the activation of the alkyne moiety in the 3-yne-1,2-diol substrate. The reaction is proposed to proceed through a sequential 5-endo-dig heterocyclization, followed by alkoxycarbonylation and subsequent dehydration to afford the aromatic furan ring.[4][5][6] The presence of potassium iodide (KI) is essential for catalyst stability and reactivity. Carbon monoxide serves as the carbonyl source for the carboxylate group, and air provides a sustainable and inexpensive oxidant.
Workflow for Palladium-Catalyzed Synthesis
Caption: General workflow for the Pd-catalyzed synthesis of furan-3-carboxylates.
Detailed Experimental Protocol
Materials:
-
3-Yne-1,2-diol derivative (1.0 mmol)
-
Palladium(II) iodide (PdI₂) (0.05 mmol, 5 mol%)
-
Potassium iodide (KI) (0.2 mmol, 20 mol%)
-
Anhydrous alcohol (e.g., Methanol, Ethanol) (10 mL)
-
Carbon monoxide/Air mixture (4:1)
Equipment:
-
High-pressure stainless-steel autoclave equipped with a magnetic stirrer and a pressure gauge.
-
Standard laboratory glassware for work-up and purification.
-
Silica gel for column chromatography.
Procedure:
-
To the glass liner of the autoclave, add the 3-yne-1,2-diol (1.0 mmol), PdI₂ (0.05 mmol), and KI (0.2 mmol).
-
Add the anhydrous alcohol (10 mL) to the liner.
-
Seal the autoclave and purge it three times with the CO/Air (4:1) mixture.
-
Pressurize the autoclave to 40 atm with the CO/Air mixture.
-
Heat the reaction mixture to 100 °C with vigorous stirring.
-
Maintain these conditions for the time specified for the particular substrate (typically 6-24 hours), monitoring the reaction progress by TLC if possible.
-
After the reaction is complete, cool the autoclave to room temperature and carefully vent the excess gas in a well-ventilated fume hood.
-
Open the autoclave and transfer the reaction mixture to a round-bottom flask.
-
Remove the solvent under reduced pressure.
-
The residue is then purified by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the pure furan-3-carboxylate.
Substrate Scope and Yields
This method is applicable to a variety of 3-yne-1,2-diols bearing both primary and secondary alcohol groups at the C-1 position, affording furan-3-carboxylates in fair to excellent yields.[4][5][6]
| Entry | R¹ | R² | Alcohol | Yield (%)[4][5][6] |
| 1 | Ph | H | MeOH | 93 |
| 2 | n-Bu | H | MeOH | 85 |
| 3 | Ph | Me | EtOH | 78 |
| 4 | Cy | H | MeOH | 65 |
Rhodium-Catalyzed Cyclization of α-Diazocarbonyl Compounds with Acetylenes
Rhodium(II) acetate-catalyzed reactions of α-diazocarbonyl compounds with acetylenes provide a powerful and versatile route to polysubstituted furan-3-carboxylates.[7][8] This transformation proceeds through the formation of a rhodium-stabilized carbenoid, which then undergoes a cascade of reactions to form the furan ring.
Scientific Rationale and Mechanistic Insight
The key to this reaction is the generation of a rhodium carbenoid from the α-diazocarbonyl compound upon reaction with rhodium(II) acetate. This highly reactive intermediate adds to the alkyne to form a vinyl carbenoid. Subsequent intramolecular cyclization onto the neighboring carbonyl group leads to the formation of the furan ring.[8] The choice of a rhodium(II) catalyst is critical for the efficient generation of the carbenoid and to control the subsequent reaction pathway.
Mechanism of Rhodium-Catalyzed Furan Synthesis
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. eprints.hud.ac.uk [eprints.hud.ac.uk]
- 4. Synthesis of furan-3-carboxylic and 4-methylene-4,5-dihydrofuran-3-carboxylic esters by direct palladium iodide catalyzed oxidative carbonylation of 3-yne-1,2-diol derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Synthesis of furan-3-carboxylic and 4-methylene-4,5-dihydrofuran-3-carboxylic esters by direct palladium iodide catalyzed oxidative carbonylation of 3-yne-1,2-diol derivatives. | Semantic Scholar [semanticscholar.org]
- 7. scholarblogs.emory.edu [scholarblogs.emory.edu]
- 8. Synthesis of furo[3,4-c]furans using a rhodium(II)-catalyzed cyclization/Diels-Alder cycloaddition sequence - PubMed [pubmed.ncbi.nlm.nih.gov]
The Strategic Utility of Ethyl 5-Methylfuran-3-carboxylate in the Synthesis of Bioactive Molecules
Introduction: The Furan Scaffold as a Privileged Motif in Medicinal Chemistry
The furan ring, an electron-rich five-membered heterocycle, represents a cornerstone in the architecture of numerous biologically active compounds.[1] Its unique electronic and steric properties allow it to serve as a versatile scaffold, capable of engaging in a variety of interactions with biological targets such as enzymes and receptors.[2][3] This has led to the incorporation of the furan moiety into a wide array of therapeutic agents, demonstrating antibacterial, antifungal, antiviral, anti-inflammatory, and anticancer properties.[1][4] Within the diverse family of furan-containing building blocks, Ethyl 5-methylfuran-3-carboxylate emerges as a particularly valuable intermediate. Its trifunctional nature—possessing an ester for amide or hydrazide formation, a methyl group amenable to functionalization, and a furan ring that can be further elaborated—positions it as a strategic starting material for the synthesis of complex molecular architectures. This guide provides an in-depth exploration of the synthesis and application of this compound, with a focus on its role in the development of potent bioactive agents.
Core Synthesis of the Starting Material: this compound
A reliable and scalable synthesis of the title compound is paramount for its application in drug discovery programs. The Feist-Benary furan synthesis offers a classical and efficient approach for constructing the requisite 2,4-disubstituted furan ring system.[1][2] This method involves the base-catalyzed condensation of an α-halo ketone with a β-dicarbonyl compound.
Protocol 1: Synthesis of this compound via Feist-Benary Reaction
This protocol outlines the synthesis of this compound from readily available starting materials: ethyl acetoacetate and chloroacetone.
Reaction Scheme:
Caption: Feist-Benary synthesis of the target compound.
Materials and Reagents:
| Reagent | Grade | Supplier |
| Ethyl acetoacetate | Reagent Grade, ≥99% | Commercially Available |
| Chloroacetone | Reagent Grade, ≥95% | Commercially Available |
| Pyridine | Anhydrous, 99.8% | Commercially Available |
| Ethanol | Anhydrous, ≥99.5% | Commercially Available |
| Diethyl ether | Reagent Grade | Commercially Available |
| Saturated NaCl solution (Brine) | N/A | Prepared in-house |
| Anhydrous Magnesium Sulfate (MgSO₄) | Reagent Grade | Commercially Available |
Step-by-Step Protocol:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add ethyl acetoacetate (1.0 equivalent) and anhydrous ethanol.
-
Base Addition: Slowly add anhydrous pyridine (1.1 equivalents) to the stirred solution at room temperature.
-
Addition of α-Halo Ketone: To this mixture, add chloroacetone (1.0 equivalent) dropwise. The addition may be slightly exothermic.
-
Reaction: Heat the reaction mixture to reflux (approximately 78 °C for ethanol) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure using a rotary evaporator.
-
Extraction: Dilute the residue with diethyl ether and transfer to a separatory funnel. Wash the organic layer sequentially with 1 M HCl, saturated sodium bicarbonate solution, and finally with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude product by vacuum distillation or column chromatography on silica gel to afford pure this compound.
Causality and Experimental Choices:
-
Choice of Base: Pyridine, a mild organic base, is selected to facilitate the deprotonation of ethyl acetoacetate to its enolate without causing significant hydrolysis of the ester functional group.[1]
-
Solvent: Anhydrous ethanol serves as a suitable polar protic solvent for the reactants and the base.
-
Work-up Procedure: The acidic wash removes residual pyridine, the basic wash removes any unreacted ethyl acetoacetate and acidic byproducts, and the brine wash removes residual water.
Application in Bioactive Molecule Synthesis: Quinazolinone-Based EGFR Inhibitors
A prime example of the utility of the 5-methylfuran-3-carboxylate scaffold is in the synthesis of potent anticancer agents. Specifically, derivatives have been used to construct novel 2,3-disubstituted quinazolin-4(3H)-ones that act as Epidermal Growth Factor Receptor (EGFR) inhibitors. EGFR is a key signaling pathway involved in tumor progression, making it a critical target in oncology.
Synthetic Workflow: From Furan to EGFR Inhibitor
The following workflow illustrates the multi-step synthesis of a bioactive quinazolinone derivative, starting from a functionalized 5-methylfuran core, which itself is derived from this compound.
Caption: Synthetic pathway to quinazolinone EGFR inhibitors.
Protocol 2: Synthesis of a 2-((5-Methylfuran-3-yl)thio)-3-phenylquinazolin-4(3H)-one Intermediate
This protocol describes the key S-alkylation step to couple the furan moiety with the quinazolinone core. This assumes the prior synthesis of 5-methylfuran-3-thiol from the corresponding carboxylate and 2-mercapto-3-phenylquinazolin-4(3H)-one.
Materials and Reagents:
| Reagent | Grade | Supplier |
| 5-Methylfuran-3-thiol | N/A | Synthesized from this compound |
| 2-Mercapto-3-phenylquinazolin-4(3H)-one | ≥97% | Commercially Available |
| Potassium Carbonate (K₂CO₃) | Anhydrous | Commercially Available |
| N,N-Dimethylformamide (DMF) | Anhydrous, 99.8% | Commercially Available |
| Ethyl acetate | Reagent Grade | Commercially Available |
Step-by-Step Protocol:
-
Reaction Setup: In a round-bottom flask, dissolve 2-mercapto-3-phenylquinazolin-4(3H)-one (1.0 equivalent) in anhydrous DMF.
-
Base Addition: Add anhydrous potassium carbonate (1.5 equivalents) to the solution and stir for 15 minutes at room temperature to form the thiolate salt.
-
Alkylation: Add a solution of 5-methylfuran-3-thiol (or a suitable halo-acetyl derivative for subsequent cyclization) (1.1 equivalents) in DMF to the reaction mixture.
-
Reaction: Stir the mixture at 60-70 °C for 8-12 hours, monitoring by TLC.
-
Work-up: Cool the reaction to room temperature and pour into ice-water.
-
Precipitation and Filtration: Collect the resulting precipitate by vacuum filtration, wash with water, and dry.
-
Purification: Recrystallize the crude solid from a suitable solvent system (e.g., ethanol/water) to yield the pure 2-((5-methylfuran-3-yl)thio)-3-phenylquinazolin-4(3H)-one intermediate.
Further Elaboration to Bioactive Compounds:
The intermediate synthesized in Protocol 2 can be further modified. For instance, the furan ring can undergo Vilsmeier-Haack formylation at the C2 position, followed by Knoevenagel condensation with active methylene compounds to introduce diverse substituents. These modifications have been shown to significantly impact the EGFR inhibitory activity and cytotoxicity against various cancer cell lines.
Quantitative Data: Biological Activity of Furan-Quinazolinone Hybrids
The following table summarizes the in-vitro cytotoxic activity (IC₅₀ in µM) of representative furan-quinazolinone derivatives against selected cancer cell lines.
| Compound ID | Modification on Furan Ring | HepG-2 (Liver) IC₅₀ (µM) | HCT-116 (Colon) IC₅₀ (µM) | MCF-7 (Breast) IC₅₀ (µM) |
| Lead Cmpd | (E)-3-(4-chlorophenyl)-1-(5-methylfuran-2-yl)prop-2-en-1-one | 18.85 | 25.91 | 16.04 |
| Derivative A | 2-furfurylbenzo[b][1][5]diazepine | 0.89 | 1.02 | 0.95 |
| Derivative B | 5-(4-chlorophenyl)-1H-pyrazole-1-carbothioamide | 1.12 | 1.35 | 1.21 |
Data is illustrative and based on trends reported in the literature for similar compounds.
Conclusion and Future Perspectives
This compound is a high-value synthetic intermediate with proven applicability in medicinal chemistry. The protocols and workflows detailed herein demonstrate its utility in constructing complex heterocyclic systems with potent biological activity, exemplified by the synthesis of EGFR inhibitors. The strategic positioning of its functional groups allows for a modular approach to library synthesis, enabling the exploration of structure-activity relationships crucial for drug discovery. Future research will likely expand the application of this versatile building block into other therapeutic areas, leveraging the privileged nature of the furan scaffold to address a wider range of biological targets.
References
- Nivrutti, G. P. (2024). Furan: A Promising Scaffold for Biological Activity. International Journal of Advanced Biological and Biomedical Research, 12(2), 167-181. [Link]
- Oriental Journal of Chemistry. (2023). Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review. Oriental Journal of Chemistry, 39(4). [Link]
- Wikipedia. (n.d.). Feist–Benary synthesis.
- Wikipedia. (n.d.). Paal–Knorr synthesis.
- World Journal of Pharmaceutical Research. (2023).
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The Strategic Utility of Ethyl 5-Methylfuran-3-carboxylate in Pharmaceutical Synthesis: Application Notes and Protocols
Introduction: The furan nucleus is a cornerstone in medicinal chemistry, serving as a versatile scaffold for the development of a wide array of therapeutic agents. Its unique electronic properties and ability to act as a bioisostere for other aromatic systems make it a privileged structure in drug design. Within this class of heterocycles, Ethyl 5-methylfuran-3-carboxylate emerges as a particularly valuable precursor. Its trifunctional nature—a stable furan ring, a reactive ester group, and a methyl group amenable to further functionalization—provides a robust platform for the synthesis of complex pharmaceutical intermediates and active pharmaceutical ingredients (APIs). This guide provides an in-depth exploration of the synthesis of this compound and its subsequent application in the development of novel therapeutics, complete with detailed protocols for researchers, scientists, and drug development professionals.
Part 1: Synthesis of the Precursor: this compound
The efficient construction of the furan ring is paramount. The Paal-Knorr furan synthesis stands as a classic and reliable method for the preparation of substituted furans from 1,4-dicarbonyl compounds.[1][2] This acid-catalyzed cyclization and dehydration reaction offers a direct route to the furan core.
Protocol 1: Synthesis of this compound via Paal-Knorr Reaction
This protocol outlines the synthesis of this compound from a suitable 1,4-dicarbonyl precursor. The reaction proceeds through the acid-catalyzed intramolecular cyclization of the dicarbonyl compound.
Reaction Scheme:
A simplified workflow for the Paal-Knorr synthesis.
Materials and Equipment:
| Reagent/Material | Grade |
| Ethyl 2-acetyl-4-oxopentanoate | ≥98% |
| Sulfuric acid (concentrated) | 95-98% |
| Ethanol | Anhydrous |
| Diethyl ether | Reagent Grade |
| Saturated sodium bicarbonate solution | - |
| Anhydrous magnesium sulfate | - |
| Round-bottom flask | - |
| Reflux condenser | - |
| Separatory funnel | - |
| Rotary evaporator | - |
| Magnetic stirrer and stir bar | - |
Experimental Procedure:
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve ethyl 2-acetyl-4-oxopentanoate (1 equivalent) in anhydrous ethanol (5 mL per gram of starting material).
-
Acid Addition: While stirring, cautiously add concentrated sulfuric acid (0.1 equivalents) dropwise to the solution. An exotherm may be observed.
-
Reflux: Heat the reaction mixture to reflux and maintain for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 3:1 Hexane:Ethyl Acetate).
-
Work-up: After completion, allow the mixture to cool to room temperature. Carefully pour the reaction mixture into a separatory funnel containing a saturated aqueous solution of sodium bicarbonate (10 mL per gram of starting material).
-
Extraction: Extract the aqueous layer with diethyl ether (3 x 15 mL per gram of starting material).
-
Washing: Combine the organic layers and wash with brine (2 x 10 mL per gram of starting material).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by vacuum distillation to yield this compound as a clear liquid.
Data Summary:
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) |
| This compound | C₈H₁₀O₃ | 154.16 | 69-71 at 6 mmHg |
Part 2: Application in the Synthesis of Pharmaceutical Agents
The strategic placement of the ester and methyl groups on the furan ring of this compound allows for a variety of chemical transformations to build more complex, biologically active molecules. These can include, but are not limited to, amide bond formation, reduction of the ester, and functionalization of the methyl group.
Application Example: Synthesis of Furan-Based Anti-inflammatory Agents
Several furan-containing compounds have demonstrated significant anti-inflammatory properties. The furan ring can serve as a scaffold to orient functional groups in a way that allows for potent inhibition of inflammatory targets.
General workflow for synthesizing a furan-based anti-inflammatory agent.
Protocol 2: Synthesis of a Furan-Carboxamide Derivative with Potential Anti-inflammatory Activity
This protocol describes the conversion of this compound to a furan-carboxamide, a class of compounds that has shown promise as anti-inflammatory agents.[3]
Materials and Equipment:
| Reagent/Material | Grade |
| This compound | As synthesized in Protocol 1 |
| Lithium hydroxide (LiOH) | ≥98% |
| Tetrahydrofuran (THF) | Anhydrous |
| Water | Deionized |
| Hydrochloric acid (1M) | - |
| Substituted aniline | ≥98% |
| Dicyclohexylcarbodiimide (DCC) | ≥99% |
| 4-Dimethylaminopyridine (DMAP) | ≥99% |
| Dichloromethane (DCM) | Anhydrous |
| Round-bottom flasks | - |
| Magnetic stirrer and stir bars | - |
Experimental Procedure:
Step 1: Hydrolysis of the Ester
-
Reaction Setup: In a round-bottom flask, dissolve this compound (1 equivalent) in a 3:1 mixture of THF and water.
-
Hydrolysis: Add lithium hydroxide (1.5 equivalents) and stir the mixture at room temperature for 4-6 hours, or until TLC indicates complete consumption of the starting material.
-
Acidification: Cool the reaction mixture in an ice bath and acidify to pH 2-3 with 1M HCl.
-
Extraction: Extract the product with ethyl acetate (3 x 20 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 5-methylfuran-3-carboxylic acid.
Step 2: Amide Coupling
-
Reaction Setup: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 5-methylfuran-3-carboxylic acid (1 equivalent), a substituted aniline (1 equivalent), and DMAP (0.1 equivalents) in anhydrous DCM.
-
Coupling Agent Addition: Cool the mixture to 0°C and add a solution of DCC (1.1 equivalents) in anhydrous DCM dropwise.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-18 hours.
-
Work-up: Filter the reaction mixture to remove the dicyclohexylurea byproduct. Wash the filtrate with 1M HCl, saturated aqueous sodium bicarbonate, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to afford the desired furan-carboxamide derivative.
Part 3: Broader Pharmaceutical Potential
The utility of this compound extends beyond anti-inflammatory agents. The furan scaffold is present in a range of approved drugs and clinical candidates. For instance, derivatives of furan have been investigated for their antimicrobial and antiviral activities.[3][4] The synthetic strategies outlined above can be adapted to introduce different functionalities, thereby accessing a diverse chemical space for drug discovery.
Application in Antimicrobial Drug Discovery
The furan ring is a key component of several antimicrobial agents. The synthesis of novel furan-based compounds is an active area of research in the fight against drug-resistant pathogens.
Application in Antiviral Research
The development of new antiviral drugs is a critical global health priority. Furan derivatives have been explored as potential inhibitors of viral replication. For example, furan-carboxamide derivatives have been identified as potential inhibitors of the influenza A H5N1 virus.
Conclusion
This compound is a high-value precursor for the synthesis of a wide range of pharmaceutical compounds. Its straightforward synthesis via the Paal-Knorr reaction and the versatility of its functional groups make it an attractive starting material for medicinal chemists. The protocols provided herein offer a solid foundation for researchers to explore the rich chemical space of furan derivatives and to develop novel therapeutic agents for a variety of diseases. The continued exploration of this and similar furan-based building blocks will undoubtedly lead to the discovery of new and improved medicines.
References
- Arzneimittelforschung. (2012). Synthesis and pharmacological investigation of 5-substituted-3-methylsulfanyl-1H-pyrazole-4-carboxylic acid ethyl esters as new analgesic and anti-inflammatory agents. 62(10), 457-62.
- Wikipedia. (n.d.). Paal–Knorr synthesis.
- Luo, Y., et al. (2021). Novel synthesis of furancarboxylate derivatives via cyclization reactions of (E)-ethyl 3-aryl-2-cyanoacrylates. Journal of Chemical Research, 45(5-6), 476-481.
- Phutdhawong, W., et al. (2019). Synthesis and Biological Activity Studies of Methyl-5-(Hydroxymethyl)-2-Furan Carboxylate and Derivatives. Oriental Journal of Chemistry, 35(3).
- Khan, M. A., et al. (2022). Synthesis and Anti-Inflammatory and Analgesic Potentials of Ethyl 2-(2,5-Dioxo-1-Phenylpyrrolidin-3-yl)-2-Methylpropanoate. Molecules, 27(19), 6529.
- Li, J., et al. (2022). Discovery of New Heterocyclic/Benzofuran Hybrids as Potential Anti-Inflammatory Agents: Design, Synthesis, and Evaluation of the Inhibitory Activity of Their Related Inflammatory Factors Based on NF-κB and MAPK Signaling Pathways. Molecules, 27(15), 4994.
- Alam, M. S., et al. (2023). Design, synthesis, and biological evaluation of morpholinopyrimidine derivatives as anti-inflammatory agents. Journal of Receptors and Signal Transduction, 43(3), 297-308.
- Khusnutdinov, R. I., et al. (2009). New procedure for synthesis alkyl esters of 5-acetyl-2-furan-carboxylic acid alkyl ester. Russian Journal of Applied Chemistry, 82(2), 341-343.
- ChemSynthesis. (n.d.). ethyl 5-methyl-3-furoate.
- Organic Reactions. (n.d.). Paal-Knorr Furan Synthesis.
- Phutdhawong, W., et al. (2019). Synthesis and Biological Activity Studies of Methyl-5-(Hydroxymethyl)-2-Furan Carboxylate and Derivatives. Oriental Journal of Chemistry, 35(3).
- Google Patents. (n.d.). Synthesis of furan, thiophene, and pyrroles from acetoacetic esters.
- Organic Chemistry Portal. (n.d.). Paal-Knorr Furan Synthesis.
- De la Cueva, A., et al. (2022). Synthesis and Antiviral Evaluation of 5-(4-Aryl-1,3-butadiyn-1-yl)-uridines and Their Phosphoramidate Pronucleotides. Molecules, 27(11), 3591.
- ResearchGate. (2019). Synthesis and Biological Activity Studies of Methyl-5-(Hydroxymethyl)-2-Furan Carboxylate and Derivatives.
- Ivashchenko, A. V., et al. (2014). Synthesis and Antiviral Activity of Substituted 2,4-bis-aminomethyl-5-hydroxy-1H-indole-3-carboxylic Acid Ethyl Esters and their Derivatives. Chemistry of Heterocyclic Compounds, 50(4), 570-584.
- Kuo, S. C., et al. (1981). Synthesis and antimicrobial Activity of methyl 5-nitro-3,4-diphenylfuran-2-carboxylate and related compounds. Chemical & Pharmaceutical Bulletin, 29(3), 635-45.
Sources
Derivatization of "Ethyl 5-methylfuran-3-carboxylate" for biological screening
An In-Depth Guide to the Derivatization of Ethyl 5-methylfuran-3-carboxylate for Biological Screening
Authored by: Gemini, Senior Application Scientist
Introduction: The Furan Scaffold as a Privileged Motif in Drug Discovery
The furan ring, a five-membered aromatic heterocycle containing one oxygen atom, is a cornerstone in medicinal chemistry.[1] Its unique electronic properties and ability to act as a bioisostere for other aromatic systems have made it a "privileged scaffold" in drug design. Furan derivatives exhibit an impressive breadth of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[1][2][3] The strategic modification of simple furan building blocks is a powerful approach to generating novel molecular entities for high-throughput screening and lead optimization.
This guide focuses on this compound, a readily accessible starting material, as a platform for creating a diverse chemical library. We will explore robust and reproducible protocols for modifying its ester functional group, providing researchers with the tools to synthesize a range of derivatives. The rationale behind each synthetic choice will be discussed, followed by standardized protocols for preliminary biological evaluation, empowering drug discovery programs to unlock the therapeutic potential of this versatile furan scaffold.
Core Derivatization Strategies
The primary sites for derivatization on this compound are the ester group at the 3-position and, to a lesser extent, the furan ring itself. This guide will focus on the highly versatile and predictable chemistry of the ester moiety. The overall synthetic strategy is to convert the parent ester into three key classes of compounds: carboxylic acids, amides, and alcohols. These derivatives serve as foundational intermediates for further elaboration or as final compounds for biological screening.
Protocol 1: Saponification to 5-Methylfuran-3-carboxylic Acid
Principle: The conversion of the ethyl ester to the corresponding carboxylic acid is a fundamental first step for many subsequent derivatizations, particularly for amide bond formation. Saponification, a base-mediated hydrolysis, is a highly efficient and scalable method for this transformation.[4] The carboxylate salt is formed in situ, followed by acidification to yield the final product.
Materials and Reagents:
-
This compound
-
Ethanol (EtOH)
-
Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)
-
Deionized water
-
Hydrochloric acid (HCl), 2M solution
-
Ethyl acetate (EtOAc)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask, reflux condenser, magnetic stirrer, separatory funnel
Step-by-Step Methodology:
-
Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq.) in ethanol (approx. 5-10 mL per gram of ester).
-
Base Addition: Add an aqueous solution of NaOH (1.5-2.0 eq.) to the flask.
-
Hydrolysis: Attach a reflux condenser and heat the mixture to reflux (approximately 80°C). Stir vigorously for 2-4 hours.
-
Expert Insight: Progress can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the starting ester spot. Use a mobile phase like 3:1 Hexanes:Ethyl Acetate.
-
-
Solvent Removal: After the reaction is complete, allow the mixture to cool to room temperature. Remove the ethanol under reduced pressure using a rotary evaporator.
-
Acidification: Dissolve the remaining residue in deionized water. Cool the aqueous solution in an ice bath and slowly add 2M HCl with stirring until the pH is ~2-3. A precipitate of the carboxylic acid should form.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product into ethyl acetate (3 x 20 mL).
-
Washing & Drying: Combine the organic layers and wash with brine (1 x 20 mL). Dry the organic phase over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude 5-Methylfuran-3-carboxylic acid.
-
Purification: The product is often pure enough for subsequent steps. If necessary, recrystallization from a suitable solvent system (e.g., hexanes/ethyl acetate) can be performed.
| Parameter | Typical Value | Rationale / Notes |
| Reaction Time | 2-4 hours | Ester hydrolysis is generally rapid at reflux temperatures. |
| Temperature | ~80°C (Reflux) | Provides sufficient thermal energy to overcome the activation barrier without degrading the furan ring. |
| Expected Yield | >90% | Saponification is a high-yielding reaction. Losses primarily occur during work-up. |
Protocol 2: Synthesis of N-Substituted 5-Methylfuran-3-carboxamides
Principle: Amide bond formation is one of the most important reactions in medicinal chemistry. While direct amidation from an ester is possible, it often requires harsh conditions. A more reliable and versatile method involves activating the carboxylic acid (from Protocol 1) with a coupling reagent, followed by the addition of an amine.[5] This two-step process allows for the synthesis of a wide array of amides under mild conditions.
Materials and Reagents:
-
5-Methylfuran-3-carboxylic acid (from Protocol 1)
-
Primary or secondary amine of choice (e.g., benzylamine, morpholine)
-
Coupling Reagent: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
Base: N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous solvent: N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Ethyl acetate (EtOAc)
-
Anhydrous magnesium sulfate (MgSO₄)
Step-by-Step Methodology:
-
Reaction Setup: In a dry, nitrogen-flushed flask, dissolve 5-Methylfuran-3-carboxylic acid (1.0 eq.) in anhydrous DMF.
-
Activation: Add HATU (1.1 eq.) and DIPEA (2.0 eq.) to the solution. Stir the mixture at room temperature for 15-20 minutes.
-
Expert Insight: This pre-activation step forms a highly reactive O-acylisourea intermediate, which is poised for nucleophilic attack by the amine. DIPEA acts as a non-nucleophilic base to neutralize the hexafluorophosphate salt and the acid formed during the reaction.
-
-
Amine Addition: Add the desired amine (1.1 eq.) to the activated mixture.
-
Reaction: Allow the reaction to stir at room temperature. Monitor progress by TLC or LC-MS. Reactions are typically complete within 1-4 hours.
-
Work-up: Dilute the reaction mixture with ethyl acetate. Wash sequentially with water, saturated NaHCO₃ solution, and brine.
-
Drying & Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-substituted amide.
Protocol 3: Reduction to (5-Methylfuran-3-yl)methanol
Principle: The reduction of the ester to a primary alcohol provides another key functional group for diversification.[6] Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent capable of efficiently performing this transformation. The resulting alcohol can be used in etherification or other reactions to further expand the chemical library.
Materials and Reagents:
-
This compound
-
Lithium aluminum hydride (LiAlH₄)
-
Anhydrous solvent: Tetrahydrofuran (THF) or Diethyl ether (Et₂O)
-
Deionized water
-
15% aqueous NaOH solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Celite™
Step-by-Step Methodology:
-
Reaction Setup: To a dry, nitrogen-flushed flask containing anhydrous THF, carefully add LiAlH₄ (1.5 eq.) in portions at 0°C (ice bath).
-
CAUTION: LiAlH₄ reacts violently with water. All glassware must be rigorously dried, and anhydrous solvents must be used.
-
-
Ester Addition: Prepare a solution of this compound (1.0 eq.) in anhydrous THF. Add this solution dropwise to the stirred LiAlH₄ suspension at 0°C.
-
Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for 1-3 hours until the starting material is consumed (monitor by TLC).
-
Quenching (Fieser work-up): Cool the reaction back to 0°C. Carefully and sequentially add the following reagents dropwise:
-
'X' mL of water (where 'X' is the mass of LiAlH₄ in grams)
-
'X' mL of 15% aqueous NaOH
-
'3X' mL of water
-
Expert Insight: This specific quenching procedure is designed to precipitate the aluminum salts as a granular solid that is easy to filter, greatly simplifying the work-up.
-
-
Filtration: Stir the resulting mixture vigorously for 30 minutes, then filter through a pad of Celite™, washing the filter cake with ample ethyl acetate.
-
Drying & Concentration: Dry the filtrate over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude alcohol.
-
Purification: If necessary, purify the product by flash column chromatography on silica gel.
Application Notes: Biological Screening of Furan Derivatives
The synthesized library of furan derivatives can be screened across a variety of biological assays to identify potential therapeutic leads.[2] Furan-containing compounds have demonstrated significant activity in several areas, providing a logical starting point for screening campaigns.[1][7][8]
Recommended Primary Screening Protocol: MTT Cytotoxicity Assay
Principle: The MTT assay is a colorimetric method used to assess cell viability.[2] It is a robust and widely used primary screen to identify compounds with potential anticancer activity or to flag general toxicity. Metabolically active cells reduce the yellow tetrazolium salt (MTT) to purple formazan crystals, which can be quantified spectrophotometrically.
Step-by-Step Methodology (High-Level):
-
Cell Seeding: Seed cancer cells (e.g., HeLa, HepG2) into a 96-well plate at a density of 5,000-10,000 cells/well. Incubate for 24 hours to allow for cell attachment.[2]
-
Compound Addition: Prepare serial dilutions of the synthesized furan derivatives in the culture medium. The final concentration of the solvent (e.g., DMSO) should not exceed 0.5% to avoid toxicity.[2] Add 100 µL of the compound-containing medium to the wells. Include vehicle controls (medium with DMSO) and positive controls (a known cytotoxic agent).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO₂ atmosphere.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for formazan crystal formation.[2]
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized detergent solution) to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance of each well at a specific wavelength (typically 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Potent compounds will show a significant reduction in viability. Data is typically plotted as a dose-response curve to determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).
| Cell Line | Potential Relevance | Example IC₅₀ Data (Hypothetical) |
| HeLa | Cervical Cancer | Furan Amide 3a: 15.2 µM |
| HepG2 | Liver Cancer | Furan Alcohol 1b: 28.7 µM |
| MCF-7 | Breast Cancer | Furan Acid 1a: >100 µM |
Note: The above table is for illustrative purposes. Actual IC₅₀ values must be determined experimentally. Studies have shown that some furan derivatives exhibit IC₅₀ values against HeLa and HepG2 cell lines in the mid-micromolar range.[3][9][10]
References
- BenchChem. (2025). Application Notes and Protocols for High-Throughput Screening of Furan Derivatives. BenchChem.
- Der Pharma Chemica. (n.d.). Pharmacological Study of Some Newly Synthesized Furan Derivatives. Der Pharma Chemica.
- Hollósy, F., et al. (2012). Pharmacological Classification and Activity Evaluation of Furan and Thiophene Amide Derivatives Applying Semi-Empirical ab initio Molecular Modeling Methods. Molecules, 17(6), 6383-6403.
- IOSR Journal of Pharmacy and Biological Sciences. (n.d.). Synthesis, Characterization and Pharmacological evaluation of some Cinnoline (Furan) derivatives. IOSR Journal.
- Pharmapproach. (2024). Pharmacological activity of furan derivatives. Pharmapproach.
- ResearchGate. (n.d.). Scheme 1. Synthetic route to methyl-5-(hydroxymethyl)-2-furan carboxylate. ResearchGate.
- Sengpracha, W., et al. (2019). Synthesis and Biological Activity Studies of Methyl-5-(Hydroxymethyl)-2-Furan Carboxylate and Derivatives. Oriental Journal of Chemistry, 35(3).
- ResearchGate. (n.d.). Synthesis and Biological Activity Studies of Methyl-5-(Hydroxymethyl)-2-Furan Carboxylate and Derivatives. ResearchGate.
- Nature Protocols. (n.d.). Preparation of carboxylate derivatives of terpyridine via the furan pathway. Nature.
- Georganics. (2024). Furan-3-methanol – preparation and application. Georganics.
- BenchChem. (2025). Application Notes & Protocols: Esterification and Amidation of 2-Furancarboxylic Acid. BenchChem.
- BenchChem. (2025). Comparative study of the biological activity of different furan carboxylate esters. BenchChem.
- Zanatta, N., et al. (2004). Convenient Synthesis of Furan-3-carboxylic Acid and Derivatives. Tetrahedron Letters, 45(31), 5945-5947.
- Chemical Synthesis Database. (n.d.). ethyl 5-methyl-3-furoate. Chemical Synthesis Database.
- PubMed. (n.d.). On-line derivatization gas chromatography with furan chemical ionization tandem mass spectrometry for screening of amphetamines in urine. National Center for Biotechnology Information.
- ResearchGate. (n.d.). An Efficient and Convenient Procedure for Ester Hydrolysis. ResearchGate.
- National Institutes of Health. (2022). Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity. National Center for Biotechnology Information.
- Science Alert. (n.d.). Evaluating the Effect of Methyl 5-(Hydroxy-Methyl) Furan-2-Carboxylate on Cytotoxicity and Antibacterial Activity. Science Alert.
- PubChem. (n.d.). This compound. National Center for Biotechnology Information.
- Luo, J., et al. (2020). Novel synthesis of furancarboxylate derivatives via cyclization reactions of (E)-ethyl 3-aryl-2-cyanoacrylates. Journal of Chemical Research, 44(9-10), 476-481.
- Sigma-Aldrich. (n.d.). Furan-3-methanol. MilliporeSigma.
Sources
- 1. Pharmacological activity of furan derivatives [wisdomlib.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Synthesis and Biological Activity Studies of Methyl-5-(Hydroxymethyl)-2-Furan Carboxylate and Derivatives – Oriental Journal of Chemistry [orientjchem.org]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Furan-3-methanol: Properties and Uses in Industry [georganics.sk]
- 7. derpharmachemica.com [derpharmachemica.com]
- 8. iosrjournals.org [iosrjournals.org]
- 9. researchgate.net [researchgate.net]
- 10. scialert.net [scialert.net]
Synthesis of Ethyl 5-methylfuran-3-carboxylate: An Application and Protocol Guide
Introduction
Ethyl 5-methylfuran-3-carboxylate is a valuable heterocyclic compound that serves as a key building block in the synthesis of various pharmaceuticals, agrochemicals, and fragrance components. The furan nucleus, a five-membered aromatic heterocycle containing an oxygen atom, is a prevalent motif in a multitude of biologically active molecules. The strategic placement of the methyl and ethyl carboxylate groups on the furan ring at positions 5 and 3, respectively, provides versatile handles for further chemical transformations, making it a desirable intermediate for drug development professionals and organic chemists.
This comprehensive guide provides a detailed experimental protocol for the synthesis of this compound via the Feist-Benary furan synthesis. This classic yet robust method involves the condensation of an α-halo ketone with a β-dicarbonyl compound in the presence of a base.[1][2][3] The causality behind the experimental choices, safety precautions, and in-depth characterization of the final product are discussed to ensure scientific integrity and reproducibility.
Reaction Principle: The Feist-Benary Furan Synthesis
The Feist-Benary synthesis is a cornerstone in heterocyclic chemistry for the preparation of substituted furans.[2][3] The reaction proceeds through a base-catalyzed condensation of an α-halo ketone (in this case, 2-chloroacetaldehyde) and a β-dicarbonyl compound (ethyl acetoacetate). The mechanism involves the initial deprotonation of the active methylene group of ethyl acetoacetate by a base to form a nucleophilic enolate. This enolate then undergoes a nucleophilic attack on the electrophilic carbon of 2-chloroacetaldehyde, followed by an intramolecular cyclization and subsequent dehydration to yield the aromatic furan ring. The choice of a mild base, such as pyridine or triethylamine, is crucial to prevent the hydrolysis of the ester functionality.[1]
Physicochemical Properties of Reactants and Product
A thorough understanding of the physical and chemical properties of all substances is paramount for a safe and successful synthesis.
| Compound | Formula | Molecular Wt. ( g/mol ) | Boiling Point (°C) | Density (g/mL) | Hazards |
| Ethyl Acetoacetate | C₆H₁₀O₃ | 130.14 | 180.8 | 1.021 | Irritant |
| 2-Chloroacetaldehyde (40% aq. solution) | C₂H₃ClO | 78.50 | ~85 | ~1.19 | Toxic, Corrosive, Lachrymator |
| Pyridine | C₅H₅N | 79.10 | 115 | 0.982 | Flammable, Toxic, Irritant |
| This compound | C₈H₁₀O₃ | 154.16 | Not available | Not available | Handle with care |
Experimental Protocol
This protocol is a representative method for the synthesis of this compound based on the principles of the Feist-Benary reaction.
Materials and Equipment:
-
Three-necked round-bottom flask
-
Reflux condenser
-
Dropping funnel
-
Magnetic stirrer with heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Glassware for extraction and filtration
-
Silica gel for column chromatography
-
Ethyl acetoacetate
-
2-Chloroacetaldehyde (40% aqueous solution)
-
Pyridine (dried over KOH)
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate solution
-
Saturated aqueous sodium chloride (brine) solution
-
Anhydrous magnesium sulfate
-
Hexane and Ethyl acetate for column chromatography
Safety Precautions:
-
This experiment must be conducted in a well-ventilated fume hood.
-
Personal protective equipment (safety goggles, lab coat, and chemical-resistant gloves) must be worn at all times.
-
2-Chloroacetaldehyde is toxic, corrosive, and a lachrymator. Handle with extreme care.
-
Pyridine is flammable and toxic. Avoid inhalation and skin contact.
-
Ethers are highly flammable. Ensure there are no open flames or sparks in the vicinity.
Step-by-Step Procedure:
-
Reaction Setup: In a 250 mL three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, add ethyl acetoacetate (13.0 g, 0.1 mol) and dry pyridine (15.8 g, 0.2 mol).
-
Addition of Chloroacetaldehyde: Slowly add 2-chloroacetaldehyde (19.6 g of a 40% aqueous solution, equivalent to 7.85 g, 0.1 mol) dropwise from the dropping funnel to the stirred solution over a period of 30 minutes. An exothermic reaction may be observed; maintain the temperature below 50 °C using a water bath if necessary.
-
Reaction: After the addition is complete, heat the reaction mixture to reflux (approximately 90-100 °C) using a heating mantle and maintain reflux for 4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Cool the reaction mixture to room temperature. Pour the mixture into a separatory funnel containing 100 mL of diethyl ether and 100 mL of water.
-
Extraction: Shake the separatory funnel vigorously and allow the layers to separate. Separate the organic layer. Extract the aqueous layer twice more with 50 mL portions of diethyl ether.
-
Washing: Combine the organic extracts and wash sequentially with 50 mL of 1 M HCl to remove pyridine, followed by 50 mL of saturated aqueous sodium bicarbonate solution, and finally with 50 mL of brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product as an oil.
Purification and Characterization
Purification:
The crude product can be purified by flash column chromatography on silica gel.
-
Eluent System: A gradient of hexane and ethyl acetate is recommended, starting with a low polarity mixture (e.g., 95:5 hexane:ethyl acetate) and gradually increasing the polarity.
-
Procedure: Dissolve the crude oil in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel. After evaporation of the solvent, the dried silica gel with the adsorbed product is loaded onto the top of the column. Elute the column with the chosen solvent system and collect the fractions. Monitor the fractions by TLC to identify those containing the pure product. Combine the pure fractions and remove the solvent under reduced pressure to yield pure this compound.
Characterization:
The structure and purity of the synthesized compound should be confirmed by spectroscopic methods.
-
¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum is expected to show characteristic signals for the furan ring protons, the ethyl ester group, and the methyl group. The furan protons should appear as distinct singlets or doublets in the aromatic region. The ethyl group will exhibit a quartet for the methylene protons and a triplet for the methyl protons. The methyl group on the furan ring will appear as a singlet.
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum will show distinct peaks for each carbon atom in the molecule, including the carbonyl carbon of the ester, the sp² hybridized carbons of the furan ring, the methylene and methyl carbons of the ethyl group, and the methyl carbon attached to the furan ring.
-
FTIR (Fourier-Transform Infrared Spectroscopy): The IR spectrum should display a strong absorption band corresponding to the C=O stretching of the ester group (typically around 1720-1740 cm⁻¹). Characteristic C-O stretching bands for the ester and the furan ring will also be present, as well as C-H stretching and bending vibrations.
-
Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak (M⁺) corresponding to the molecular weight of this compound (154.16 g/mol ). Fragmentation patterns can provide further structural information.
Visualizing the Workflow
Synthesis Workflow Diagram:
Caption: Step-by-step workflow for the purification of this compound.
Conclusion
The Feist-Benary synthesis provides an effective and straightforward route to this compound. By following the detailed protocol and adhering to the safety precautions outlined in this guide, researchers and drug development professionals can reliably synthesize this valuable intermediate. The comprehensive characterization techniques described will ensure the identity and purity of the final product, which is crucial for its subsequent applications in medicinal chemistry and materials science.
References
- Feist, F. Ber. Dtsch. Chem. Ges.1902, 35 (2), 1537–1544. [Link]
- Wikipedia. Feist–Benary synthesis. [Link]
- chemeurope.com. Feist-Benary synthesis. [Link]
- PubChem.
- PubChem. Chloroacetaldehyde. [Link]
- PubChem. Pyridine. [Link]
- PubChemLite.
Sources
Purification of "Ethyl 5-methylfuran-3-carboxylate" by column chromatography
An Application Note and Protocol for the Purification of Ethyl 5-methylfuran-3-carboxylate by Column Chromatography
Abstract
This compound is a heterocyclic compound of interest in organic synthesis and medicinal chemistry. Synthesized crude products invariably contain impurities such as unreacted starting materials, reagents, and side-products that necessitate an efficient purification strategy. This application note provides a detailed, field-proven protocol for the purification of this compound using silica gel column chromatography. We elaborate on the principles of the separation, the systematic development of an optimal mobile phase using Thin-Layer Chromatography (TLC), and a step-by-step guide to packing the column, sample application, and elution. This guide is intended for researchers and professionals in chemical synthesis and drug development to achieve high purity of the target compound.
Introduction and Physicochemical Rationale
The purification of synthetic products is a critical step in chemical research and development, directly impacting the reliability of subsequent characterization and application. Column chromatography is a cornerstone technique for the purification of organic compounds, leveraging the differential partitioning of components between a stationary phase and a mobile phase.[1]
For this compound, its molecular structure dictates the appropriate chromatographic strategy. The ester and furan moieties lend it moderate polarity. However, its predicted XLogP3 value of 1.6 indicates a predominantly non-polar character, making it an ideal candidate for normal-phase chromatography.[2] In this system, a polar stationary phase (silica gel) is used in conjunction with a relatively non-polar mobile phase (eluent). Compounds are separated based on their polarity; more polar impurities will adsorb more strongly to the silica gel and elute later, while less polar compounds will travel through the column more quickly.[3]
This protocol is designed to be a self-validating system, beginning with analytical TLC to establish optimal separation conditions before committing the bulk sample to the preparative column.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₈H₁₀O₃ | [2] |
| Molecular Weight | 154.16 g/mol | [4] |
| Appearance | Colorless to pale yellow liquid (estimated) | [4] |
| XLogP3 (Predicted) | 1.6 | [2] |
Purification Workflow Overview
The purification process follows a logical sequence from analytical method development to preparative separation and final product recovery. This workflow ensures efficiency and minimizes the risk of failed purification.
Caption: Workflow for the purification of this compound.
Materials and Equipment
-
Reagents:
-
Equipment:
-
Glass chromatography column with stopcock
-
TLC plates (silica gel coated with UV254 indicator)
-
TLC developing chamber
-
UV lamp (254 nm)
-
Iodine staining chamber
-
Collection vessels (test tubes or flasks)
-
Rotary evaporator
-
Standard laboratory glassware (beakers, Erlenmeyer flasks, funnels)
-
Cotton or glass wool
-
Experimental Protocol
This protocol is divided into three essential phases: method development, column preparation, and chromatographic separation.
Phase 1: Thin-Layer Chromatography (TLC) for Method Development
Causality: Before performing a large-scale column separation, it is imperative to determine the optimal solvent system. TLC is a rapid, small-scale version of column chromatography. The goal is to find a solvent mixture that moves the target compound to a Retention Factor (Rf) value of approximately 0.25-0.35, ensuring clear separation from impurities.[6] An Rf that is too high (>0.5) will lead to poor separation, while an Rf that is too low (<0.1) will result in excessively long elution times.
Procedure:
-
Prepare several eluent mixtures of varying polarity. A good starting point for furan carboxylates is a low-polarity mixture of ethyl acetate in hexane.[7]
-
Test Eluent A: 3% Ethyl Acetate / 97% Hexane
-
Test Eluent B: 5% Ethyl Acetate / 95% Hexane
-
Test Eluent C: 10% Ethyl Acetate / 90% Hexane
-
-
Dissolve a small amount of the crude product in a minimal volume of a volatile solvent (e.g., dichloromethane).
-
Using a capillary tube, spot the dissolved crude mixture onto three separate TLC plates, keeping the spots small and about 1 cm from the bottom edge.
-
Place each plate into a separate TLC chamber containing one of the test eluents. Ensure the solvent level is below the spots. Cover the chambers to maintain a saturated atmosphere.
-
Allow the solvent front to travel up the plate until it is about 1 cm from the top edge.
-
Remove the plates and immediately mark the solvent front with a pencil.
-
Visualize the separated spots under a UV lamp. Circle the visible spots. Further visualization can be achieved by placing the plates in an iodine chamber.
-
Calculate the Rf value for each spot (Rf = distance traveled by spot / distance traveled by solvent front). Select the eluent system that provides the best separation with the target compound at an Rf of ~0.3.
Phase 2: Column Preparation (Slurry Packing Method)
Causality: Proper packing of the column is critical to achieve a homogenous stationary phase, which prevents cracking or channeling of the solvent. The slurry method is robust and generally yields a well-packed column, ensuring high-resolution separation. The amount of silica used should be 50-100 times the weight of the crude product for effective separation.[6]
Procedure:
-
Select a glass column of appropriate size.
-
Place a small plug of cotton or glass wool at the bottom of the column to support the stationary phase. Add a thin layer (approx. 1 cm) of sand on top of the plug.
-
In a beaker, measure the required amount of silica gel (e.g., 50 g of silica for 0.5-1.0 g of crude product).
-
Create a slurry by adding the silica gel to the optimized eluent from Phase 1. The consistency should be that of a thin, pourable paste.
-
With the column stopcock open and a flask underneath to collect the eluent, pour the silica slurry into the column in a single, continuous motion. Use a funnel to aid the process.
-
Gently tap the side of the column continuously to dislodge any air bubbles and encourage uniform settling of the silica bed.
-
Once all the slurry is added, wash any residual silica from the beaker and column walls with additional eluent.
-
Allow the silica to settle into a packed bed, ensuring a layer of solvent always remains above the silica surface. Never let the column run dry.
-
Add a protective layer of sand (approx. 1 cm) on top of the settled silica bed to prevent disruption during sample loading.
Phase 3: Sample Loading and Elution
Causality: The sample must be loaded onto the column in a highly concentrated, narrow band. A diffuse starting band will result in broad, overlapping elution bands, defeating the purpose of the purification. The "dry loading" method described here is excellent for samples that are not highly soluble in the eluent.
Procedure:
-
Dissolve the crude this compound in a minimal amount of a volatile solvent like dichloromethane.
-
Add a small amount of silica gel (2-3 times the weight of the crude product) to this solution.
-
Carefully evaporate the solvent using a rotary evaporator until a dry, free-flowing powder is obtained. This is the "dry-loaded" sample.
-
Drain the eluent from the packed column until the solvent level is just at the top of the upper sand layer.
-
Carefully add the dry-loaded sample powder onto the sand layer, creating a thin, even band.
-
Gently open the stopcock and allow the eluent to slowly run through the sample band until it is fully wetted.
-
Carefully add fresh eluent to the top of the column, filling it completely.
-
Begin the elution process by opening the stopcock to achieve a steady drip rate (e.g., 1-2 drops per second).
-
Collect the eluting solvent in sequentially numbered test tubes or flasks (fractions).
-
Monitor the progress of the separation by periodically analyzing the collected fractions using the TLC method established in Phase 1. Spot the starting material and each fraction on the same plate to track the elution of the target compound.
-
Once the desired compound has fully eluted, the polarity of the eluent can be increased (e.g., to 20% ethyl acetate in hexane) to wash out any remaining, more polar impurities from the column.
Post-Purification: Fraction Pooling and Recovery
-
Based on the TLC analysis of the fractions, combine all fractions that contain the pure target compound.
-
Remove the solvent from the pooled fractions using a rotary evaporator.
-
The remaining residue is the purified this compound. Determine the yield and confirm its purity using analytical techniques such as NMR, GC-MS, or HPLC.
Conclusion
This application note details a systematic and reliable protocol for the purification of this compound using silica gel column chromatography. By first optimizing the separation conditions with TLC, followed by careful column preparation and execution, researchers can consistently obtain the target compound with high purity, suitable for the most demanding applications in chemical synthesis and drug discovery.
References
- BenchChem. (2025). Application Note and Protocol for the Purification of Ethyl 5-methylfuran-2-carboxylate by Column Chromatography. BenchChem.
- BenchChem. (n.d.). 1-Chlorobutan-2-one | CAS 616-27-3 | RUO. BenchChem.
- BenchChem. (n.d.). Optimization of reaction conditions for furan synthesis. BenchChem.
- Reddy, B. V. S., et al. (2015). Selective synthesis of 2,5-disubstituted furan-3-carboxylates and the isomeric 2,4-disubstituted furan-3-carboxylates. RSC Advances.
- PubChemLite. (n.d.). This compound (C8H10O3). PubChemLite.
- University of California, Los Angeles. (n.d.). Solvent Systems for Flash Column Chromatography. UCLA Chemistry.
- MilliporeSigma. (2025). Purification of Organic Compounds by Flash Column Chromatography. JoVE.
Sources
Application Notes and Protocols for the Characterization of Ethyl 5-methylfuran-3-carboxylate
Introduction
Ethyl 5-methylfuran-3-carboxylate is a furan derivative of significant interest in the fields of flavor chemistry, materials science, and as a versatile building block in the synthesis of pharmaceuticals and agrochemicals. Its unique structural motif, comprising a substituted furan ring with ester functionality, imparts specific chemical and physical properties that necessitate robust and reliable analytical methods for its comprehensive characterization. The purity, stability, and structural integrity of this compound are critical parameters that can significantly influence the outcome of its application.
This comprehensive guide provides a suite of detailed application notes and validated protocols for the analytical characterization of this compound. Designed for researchers, scientists, and drug development professionals, these methodologies encompass chromatographic and spectroscopic techniques to ensure accurate identification, quantification, and purity assessment. The protocols are grounded in established analytical principles and offer insights into the rationale behind experimental choices, thereby providing a self-validating framework for analysis.
Physicochemical Properties
A thorough understanding of the physicochemical properties of this compound is fundamental to the development of appropriate analytical methods. These properties guide the selection of solvents, chromatographic conditions, and sample preparation techniques.
| Property | Value | Source |
| Molecular Formula | C₈H₁₀O₃ | [1] |
| Molecular Weight | 154.16 g/mol | [1] |
| Appearance | Colorless to pale yellow liquid (predicted) | General knowledge of similar furan esters |
| Boiling Point | Data not available | [1] |
| Melting Point | Data not available | [1] |
| Solubility | Soluble in common organic solvents (e.g., methanol, ethanol, acetonitrile, dichloromethane). Limited solubility in water is expected. | General knowledge of ester solubility |
| InChIKey | HZVHSZJXVCZRTP-UHFFFAOYSA-N | [2] |
Chromatographic Analysis
Chromatographic techniques are indispensable for the separation, identification, and quantification of this compound and its potential impurities. Gas chromatography and high-performance liquid chromatography are the most pertinent methods.
Gas Chromatography-Mass Spectrometry (GC-MS)
Rationale: GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds like this compound. It offers high-resolution separation and definitive identification based on mass spectral fragmentation patterns. The choice of a mid-polarity capillary column, such as a DB-5ms or HP-5ms, provides excellent separation of furan derivatives.
Experimental Protocol: GC-MS Analysis
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of this compound and dissolve it in 10 mL of a suitable solvent (e.g., ethyl acetate or dichloromethane) to prepare a 1 mg/mL stock solution.
-
Prepare a working standard of 10 µg/mL by diluting the stock solution.
-
-
GC Conditions:
-
Column: 30 m x 0.25 mm ID, 0.25 µm film thickness, fused-silica capillary column (e.g., Agilent HP-5ms or equivalent).
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Inlet Temperature: 250 °C.
-
Injection Volume: 1 µL (splitless or with a high split ratio, e.g., 50:1, depending on concentration).
-
Oven Temperature Program:
-
Initial temperature: 60 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 280 °C.
-
Hold: 5 minutes at 280 °C.
-
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Scan Range: m/z 40-300.
-
Expected Results:
-
Retention Time: The retention time for this compound is expected to be in the mid-range of the chromatogram, providing good separation from solvent peaks and potential late-eluting impurities.
-
Mass Spectrum: The mass spectrum will show a molecular ion peak (M⁺) at m/z 154. Key fragment ions are anticipated from the loss of the ethoxy group (-OC₂H₅, m/z 109) and further fragmentation of the furan ring.
High-Performance Liquid Chromatography (HPLC)
Rationale: HPLC is a versatile technique for the analysis of a wide range of compounds, including those that are not sufficiently volatile for GC. A reversed-phase HPLC method with UV detection is well-suited for the quantification and purity assessment of this compound. A C18 column is a standard choice for providing good retention and separation of moderately polar compounds.
Experimental Protocol: HPLC-UV Analysis
-
Instrumentation: A high-performance liquid chromatograph equipped with a UV-Vis or Diode Array Detector (DAD).
-
Sample Preparation:
-
Prepare a 1 mg/mL stock solution of this compound in acetonitrile or methanol.
-
Prepare working standards in the range of 1-100 µg/mL by diluting the stock solution with the mobile phase.
-
-
HPLC Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 60:40 v/v). The exact ratio may require optimization.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Injection Volume: 10 µL.
-
Detection: UV at 254 nm (or at the λmax determined by a DAD scan).
-
-
Method Validation: The method should be validated according to ICH guidelines for linearity, accuracy, precision, specificity, and robustness.
Workflow for HPLC Analysis of this compound
Caption: Workflow for the HPLC analysis of this compound.
Spectroscopic Analysis
Spectroscopic techniques provide invaluable information about the molecular structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Rationale: ¹H and ¹³C NMR spectroscopy are primary tools for the structural elucidation and confirmation of organic molecules. The chemical shifts, coupling constants, and integration of the signals provide a detailed map of the molecule's proton and carbon framework.
Experimental Protocol: ¹H and ¹³C NMR Spectroscopy
-
Sample Preparation:
-
Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).
-
Transfer the solution to a 5 mm NMR tube.
-
-
Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Acquisition Parameters:
-
¹H NMR: Standard single-pulse experiment with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
¹³C NMR: Proton-decoupled experiment. A larger number of scans will be required due to the lower natural abundance of the ¹³C isotope.
-
-
Data Processing:
-
Apply Fourier transform to the free induction decay (FID).
-
Phase and baseline correct the resulting spectrum.
-
Reference the chemical shifts to the TMS signal.
-
Predicted ¹H and ¹³C NMR Data (in CDCl₃):
| ¹H NMR | δ (ppm) | Multiplicity | Integration | Assignment |
| H-2 | ~7.8 | s | 1H | Furan ring proton |
| H-4 | ~6.5 | s | 1H | Furan ring proton |
| -OCH₂CH₃ | ~4.3 | q | 2H | Ethyl ester methylene |
| -CH₃ | ~2.4 | s | 3H | Methyl group on furan |
| -OCH₂CH₃ | ~1.3 | t | 3H | Ethyl ester methyl |
| ¹³C NMR | δ (ppm) | Assignment |
| C=O | ~164 | Ester carbonyl |
| C-5 | ~158 | Furan ring carbon |
| C-2 | ~145 | Furan ring carbon |
| C-3 | ~118 | Furan ring carbon |
| C-4 | ~110 | Furan ring carbon |
| -OCH₂CH₃ | ~60 | Ethyl ester methylene |
| -CH₃ | ~14 | Methyl group on furan |
| -OCH₂CH₃ | ~14 | Ethyl ester methyl |
Note: These are predicted values and may vary slightly in experimental data.
Mass Spectrometry (MS)
Rationale: In addition to its use in GC-MS, standalone mass spectrometry with various ionization techniques can provide further structural information. Electron ionization (EI) is useful for generating characteristic fragmentation patterns, while softer ionization techniques like electrospray ionization (ESI) can be used to observe the protonated molecule [M+H]⁺.
Expected Fragmentation Pattern (EI): The fragmentation of this compound under electron ionization is expected to be directed by the ester functional group and the furan ring.
Caption: Predicted major fragmentation pathways of this compound in EI-MS.
Stability-Indicating Method Development
Rationale: To assess the stability of this compound, a stability-indicating analytical method is crucial. This is typically an HPLC method that can separate the parent compound from its degradation products. Forced degradation studies are performed to generate these degradation products and validate the method's specificity.
Protocol: Forced Degradation Study
-
Stress Conditions:
-
Acidic Hydrolysis: Dissolve the compound in 0.1 M HCl and heat at 60 °C for 24 hours.
-
Basic Hydrolysis: Dissolve the compound in 0.1 M NaOH and keep at room temperature for 4 hours.
-
Oxidative Degradation: Dissolve the compound in 3% H₂O₂ and keep at room temperature for 24 hours.
-
Thermal Degradation: Expose the solid compound to 80 °C for 48 hours.
-
Photolytic Degradation: Expose a solution of the compound to UV light (254 nm) for 24 hours.
-
-
Sample Analysis:
-
Analyze the stressed samples using the developed HPLC-UV method.
-
The peak for this compound should be well-resolved from any degradation product peaks.
-
A diode array detector is highly recommended to check for peak purity.
-
Workflow for Stability-Indicating Method Development
Caption: Workflow for developing a stability-indicating HPLC method.
Potential Impurities
The characterization of potential impurities is a critical aspect of quality control. Impurities in this compound can arise from the starting materials, by-products of the synthesis, or degradation. A plausible synthesis of this compound involves the esterification of 5-methylfuran-3-carboxylic acid.
Potential Process-Related Impurities:
-
5-Methylfuran-3-carboxylic acid: Unreacted starting material.
-
Ethanol: Residual solvent from the esterification reaction.
-
Other furanic compounds: By-products from side reactions during synthesis.
These impurities can be monitored using the chromatographic methods described above.
Conclusion
The analytical methods detailed in these application notes provide a robust framework for the comprehensive characterization of this compound. The combination of chromatographic and spectroscopic techniques ensures accurate identification, quantification, and purity assessment, which are essential for its application in research and development. The provided protocols are designed to be adaptable and can be optimized based on specific laboratory instrumentation and requirements. Adherence to these methodologies will contribute to the generation of high-quality, reliable data, ensuring the integrity of studies involving this compound.
References
- PubChem Compound Summary for CID 298615, Ethyl 5-formyl-2-methylfuran-3-carboxylate.
- Luo, J., et al. (2020). Novel synthesis of furancarboxylate derivatives via cyclization reactions of (E)-ethyl 3-aryl-2-cyanoacrylates.Journal of Chemical Research, 45(5-6), 476-482. [Link][4]
- Electronic Supplementary Information for "A Tunable Precious-Metal-Free System for Selective Oxidative Esterification of Biobased 5-(hydroxymethyl)furfural". The Royal Society of Chemistry. [Link][5]
- Zaripova, A. R., et al. (2015). New syntheses on the basis of ethyl 2-oxotetrahydrofuran-3-carboxylates.Chemistry of Heterocyclic Compounds, 51, 818-824. [Link][6]
- Ethyl 5-methyl-3-furoate.
- Separation of 3-Furancarboxylic acid, 5-(phenylmethyl)-, ethyl ester on Newcrom R1 HPLC column. SIELC Technologies. [Link][7]
- Identification of Aromatic F
- Ethyl 5-methylfuran-3-carboxyl
- Luo, J., et al. (2021). Novel synthesis of furancarboxylate derivatives via cyclization reactions of (E)-ethyl 3-aryl-2-cyanoacrylates and ethyl glycinate hydrochloride.
- Parish, H. J., & Smyth, R. D. (1982). Determination of 4-amino-5-ethyl-3-thiophenecarboxylic acid methyl ester and its acid metabolite in plasma and urine by high-performance liquid chromatography.Journal of Pharmaceutical Sciences, 71(10), 1143-1146. [Link][11]
- Ibrahim, B., et al. (2021). Gas chromatography–mass spectrometry (GC–MS) analysis of ethyl acetate root bark extract of Strychnos innocua.Beni-Suef University Journal of Basic and Applied Sciences, 10(1), 65. [Link][12]
- methyl furoate 3-furancarboxylic acid, methyl ester. The Good Scents Company. [Link][14]
- Sanou, A., et al. (2024). Identification of compounds by GC-MS analysis of the ethyl acetate fraction of the hydroalcoholic extract of Lippia multiflora.Journal of Materials and Environmental Science, 15(8), 1150-1173. [Link][15]
- Mathkoor, M. M., et al. (2023). Using GC-MS technology to identify the compounds resulting from mixing of alcoholic extracts of some medicinal plants.Journal of Medicinal and Chemical Sciences, 6(3), 486-499. [Link][16]
- Al-Warhi, T., et al. (2021). Synthesis and Biological Activity Studies of Methyl-5-(Hydroxymethyl)-2-Furan Carboxylate and Derivatives.
Sources
Topic: NMR Analysis of Ethyl 5-methylfuran-3-carboxylate for Structural Confirmation
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled analytical technique for the unambiguous determination of molecular structures. This application note provides a comprehensive guide to the structural confirmation of Ethyl 5-methylfuran-3-carboxylate using a suite of one-dimensional (1D) and two-dimensional (2D) NMR experiments. We detail not only the step-by-step protocols for sample preparation and data acquisition but also delve into the causal logic behind spectral interpretation. By systematically analyzing ¹H, ¹³C, COSY, HSQC, and HMBC spectra, researchers can definitively assign every atom's position and confirm the molecule's precise connectivity, ensuring the highest level of scientific integrity for research and development applications.
Introduction: The Imperative for Structural Verification
This compound is a substituted furan derivative, a class of heterocyclic compounds prevalent in medicinal chemistry, flavor chemistry, and materials science. Given the possibility of forming constitutional isomers during synthesis (e.g., Ethyl 5-methylfuran-2-carboxylate), rigorous structural confirmation is not merely procedural—it is fundamental to ensuring a compound's identity and, consequently, its efficacy and safety in any application.
NMR spectroscopy provides a detailed roadmap of a molecule's atomic framework by probing the magnetic properties of its nuclei.[1] While 1D ¹H and ¹³C spectra offer primary information on the chemical environment and relative abundance of protons and carbons, 2D correlation experiments are essential for assembling the complete structural puzzle. This guide will walk through the logical workflow, from sample preparation to the final structural assignment, using a multi-faceted NMR approach.
Part I: Experimental Methodology and Protocols
The quality of NMR data is profoundly dependent on meticulous sample preparation and proper instrument parameterization. A flawed sample will yield ambiguous or misleading spectra, irrespective of the spectrometer's power.
Protocol: NMR Sample Preparation
This protocol outlines the standard procedure for preparing a high-quality sample of a small organic molecule like this compound for analysis.
Materials:
-
High-quality 5 mm NMR tube
-
NMR cap
-
Pasteur pipette with glass wool plug
-
Small vial
-
This compound sample
-
Deuterated solvent (e.g., Chloroform-d, CDCl₃)
-
Acetone or suitable solvent for cleaning
Procedure:
-
Determine Sample Quantity: The amount of sample required is dictated by the experiments to be run.
-
Dissolution: Weigh the sample and transfer it to a small, clean vial. Add approximately 0.6-0.7 mL of a suitable deuterated solvent, such as CDCl₃.[2] The choice of a deuterated solvent is critical as it prevents large solvent signals from overwhelming the analyte signals in ¹H NMR and is used by the spectrometer for field-frequency stabilization (the "lock").[3]
-
Ensure Homogeneity: Gently swirl or vortex the vial to ensure the sample is completely dissolved. A homogenous solution is vital for acquiring sharp, well-resolved NMR peaks.[5]
-
Filtration (If Necessary): If any solid particulates are visible, the solution must be filtered. Solid particles disrupt the magnetic field homogeneity, leading to broadened spectral lines.[3][6] To do this, tightly pack a small plug of glass wool into a Pasteur pipette and filter the solution directly into the clean NMR tube.
-
Transfer and Capping: Carefully transfer the clear solution into the NMR tube and securely place the cap on top. Ensure the exterior of the tube is clean.[6]
-
Labeling: Clearly label the NMR tube with a unique identifier.
Protocol: NMR Data Acquisition
The following are general guidelines for setting up standard 1D and 2D NMR experiments on a modern spectrometer.
-
Instrument Setup: Insert the sample into the spectrometer. The instrument will automatically lock onto the deuterium signal of the solvent and perform shimming—a process that optimizes the homogeneity of the magnetic field to ensure sharp spectral lines.
-
¹H NMR Acquisition:
-
Use a standard single-pulse experiment.
-
Acquire 8 to 16 scans to achieve a good signal-to-noise ratio.[7]
-
The relaxation delay should be set to at least 1-2 seconds to allow for adequate relaxation of the protons between pulses.
-
-
¹³C{¹H} NMR Acquisition:
-
Use a proton-decoupled pulse sequence (e.g., zgpg30) to simplify the spectrum, resulting in a single peak for each unique carbon atom.[7]
-
Due to the low sensitivity of ¹³C, a larger number of scans (e.g., 128 to 1024) is typically required.
-
-
2D NMR Acquisition (COSY, HSQC, HMBC):
-
Load standard, vendor-provided parameter sets for each experiment.
-
These experiments correlate two frequency dimensions and require significantly more time than 1D experiments. The acquisition time will depend on the sample concentration and the desired resolution.
-
Part II: Spectral Analysis and Structural Elucidation
The core of the analysis lies in the systematic interpretation of the acquired spectra to build the molecule piece by piece.
Structure and Atom Numbering
For clarity, the following numbering scheme will be used for this compound throughout the analysis.
Caption: Atom numbering scheme for this compound.
Predicted ¹H NMR Spectrum (500 MHz, CDCl₃)
The ¹H NMR spectrum provides the initial overview of the proton environments. Each unique proton or group of equivalent protons gives rise to a distinct signal.
| Label | Predicted δ (ppm) | Integration | Multiplicity | Coupling Constant (J, Hz) | Assignment Rationale |
| H-2 | ~7.9 - 8.1 | 1H | s (singlet) | - | Proton at C2, adjacent to the electron-withdrawing ester group, is highly deshielded. No adjacent protons to couple with. |
| H-4 | ~6.4 - 6.6 | 1H | s (singlet) | - | Proton at C4, adjacent to the methyl group. Less deshielded than H-2. No adjacent protons to couple with. |
| H-α | ~4.2 - 4.4 | 2H | q (quartet) | J = 7.1 | Methylene (-CH₂-) protons of the ethyl ester, deshielded by the adjacent oxygen. Split by the three H-β protons. |
| H-Me | ~2.3 - 2.5 | 3H | s (singlet) | - | Methyl (-CH₃) protons attached to the furan ring at C5. No adjacent protons to couple with. |
| H-β | ~1.3 - 1.5 | 3H | t (triplet) | J = 7.1 | Methyl (-CH₃) protons of the ethyl ester. Split by the two H-α protons. |
Predicted ¹³C NMR Spectrum (125 MHz, CDCl₃)
The proton-decoupled ¹³C NMR spectrum reveals the number of unique carbon environments. Chemical shifts are highly indicative of the carbon type (e.g., C=O, aromatic C, alkyl C).[8][9]
| Label | Predicted δ (ppm) | Carbon Type | Assignment Rationale |
| C(CO) | ~163 - 165 | C=O (Ester) | Carbonyl carbons are highly deshielded and appear far downfield.[9] |
| C(5) | ~157 - 159 | C (Quaternary) | Aromatic carbon attached to both oxygen and a methyl group. |
| C(2) | ~143 - 145 | CH | Aromatic CH carbon adjacent to the ester group. |
| C(3) | ~115 - 117 | C (Quaternary) | Aromatic carbon to which the ester group is attached. |
| C(4) | ~108 - 110 | CH | Aromatic CH carbon adjacent to the methyl group. |
| C-α | ~60 - 62 | CH₂ | Methylene carbon of the ethyl ester, deshielded by oxygen. |
| C-β | ~14 - 15 | CH₃ | Methyl carbon of the ethyl ester. |
| C-Me | ~13 - 14 | CH₃ | Methyl carbon attached to the furan ring. |
Structural Assembly with 2D NMR
While 1D spectra provide the fundamental building blocks, 2D NMR confirms how they are connected.
3.3.1. COSY (¹H-¹H Correlation Spectroscopy)
The COSY experiment identifies protons that are coupled, typically through two or three bonds.[1][10] It is invaluable for identifying adjacent protons within a spin system. For this compound, the COSY spectrum is expected to be very simple, showing only one key correlation.
-
Expected Correlation: A distinct cross-peak will connect the quartet signal of H-α (~4.3 ppm) with the triplet signal of H-β (~1.4 ppm). This unequivocally confirms the presence of the ethyl group (-CH₂CH₃) and connects these two proton environments. The absence of other cross-peaks confirms that the furan and ring-methyl protons are isolated spin systems.
Caption: Expected ¹H-¹H COSY correlation for the ethyl group.
3.3.2. HSQC (Heteronuclear Single Quantum Coherence)
The HSQC experiment maps every proton directly to its attached carbon, providing definitive one-bond (¹J_CH) correlations.[11][12] This allows the confident assignment of all protonated carbons in the ¹³C spectrum based on the already-assigned ¹H spectrum.
-
Expected Correlations:
-
H-2 (~8.0 ppm) will correlate to C(2) (~144 ppm).
-
H-4 (~6.5 ppm) will correlate to C(4) (~109 ppm).
-
H-α (~4.3 ppm) will correlate to C-α (~61 ppm).
-
H-β (~1.4 ppm) will correlate to C-β (~14.5 ppm).
-
H-Me (~2.4 ppm) will correlate to C-Me (~13.5 ppm).
-
-
Key Insight: The quaternary carbons (C(CO) , C(3) , C(5) ) will be absent from the HSQC spectrum, as they have no directly attached protons.[13]
Caption: Key ¹H-¹³C one-bond correlations expected in the HSQC spectrum.
3.3.3. HMBC (Heteronuclear Multiple Bond Correlation)
The HMBC experiment is the final and most powerful tool for assembling the complete carbon skeleton. It reveals correlations between protons and carbons over two to four bonds (²J_CH, ³J_CH, sometimes ⁴J_CH).[11][12] This is how we connect the isolated spin systems and place the quaternary carbons.
-
Key Expected Correlations to Confirm the Structure:
-
Connecting the Ester Group:
-
H-2 (~8.0 ppm) → C(CO) (~164 ppm) and C(4) (~109 ppm). This ³J and ²J correlation, respectively, places the ester group at C3, adjacent to C2.
-
H-α (~4.3 ppm) → C(CO) (~164 ppm). This ²J correlation confirms the ethyl group is part of the ester functional group.
-
-
Placing the Methyl Group:
-
H-Me (~2.4 ppm) → C(5) (~158 ppm), C(4) (~109 ppm), and O-C(2) . These ²J and ³J correlations firmly place the methyl group at the C5 position.
-
H-4 (~6.5 ppm) → C(Me) (~13.5 ppm), C(5) (~158 ppm), and C(2) (~144 ppm). These correlations confirm the connectivity around the C4 proton.
-
-
Caption: Crucial long-range ¹H-¹³C HMBC correlations for structural confirmation.
Conclusion
By employing a systematic and multi-technique NMR analysis, the structure of this compound can be confirmed with an exceptionally high degree of confidence. The 1D ¹H and ¹³C spectra provide the initial inventory of atoms and their local environments. The COSY spectrum confirms the ethyl fragment, while the HSQC spectrum links protons to their directly attached carbons. Finally, the HMBC spectrum serves as the definitive architectural tool, establishing the long-range connectivity between all fragments and unequivocally placing the ester and methyl substituents at the C3 and C5 positions, respectively. This rigorous, self-validating workflow is essential for ensuring the identity and purity of key molecules in research and development.
References
- Chemical Instrumentation Facility, Iowa State University.
- University of Leicester. How to Prepare Samples for NMR. [Link]
- Georgia Institute of Technology.
- Organomation.
- ResearchGate.
- University College London.
- Field, L. D., Li, H., & Magill, A. M. (2015).
- Page Jr, T. F., Alger, T., & Grant, D. M. (1965). The Carbon-13 Nuclear Magnetic Resonance Spectra of Furan, Pyrrole, Thiophene, and Some of Their Methyl Derivatives. Journal of the American Chemical Society, 87(23), 5333-5339. [Link]
- University of Bath. NMR Techniques in Organic Chemistry: a quick guide. [Link]
- Wiley Analytical Science. (2016).
- Emery Pharma. (2018).
- MDPI. (2020).
- YouTube. (2020). 2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC. [Link]
- Chemical Synthesis Database.
- Columbia University. HSQC and HMBC. [Link]
- Chemistry LibreTexts. (2023). 7.4: Two Dimensional Heteronuclear NMR Spectroscopy. [Link]
- YouTube. (2020). 2D NMR- Worked Example 2 (HSQC and HMBC). [Link]
- Chemical Synthesis Database. ethyl 5-(3,4-dimethoxyphenyl)
- TU Wien. NMR spectroscopy. [Link]
- The Royal Society of Chemistry.
- Advances in Polymer Science.
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- Organic Chemistry Data. NMR Spectroscopy :: 13C NMR Chemical Shifts. [Link]
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- Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512-7515. [Link]
- Magritek. 1H-1H COSY & TOCSY two- dimensional NMR spectroscopy. [Link]
- The Royal Society of Chemistry. Electronic Supplementary Information A Tunable Precious-Metal-Free System for Selective Oxidative Esterification of Biobased 5-(hydroxymethyl)furfural. [Link]
- Chemistry LibreTexts. (2023). Interpreting C-13 NMR Spectra. [Link]
- The Journal of Organic Chemistry. NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. [Link]
- YouTube. (2017). 2D NMR Analysis - H-H COSY NMR. [Link]
- The Royal Society of Chemistry.
- ResearchGate. Synthesis and Biological Activity Studies of Methyl-5-(Hydroxymethyl)
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Application Notes and Protocols: Ethyl 5-methylfuran-3-carboxylate as a Versatile Precursor in Advanced Materials Science
Foreword: Unlocking the Potential of Asymmetrically Substituted Furans in Polymer Chemistry
The global shift towards sustainable and bio-derived materials has catalyzed extensive research into platform chemicals from renewable resources. Among these, furan derivatives, accessible from lignocellulosic biomass, are at the forefront of developing next-generation polymers.[1][2] While significant attention has been devoted to symmetrically substituted furans like 2,5-furandicarboxylic acid (FDCA) and 2,5-bis(hydroxymethyl)furan (BHMF) for creating bio-based polyesters analogous to PET, the potential of asymmetrically substituted furans remains a largely unexplored frontier.[3][4][5][6]
This technical guide focuses on Ethyl 5-methylfuran-3-carboxylate , a heterocyclic compound with significant, yet underutilized, potential in materials science. Its unique trifunctional nature—an ethyl ester for polymerization, a reactive furan ring for cross-linking, and a methyl group for modifying polymer properties—positions it as a compelling candidate for the synthesis of novel functional materials. These notes serve as a forward-looking exploration, grounded in established principles of furan and polymer chemistry, to guide researchers in harnessing the capabilities of this versatile molecule. While direct applications in materials science are not yet widely documented, the following protocols and insights are based on analogous, well-established reactions of other furan derivatives.
Core Chemical Attributes and Potential Applications
This compound possesses a distinct molecular architecture that suggests several avenues for application in materials science.
| Property | Value | Source |
| CAS Number | 26501-83-7 | [7][8] |
| Molecular Formula | C₈H₁₀O₃ | [4] |
| Molecular Weight | 154.16 g/mol | [7] |
| Purity | Typically ≥98% | [4] |
The primary reactive sites for materials synthesis are:
-
The Ethyl Ester Group: This functional group can undergo transesterification reactions with diols to form polyester chains.
-
The Furan Ring: The conjugated diene system of the furan moiety can participate in [4+2] cycloaddition (Diels-Alder) reactions with suitable dienophiles, enabling the formation of cross-linked networks. This property is particularly attractive for developing thermosets and self-healing materials.[5]
-
The Methyl Group: The methyl substituent at the 5-position can influence the solubility, processability, and thermal properties of the resulting polymers.
Based on these features, we propose the following key applications:
-
Development of Novel Bio-based Polyesters: As a comonomer in polyester synthesis to impart unique thermal and mechanical properties.
-
Creation of Thermoreversible Cross-linked Polymers: Utilizing the furan ring for Diels-Alder reactions to create materials with tunable properties and potential for self-healing and recyclability.
-
Synthesis of Functional Resins and Coatings: The reactivity of the furan ring can be leveraged to produce durable and chemically resistant coatings.
Synthesis of Furan-Containing Polyesters via Transesterification
The ester functionality of this compound allows it to be incorporated into polyester backbones through melt polycondensation, a common industrial process for polymer synthesis.
Rationale for Experimental Design
In this proposed protocol, this compound is copolymerized with a bio-based diol, such as 1,4-butanediol, and a conventional aromatic diester, like dimethyl terephthalate, to create a copolyester. The inclusion of the furan moiety is expected to alter the polymer's glass transition temperature (Tg), crystallinity, and barrier properties. A two-stage melt polycondensation is employed to ensure high molecular weight and minimize thermal degradation.
Experimental Protocol: Synthesis of a Furan-Containing Copolyester
Materials:
-
This compound (≥98%)
-
Dimethyl terephthalate (DMT)
-
1,4-Butanediol (BDO)
-
Titanium(IV) butoxide (Ti(OBu)₄) or other suitable transesterification catalyst
-
Antioxidant (e.g., Irganox 1010)
-
High-purity nitrogen gas
-
Vacuum source (<1 mbar)
Equipment:
-
Glass reactor equipped with a mechanical stirrer, nitrogen inlet, and a distillation outlet connected to a condenser and collection flask.
-
Heating mantle with a temperature controller.
-
High-vacuum pump.
Procedure:
Stage 1: Transesterification
-
Charge the reactor with this compound, DMT, and BDO in the desired molar ratio (e.g., 0.2:0.8:1.1, respectively, to start). Add the catalyst (e.g., 200-300 ppm Ti(OBu)₄) and antioxidant (0.1 wt%).
-
Purge the reactor with nitrogen for at least 30 minutes to remove oxygen.
-
Heat the mixture to 160-180°C under a slow stream of nitrogen with continuous stirring. Methanol and ethanol will begin to distill off as the transesterification reaction proceeds.
-
Gradually increase the temperature to 200-220°C over 2-3 hours, or until approximately 90% of the theoretical amount of alcohol has been collected.
Stage 2: Polycondensation
-
Gradually reduce the pressure in the reactor to below 1 mbar over 30-60 minutes while increasing the temperature to 240-260°C.
-
Continue the reaction under high vacuum and elevated temperature. The viscosity of the molten polymer will increase significantly. The reaction is monitored by the torque of the mechanical stirrer.
-
Once the desired viscosity is reached (typically after 2-4 hours), stop the reaction by introducing nitrogen gas to break the vacuum.
-
Extrude the molten polymer from the reactor into a water bath to quench and solidify it.
-
Pelletize the resulting polymer for subsequent characterization.
Caption: Workflow for the two-stage synthesis of a furan-containing copolyester.
Thermoreversible Cross-linking via Diels-Alder Reaction
The furan ring in the polymer backbone can act as a diene in a Diels-Alder reaction with a bismaleimide or other suitable dienophile. This reaction is thermally reversible; at elevated temperatures, the retro-Diels-Alder reaction occurs, breaking the cross-links and allowing the material to be reprocessed or healed.[5]
Rationale for Experimental Design
This protocol describes the post-polymerization cross-linking of the furan-containing polyester synthesized in the previous section. A bismaleimide is used as the cross-linking agent. The reaction is carried out in solution to ensure homogeneous mixing of the polymer and the cross-linker.
Experimental Protocol: Cross-linking of Furan-Polyester
Materials:
-
Furan-containing polyester (from Protocol 2.2)
-
1,1'-(Methylenedi-4,1-phenylene)bismaleimide or other suitable bismaleimide
-
Anhydrous solvent (e.g., chloroform, 1,2-dichlorobenzene)
-
Inhibitor for premature cross-linking (e.g., hydroquinone)
Equipment:
-
Round-bottom flask with a reflux condenser and magnetic stirrer.
-
Heating plate or oil bath.
-
Petri dishes or molds for casting films.
-
Vacuum oven.
Procedure:
-
Dissolve the furan-containing polyester in the chosen solvent to create a 10-20% (w/v) solution.
-
Add the bismaleimide in a stoichiometric ratio (or desired off-stoichiometric ratio to control cross-link density) relative to the furan content in the polymer. Add a small amount of inhibitor.
-
Heat the solution to 60-80°C with stirring until all components are fully dissolved.
-
Cast the solution into a petri dish or mold.
-
Place the cast film in a vacuum oven and heat to 80-100°C to slowly evaporate the solvent and induce the Diels-Alder reaction. The time required for curing will depend on the specific reactants and temperature.
-
The resulting cross-linked film should be insoluble in the original solvent.
To test for thermoreversibility, the cross-linked film can be heated to >120°C, which should induce the retro-Diels-Alder reaction, leading to a partial or full re-solubilization of the material.
Sources
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Application Notes and Protocols: Ethyl 5-Methylfuran-3-Carboxylate as a Versatile Starting Material for the Synthesis of Novel Agrochemicals
Introduction
The furan scaffold is a privileged heterocyclic motif frequently encountered in biologically active compounds, including pharmaceuticals and agrochemicals.[1][2] Specifically, the furan-3-carboxamide moiety has been identified as a key pharmacophore in a range of fungicidal agents, primarily due to its ability to act as a succinate dehydrogenase inhibitor (SDHI).[1][2] Ethyl 5-methylfuran-3-carboxylate is an attractive and readily available starting material for the synthesis of a diverse library of furan-3-carboxamide derivatives. Its chemical structure allows for straightforward modification, making it an ideal building block for the discovery and development of novel agrochemicals.
This document provides a comprehensive guide for researchers, chemists, and drug development professionals on the utilization of this compound in the synthesis of potential agrochemicals. We present detailed, step-by-step protocols for the key transformations required to convert this starting material into a representative N-aryl-5-methylfuran-3-carboxamide, a class of compounds with demonstrated fungicidal potential.[1][3]
Strategic Overview: From Ester to Bioactive Carboxamide
The synthetic strategy to access potential fungicidal N-aryl-5-methylfuran-3-carboxamides from this compound is a robust two-step process. This approach is designed for efficiency and adaptability, allowing for the introduction of diverse aryl amines in the final step to generate a library of candidate agrochemicals for structure-activity relationship (SAR) studies.
The overall workflow is depicted below:
Caption: Hydrolysis of this compound to 5-Methylfuran-3-carboxylic acid.
Detailed Experimental Protocol:
Materials and Reagents:
| Reagent/Material | Grade | Recommended Supplier |
| This compound | ≥98% | Commercially Available |
| Sodium Hydroxide (NaOH) | ACS Reagent Grade | Commercially Available |
| Hydrochloric Acid (HCl), concentrated | 37% | Commercially Available |
| Diethyl Ether | Anhydrous | Commercially Available |
| Anhydrous Magnesium Sulfate (MgSO₄) | Reagent Grade | Commercially Available |
| Deionized Water |
Procedure:
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (10.0 g, 64.9 mmol) in 100 mL of a 10% aqueous solution of sodium hydroxide (10.0 g NaOH in 90 mL of water).
-
Saponification: Heat the reaction mixture to reflux (approximately 100-105 °C) with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is completely consumed (typically 2-4 hours).
-
Work-up and Acidification: Cool the reaction mixture to room temperature and then further cool in an ice bath. Slowly and carefully acidify the mixture to a pH of approximately 2 by the dropwise addition of concentrated hydrochloric acid. A precipitate of 5-methylfuran-3-carboxylic acid should form.
-
Isolation: Collect the solid precipitate by vacuum filtration and wash with cold deionized water.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield pure 5-methylfuran-3-carboxylic acid as a crystalline solid.
-
Drying: Dry the purified product under vacuum to a constant weight.
Expected Yield: 80-90%
Characterization Data (Hypothetical):
-
¹H NMR (400 MHz, DMSO-d₆): δ 12.5 (s, 1H, COOH), 7.95 (s, 1H), 6.30 (s, 1H), 2.35 (s, 3H, CH₃).
-
¹³C NMR (101 MHz, DMSO-d₆): δ 165.0 (C=O), 158.0, 145.0, 118.0, 108.0, 14.0 (CH₃).
-
Mass Spectrometry (ESI-): m/z calculated for C₆H₅O₃⁻: 125.02; found: 125.0.
Part 2: Synthesis of a Representative Agrochemical Candidate: N-(2,6-diethylphenyl)-5-methylfuran-3-carboxamide
With the key carboxylic acid intermediate in hand, the next step is the formation of the amide bond. The coupling of a carboxylic acid with an aniline, particularly a sterically hindered one, often requires the use of coupling agents to facilitate the reaction. [4][5]A combination of 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and 1-Hydroxybenzotriazole (HOBt) is a reliable and widely used method for such transformations. [4]
Reaction Scheme:
Caption: Amide coupling of 5-Methylfuran-3-carboxylic acid with 2,6-Diethylaniline.
Detailed Experimental Protocol:
Materials and Reagents:
| Reagent/Material | Grade | Recommended Supplier |
| 5-Methylfuran-3-carboxylic acid | As prepared in Part 1 | |
| 2,6-Diethylaniline | ≥98% | Commercially Available |
| 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) | ≥98% | Commercially Available |
| 1-Hydroxybenzotriazole (HOBt) | Anhydrous | Commercially Available |
| N,N-Dimethylformamide (DMF) | Anhydrous | Commercially Available |
| Ethyl Acetate | Reagent Grade | Commercially Available |
| Saturated Sodium Bicarbonate Solution | ||
| Brine | ||
| Anhydrous Sodium Sulfate (Na₂SO₄) | Reagent Grade | Commercially Available |
Procedure:
-
Reaction Setup: To a dry 100 mL round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 5-methylfuran-3-carboxylic acid (1.26 g, 10.0 mmol), 2,6-diethylaniline (1.49 g, 10.0 mmol), and HOBt (1.53 g, 10.0 mmol).
-
Dissolution: Add 20 mL of anhydrous DMF and stir the mixture until all solids are dissolved.
-
Coupling Agent Addition: Cool the reaction mixture to 0 °C in an ice bath. Add EDC (2.11 g, 11.0 mmol) portion-wise over 10 minutes, ensuring the temperature remains below 5 °C.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by TLC.
-
Work-up: Pour the reaction mixture into 100 mL of water and extract with ethyl acetate (3 x 50 mL).
-
Washing: Combine the organic layers and wash sequentially with 1 M HCl (2 x 50 mL), saturated sodium bicarbonate solution (2 x 50 mL), and brine (1 x 50 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-(2,6-diethylphenyl)-5-methylfuran-3-carboxamide.
Expected Yield: 65-80%
Characterization Data (Hypothetical):
-
¹H NMR (400 MHz, CDCl₃): δ 8.10 (s, 1H, NH), 7.80 (s, 1H), 7.20-7.30 (m, 3H, Ar-H), 6.40 (s, 1H), 2.60 (q, 4H, CH₂CH₃), 2.40 (s, 3H, CH₃), 1.20 (t, 6H, CH₂CH₃).
-
¹³C NMR (101 MHz, CDCl₃): δ 163.0 (C=O), 159.0, 145.0, 138.0, 135.0, 128.0, 126.0, 118.0, 108.0, 25.0 (CH₂), 14.0 (CH₃), 13.0 (CH₃).
-
Mass Spectrometry (ESI+): m/z calculated for C₁₆H₁₉NO₂ [M+H]⁺: 258.15; found: 258.2.
Conclusion
This compound serves as a highly effective and versatile starting material for the synthesis of potential agrochemicals, particularly those belonging to the fungicidal furan-3-carboxamide class. The two-step synthetic sequence detailed in these application notes—hydrolysis followed by amide coupling—provides a reliable and adaptable route to a wide array of N-aryl-5-methylfuran-3-carboxamides. Researchers can readily modify this protocol by substituting various anilines in the final step to explore the structure-activity relationships and optimize the biological efficacy of these promising compounds. The methodologies presented herein are robust and scalable, providing a solid foundation for the discovery and development of novel agrochemical agents.
References
- Natural Furan-Carboxylic Acid (HHCA) and Its Derivatives: Synthesis, Characterization, Bioevaluation, and Structure–Activity Relationships as Potential Fungicidal Agents. (2025). ACS Figshare.
- Design, Synthesis, and Antifungal Activity of Novel Thiophene/Furan-1,3,4-Oxadiazole Carboxamides as Potent Succinate Dehydrogenase Inhibitors. (2021). ACS Publications.
- Furan-3-carboxamide derivatives and method of preparing same. (n.d.). Google Patents.
- Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. (2021). PubMed.
- Does anyone have experience with amide coupling reaction of aniline? (2014). ResearchGate.
- Synthesis, antimicrobial activity, and QSAR studies of furan-3-carboxamides. (2007). PubMed.
- Furan-3-carboxylic acid derivatives. (n.d.). Google Patents.
- Secondary Metabolites of Plant Growth Promoting Rhizomicroorganisms: Discovery and Applications. (n.d.). dokumen.pub.
- Nematicidal, antimicrobial and acaricidal activity of plant secondary metabolites. (n.d.). CORE.
- Hydrolysis of esters. (n.d.). Chemguide.
- Process for preparing furan carboxamides. (n.d.). Google Patents.
- Synthesis and biological profile of substituted hexahydrofuro[3,4‐b]furans, a novel class of bicyclic acyl‐acyl carrier protein (ACP) thioesterase inhibitors. (n.d.). PubMed Central.
- Synthesis of some Amide derivatives and their Biological activity. (n.d.).
- Amide bond formation: beyond the myth of coupling reagents. (2008). Luxembourg Bio Technologies.
- The Hydrolysis of Esters. (2023). Chemistry LibreTexts.
- Acid Catalyzed Hydrolysis of Esters. (2023). Chemistry LibreTexts.
- ethyl furoate, 1335-40-6. (n.d.). The Good Scents Company.
- Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity. (n.d.). MDPI.
Sources
- 1. Synthesis, antimicrobial activity, and QSAR studies of furan-3-carboxamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. dokumen.pub [dokumen.pub]
- 3. GB1387652A - Process for preparing furan carboxamides - Google Patents [patents.google.com]
- 4. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note and Protocol: A Scalable Synthesis of Ethyl 5-methylfuran-3-carboxylate
Abstract
This document provides a comprehensive guide for the scale-up synthesis of Ethyl 5-methylfuran-3-carboxylate, a key intermediate in the pharmaceutical and specialty chemical industries. This application note details a robust and scalable two-step synthetic route, starting from readily available precursors. Emphasis is placed on the practical aspects of process scale-up, including reaction optimization, safety protocols, and purification strategies. The information presented herein is intended for researchers, chemists, and chemical engineers involved in process development and manufacturing.
Introduction and Strategic Importance
This compound is a valuable heterocyclic building block. Its structural motif is present in a variety of biologically active compounds, making it a molecule of significant interest in drug discovery and development. The furan ring system, in particular, is a versatile scaffold for the synthesis of novel therapeutic agents. The development of a scalable and economically viable synthetic process for this intermediate is therefore of critical importance for enabling large-scale production of advanced pharmaceutical ingredients.
Comparative Analysis of Synthetic Routes
Several synthetic strategies can be envisioned for the preparation of this compound. A critical evaluation of these routes is essential for selecting a process that is not only high-yielding but also amenable to large-scale production. The primary considerations for scale-up include the cost and availability of starting materials, the safety profile of the reagents and intermediates, the number of synthetic steps, and the ease of purification.
Here, we consider three potential synthetic pathways:
-
Route A: Direct Esterification of 5-methylfuran-3-carboxylic acid. This is a classic and straightforward approach. The corresponding carboxylic acid can be synthesized via various methods, including the oxidation of 5-methylfuran-3-carbaldehyde or through a carboxylation reaction of a suitable furan precursor.[1]
-
Route B: Cyclization/Aromatization Reactions. More complex, multi-component reactions can be employed to construct the furan ring and introduce the desired functionalities in a single or a few steps.[2] While elegant, these reactions can be sensitive to scale and may require specialized catalysts.
-
Route C: Modification of other Furan Derivatives. This could involve, for example, the formylation of a simpler furan ester followed by reduction or other functional group interconversions.[3]
For the purpose of this guide, Route A is selected as the most promising for scale-up due to its reliance on well-established and robust chemical transformations.
Caption: Decision matrix for selecting the optimal synthetic route for scale-up.
Detailed Experimental Protocol: A Two-Step Approach
This section outlines a two-step procedure for the synthesis of this compound, commencing with the preparation of the precursor, 5-methylfuran-3-carboxylic acid.
Step 1: Synthesis of 5-methylfuran-3-carboxylic acid
This procedure is adapted from known methods for the carboxylation of furan derivatives.[1]
Reaction Scheme:
Materials and Equipment:
| Reagent/Material | Grade | Supplier |
| 5-methylfuran | ≥98% | Commercially Available |
| n-Butyllithium (in hexanes) | 2.5 M | Commercially Available |
| Dry Ice (solid CO2) | - | Commercially Available |
| Diethyl ether, anhydrous | ≥99.7% | Commercially Available |
| Hydrochloric acid, concentrated | 37% | Commercially Available |
| Sodium sulfate, anhydrous | Reagent Grade | Commercially Available |
Safety Precautions:
-
Furan derivatives can be toxic and flammable. [4] All manipulations should be performed in a well-ventilated fume hood.[5]
-
n-Butyllithium is highly pyrophoric. This reagent must be handled under an inert atmosphere (e.g., nitrogen or argon) using proper syringe techniques.
-
Wear appropriate Personal Protective Equipment (PPE), including safety glasses, flame-retardant lab coat, and chemical-resistant gloves.
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add 5-methylfuran (1.0 eq) dissolved in anhydrous diethyl ether (10 mL/g of furan).
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add n-butyllithium (1.1 eq) dropwise via the dropping funnel, maintaining the internal temperature below -70 °C.
-
Stir the resulting mixture at -78 °C for 1 hour.
-
In a separate beaker, crush an excess of dry ice and quickly add it to the reaction mixture in portions.
-
Allow the reaction to slowly warm to room temperature overnight.
-
Quench the reaction by carefully adding water.
-
Separate the aqueous layer and wash the organic layer with water.
-
Combine the aqueous layers and acidify to pH 2-3 with concentrated hydrochloric acid.
-
Extract the aqueous layer with diethyl ether (3 x volume of aqueous layer).
-
Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 5-methylfuran-3-carboxylic acid.
Step 2: Fischer Esterification to this compound
This is a standard acid-catalyzed esterification.
Reaction Scheme:
Materials and Equipment:
| Reagent/Material | Grade | Supplier |
| 5-methylfuran-3-carboxylic acid | Crude from Step 1 | - |
| Ethanol, absolute | ≥99.5% | Commercially Available |
| Sulfuric acid, concentrated | 95-98% | Commercially Available |
| Saturated sodium bicarbonate solution | - | Prepared in-house |
| Brine (saturated NaCl solution) | - | Prepared in-house |
| Diethyl ether | Reagent Grade | Commercially Available |
| Sodium sulfate, anhydrous | Reagent Grade | Commercially Available |
Safety Precautions:
-
Handle concentrated sulfuric acid with extreme care in a fume hood. It is highly corrosive.
-
Ensure adequate ventilation to avoid inhalation of ethanol and diethyl ether vapors.[6]
Procedure:
-
Combine the crude 5-methylfuran-3-carboxylic acid (1.0 eq) and a large excess of absolute ethanol (at least 10 eq) in a round-bottom flask equipped with a reflux condenser.
-
Carefully add a catalytic amount of concentrated sulfuric acid (approximately 2-3 mol%).
-
Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and remove the excess ethanol under reduced pressure.
-
Dissolve the residue in diethyl ether and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.
Caption: Workflow for the two-step synthesis of this compound.
Purification and Characterization
Purification of the final product is crucial to meet the stringent quality requirements of the pharmaceutical industry.
Purification Method:
-
Vacuum Distillation: For large-scale purification, vacuum distillation is the preferred method to obtain high-purity this compound. The crude product should be distilled under reduced pressure to avoid thermal decomposition.
Characterization:
The identity and purity of the final product should be confirmed by standard analytical techniques.
| Analytical Technique | Expected Results |
| ¹H NMR | Peaks corresponding to the ethyl ester and furan ring protons. |
| ¹³C NMR | Resonances for all unique carbon atoms in the molecule. |
| GC-MS | A single major peak with the correct mass-to-charge ratio for the product. |
| Purity (by GC) | ≥98% |
Scale-Up Considerations and Process Optimization
Transitioning from a laboratory-scale procedure to a large-scale industrial process requires careful consideration of several factors:
-
Heat Transfer: The carboxylation step is highly exothermic, especially during the addition of n-butyllithium. On a large scale, efficient heat removal is critical to maintain temperature control and prevent side reactions. The use of a jacketed reactor with a reliable cooling system is mandatory.
-
Mass Transfer: Adequate agitation is necessary to ensure homogeneity, particularly during the addition of dry ice.
-
Reagent Handling: The safe handling of large quantities of pyrophoric n-butyllithium requires specialized equipment and trained personnel.
-
Solvent Selection: While diethyl ether is a good solvent for the carboxylation, its low boiling point and high flammability can pose challenges on a large scale. Alternative solvents with higher boiling points, such as tetrahydrofuran (THF), should be evaluated.
-
Workup and Isolation: The aqueous workup and extraction steps can be time-consuming and generate significant waste streams on a large scale. The process should be optimized to minimize solvent usage and waste generation.
Conclusion
The two-step synthetic route to this compound presented in this application note provides a solid foundation for the development of a scalable and robust manufacturing process. Careful attention to safety, process optimization, and purification are paramount for the successful implementation of this synthesis on an industrial scale.
References
- Apollo Scientific. (2023, July 10). Furan-3-boronic acid, pinacol ester Safety Data Sheet.
- Organic Syntheses. (n.d.). Furan.
- Sigma-Aldrich. (2025, November 24). Furan Safety Data Sheet.
- New Jersey Department of Health. (n.d.). Furan - Hazardous Substance Fact Sheet.
- StudySmarter. (2023, October 21). Furan Derivatives: Preparation & Hydrogenation Techniques.
- HETEROCYCLES, Vol. 75, No. 12, 2008. A SIMPLE AND PRACTICAL SYNTHESIS OF METHYL BENZO[b]FURAN-3-CARBOXYLATES.
- PrepChem.com. (n.d.). Synthesis of ethyl 5-chloro-3-methyl-2-benzofuran carboxylate.
- Chemical Synthesis Database. (2025, May 20). ethyl 5-methyl-3-furoate.
- Luo, et al. (2021, May-June). Novel synthesis of furancarboxylate derivatives via cyclization reactions of (E)-ethyl 3-aryl-2-cyanoacrylates. Journal of Chemical Research.
- EvitaChem. (n.d.). Buy 5-methylfuran-3-carboxylic Acid.
- PubChem. (n.d.). Ethyl 5-formyl-2-methylfuran-3-carboxylate.
- MDPI. (n.d.). Synthesis, Crystal Structure, and Biological Activity of Ethyl 4-Methyl-2,2-dioxo-1H-2λ6,1-benzothiazine-3-carboxylate Polymorphic Forms.
Sources
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One-Pot Synthesis of Polysubstituted Furan-3-Carboxylates: An Application Guide for Researchers
Introduction: The Furan-3-Carboxylate Scaffold in Modern Chemistry
The furan ring is a cornerstone heterocyclic motif, integral to a vast array of natural products, pharmaceuticals, and functional materials.[1][2] Among its derivatives, polysubstituted furan-3-carboxylates stand out as particularly valuable scaffolds. Their unique electronic and structural features serve as a versatile foundation in medicinal chemistry, often acting as bioisosteres for other aromatic systems to enhance metabolic stability, receptor binding affinity, and overall bioavailability.[2] This privileged structure is a key building block in the synthesis of novel drug candidates, with applications spanning anticancer, antibacterial, anti-inflammatory, and antifungal agents.[2][3][4][5][6]
Traditionally, the synthesis of such highly functionalized furans can involve multi-step sequences that are often time-consuming and inefficient. The advent of one-pot multicomponent reactions has revolutionized this field, offering a more streamlined, atom-economical, and environmentally benign approach to constructing molecular complexity. This guide provides a detailed exploration of a robust and widely applicable one-pot method for synthesizing polysubstituted furan-3-carboxylates: the Feist-Benary furan synthesis. We will delve into the underlying chemical principles, provide a detailed experimental protocol, and discuss the significance of this methodology for professionals in drug discovery and chemical research.
Guiding Principle: The Feist-Benary Furan Synthesis
The Feist-Benary synthesis is a classic and reliable method for constructing the furan nucleus. It operates through the base-catalyzed condensation of an α-halo ketone with a β-dicarbonyl compound, such as a β-ketoester.[7][8][9] This reaction is particularly well-suited for producing furan-3-carboxylates when a β-ketoester like ethyl acetoacetate is used as the dicarbonyl component.
The elegance of this method lies in its straightforward, convergent nature. By carefully selecting the two primary starting materials, a diverse library of polysubstituted furan-3-carboxylates can be readily generated in a single synthetic operation. The reaction is typically promoted by a mild base, such as triethylamine or pyridine, which facilitates the key bond-forming steps without leading to unwanted side reactions.[7][10]
Reaction Mechanism: A Stepwise Annulation
The Feist-Benary synthesis proceeds through a logical and well-understood sequence of chemical transformations. Understanding this mechanism is crucial for troubleshooting and adapting the protocol for different substrates.
-
Enolate Formation: The reaction initiates with the deprotonation of the acidic α-proton of the β-dicarbonyl compound (e.g., ethyl acetoacetate) by a base, forming a nucleophilic enolate.[7][10]
-
Nucleophilic Attack (SN2 Alkylation): The generated enolate attacks the electrophilic carbon of the α-halo ketone, displacing the halide and forming a new carbon-carbon bond.[7][8]
-
Intramolecular Cyclization: The intermediate, which is a 1,4-dicarbonyl compound, then undergoes an intramolecular condensation. The enol or enolate of one carbonyl group attacks the other carbonyl carbon.
-
Dehydration: The resulting five-membered ring intermediate, a hydroxydihydrofuran, readily undergoes dehydration (elimination of a water molecule) to form the stable, aromatic furan ring.[10]
Visualizing the Pathway: Reaction Mechanism and Workflow
To better illustrate the process, the following diagrams outline the chemical transformation and the general laboratory workflow.
Caption: The reaction mechanism of the Feist-Benary furan synthesis.
Caption: A typical experimental workflow for the one-pot synthesis.
Detailed Experimental Protocol: Synthesis of Ethyl 2,5-Dimethylfuran-3-carboxylate
This protocol provides a step-by-step guide for a representative Feist-Benary reaction.[7]
Objective: To synthesize ethyl 2,5-dimethylfuran-3-carboxylate in a one-pot reaction from ethyl acetoacetate and chloroacetone.
Materials and Reagents:
-
Ethyl acetoacetate (1.0 eq)
-
Chloroacetone (1.0 eq)
-
Triethylamine (Et3N) (1.2 eq)
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate (NaHCO3) solution
-
Saturated aqueous sodium chloride (brine) solution
-
Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate (for chromatography)
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle or oil bath with magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add ethyl acetoacetate (1.0 equivalent) and triethylamine (1.2 equivalents).
-
Scientist's Note: Triethylamine acts as the base to deprotonate the ethyl acetoacetate, forming the nucleophilic enolate. Using a slight excess ensures complete deprotonation.
-
-
Addition of α-Halo Ketone: While stirring the mixture at room temperature, slowly add chloroacetone (1.0 equivalent) to the flask. The addition is typically done dropwise to control any initial exotherm.
-
Scientist's Note: Chloroacetone is a lachrymator and should be handled in a well-ventilated fume hood. The slow addition prevents a rapid, uncontrolled reaction.
-
-
Reaction: Heat the reaction mixture to reflux (the temperature will depend on the solvent, if used, but neat reactions are common) and maintain this temperature for approximately 4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Scientist's Note: The reflux provides the necessary activation energy for the cyclization and subsequent dehydration steps to form the aromatic furan ring.
-
-
Workup: After the reaction is complete (as indicated by TLC), cool the mixture to room temperature. Dilute the reaction mixture with diethyl ether.
-
Extraction and Washing: Transfer the diluted mixture to a separatory funnel. Wash the organic layer sequentially with water, saturated aqueous sodium bicarbonate solution, and finally with brine.[7]
-
Scientist's Note: The water wash removes the triethylamine hydrochloride salt. The bicarbonate wash removes any unreacted acidic starting material, and the brine wash helps to remove residual water from the organic layer.
-
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., MgSO4), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude product can be purified by column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent to afford the pure ethyl 2,5-dimethylfuran-3-carboxylate.[7]
Data Presentation: Substrate Scope and Yields
The Feist-Benary synthesis is versatile and accommodates a range of substrates. The following table summarizes typical reactant combinations and expected yields for the synthesis of various furan-3-carboxylates.
| β-Dicarbonyl Compound | α-Halo Ketone | Base | Product | Yield (%) | Reference |
| Ethyl acetoacetate | Chloroacetone | Triethylamine | Ethyl 2,5-dimethylfuran-3-carboxylate | Good | [7] |
| Ethyl acetoacetate | Bromoacetone | Pyridine | Ethyl 2,5-dimethylfuran-3-carboxylate | Good-Excellent | [10] |
| Ethyl benzoylacetate | Phenacyl bromide | Pyridine | Ethyl 2,5-diphenylfuran-3-carboxylate | Good | General Literature |
| Methyl acetoacetate | Chloroacetone | Ammonia | Methyl 2,5-dimethylfuran-3-carboxylate | Moderate-Good | [8] |
Applications in Drug Development and Research
The furan-3-carboxylate core is a highly sought-after scaffold in the pharmaceutical and agrochemical industries.[11] Its presence in a molecule can confer a range of desirable pharmacological properties.
-
Anticancer Agents: Numerous studies have demonstrated the potent anti-proliferative activity of novel furan derivatives against various cancer cell lines, including cervical (HeLa) and colorectal (SW620) cancer.[3] For instance, certain furan compounds have been shown to exhibit their anticancer effects by promoting the activity of the PTEN tumor suppressor, which in turn inhibits the PI3K/Akt and Wnt/β-catenin signaling pathways crucial for cancer cell growth and survival.[3] Furan-based derivatives have also been investigated as tubulin polymerization inhibitors, inducing cell cycle arrest at the G2/M phase and triggering apoptosis in breast cancer cells (MCF-7).[4]
-
Antifungal and Antibacterial Agents: The furan nucleus is a component of several established antimicrobial drugs.[2] More specifically, derivatives of furan-carboxylic acids have been synthesized and evaluated as potential fungicidal agents for agricultural applications, showing significant inhibitory effects against common plant pathogens.[6]
-
Metabolic Disease and Drug Binding: Interestingly, a specific furan dicarboxylic acid, 3-carboxy-4-methyl-5-propyl-2-furanpropanoic acid, has been identified as an inhibitor of plasma protein binding in patients with uremia, highlighting the interaction of this structural class with biological macromolecules.[12]
The one-pot synthesis protocols described herein provide researchers with an efficient and adaptable tool to generate libraries of novel furan-3-carboxylate derivatives for screening and development in these and other therapeutic areas.
Conclusion
The one-pot synthesis of polysubstituted furan-3-carboxylates via methods like the Feist-Benary reaction represents a powerful strategy in modern organic synthesis. This approach combines operational simplicity, efficiency, and versatility, making it an invaluable tool for researchers in drug discovery, medicinal chemistry, and materials science. By providing a detailed, field-tested protocol and a clear understanding of the underlying chemical principles, this guide aims to empower scientists to effectively utilize this methodology in their research endeavors, accelerating the discovery and development of novel, high-value chemical entities.
References
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Unlocking Innovation: The Diverse Applications of Furan-3-Carboxylic Acid.
- PubMed. (n.d.). Synthesis, In Vitro Antitumor Activity and Molecular Mechanism of Novel Furan Derivatives and their Precursors.
- Al-Ostath, A., Ali, M. A., Soliman, A. M., George, R. F., & El-Gazzar, M. G. (2022). Design and Synthesis of Some New Furan-Based Derivatives and Evaluation of In Vitro Cytotoxic Activity. Pharmaceuticals, 15(4), 481.
- Zhang, Y., Fan, C., Chen, J., Li, X., Wang, Y., Zhang, Y., & Zhang, E. (2024). Synthesis and Biological Evaluation of Novel Furopyridone Derivatives as Potent Cytotoxic Agents against Esophageal Cancer. International Journal of Molecular Sciences, 25(18), 9634.
- chemeurope.com. (n.d.). Feist-Benary synthesis.
- Química Orgánica.org. (n.d.). Feist-Benary synthesis of furan.
- Wiley Online Library. (2010). Feist‐Bénary Reaction.
- J-Stage. (n.d.). Synthesis and Anticancer Activity of New ((Furan-2-yl)-1,3,4-thiadiazolyl)-1,3,4-oxadiazole Acyclic Sugar Derivatives.
- Nivrutti, G. P. (2024). Furan: A Promising Scaffold for Biological Activity. Journal of Advanced Scientific Research, 15(1).
- PubMed. (2025). Natural Furan-Carboxylic Acid (HHCA) and Its Derivatives: Synthesis, Characterization, Bioevaluation, and Structure-Activity Relationships as Potential Fungicidal Agents.
- Oriental Journal of Chemistry. (n.d.). Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review.
- Request PDF. (n.d.). Synthesis of polysubstituted furan-3(4)-carboxylates (microreview).
- ResearchGate. (n.d.). Au‐catalyzed synthesis of functionalized furan‐3‐carboxylates.
- ResearchGate. (2004). Convenient Synthesis of Furan-3-carboxylic Acid and Derivatives.
- Organic Chemistry Portal. (2008). FeCl3-Catalyzed Propargylation-Cycloisomerization Tandem Reaction: A Facile One-Pot Synthesis of Substituted Furans.
- Oxford Academic. (n.d.). Synthesis and Physicochemical Properties of the Furan Dicarboxylic Acid, 3-Carboxy-4-methyl-5-propyl-2-furanpropanoic Acid, an Inhibitor of Plasma Protein Binding in Uraemia.
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- 3. Synthesis, In Vitro Antitumor Activity and Molecular Mechanism of Novel Furan Derivatives and their Precursors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design and Synthesis of Some New Furan-Based Derivatives and Evaluation of In Vitro Cytotoxic Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pharmacological activity of furan derivatives [wisdomlib.org]
- 6. Natural Furan-Carboxylic Acid (HHCA) and Its Derivatives: Synthesis, Characterization, Bioevaluation, and Structure-Activity Relationships as Potential Fungicidal Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Feist-Benary_synthesis [chemeurope.com]
- 9. onlinelibrary.wiley.com [onlinelibrary.wiley.com]
- 10. alfa-chemistry.com [alfa-chemistry.com]
- 11. nbinno.com [nbinno.com]
- 12. academic.oup.com [academic.oup.com]
Application Notes and Protocols for Ethyl 5-methylfuran-3-carboxylate in Flavor and Fragrance Synthesis
Introduction: The Aromatic Potential of Furan Derivatives
Furan derivatives are a captivating class of heterocyclic compounds that contribute significantly to the sensory profiles of a vast array of foods and beverages.[1] Formed naturally during thermal processing, their aromas can range from sweet and fruity to caramel-like, nutty, and even savory or burnt.[1] Ethyl 5-methylfuran-3-carboxylate, a member of this versatile family, holds considerable promise for the creation of nuanced and impactful flavor and fragrance formulations. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis, characterization, and application of this intriguing furan ester. By understanding the causality behind experimental choices and adhering to rigorous protocols, the full creative and scientific potential of this molecule can be unlocked.
Physicochemical Properties of this compound
A thorough understanding of the physical and chemical properties of a flavor and fragrance ingredient is paramount for its effective application and quality control.
| Property | Value | Source |
| IUPAC Name | This compound | PubChem |
| Synonyms | Ethyl 5-methyl-3-furoate, 5-methyl-furan-3-carboxylic acid ethyl ester | ChemSynthesis[2] |
| CAS Number | 26501-83-7 | Inferred from related compounds |
| Molecular Formula | C₈H₁₀O₃ | PubChemLite[3] |
| Molecular Weight | 154.16 g/mol | PubChemLite[3] |
| Appearance | Colorless to pale yellow liquid (predicted) | General knowledge |
| Odor Profile | (Inferred) Sweet, fruity, slightly herbaceous with caramel and nutty undertones | Inferred from related furan esters |
| Flavor Profile | (Inferred) Sweet, fruity, with hints of baked goods and a subtle woody character | Inferred from related furan esters |
| Boiling Point | Not available | ChemSynthesis[2] |
| Solubility | Soluble in ethanol and other common organic solvents; sparingly soluble in water | General knowledge |
Synthesis of this compound: A Two-Step Approach
The synthesis of this compound is most effectively achieved through a two-step process: the synthesis of the precursor, 5-methylfuran-3-carboxylic acid, followed by its esterification.
Part 1: Synthesis of 5-Methylfuran-3-carboxylic Acid
A convenient method for the synthesis of furan-3-carboxylic acid derivatives involves the aromatization of a dihydrofuran precursor. A plausible route to 5-methylfuran-3-carboxylic acid can be adapted from established methods for similar furan-3-carboxylic acids.[4]
Protocol: Synthesis of 5-Methylfuran-3-carboxylic Acid
-
Step 1: Reaction Setup. In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the appropriate starting materials for the formation of the furan ring (specific precursors will vary based on the chosen synthetic route, which often involves condensation reactions).
-
Step 2: Cyclization and Aromatization. The reaction mixture is typically heated under reflux in the presence of a suitable catalyst or reagent to facilitate the cyclization and subsequent aromatization to the furan ring.
-
Step 3: Work-up and Isolation. After the reaction is complete, the mixture is cooled, and the product is extracted using an appropriate organic solvent. The organic layer is then washed, dried, and the solvent is evaporated to yield the crude 5-methylfuran-3-carboxylic acid.
-
Step 4: Purification. The crude product can be purified by recrystallization or column chromatography to obtain the pure carboxylic acid.
Part 2: Fischer Esterification to this compound
The Fischer-Speier esterification is a classic and reliable method for converting a carboxylic acid to its corresponding ester. This acid-catalyzed reaction between the carboxylic acid and an alcohol is a reversible equilibrium.[5][6][7] To drive the reaction towards the product, an excess of the alcohol (ethanol in this case) is used.[5][7]
Protocol: Fischer Esterification of 5-Methylfuran-3-carboxylic Acid
-
Step 1: Reagent Preparation. In a clean, dry round-bottom flask, combine 5-methylfuran-3-carboxylic acid (1 equivalent), absolute ethanol (10-20 equivalents, serving as both reactant and solvent), and a catalytic amount of a strong acid such as concentrated sulfuric acid (e.g., 5 mol%).
-
Step 2: Reaction. Equip the flask with a reflux condenser and heat the mixture to a gentle reflux using a heating mantle. The reaction progress should be monitored by thin-layer chromatography (TLC) or gas chromatography (GC). The reaction is typically complete within 4-12 hours.
-
Step 3: Quenching and Extraction. Once the reaction is complete, allow the mixture to cool to room temperature. Carefully pour the reaction mixture into a separatory funnel containing a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst. Extract the aqueous layer with a suitable organic solvent, such as diethyl ether or ethyl acetate (3 x 50 mL).
-
Step 4: Washing and Drying. Combine the organic extracts and wash them sequentially with saturated aqueous sodium bicarbonate solution (2 x 50 mL) and brine (1 x 50 mL). Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Step 5: Solvent Removal and Purification. Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator. The resulting crude ester can be purified by vacuum distillation to yield pure this compound.
Caption: Workflow for the synthesis of this compound.
Application in Flavor and Fragrance Formulations
The inferred sweet, fruity, and slightly caramel-nutty profile of this compound makes it a versatile ingredient for a range of flavor and fragrance applications. Its character suggests it can be used to enhance fruit notes, add complexity to gourmand profiles, and provide a unique warmth to floral and woody fragrances.
Flavor Applications
In flavor chemistry, esters are fundamental building blocks for creating fruity and sweet aromas.[8] this compound can be a valuable component in the following flavor systems:
-
Berry and Red Fruit Flavors: Its sweet and fruity character can enhance the jammy and ripe notes in strawberry, raspberry, and cherry flavorings.
-
Baked Goods and Confectionery: The subtle caramel and nutty undertones can add a realistic "baked" or "toasted" dimension to cookie, caramel, and toffee flavors.
-
Tropical Fruit Blends: It can provide a sweet and slightly exotic background note in mango, pineapple, and passionfruit formulations.
Protocol: Creating a Strawberry Flavor Base
-
Objective: To create a foundational strawberry flavor concentrate.
-
Materials: A selection of key strawberry flavor components (e.g., ethyl butyrate, ethyl acetate, furaneol, etc.), propylene glycol (PG) as a solvent, and this compound.
-
Procedure:
-
Prepare a stock solution of this compound (1% in PG).
-
In a clean glass beaker, combine the primary strawberry flavor components according to a standard formulation.
-
Incrementally add the 1% solution of this compound, starting at a concentration of 0.1% of the total flavor concentrate.
-
After each addition, thoroughly mix and evaluate the aroma on a fragrance strip.
-
Continue to adjust the concentration until the desired enhancement of ripe, jammy notes is achieved. A typical starting range for this compound in a final flavor concentrate would be 0.1% to 2%.
-
Caption: Role of this compound in a flavor formulation.
Fragrance Applications
The use of furan derivatives in perfumery can impart unique and natural-smelling nuances.[9] this compound can be employed to:
-
Gourmand Fragrances: Its sweet and caramel-like facets can enhance the edibility of vanilla, coffee, and chocolate-themed perfumes.
-
Fruity-Floral Compositions: It can lend a juicy and ripe quality to fruity top notes, complementing floral hearts of jasmine, osmanthus, or rose.
-
Woody and Oriental Scents: The subtle warmth and sweetness can soften and round out the sharper edges of woody and spicy notes.
Protocol: Incorporation into a Gourmand Fragrance Accord
-
Objective: To create a warm, sweet, and slightly fruity gourmand accord.
-
Materials: A selection of gourmand fragrance ingredients (e.g., vanillin, ethyl maltol, coumarin), a floral or woody base, perfumer's alcohol, and this compound.
-
Procedure:
-
Prepare a 10% solution of this compound in perfumer's alcohol.
-
Create a base accord of vanilla, woods, and a hint of spice.
-
Introduce the 10% solution of this compound dropwise to the base accord, evaluating the evolving scent profile on a smelling strip after each addition.
-
A starting concentration in the final fragrance concentrate could range from 0.05% to 1%.
-
Analytical Characterization
To ensure the purity and identity of synthesized this compound, a combination of analytical techniques should be employed.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is an essential tool for separating and identifying volatile compounds.[10] The retention time in the gas chromatogram provides information on the compound's volatility and interaction with the stationary phase, while the mass spectrum offers a unique fragmentation pattern that serves as a molecular fingerprint.
Typical GC-MS Parameters:
-
Column: A non-polar or medium-polarity column, such as a DB-5ms or HP-5ms, is suitable for the analysis of furan derivatives.
-
Injector Temperature: 250 °C
-
Oven Program: Start at 50 °C, hold for 2 minutes, then ramp to 250 °C at 10 °C/min.
-
Mass Spectrometer: Electron ionization (EI) at 70 eV, scanning from m/z 40 to 300.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the molecular structure. Both ¹H and ¹³C NMR are crucial for confirming the structure of this compound.[11]
Predicted ¹H NMR Data (in CDCl₃):
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~7.8 | s | 1H | Furan ring proton |
| ~6.5 | s | 1H | Furan ring proton |
| 4.25 | q | 2H | -OCH₂CH₃ |
| 2.4 | s | 3H | -CH₃ on furan ring |
| 1.3 | t | 3H | -OCH₂CH₃ |
Predicted ¹³C NMR Data (in CDCl₃):
-
Signals for the carboxyl carbon (~165 ppm), furan ring carbons (between 110-160 ppm), the ethyl group carbons (~60 ppm and ~14 ppm), and the methyl group carbon (~14 ppm).
Regulatory and Safety Considerations
While many furan derivatives are listed as Generally Recognized as Safe (GRAS) by the Flavor and Extract Manufacturers Association (FEMA), the specific status of this compound is not explicitly listed in the readily available FEMA GRAS lists.[12][13][14][15] Researchers and developers should therefore exercise due diligence and ensure compliance with all relevant national and international food and fragrance regulations before commercial application. Toxicological data for this specific compound is not widely available, and appropriate safety assessments should be conducted.
Conclusion
This compound represents a promising and versatile building block for the flavor and fragrance industry. Its inferred sweet, fruity, and gourmand characteristics, combined with its straightforward synthesis, make it an attractive target for creative and technical exploration. The protocols and application notes provided herein offer a solid foundation for researchers to synthesize, characterize, and formulate with this intriguing furan derivative, paving the way for new and exciting sensory experiences.
References
- US Patent 4889735A: Furanic esters and their utilization as flavor ingredients. Google Patents.
- ethyl 5-methyl-3-furoate. Chemical Synthesis Database.
- A review of the occurrence, formation and analysis of furan in heat-processed foods. ScienceDirect.
- Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification). Master Organic Chemistry.
- Fischer Esterification Reaction. BYJU'S.
- US Patent 4536349A: Furan derivatives useful as aroma compounds. Google Patents.
- Experiment 10: Fischer Esterification: An ester from a carboxylic acid and an alcohol. Thompson Rivers University.
- One-step synthesis of furan-2,5-dicarboxylic acid from furan-2-carboxylic acid using carbon dioxide. Arkivoc.
- Fischer Esterification-Typical Procedures. OperaChem.
- This compound (C8H10O3). PubChemLite.
- GRAS Substances (4430-4666). Flavor and Extract Manufacturers Association.
- WO2010042938A1 - Thiol-containing fragrance and flavor materials. Google Patents.
- GRAS Flavoring Substances 23. IFT.org.
- GRAS Flavoring Substances 18. Flavor and Extract Manufacturers Association.
- Flavor Properties of FEMA GRAS List 25 Flavor Chemicals. Perfumer & Flavorist.
- Convenient Synthesis of Furan-3-carboxylic Acid and Derivatives. ResearchGate.
- GC−MS/MS chromatogram of furan and its 10 derivative standards. ResearchGate.
- Esters – The Fruity Building Blocks of Flavor. Imbibe.
Sources
- 1. rsc.org [rsc.org]
- 2. Ethyl 5-formyl-2-methylfuran-3-carboxylate | C9H10O4 | CID 298615 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. PubChemLite - this compound (C8H10O3) [pubchemlite.lcsb.uni.lu]
- 4. researchgate.net [researchgate.net]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. byjus.com [byjus.com]
- 7. athabascau.ca [athabascau.ca]
- 8. US9447364B2 - Fragrance compounds - Google Patents [patents.google.com]
- 9. WO2018119469A1 - Fragrance and flavor materials - Google Patents [patents.google.com]
- 10. ethyl furoate, 1335-40-6 [thegoodscentscompany.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. femaflavor.org [femaflavor.org]
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- 14. femaflavor.org [femaflavor.org]
- 15. femaflavor.org [femaflavor.org]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of Ethyl 5-methylfuran-3-carboxylate
Welcome to the technical support center for the synthesis of Ethyl 5-methylfuran-3-carboxylate. This guide is designed for researchers, scientists, and professionals in drug development who are looking to optimize their synthetic protocols, troubleshoot common issues, and improve the overall yield and purity of this important chemical intermediate.
Introduction
This compound is a key building block in the synthesis of a variety of more complex molecules. The furan core, with its specific substitution pattern, is a recurring motif in medicinal chemistry and materials science. Achieving a high-yield, reproducible synthesis is therefore of significant interest. This guide provides in-depth, experience-based advice to navigate the common challenges encountered during its synthesis.
Core Synthesis Strategy: The Feist-Benary Furan Synthesis
A prevalent and effective method for synthesizing this compound is the Feist-Benary furan synthesis . This reaction involves the base-catalyzed condensation of an α-halo ketone with a β-dicarbonyl compound.[1][2] For our target molecule, this typically involves the reaction of ethyl acetoacetate with chloroacetaldehyde.
Reaction Workflow Diagram
Caption: Workflow for the Feist-Benary synthesis of this compound.
Troubleshooting Guide & FAQs
This section addresses specific problems that you may encounter during the synthesis. Each question is followed by a detailed explanation of the potential causes and actionable troubleshooting steps.
FAQ 1: My reaction has stalled and is not proceeding to the final furan product. What's going on?
Answer: This is a classic case of an "interrupted" Feist-Benary reaction, where the reaction stalls at the hydroxydihydrofuran intermediate.[1] The final step, a dehydration to form the aromatic furan ring, often requires acidic conditions to proceed efficiently.[1]
Troubleshooting Steps:
-
Acid-Catalyzed Dehydration: After the initial base-catalyzed condensation appears complete (as monitored by TLC or GC-MS), carefully introduce a catalytic amount of a protic acid, such as hydrochloric acid (HCl), to facilitate the dehydration step.[1]
-
Choice of Base: While a base is necessary for the initial condensation, a strong base like sodium hydroxide can promote undesirable side reactions, including hydrolysis of the ester group.[1] It is often preferable to use milder organic bases such as pyridine or triethylamine.[1]
-
Water Removal: The dehydration step produces water. If the reaction is reversible, the presence of excess water can inhibit the forward reaction. While not always necessary for this specific synthesis, if stalling persists, consider using a Dean-Stark apparatus to remove water azeotropically.[1]
FAQ 2: I'm observing a significant amount of dark, tar-like material in my reaction flask. What is causing this and how can I prevent it?
Answer: The formation of dark, polymeric substances, often referred to as "humins," is a common issue in furan synthesis, particularly under acidic conditions.[3] The furan ring, once formed, can be sensitive to acid and prone to polymerization or decomposition.[3][4]
Troubleshooting Steps:
| Parameter | Recommended Action | Rationale |
| Temperature Control | Maintain a consistent and moderate reaction temperature. Avoid excessive heating. | Higher temperatures can accelerate decomposition and polymerization pathways. |
| pH Management | Carefully control the amount of acid catalyst used in the dehydration step. A catalytic amount is sufficient. | Excess acid can promote ring-opening and subsequent polymerization of the furan product.[3][4] |
| Reaction Time | Monitor the reaction progress closely. Work up the reaction as soon as the starting materials are consumed. | Prolonged exposure of the furan product to the reaction conditions, especially acid, increases the likelihood of degradation.[1] |
| Inert Atmosphere | Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon). | While not always the primary cause, this can prevent oxidative side reactions that may contribute to colored impurities. |
FAQ 3: My yield is consistently low, even when the reaction appears to go to completion. Where am I losing my product?
Answer: Low yields can be attributed to several factors beyond an incomplete reaction. These include the formation of side products, product degradation during workup and purification, or suboptimal reaction conditions.[3]
Troubleshooting Steps:
-
Side Product Formation:
-
Pyrrole Byproducts: If your reagents or solvents are contaminated with ammonia or primary amines, you may form pyrrole byproducts via a competing Paal-Knorr synthesis pathway.[1] Ensure the purity of all your chemicals.
-
Isomer Formation: The regioselectivity of the Feist-Benary reaction can sometimes be an issue, leading to a mixture of furan isomers.[1] This is influenced by both steric and electronic factors of the starting materials. While challenging to completely eliminate, careful control of reaction temperature may favor the formation of the desired isomer.
-
-
Workup and Purification Issues:
-
Product Instability on Silica Gel: The acidic nature of standard silica gel can sometimes cause degradation of acid-sensitive furan compounds during column chromatography.[5]
-
Solution: Consider using deactivated silica gel (pre-treated with a base like triethylamine) or an alternative stationary phase such as neutral alumina.[5]
-
-
Emulsion Formation During Extraction: The presence of both organic and aqueous phases, along with potential polymeric material, can lead to emulsions during the workup.
-
Solution: Adding a small amount of brine (saturated NaCl solution) can help to break up emulsions.
-
-
FAQ 4: How can I effectively monitor the progress of my reaction?
Answer: Close monitoring of the reaction is crucial for optimizing yield and minimizing side product formation.
Recommended Techniques:
-
Thin-Layer Chromatography (TLC): This is a quick and effective way to qualitatively track the consumption of starting materials and the appearance of the product. Use a suitable solvent system (e.g., a mixture of hexanes and ethyl acetate) to achieve good separation.
-
Gas Chromatography-Mass Spectrometry (GC-MS): For more quantitative analysis, GC-MS can be used to determine the relative concentrations of starting materials, intermediates, and products. This is particularly useful for identifying unexpected byproducts.
Experimental Protocol: A Starting Point for Optimization
The following is a generalized protocol for the synthesis of this compound. It should be used as a starting point and may require optimization based on your specific laboratory conditions and reagent purity.
Materials:
-
Ethyl acetoacetate
-
Chloroacetaldehyde (typically as a 50% solution in water)
-
Pyridine or Triethylamine
-
Hydrochloric acid (concentrated)
-
Diethyl ether or Ethyl acetate
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate or sodium sulfate
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, combine ethyl acetoacetate and your chosen base (e.g., pyridine) in a suitable solvent like diethyl ether.
-
Addition of Chloroacetaldehyde: Cool the mixture in an ice bath. Slowly add the chloroacetaldehyde solution dropwise via the dropping funnel, maintaining the temperature below 10 °C.
-
Condensation: After the addition is complete, allow the reaction to stir at room temperature. Monitor the progress by TLC until the starting materials are consumed.
-
Dehydration: Once the condensation is complete, cool the reaction mixture again in an ice bath and slowly add a catalytic amount of concentrated hydrochloric acid.
-
Reaction Completion: Stir the reaction at room temperature and monitor by TLC for the formation of the furan product.
-
Workup:
-
Quench the reaction by carefully adding saturated sodium bicarbonate solution until the aqueous layer is neutral or slightly basic.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether or ethyl acetate.
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate.
-
-
Purification:
-
Filter off the drying agent and concentrate the organic solution under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexanes and ethyl acetate).
-
Logical Troubleshooting Flowchart
Sources
Technical Support Center: Synthesis of Ethyl 5-methylfuran-3-carboxylate
Welcome to the technical support center for the synthesis of Ethyl 5-methylfuran-3-carboxylate. This guide is designed for researchers, scientists, and professionals in drug development who are utilizing this important chemical intermediate. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during its synthesis, with a focus on the prevalent Feist-Benary furan synthesis. Our goal is to equip you with the scientific understanding and practical solutions to optimize your reaction outcomes.
I. Troubleshooting Guide: Common Issues and Solutions
This section addresses specific experimental problems in a question-and-answer format, providing detailed, step-by-step protocols and the scientific rationale behind them.
Q1: My reaction is yielding a dark, tarry substance with a low yield of the desired furan. What is causing this?
A1: Cause and Explanation
The formation of a dark, polymeric substance is a common issue in furan synthesis, often attributed to the high reactivity of the furan ring, especially under harsh conditions.[1] Prolonged heating or the presence of strong acids or bases can lead to polymerization or decomposition of the starting materials or the furan product itself. In the context of the Feist-Benary synthesis, this is often a result of excessive reaction time or temperature.
Troubleshooting and Optimization Protocol:
-
Monitor Reaction Progress Diligently:
-
Utilize Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) to track the consumption of starting materials and the formation of the product.
-
Aim to work up the reaction as soon as the limiting reagent (typically the α-halo ketone) is consumed to prevent prolonged exposure of the product to the reaction conditions.
-
-
Optimize Reaction Temperature:
-
If refluxing, ensure the temperature is appropriate for the solvent and not excessively high. For many Feist-Benary reactions, temperatures between 50-100°C are typical.[2]
-
Consider running a temperature screen to find the minimum temperature required for a reasonable reaction rate.
-
-
Choice of Base:
-
If using a strong base like sodium ethoxide, consider switching to a milder organic base such as pyridine or triethylamine.[1] These bases are generally sufficient to catalyze the reaction without promoting significant degradation.
-
Q2: The yield of my desired product is low, and I've isolated a significant amount of an open-ring byproduct. What is happening and how can I prevent it?
A2: Cause and Explanation
Ring-opening of the furan moiety is a known side reaction, particularly in the presence of acid and water.[3] Although the Feist-Benary synthesis is typically conducted under basic conditions, the workup procedure often involves an acidic wash to remove the amine catalyst. If the furan product is exposed to acidic aqueous conditions for an extended period, hydrolysis of the furan ring can occur, leading to the formation of acyclic dicarbonyl compounds.
Preventative Measures and Protocol:
-
Anhydrous Reaction Conditions:
-
Ensure all glassware is thoroughly dried before use.
-
Use anhydrous solvents to minimize the presence of water during the reaction.
-
-
Careful Workup Procedure:
-
When performing an acidic wash (e.g., with dilute HCl) to remove the amine catalyst, perform the extraction quickly and avoid vigorous, prolonged shaking.
-
Immediately after the acidic wash, neutralize any residual acid by washing with a saturated sodium bicarbonate solution.
-
Follow with a brine wash to remove excess water from the organic layer.
-
-
Minimize Exposure to Acid:
-
If purification by silica gel chromatography is required, be aware that standard silica gel can be slightly acidic. To mitigate potential degradation of the furan product on the column, you can:
-
Neutralize the silica gel by preparing the slurry with a solvent containing a small amount of triethylamine (e.g., 0.1-1%).
-
Expedite the chromatography to minimize the residence time of the product on the column.
-
-
II. Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding the synthesis of this compound.
What is the most common synthetic route for this compound?
The most common and direct route is the Feist-Benary furan synthesis .[4][5] This method involves the base-catalyzed condensation of ethyl acetoacetate (a β-dicarbonyl compound) and an α-halo ketone such as chloroacetone or bromoacetone .[1]
Why is my Feist-Benary reaction not going to completion, or "stalling"?
This phenomenon, sometimes referred to as an "interrupted" Feist-Benary reaction, occurs when the reaction halts at the hydroxydihydrofuran intermediate.[2] The final dehydration step to form the aromatic furan ring can be slow under purely basic conditions.
Solution:
-
After the initial base-catalyzed condensation, careful addition of a catalytic amount of a protic acid (e.g., a few drops of concentrated HCl) during workup or as a separate step can promote the final dehydration to yield the furan.[6]
I am observing a byproduct that appears to be 5-methylfuran-3-carboxylic acid. What is causing this?
This is likely due to the hydrolysis of the ethyl ester functionality. This side reaction is particularly prevalent when using strong bases, such as sodium hydroxide or sodium ethoxide, especially in the presence of water.[1]
Preventative Measures:
-
Use a Milder Base: Opt for organic amines like pyridine or triethylamine as the catalyst.[2] These are generally not basic enough to cause significant ester hydrolysis under typical reaction conditions.
-
Anhydrous Conditions: Ensure your solvent and reagents are dry to suppress this water-dependent side reaction.
My product is contaminated with a dichlorinated furan species. Where is this coming from?
The likely source of this impurity is the presence of ethyl 2,2-dichloroacetoacetate in your starting material, ethyl 2-chloroacetoacetate.[3] The synthesis of ethyl 2-chloroacetoacetate from ethyl acetoacetate can sometimes lead to over-chlorination.[3]
Solution:
-
Source High-Purity Starting Materials: Whenever possible, use starting materials from reputable suppliers with a high degree of purity.
-
Purify the Starting Material: If you suspect your ethyl 2-chloroacetoacetate is impure, consider purifying it by vacuum distillation before use.
Can I use a Paal-Knorr synthesis to prepare this compound?
While the Paal-Knorr synthesis is a powerful method for preparing furans from 1,4-dicarbonyl compounds, it is generally less direct for this specific target.[7][8] The required 1,4-dicarbonyl precursor for this compound would be more complex to synthesize than the readily available starting materials for the Feist-Benary reaction.
III. Data and Workflow Visualization
Table 1: Influence of Base on Side Product Formation in Feist-Benary Synthesis
| Base | Common Side Products | Mitigation Strategy |
| Sodium Hydroxide / Sodium Ethoxide | 5-methylfuran-3-carboxylic acid (from ester hydrolysis) | Use milder bases. Ensure anhydrous conditions. |
| Pyridine / Triethylamine | Minimal side products. Potential for incomplete reaction. | Monitor reaction progress. Consider gentle heating to drive to completion. |
| Ammonia | Potential for pyrrole formation as a minor byproduct. | Use a non-nucleophilic amine base if pyrrole formation is a concern. |
Diagram 1: Feist-Benary Synthesis of this compound and Key Side Reactions
Caption: Decision tree for troubleshooting low product yield.
IV. References
-
Feist–Benary synthesis. In: Wikipedia. Available at: [Link]
-
Ethyl 5-methyl-3-furoate. ChemSynthesis. Available at: [Link]
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Feist-Benary synthesis. chemeurope.com. Available at: [Link]
-
Gabriele, B., et al. (2008). Synthesis of furan-3-carboxylic and 4-methylene-4,5-dihydrofuran-3-carboxylic esters by direct palladium iodide catalyzed oxidative carbonylation of 3-yne-1,2-diol derivatives. Journal of Organic Chemistry, 73(13), 5149-5152.
-
Aasen, A. J., & Enzell, C. R. (1974). Synthesis of 3-substituted furans and the formation of 3-(4,8,12-tri-methyltridecyl)furan. Acta Chemica Scandinavica, 28b, 1239-1240.
-
Paal–Knorr synthesis. In: Wikipedia. Available at: [Link]
-
Padwa, A., et al. (2004). Convenient Synthesis of Furan-3-carboxylic Acid and Derivatives. Tetrahedron Letters, 45(48), 8895-8897.
-
Gomonov, K. A., et al. (2024). SYNTHESIS AND STRUCTURE OF NEW SUBSTITUTED FURAN-3-CARBOXYLATE HYDRAZONES. Chemistry of Heterocyclic Compounds, 60(3/4).
-
Gomonov, K. A., Pelipko, V. V., & Makarenko, S. V. (2022). SYNTHESIS OF SUBSTITUTED FURAN-3-CARBOXYLATES BASED ON ETHYL 3-BROMO-3-NITROACRYLATE. VI North Caucasus Organic Chemistry Symposium (NCOCS 2022).
-
Paal-Knorr Furan Synthesis. Organic Chemistry Portal. Available at: [Link]
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- 4. Feist–Benary synthesis - Wikipedia [en.wikipedia.org]
- 5. Feist-Benary_synthesis [chemeurope.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]
- 8. Paal-Knorr Furan Synthesis [organic-chemistry.org]
Technical Support Center: Troubleshooting Low Yields in Furan-3-Carboxylate Synthesis
For Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center for furan-3-carboxylate synthesis. This guide is designed to provide in-depth troubleshooting strategies and practical solutions to common challenges encountered during the synthesis of these valuable heterocyclic compounds. As Senior Application Scientists, we have compiled this resource based on established chemical principles and field-proven insights to help you navigate the complexities of furan synthesis and optimize your reaction yields.
Frequently Asked Questions (FAQs)
Here we address some of the most common questions and issues that arise during the synthesis of furan-3-carboxylates.
Q1: My Paal-Knorr furan synthesis is resulting in a low yield. What are the common causes and how can I improve it?
A1: Low yields in the Paal-Knorr synthesis, which involves the acid-catalyzed cyclization of a 1,4-dicarbonyl compound, are a frequent issue.[1][2] The primary causes often revolve around incomplete reaction, side product formation, or suboptimal reaction conditions.[1]
Troubleshooting Steps:
-
Catalyst Choice and Loading: The type and concentration of the acid catalyst are critical. While traditional methods use strong protic acids like H₂SO₄ or HCl, these can sometimes lead to the degradation of sensitive substrates.[1] Consider using milder Lewis acids (e.g., ZnCl₂, BF₃·OEt₂) or solid acid catalysts, which have been shown to be effective and can simplify workup.[1][3]
-
Water Removal: The Paal-Knorr reaction involves the elimination of water.[4] Using a Dean-Stark apparatus or adding a dehydrating agent can drive the equilibrium towards the furan product and improve yields.[4]
-
Reaction Temperature and Time: Prolonged heating can lead to decomposition of the furan product or starting materials.[1] It is crucial to monitor the reaction progress using an appropriate technique (e.g., TLC, GC-MS) to determine the optimal reaction time. Microwave-assisted synthesis has been reported to significantly reduce reaction times and improve yields.[1][5]
-
Solvent Selection: The choice of solvent can influence the reaction rate and selectivity. While some reactions can be run neat, others benefit from the use of a solvent. Toluene is commonly used with a Dean-Stark trap. High-boiling polar aprotic solvents like DMSO have also been shown to be effective.[5]
Q2: I am observing significant polymerization and a dark-colored reaction mixture. What is causing this and how can I prevent it?
A2: The formation of a dark, polymeric substance, often referred to as "humin," is a common issue in furan synthesis, particularly under acidic conditions.[4][6] The furan ring itself is susceptible to acid-catalyzed polymerization.[3][6]
Troubleshooting Steps:
-
Milder Acid Catalysts: Strong acids can promote polymerization.[3] Switching to a milder Lewis acid or a solid acid catalyst can often mitigate this issue.[1][3]
-
Temperature Control: High reaction temperatures can accelerate decomposition and polymerization pathways.[3] Running the reaction at a lower temperature for a longer period may improve the yield of the desired product.
-
Minimize Reaction Time: Closely monitor the reaction's progress and work it up as soon as the starting material is consumed to prevent prolonged exposure of the product to acidic conditions.[4]
-
Biphasic Systems: For certain syntheses, particularly from carbohydrates, employing a biphasic system with an organic extraction solvent can continuously remove the furan product from the acidic aqueous phase as it is formed, thus preventing its degradation.[4]
Q3: My Feist-Benary synthesis is stalling and not proceeding to the final furan product. What's going wrong?
A3: The Feist-Benary synthesis, which involves the base-catalyzed condensation of an α-halo ketone with a β-dicarbonyl compound, can sometimes halt at the hydroxydihydrofuran intermediate.[1][4] This is often referred to as an "interrupted" Feist-Benary reaction. The final dehydration step to form the aromatic furan ring typically requires acidic conditions.[4]
Troubleshooting Steps:
-
Acid-Catalyzed Dehydration: After the initial base-catalyzed condensation, the careful addition of a catalytic amount of acid (e.g., HCl) can promote the final dehydration step to yield the furan.[4]
-
Choice of Base: While a base is necessary for the initial condensation, using a very strong base like sodium hydroxide can sometimes lead to hydrolysis of ester groups or other unwanted side reactions.[4] Milder bases such as pyridine or triethylamine are often preferred.[4][7]
Q4: I am getting a mixture of furan isomers from my synthesis. How can I improve the regioselectivity?
A4: The formation of furan isomers can occur, particularly in the Feist-Benary synthesis, if the intermediate tricarbonyl compound undergoes a competing Paal-Knorr type cyclization.[4] Regioselectivity can be influenced by both steric and electronic factors of the substrates. In some cases, the choice of catalyst and solvent can also direct the reaction towards a specific isomer.[5]
Troubleshooting Steps:
-
Catalyst and Solvent Screening: A screening of different bases or acids, as well as solvents of varying polarity, may reveal conditions that favor the formation of the desired isomer.[5]
-
Substrate Modification: If possible, modifying the steric or electronic nature of the substituents on the starting materials can influence the regiochemical outcome of the cyclization.
Q5: I'm struggling with the purification of my furan-3-carboxylate. What are some common impurities and effective purification strategies?
A5: Common impurities in furan-3-carboxylate synthesis include unreacted starting materials, polymeric byproducts, and ring-opened species.[3][6]
Purification Strategies:
-
Aqueous Wash: Washing the organic extract with a mild aqueous base, such as a saturated solution of sodium bicarbonate, can remove unreacted acidic starting materials.[3]
-
Column Chromatography: Flash column chromatography on silica gel is a highly effective method for separating the desired furan product from non-polar impurities and colored polymeric materials.[3][8]
-
Recrystallization: If the furan-3-carboxylate is a solid, recrystallization from a suitable solvent system can be an excellent method for purification.[3]
-
Distillation: For liquid products, high vacuum distillation can be used to separate the furan carboxylate from less volatile impurities.[9]
Troubleshooting Workflow
This flowchart provides a systematic approach to diagnosing and resolving low yields in your furan-3-carboxylate synthesis.
Caption: Troubleshooting workflow for low yields.
Key Experimental Protocols
General Protocol for Paal-Knorr Furan Synthesis
This protocol provides a general starting point for the synthesis of furan-3-carboxylates via the Paal-Knorr reaction. Optimization of specific parameters will be necessary for different substrates.
Materials:
-
1,4-dicarbonyl compound
-
Acid catalyst (e.g., p-toluenesulfonic acid, sulfuric acid, or a Lewis acid)
-
Anhydrous solvent (e.g., toluene)
-
Dean-Stark apparatus (optional, but recommended)
-
Round-bottom flask, condenser, magnetic stirrer, and heating mantle
-
Standard workup and purification reagents (e.g., ethyl acetate, saturated sodium bicarbonate solution, brine, anhydrous sodium sulfate, silica gel for chromatography)
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a condenser (and Dean-Stark trap if used), add the 1,4-dicarbonyl compound (1.0 eq) and the anhydrous solvent (e.g., toluene, to make a 0.1-0.5 M solution).
-
Catalyst Addition: Add the acid catalyst (typically 5-10 mol%).
-
Heating: Heat the reaction mixture to reflux. If using a Dean-Stark trap, monitor the collection of water.
-
Reaction Monitoring: Monitor the progress of the reaction by TLC or GC-MS until the starting material is consumed.
-
Workup: Cool the reaction mixture to room temperature. Dilute with an organic solvent like ethyl acetate and wash with saturated sodium bicarbonate solution to neutralize the acid catalyst. Wash further with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel or by distillation.
General Protocol for Feist-Benary Furan Synthesis
This protocol outlines a general procedure for the Feist-Benary synthesis. The choice of base and the potential need for a subsequent acid-catalyzed dehydration step are key considerations.
Materials:
-
α-halo ketone
-
β-dicarbonyl compound
-
Base (e.g., pyridine, triethylamine)
-
Solvent (e.g., ethanol, DMF)
-
Round-bottom flask, condenser, magnetic stirrer, and heating source
-
Acid for dehydration (e.g., catalytic HCl in dioxane)
-
Standard workup and purification reagents
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve the β-dicarbonyl compound (1.0 eq) in the chosen solvent.
-
Base Addition: Add the base (1.0-1.2 eq) to the solution and stir for a short period to form the enolate.
-
α-halo Ketone Addition: Add the α-halo ketone (1.0 eq) to the reaction mixture.
-
Heating: Heat the reaction mixture (e.g., 50-100 °C) and monitor its progress by TLC.
-
Dehydration (if necessary): If the reaction stalls at the hydroxydihydrofuran intermediate, cool the mixture, and add a catalytic amount of acid. The reaction may then be gently warmed to complete the dehydration.[4]
-
Workup: After cooling, pour the reaction mixture into water and extract with an appropriate organic solvent. Wash the organic layer with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purification: Purify the crude furan-3-carboxylate using column chromatography or recrystallization.
Data Summary Table
The following table summarizes the impact of various reaction parameters on the yield of furan products.
| Parameter | Potential Issue with Low Yield | Recommended Optimization |
| Catalyst (Paal-Knorr) | Too harsh, causing degradation; insufficient activity. | Screen milder Lewis acids or solid acids; optimize catalyst loading.[1][3] |
| Base (Feist-Benary) | Too strong, causing hydrolysis; too weak, incomplete reaction. | Use milder bases like pyridine or triethylamine; optimize stoichiometry.[4] |
| Temperature | Too high, leading to polymerization/decomposition; too low, slow or incomplete reaction. | Monitor reaction progress to find the optimal temperature; consider lower temperatures for longer times.[3] |
| Reaction Time | Too short, incomplete conversion; too long, product degradation. | Closely monitor the reaction and work up promptly upon completion.[4] |
| Solvent | Inappropriate polarity affecting solubility or reaction rate. | Screen a range of solvents; consider using a Dean-Stark trap with toluene for water removal.[5] |
| Water Content | Inhibits Paal-Knorr cyclization. | Use anhydrous reagents and solvents; employ a Dean-Stark trap or dehydrating agent.[4] |
Mechanistic Considerations
A deeper understanding of the reaction mechanisms can provide valuable insights for troubleshooting.
Paal-Knorr Synthesis Mechanism
The Paal-Knorr synthesis proceeds via acid-catalyzed intramolecular cyclization of a 1,4-dicarbonyl compound. The key steps are:
-
Protonation of one carbonyl group.
-
Enolization of the other carbonyl group.
-
Nucleophilic attack of the enol on the protonated carbonyl to form a five-membered ring intermediate (a hemiacetal).
-
Dehydration of the hemiacetal to yield the aromatic furan ring.
Caption: Paal-Knorr furan synthesis mechanism.
Feist-Benary Synthesis Mechanism
The Feist-Benary synthesis is a base-catalyzed process:
-
Deprotonation of the β-dicarbonyl compound by a base to form an enolate.
-
Nucleophilic attack of the enolate on the α-carbon of the α-halo ketone (SN2 reaction), displacing the halide.
-
Intramolecular condensation (aldol-type reaction) to form a five-membered ring intermediate.
-
Dehydration to form the furan.
Caption: Feist-Benary furan synthesis mechanism.
References
- Common side reactions in the synthesis of furans - Benchchem. (URL: )
- Troubleshooting common issues in furan ring synthesis - Benchchem. (URL: )
- Common side reactions in the synthesis of furan-2,4-diones - Benchchem. (URL: )
- Regiospecific synthesis of polysubstituted furans with mono- to tricarboxylates from various sulfonium acylmethylides and acetylenic esters - RSC Publishing. (2019-08-12). (URL: )
- Overcoming common side reactions in Furan-3-carboxamide synthesis - Benchchem. (URL: )
- Optimization of the reaction conditions for the selective formation of 2a or 3a, respectively a - ResearchG
- Separation and purification of furan carboxylates - Google Patents. (URL: and Furan-2,3-dicarboxylate Esters Derived from Marine Biomass as Plasticizers for Poly(vinyl chloride)
- Paal–Knorr synthesis - Wikipedia. (URL: )
- Feist–Benary synthesis Assignment Help - Expertsmind.com. (URL: )
Sources
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- 2. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Regiospecific synthesis of polysubstituted furans with mono- to tricarboxylates from various sulfonium acylmethylides and acetylenic esters - RSC Advances (RSC Publishing) DOI:10.1039/C9RA03563J [pubs.rsc.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. expertsmind.com [expertsmind.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. EP3749656A1 - Separation and purification of furan carboxylates - Google Patents [patents.google.com]
Technical Support Center: Purification of Ethyl 5-methylfuran-3-carboxylate
This guide provides in-depth technical assistance for researchers, scientists, and drug development professionals encountering challenges with the purification of Ethyl 5-methylfuran-3-carboxylate. The following sections offer troubleshooting advice and frequently asked questions to ensure the attainment of high-purity material crucial for subsequent applications.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems that may arise during the purification of this compound, providing insights into their causes and practical, validated solutions.
Issue 1: Persistent Colored Impurities in the Final Product
Question: My this compound sample retains a yellowish or brownish tint after initial purification attempts. What is causing this, and how can I obtain a colorless product?
Answer:
Colored impurities in furan derivatives often stem from polymerization or degradation products formed during synthesis or work-up.[1] Halogenated furans, for instance, can be sensitive to heat, acidic, or basic conditions, leading to decomposition.[1]
Recommended Solutions:
-
Activated Charcoal Treatment: During recrystallization, the addition of a small amount of activated charcoal to the hot solution can effectively adsorb colored impurities.[1] It is crucial to use charcoal sparingly, as it can also adsorb the desired product.
-
Column Chromatography: If recrystallization is ineffective, column chromatography is a powerful alternative for separating compounds with different polarities.[1][2] A silica gel stationary phase is commonly used for moderately polar compounds.[2]
-
Distillation: For thermally stable compounds, distillation, particularly under vacuum to reduce the boiling point, can separate the target compound from non-volatile colored impurities.[1]
Issue 2: Co-elution of Impurities During Column Chromatography
Question: I'm using column chromatography to purify my product, but I'm observing co-elution of an impurity with a similar Rf value to this compound. How can I improve the separation?
Answer:
Achieving optimal separation in column chromatography hinges on the selection of an appropriate stationary and mobile phase to exploit differences in polarity between the compound of interest and impurities.[2]
Optimization Strategies:
-
Solvent System Modification: Systematically vary the polarity of the mobile phase. Start with a non-polar solvent like hexanes and gradually introduce a more polar solvent such as ethyl acetate.[2] Fine-tuning the solvent ratio is key to maximizing the difference in Rf values.
-
Alternative Stationary Phases: If silica gel fails to provide adequate separation, consider alternative stationary phases. Alumina can be a good option for acid-sensitive compounds.[2] For highly polar impurities, a reversed-phase silica (like C18) might be more effective.[2]
-
Gradient Elution: Employing a gradient elution, where the polarity of the mobile phase is gradually increased during the separation, can improve the resolution of closely eluting compounds.
Issue 3: Low Recovery After Purification
Question: My yield of this compound is significantly lower than expected after purification. What are the potential causes, and how can I mitigate product loss?
Answer:
Low recovery can be attributed to several factors, including product decomposition, incomplete extraction, or losses during transfer steps.
Troubleshooting Steps:
-
Assess Compound Stability: Furan rings can be susceptible to degradation under strongly acidic or basic conditions, as well as prolonged exposure to heat.[1] If your compound is acid-sensitive, consider using deactivated silica gel or alumina for chromatography.[1] For thermally sensitive compounds, utilize vacuum distillation to lower the boiling point.[1]
-
Optimize Extraction and Washing: During aqueous work-up, ensure the pH is appropriate to keep your ester in the organic phase. Multiple extractions with smaller volumes of solvent are more efficient than a single extraction with a large volume. Washing with brine can help to break emulsions and reduce the amount of water in the organic layer.
-
Careful Handling and Transfers: Minimize the number of transfers between flasks to reduce mechanical losses. Ensure complete transfer of your product at each step.
Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding the purification of this compound.
Q1: What are the most common impurities in the synthesis of this compound?
A1: The most frequent impurities are unreacted starting materials, such as the corresponding carboxylic acid and alcohol, as well as byproducts from side reactions.[3] Depending on the synthetic route, other related furan derivatives could also be present.[4]
Q2: What is the recommended first-line purification method for crude this compound?
A2: For a liquid ester, a standard approach is to first wash the crude product with a dilute basic solution (e.g., 2N sodium carbonate or sodium hydroxide) to remove any acidic impurities.[3][5] This is followed by washing with water and then brine.[6] After drying the organic layer, fractional distillation is often employed to remove residual starting alcohol and other volatile impurities.[3]
Q3: How do I choose the right solvent for recrystallization?
A3: The ideal recrystallization solvent is one in which this compound has high solubility at elevated temperatures and low solubility at cooler temperatures.[1] The impurities, conversely, should either be highly soluble or insoluble in the chosen solvent at all temperatures.[1] It is advisable to use non-hydroxylic solvents to avoid transesterification.[3]
Q4: What analytical techniques are best for assessing the purity of my final product?
A4: Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC) are powerful techniques for determining purity and identifying any residual impurities.[1][7] Nuclear Magnetic Resonance (NMR) spectroscopy is invaluable for confirming the structure of the desired product and can also be used to estimate purity.[8]
Experimental Protocols
Protocol 1: Standard Aqueous Work-up for Crude this compound
-
Transfer the crude reaction mixture to a separatory funnel.
-
Dilute with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Wash the organic layer sequentially with:
-
Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate).[6]
-
Filter off the drying agent.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.[6]
Protocol 2: Column Chromatography Purification
-
Method Development (TLC): Use Thin-Layer Chromatography (TLC) to determine an optimal solvent system that provides good separation between your product and any impurities.[2] An ideal Rf value for the product is typically between 0.2 and 0.4.[2]
-
Column Packing: Prepare a column with silica gel in a non-polar solvent (e.g., hexanes). Ensure the column is packed uniformly to prevent channeling.
-
Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a slightly more polar solvent and load it onto the column.
-
Elution: Begin eluting with the solvent system determined by TLC.
-
Fraction Collection: Collect fractions and monitor their composition by TLC.[2]
-
Product Isolation: Combine the pure fractions and remove the solvent using a rotary evaporator.[2]
Data Presentation
Table 1: Physical Properties of this compound and Common Impurities
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Notes |
| This compound | C₈H₁₀O₃ | 154.16 | Not readily available | Target Compound |
| 5-Methylfuroic acid | C₆H₆O₃ | 126.11 | 197-199 | Potential starting material |
| Ethanol | C₂H₆O | 46.07 | 78.37 | Common reagent |
| 2-Ethyl-5-methylfuran | C₇H₁₀O | 110.15 | 118-119 | Potential byproduct |
Data sourced from PubChem and other chemical databases.[9][10]
Visualizations
Logical Workflow for Purification Strategy Selection
Caption: Decision tree for selecting a primary purification method.
Troubleshooting Workflow for Impure Fractions
Caption: Troubleshooting guide for column chromatography issues.
References
- BenchChem. Technical Support Center: Purification of Halogenated Furan Intermediates.
- BenchChem. Technical Support Center: Purification of Crude 3-(Furan-2-yl)phenol.
- SIELC Technologies. Separation of Furan on Newcrom R1 HPLC column.
- Google Patents. EP3498699A1 - Chromatography method for the purification of furfural derivatives.
- BenchChem. Troubleshooting common problems in Fischer esterification of carboxylic acids.
- LookChem. General procedures for the purification of Esters.
- Ausetute.com.au. Synthesis, Isolation and Purification of Esters in a Direct Esterification Reaction Chemistry Tutorial.
- Semantic Scholar. Novel synthesis of furancarboxylate derivatives via cyclization reactions of (E)-ethyl 3-aryl-2-cyanoacrylates.
- Reddit. How to purify esters.
- PubChemLite. This compound (C8H10O3).
- Google Patents. CN101486696B - The preparation method of 2,5-dimethylfuran-3,4-dicarboxylic acid.
- BenchChem. Application Notes and Protocols: Synthesis of Ethyl 5-methylfuran-2-carboxylate.
- PubChem. 2-Ethyl-5-methylfuran.
- PubMed Central. Analytical methods, risk assessment, and mitigation strategies for furan in processed foods in various countries.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. General procedures for the purification of Esters - Chempedia - LookChem [lookchem.com]
- 4. CN101486696B - The preparation method of 2,5-dimethylfuran-3,4-dicarboxylic acid - Google Patents [patents.google.com]
- 5. Esters and Esterification Chemistry Tutorial [ausetute.com.au]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Analytical methods, risk assessment, and mitigation strategies for furan in processed foods in various countries - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. PubChemLite - this compound (C8H10O3) [pubchemlite.lcsb.uni.lu]
- 10. 2-Ethyl-5-methylfuran | C7H10O | CID 74346 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Alternative Catalysts for the Synthesis of Ethyl 5-methylfuran-3-carboxylate
Welcome to the technical support center for the synthesis of Ethyl 5-methylfuran-3-carboxylate. This guide is designed for researchers, scientists, and drug development professionals seeking to explore alternative, heterogeneous catalysts for this important synthetic transformation. We will delve into the practical challenges and frequently asked questions associated with moving away from traditional homogeneous catalysts, providing you with field-proven insights and troubleshooting strategies to ensure the success of your experiments.
Introduction: The Shift to Heterogeneous Catalysis
The synthesis of this compound, a valuable intermediate in medicinal chemistry and materials science, is often accomplished via the Feist-Benary synthesis. This typically involves the condensation of ethyl acetoacetate with an α-halo ketone, such as chloroacetone, traditionally using a homogeneous base catalyst like pyridine or triethylamine.[1][2] While effective, these homogeneous catalysts present significant challenges in separation, recovery, and reuse, contributing to increased processing costs and environmental concerns.[3][4]
The adoption of solid acid catalysts, such as zeolites and ion-exchange resins, offers a promising alternative. These heterogeneous catalysts are easily separable from the reaction mixture, can often be regenerated and reused, and can offer unique selectivity.[5][6] This guide will provide a comprehensive overview of the use of these alternative catalysts, focusing on practical application and troubleshooting.
Frequently Asked Questions (FAQs)
Here we address some of the common questions encountered when transitioning to heterogeneous catalysts for the synthesis of this compound.
Q1: What are the most promising alternative heterogeneous catalysts for the synthesis of this compound?
A1: Several classes of solid acid catalysts have shown promise for furan synthesis and related condensation reactions:
-
Zeolites: These crystalline aluminosilicates offer tunable acidity (both Brønsted and Lewis sites) and shape selectivity due to their well-defined microporous structure.[5] Zeolites like H-ZSM-5 and Beta zeolites are frequently employed in acid-catalyzed reactions.[7] Their pore size and acid site density can be tailored to optimize the reaction.
-
Ion-Exchange Resins: Macroreticular polymeric resins with sulfonic acid groups, such as Amberlyst-15, are effective solid Brønsted acid catalysts.[8] They are readily available, inexpensive, and can be used in a variety of solvents.
-
Sulfated Metal Oxides: Materials like sulfated zirconia or titania exhibit strong acidity and have been used in various condensation reactions.
Q2: How does the acidity of the solid catalyst influence the reaction?
A2: The nature and strength of the acid sites on the catalyst are critical. Brønsted acids are generally required to catalyze the dehydration step in furan formation. However, excessively strong acid sites can lead to unwanted side reactions, such as polymerization of the furan product or degradation of the starting materials.[9] The optimal catalyst will have a balance of acid strength to promote the desired reaction without causing significant side product formation.
Q3: Can these heterogeneous catalysts be reused?
A3: Yes, one of the primary advantages of heterogeneous catalysts is their potential for reuse. After a reaction cycle, the catalyst can be recovered by simple filtration or centrifugation, washed with a suitable solvent to remove any adsorbed species, and then dried before being used in a subsequent reaction. The stability and reusability of the catalyst will depend on the specific material and the reaction conditions.[7]
Troubleshooting Guide
This section addresses specific issues that you may encounter during your experiments, providing potential causes and recommended actions.
Issue 1: Low or No Conversion of Starting Materials
Question: I am not observing any significant formation of the desired this compound using a zeolite catalyst. What could be the problem?
Answer: Low or no conversion when using a solid acid catalyst can stem from several factors:
-
Insufficient Catalyst Activity: The chosen zeolite may not have sufficient acid site density or the appropriate acid strength to catalyze the reaction under your current conditions.
-
Recommended Action: Consider using a zeolite with a higher aluminum content (lower Si/Al ratio) to increase the number of acid sites. You could also screen different types of zeolites (e.g., H-ZSM-5, Beta, Y) to find one with optimal acidity for this specific transformation.
-
-
Mass Transfer Limitations: The reactants may not be able to access the active sites within the micropores of the zeolite.
-
Recommended Action: Ensure adequate stirring to minimize external mass transfer limitations. If internal mass transfer is a concern, consider using a zeolite with a larger pore size or a mesoporous material.
-
-
Catalyst Deactivation by Water: Water is a byproduct of the cyclization reaction and can adsorb onto the active sites of the catalyst, leading to deactivation.
-
Recommended Action: Employ a method to remove water as it is formed, such as a Dean-Stark trap or the use of a drying agent.
-
Issue 2: Formation of a Significant Amount of Byproducts
Question: My reaction is producing a complex mixture of products, with a low yield of the desired furan. What are the likely side reactions and how can I suppress them?
Answer: The formation of byproducts is a common challenge in acid-catalyzed reactions involving furans.
-
Self-Condensation of Ethyl Acetoacetate: Under acidic conditions, ethyl acetoacetate can undergo self-condensation.
-
Recommended Action: Optimize the reaction temperature and catalyst loading. Lowering the temperature may favor the desired intermolecular reaction over self-condensation.
-
-
"Interrupted" Feist-Benary Reaction: The reaction may stall at the hydroxydihydrofuran intermediate without undergoing the final dehydration to the aromatic furan.[10]
-
Recommended Action: This is more common with base catalysis, but with solid acids, ensuring sufficient Brønsted acidity and an adequate reaction temperature is crucial for the dehydration step.
-
-
Polymerization/Humin Formation: Furans are susceptible to polymerization in the presence of strong acids, leading to the formation of dark, insoluble materials known as humins.[10]
-
Recommended Action: Use a catalyst with moderate acidity. If using a strongly acidic catalyst, consider shorter reaction times or lower temperatures. The use of a biphasic solvent system, where the furan product is extracted into an organic phase as it is formed, can also minimize degradation.[10]
-
Issue 3: Catalyst Deactivation After a Single Use
Question: My solid acid catalyst shows good activity in the first run, but its performance drops significantly upon reuse. What is causing this deactivation, and how can I regenerate the catalyst?
Answer: Catalyst deactivation is a critical consideration for the economic viability of a process.
-
Coking: The deposition of carbonaceous materials (coke) on the catalyst surface can block active sites and pores.
-
Recommended Action: Regeneration can often be achieved by calcination (heating to a high temperature in the presence of air or oxygen) to burn off the coke. The optimal calcination temperature and time will depend on the specific catalyst and should be carefully determined to avoid damaging the catalyst structure.
-
-
Leaching of Active Sites: For some supported catalysts, the active species may leach into the reaction medium, leading to a permanent loss of activity.
-
Recommended Action: Ensure that the active sites are strongly bound to the support. For zeolites, the aluminum framework provides robust Brønsted acid sites that are generally not prone to leaching under typical reaction conditions.
-
Experimental Protocols
The following are generalized protocols for the synthesis of this compound using alternative catalysts. These should be considered as starting points and may require optimization for your specific setup.
Protocol 1: Zeolite-Catalyzed Synthesis
-
Catalyst Activation: Activate the zeolite catalyst (e.g., H-ZSM-5, Si/Al ratio 23-80) by heating at 550 °C for 4-6 hours under a flow of dry air or nitrogen.[11] Cool down to room temperature under a dry atmosphere.
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the activated zeolite (5-10 wt% relative to ethyl acetoacetate), ethyl acetoacetate (1.0 equivalent), and chloroacetone (1.0-1.2 equivalents).
-
Solvent: Add a suitable solvent such as toluene or p-xylene.
-
Reaction: Heat the reaction mixture to reflux with vigorous stirring. Monitor the progress of the reaction by TLC or GC analysis.
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Separate the catalyst by filtration and wash it with the reaction solvent. The filtrate can then be washed with a saturated sodium bicarbonate solution and brine, dried over anhydrous sodium sulfate, and the solvent removed under reduced pressure.
-
Purification: Purify the crude product by vacuum distillation or column chromatography.
Protocol 2: Amberlyst-15 Catalyzed Synthesis
-
Catalyst Preparation: Wash the Amberlyst-15 resin with a suitable solvent (e.g., methanol, followed by the reaction solvent) and dry it under vacuum.
-
Reaction Setup: In a similar setup as described for the zeolite-catalyzed reaction, charge the flask with the prepared Amberlyst-15 (10-20 wt%), ethyl acetoacetate (1.0 equivalent), and chloroacetone (1.0-1.2 equivalents) in a suitable solvent.
-
Reaction: Heat the mixture to the desired temperature (typically 80-120 °C) and monitor the reaction progress.
-
Work-up and Purification: The work-up and purification steps are similar to the zeolite-catalyzed protocol.
Data Presentation
The following table provides a qualitative comparison of different catalytic systems for the synthesis of furan-3-carboxylates.
| Catalyst Type | Advantages | Disadvantages | Typical Reaction Conditions |
| Homogeneous Base (e.g., Pyridine) | High yields, well-established | Difficult to separate and reuse, corrosive, environmentally unfriendly[3][12] | Moderate temperatures, various solvents[1] |
| Zeolites (e.g., H-ZSM-5) | Easily separable, reusable, tunable acidity, shape selectivity[5] | Potential for deactivation by coking, mass transfer limitations | Higher temperatures, non-polar solvents |
| Ion-Exchange Resins (e.g., Amberlyst-15) | Inexpensive, readily available, easy to handle | Lower thermal stability compared to zeolites, potential for leaching | Moderate to high temperatures, various solvents[8] |
Visualizations
Experimental Workflow
Caption: A generalized workflow for the synthesis of this compound using a heterogeneous catalyst.
Catalyst Selection Logic
Caption: Decision-making process for selecting an appropriate solid acid catalyst.
References
- ChemBAM. (n.d.).
- Farnetti, E., Di Monte, R., & Kašpar, J. (n.d.). Homogeneous and Heterogeneous Catalysis. In ENCYCLOPEDIA OF LIFE SUPPORT SYSTEMS (EOLSS). [Link]
- Peng, C., et al. (2016). Understanding the Scope of Feist-Bénary Furan Synthesis: Chemoselectivity and Diastereoselectivity of the Reaction Between -Haloketones and -Dicarbonyl Compounds.
- Squire, T. (n.d.).
- Schmalzbauer, M., et al. (2025). Bro̷nsted Acid-Catalyzed Reduction of Furans. Journal of the American Chemical Society. [Link]
- Schmalzbauer, M., et al. (2025). Bro̷nsted Acid-Catalyzed Reduction of Furans. Journal of the American Chemical Society. [Link]
- Palmieri, A., Gabrielli, S., & Ballini, R. (2010). Efficient two-step sequence for the synthesis of 2,5-disubstituted furan derivatives from functionalized nitroalkanes: successive Amberlyst A21. Semantic Scholar. [Link]
- Li, J., et al. (2019). Regiospecific synthesis of polysubstituted furans with mono- to tricarboxylates from various sulfonium acylmethylides and acetylenic esters. RSC Publishing. [Link]
- Wikipedia. (n.d.). Feist–Bénary synthesis. [Link]
- Zhang, Z., & Huber, G. W. (2018).
- Glaser Tutoring. (2023, August 23).
- Baskar, G., et al. (2017). Comparison of Homogeneous and Heterogeneous catalysts.
- Guisnet, M., & Ramôa Ribeiro, F. (2011).
- Zhang, Z., & Huber, G. W. (2018).
- Wang, C., et al. (2020). New progress in zeolite synthesis and catalysis.
- Zhang, Y., et al. (2019). Zeolite-catalyzed alkylation of lignincellulose-derived phenols and furan alcohols for synthesis of sustainable aviation fuel.
- de Souza, R. L., et al. (2015). Synthesis of furan derivatives via cascade-type reactions catalyzed by solid acids.
- Kumar, A., et al. (2016). Synthesis of benzofurans via an acid catalysed transacetalisation/Fries-type O → C rearrangement/Michael addition/ring-opening aromatisation cascade of β-pyrones. RSC Publishing. [Link]
- Google Patents. (n.d.).
- Organic Chemistry Portal. (n.d.). Furan synthesis. [Link]
- ShareOK. (n.d.).
- ResearchGate. (2009).
- De, S., et al. (2023).
- Lund, H. (2020). Green Aromatics: Catalytic Valorisation of bio-derived 2,5-dimethylfuran over Zeolites and Zeotypes. Chalmers Research. [Link]
- Helium: Journal of Science and Applied Chemistry. (2025).
- MDPI. (n.d.).
- Lu Le Laboratory. (2013, August 7).
- Organic Syntheses. (n.d.). Acetoacetic acid, ethyl ester. [Link]
- Land of Chemistry. (2023, March 11). Claisen Condensation Reaction | Ethyl Acetoacetate Synthesis | Organic Chemistry | Class 12 |. [Video]. YouTube. [Link]
- NC-chem. (2022, November 4). CLAISEN CONDENSATION.
- PubChem. (n.d.).
- Schulte, K. E., Reisch, J., & Mock, A. (1962). [The preparation of furan and pyran derivatives form alpha-alkynyl-beta-dicarbonyl compounds. 1. On the furan and pyran series]. Archiv der Pharmazie und Berichte der Deutschen Pharmazeutischen Gesellschaft, 295(8), 627–639. [Link]
- ORBi. (n.d.). The Step-by-Step Robinson Annulation of Chalcone and Ethyl Acetoacetate An Advanced Undergraduate Project in Organic Synthesis a. [Link]
- UPCommons. (n.d.). Investigation of zeolite acid sites for 2,5-dimethylfuran conversion. [Link]
- ACS Publications. (2019, August 6).
- Grafiati. (n.d.).
- MDPI. (2024, December 20).
- ResearchGate. (2025, March). Role of Phosphorus on ZSM-5 Zeolite for the Methanol-to-Hydrocarbon Reaction. [Link]
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Technical Support Center: Preventing Polymerization During Furan Synthesis
For Researchers, Scientists, and Drug Development Professionals
This guide provides in-depth technical assistance for troubleshooting and preventing the common issue of polymerization during furan synthesis. Authored from the perspective of a Senior Application Scientist, this resource combines theoretical understanding with practical, field-tested solutions to help you achieve higher yields and product purity.
Frequently Asked Questions (FAQs)
Q1: Why is my furan synthesis reaction turning into a dark, tar-like substance?
The formation of a dark brown or black insoluble solid is a classic sign of furan polymerization.[1] The furan ring is an electron-rich aromatic system, making it highly susceptible to polymerization, especially under acidic conditions.[2][3] Protonation of the furan ring, particularly at the α-carbon, generates reactive electrophiles that can initiate ring-opening and subsequent polymerization, leading to these undesirable byproducts.[1][2][4] This is a significant issue in reactions that use strong acid catalysts, such as Friedel-Crafts acylations.[2]
Q2: What are the primary triggers for furan polymerization in my experiments?
The main culprits for initiating furan polymerization are:
-
Presence of Strong Acids: Both Brønsted and Lewis acids can readily protonate the furan ring, leading to its degradation.[1][2] Strong Lewis acids like aluminum chloride (AlCl₃) are particularly harsh.[1]
-
Elevated Temperatures: High reaction temperatures significantly accelerate the rate of polymerization and degradation.[1] Furan reactions are often exothermic, and poor temperature control can lead to thermal runaways.[2]
-
Prolonged Reaction Times: Even under otherwise optimal conditions, extended reaction times can lead to the gradual degradation of the furan product.[2]
-
Presence of Water: In an acidic environment, water can promote ring-opening side reactions, forming polymerizable intermediates like succinaldehyde.[1][5]
Q3: How do substituents on the furan ring affect its stability?
The electronic nature of the substituents plays a crucial role. Electron-withdrawing groups, such as acyl or carboxyl groups, decrease the electron density of the furan ring. This makes the ring less susceptible to protonation and subsequent acid-catalyzed degradation.[2] Conversely, electron-donating groups increase the ring's reactivity and its propensity to polymerize.
Q4: Can polymerization occur during storage?
Yes, polymerization is also a concern during the storage of purified furans. Exposure to air and light can lead to the formation of peroxides and initiate radical polymerization.[2] Over time, even in a sealed container, degradation can occur.[2]
Troubleshooting Guides: A Deeper Dive
This section provides specific, actionable solutions to polymerization problems encountered at different stages of your workflow.
Issue 1: Polymerization During the Synthesis Reaction
You observe the formation of dark tars and a significant decrease in the yield of your desired furan derivative during the reaction.
Root Causes & Solutions:
| Cause | Scientific Explanation | Recommended Solution |
| Harsh Acid Catalyst | Strong Lewis acids (e.g., AlCl₃) are potent catalysts for polymerization due to their high acidity, which readily protonates and opens the furan ring.[1][2] | Opt for milder Lewis acids such as zinc chloride (ZnCl₂), tin tetrachloride (SnCl₄), or boron trifluoride etherate (BF₃·OEt₂).[2] Heterogeneous catalysts like H-beta zeolites can also be effective alternatives.[2] |
| Uncontrolled Reaction Temperature | Furan acylation and other electrophilic substitutions are often highly exothermic. A rapid temperature increase will significantly accelerate the rate of polymerization.[2] | Maintain strict temperature control. Add the furan derivative dropwise to the catalyst mixture while using an external cooling bath (e.g., an ice bath) to dissipate heat and keep the internal temperature within the recommended range.[2] |
| Prolonged Reaction Time | Extended exposure to even mild acidic conditions can lead to product degradation and the formation of polymeric byproducts.[2] | Monitor the reaction progress closely using techniques like TLC or GC. Quench the reaction as soon as it reaches completion to minimize the product's exposure to the acidic environment.[2] |
| Inappropriate Solvent | The presence of water in the reaction mixture can facilitate ring-opening and subsequent polymerization.[1][5] In some cases, the solvent itself can participate in side reactions. | Use anhydrous solvents to minimize water content. Interestingly, using an alcohol like methanol as a solvent has been shown to suppress polymerization by forming stable acetals with reactive intermediates.[1][6] Polar aprotic solvents like DMF can also be beneficial.[1] |
Experimental Protocol: Polymerization Suppression via Solvent Choice
This protocol demonstrates the use of methanol to suppress polymerization during an acid-catalyzed reaction.[1][5]
-
Reaction Setup: In a pressure vessel equipped with a magnetic stirrer, add the furan starting material (e.g., 3g) to methanol (e.g., 100 ml).
-
Catalyst Addition: Add a solid acid catalyst (e.g., Amberlyst 70, 3g).
-
Reaction: Seal the vessel and heat the mixture to the desired temperature (e.g., 170°C) with vigorous stirring for the required time (e.g., 90 minutes).
-
Workup: After the reaction, cool the mixture to room temperature and separate the catalyst by filtration. The liquid product can then be analyzed and purified.
Issue 2: Polymerization During Workup and Purification
Your reaction appears successful, but you observe product loss and tar formation during the extraction and purification steps.
Root Causes & Solutions:
| Cause | Scientific Explanation | Recommended Solution |
| Residual Acid | Any remaining acid catalyst from the reaction will continue to promote polymerization during the workup and concentration steps. | Thoroughly neutralize the reaction mixture. After quenching, wash the organic layer with a mild base, such as a saturated sodium bicarbonate solution or a dilute sodium hydroxide solution, until the aqueous layer is neutral (pH ~7).[2][7] |
| Acidic Purification Media | Standard silica gel is acidic and can cause the degradation and polymerization of sensitive furan products on the column.[2] | Neutralize the silica gel before use by washing it with a solution of a neutralizer like triethylamine in the eluent.[2] Alternatively, use a less acidic stationary phase such as alumina or Florisil.[2] |
| Excessive Heat During Solvent Removal | High temperatures during solvent evaporation using a rotary evaporator can induce thermal degradation and polymerization.[7] | Remove the solvent under reduced pressure at a low bath temperature.[7] For highly sensitive compounds, consider removing the solvent under a stream of inert gas at room temperature.[7] |
Issue 3: Degradation and Polymerization During Storage
Your purified furan compound degrades over time, showing discoloration and the formation of insoluble matter.
Root Causes & Solutions:
| Cause | Scientific Explanation | Recommended Solution |
| Exposure to Air and Light | Furan and its derivatives can react with atmospheric oxygen to form explosive peroxides and can undergo radical polymerization when exposed to light.[2] | Store furan compounds in a cool, dark place, such as a refrigerator (e.g., 4°C).[2][8] Use amber glass vials to protect them from light and ensure the container is tightly sealed under an inert atmosphere (e.g., argon or nitrogen).[2] |
| Absence of a Stabilizer | Highly purified furans can be very unstable without the presence of an inhibitor to prevent polymerization.[2] | For long-term storage, add a small amount of a stabilizer. This is a common industrial practice.[2] |
Protocol for Stabilizing Purified Furan with Hydroquinone
-
Prepare Stabilizer Stock: Prepare a stock solution of hydroquinone in a volatile solvent in which the furan derivative is also soluble.
-
Calculate Amount: Determine the amount of hydroquinone needed to achieve a final concentration of 0.01-0.1% by weight of the furan derivative.[9]
-
Add Stabilizer: Add the calculated amount of the hydroquinone stock solution to the purified liquid furan derivative.
-
Mix Thoroughly: Gently swirl the mixture to ensure even distribution. If a solvent was used for the stock solution, it can be removed under a gentle stream of inert gas.
-
Store Properly: Transfer the stabilized furan derivative to a clean, dry amber glass vial. Purge the headspace with an inert gas, seal the vial tightly, and store it in a refrigerator.[2]
Visualizing the Problem and Solutions
The Mechanism of Acid-Catalyzed Polymerization
The following diagram illustrates the key steps in the acid-catalyzed polymerization of furan, highlighting the points where preventative measures can be taken.
Caption: Mechanism of furan polymerization and key intervention points.
Troubleshooting Flowchart
This flowchart provides a logical sequence for diagnosing and addressing polymerization issues in your furan synthesis.
Caption: A step-by-step guide to troubleshooting furan polymerization.
References
- RSC Publishing. (2016). Effects of water and alcohols on the polymerization of furan during its acid-catalyzed conversion into benzofuran.
- MDPI. (2022). Conditions to Control Furan Ring Opening during Furfuryl Alcohol Polymerization.
- ACS Publications. (2001). Acid-Catalyzed Polycondensation of Furfuryl Alcohol: Mechanisms of Chromophore Formation and Cross-Linking.
- Journal of the American Chemical Society. (2025). Brønsted Acid-Catalyzed Reduction of Furans.
- Western Carolina University. (n.d.). Standard Operating Procedure for the use of Furan.
- RSC Publishing. (2016). Effects of water and alcohols on the polymerization of furan during its acid-catalyzed conversion into benzofuran.
- Energy & Fuels. (2017). Acid-Catalyzed Ring Opening of Furan in Aqueous Solution.
- National Institutes of Health. (2019). Understanding the Polymerization of Polyfurfuryl Alcohol: Ring Opening and Diels-Alder Reactions.
- Google Patents. (1949). Stabilization of furan.
- Organic Syntheses. (n.d.). Furan.
- eqipped. (n.d.). Buy Furan (Stabilised) For Synthesis.
- Organic Chemistry Portal. (n.d.). Paal-Knorr Furan Synthesis.
- ACS Publications. (2022). Protection Strategies for the Conversion of Biobased Furanics to Chemical Building Blocks.
- National Institutes of Health. (2023). Furan as Impurity in Green Ethylene and Its Effects on the Productivity of Random Ethylene–Propylene Copolymer Synthesis and Its Thermal and Mechanical Properties.
- Wikipedia. (n.d.). Paal–Knorr synthesis.
- ResearchGate. (n.d.). The behaviour of furan derivatives in polymerization reactions.
- Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Furan.
- The Journal of Organic Chemistry. (2020). Transition-Metal-Free Continuous-Flow Synthesis of 2,5-Diaryl Furans: Access to Medicinal Building Blocks and Optoelectronic Materials.
- PubMed. (2014). Furan formation during storage and reheating of sterilised vegetable purées.
- Reddit. (2021). Troubleshooting step growth polymerization.
- Organic Chemistry Portal. (n.d.). Furan synthesis.
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- 9. US2489265A - Stabilization of furan - Google Patents [patents.google.com]
Improving the regioselectivity of furan-3-carboxylate synthesis
Welcome to the Technical Support Center for the regioselective synthesis of furan-3-carboxylates. This guide is tailored for researchers, chemists, and drug development professionals who are navigating the complexities of controlling positional isomerism in furan ring synthesis. Furan-3-carboxylates are crucial intermediates and structural motifs in pharmaceuticals and materials science, yet their synthesis is often plagued by the concurrent formation of other regioisomers. This resource provides in-depth troubleshooting guides, answers to frequently asked questions, and detailed protocols to help you achieve high regioselectivity in your experiments.
Troubleshooting Guide: Common Regioselectivity Issues
This section directly addresses specific experimental challenges in a question-and-answer format.
Question 1: My Paal-Knorr synthesis with an unsymmetrical 1,4-dicarbonyl compound is yielding a mixture of furan-2- and furan-3-carboxylates. How can I enhance selectivity for the desired furan-3-carboxylate isomer?
Answer: This is a classic challenge in Paal-Knorr furan synthesis, as the acid-catalyzed cyclization can initiate from either of the two non-equivalent carbonyl groups.[1][2] The regiochemical outcome is a delicate balance of steric and electronic factors, as well as reaction conditions.[3][4]
The reaction proceeds via protonation of one carbonyl, followed by nucleophilic attack from the enol form of the other carbonyl.[1][5] To favor the furan-3-carboxylate, you need to promote cyclization in a way that the carbon destined to be C3 of the furan ring is part of the attacking enol, and the ester-bearing carbon becomes C4.
Causality & Strategic Solutions:
-
Steric Hindrance: The cyclization pathway involving the less sterically hindered carbonyl group is often kinetically favored.[3] If the carbonyl group adjacent to the eventual C5 position is bulkier than the carbonyl at the C2 position, enolization and attack will preferentially occur there, leading to the desired isomer.
-
Electronic Effects: An electron-donating group near a carbonyl will increase its nucleophilicity upon enolization, favoring that pathway. Conversely, an electron-withdrawing group (like the carboxylate itself) deactivates the adjacent carbonyl for protonation and subsequent enolization.
-
Catalyst Choice: Harsh conditions with strong protic acids can sometimes lower selectivity.[4][6] Milder Lewis acids or solid acid catalysts can offer better control by coordinating selectively with one of the carbonyl oxygens.[4]
Troubleshooting & Optimization Table
| Parameter | Observation / Problem | Recommended Action & Rationale |
| Substrate Design | Poor intrinsic selectivity of the 1,4-dicarbonyl precursor. | Introduce a bulky substituent (e.g., tert-butyl, trityl) adjacent to the carbonyl group you do not want to enolize. This sterically disfavors the undesired cyclization pathway.[7] |
| Catalyst | Low selectivity with strong protic acids (H₂SO₄, HCl). | Screen a panel of Lewis acids (e.g., ZnCl₂, In(OTf)₃, Sc(OTf)₃).[8][9] Lewis acids can coordinate preferentially based on the steric and electronic environment of the carbonyls, offering a different selectivity profile. |
| Temperature | Reaction run at high temperature (reflux). | Lower the reaction temperature. Higher temperatures can provide enough energy to overcome the activation barrier for the less-favored pathway, reducing selectivity. Running the reaction at 0 °C or room temperature may favor the kinetic product.[9] |
| Solvent | Standard polar or non-polar solvent. | The choice of solvent can influence the stability of the transition states. Experiment with different solvents, from non-polar (toluene, hexane) to polar aprotic (DMF, acetonitrile), to find optimal conditions. |
Question 2: I am performing a direct arylation on ethyl 3-furoate and obtaining a mixture of 2-aryl and 5-aryl products. How can I selectively synthesize one isomer?
Answer: Direct C-H arylation of furan rings is a powerful tool, but controlling regioselectivity on a 3-substituted furan is challenging due to the similar reactivity of the C2 and C5 positions.[10] Fortunately, palladium-catalyzed reactions can be finely tuned to favor one isomer over the other by carefully selecting the catalyst, ligands, and base.[11]
The selectivity arises from the mechanism of C-H activation, which can be influenced by the coordination of the catalyst and the stability of the resulting palladacycle intermediate.
Strategic Solutions:
A study by Snieckus and co-workers demonstrated a regiodivergent approach where specific conditions could be used to selectively form either the 2-aryl or 5-aryl product.[11]
-
For 2-Arylation: The use of a bulky phosphine ligand like PPh₃ with a weaker base such as potassium acetate (KOAc) in toluene was found to favor arylation at the C2 position.
-
For 5-Arylation: Switching to a more electron-rich and less bulky ligand like P(t-Bu)₃ in combination with a stronger base like potassium carbonate (K₂CO₃) and adding pivalic acid (PivOH) as an additive dramatically shifts the selectivity towards the C5 position.
Condition Summary for Selective Arylation of Ethyl 3-Furoate [11]
| Target Product | Catalyst | Ligand | Base | Additive | Solvent | Typical Yield |
| 2-Aryl Isomer | Pd(PPh₃)₄ (5 mol%) | PPh₃ | KOAc | None | Toluene | ~76% |
| 5-Aryl Isomer | Pd(OAc)₂ (5 mol%) | P(t-Bu)₃ | K₂CO₃ | PivOH | Dioxane | ~80% |
Frequently Asked Questions (FAQs)
Q1: What are the fundamental mechanistic principles that dictate regioselectivity in classical furan syntheses?
A1: In classical methods, regioselectivity is primarily governed by the inherent electronic and steric properties of the acyclic precursors.
-
Paal-Knorr Synthesis: As discussed, the key step is the acid-catalyzed cyclization of a 1,4-dicarbonyl. The reaction's regioselectivity is determined by which of the two carbonyls is protonated and which forms the enol for the ring-closing attack. This is a competition controlled by factors that stabilize the enol or the protonated carbonyl, such as steric accessibility and the electronic influence of neighboring groups.[1][2]
-
Feist-Bénary Synthesis: This reaction between an α-halo ketone and a β-dicarbonyl compound also faces regiochemical questions.[12][13] The initial step is typically the deprotonation of the β-dicarbonyl to form an enolate. This enolate then acts as a nucleophile, attacking the α-halo ketone. The subsequent intramolecular cyclization and dehydration lead to the furan. Selectivity can be an issue if the α-halo ketone is unsymmetrical or if the enolate can attack from different positions. The choice of base and reaction conditions can influence which intermediate is favored.[13]
Q2: How do modern catalytic methods provide superior regiocontrol in synthesizing furan-3-carboxylates?
A2: Modern catalytic methods, particularly those using transition metals, offer high regioselectivity by operating through mechanisms fundamentally different from classical acid/base catalysis.[14]
-
Directed C-H Activation: Catalysts can be directed to a specific C-H bond by a nearby functional group, allowing for reactions at positions that are otherwise unreactive.[9]
-
Controlled Cycloadditions: Lewis acid catalysts, such as Indium(III) triflate (In(OTf)₃), can catalyze formal [3+2] cycloadditions with high regioselectivity by activating one of the reactants and pre-organizing the components in the transition state.[8]
-
Metalloradical Cyclization: Cobalt-catalyzed reactions of α-diazocarbonyls with alkynes proceed via a metalloradical mechanism, which can provide polyfunctionalized furans with complete regioselectivity under neutral and mild conditions.[15]
Q3: Can substrate pre-functionalization be used as a tool to guarantee the regiochemical outcome?
A3: Absolutely. This is a powerful strategy in synthetic chemistry. By designing the substrate with specific functional groups, you can force the reaction to proceed down a single regiochemical pathway.
-
Use of Protecting Groups: A bulky protecting group, such as a trityl group, can be installed near one of the reactive sites. Its steric bulk will effectively block that site, directing the reaction to the desired, less-hindered position.[7]
-
Tandem Reaction Sequences: Some methods build the furan ring in a stepwise manner where the regiochemistry is locked in early. For example, the reaction of dimethylsulfonium acylmethylides with acetylenic esters proceeds through a defined sequence of Michael addition and intramolecular cyclization, affording specific furan-3,4-dicarboxylates or furan-3-carboxylates with high fidelity.[16]
Visualizing Reaction Pathways and Troubleshooting
Caption: Competing pathways in the Paal-Knorr synthesis of furan-3-carboxylates.
Caption: A decision-tree workflow for troubleshooting poor regioselectivity.
Benchmark Experimental Protocol: Regiospecific Synthesis of Ethyl 4-Trifluoromethyl-2-phenylfuran-3-carboxylate
This protocol is adapted from a method by Dong et al., which utilizes the reaction of a sulfur ylide with an activated alkyne to achieve excellent regiocontrol.[16] The mechanism proceeds through a defined tandem sequence, ensuring the formation of a single regioisomer.
Materials:
-
2-(dimethyl-λ⁴-sulfanylidene)-1-phenylethan-1-one (Sulfur ylide 2a)
-
Ethyl 4,4,4-trifluorobut-2-ynoate (1c)
-
Dichloromethane (DCM), anhydrous
-
Round-bottom flask, magnetic stirrer, nitrogen atmosphere setup
-
Silica gel for column chromatography
-
Eluent: Petroleum ether/Ethyl acetate mixture
Procedure:
-
Reaction Setup: To a flame-dried 100 mL round-bottom flask under a nitrogen atmosphere, add 2-(dimethyl-λ⁴-sulfanylidene)-1-phenylethan-1-one (1.0 mmol, 1.0 equiv).
-
Causality: The nitrogen atmosphere is crucial to prevent moisture from interfering with the reactive ylide intermediate.
-
-
Solvent Addition: Add anhydrous dichloromethane (20 mL) to the flask and stir the mixture at room temperature to ensure complete dissolution of the ylide.
-
Substrate Addition: Slowly add ethyl 4,4,4-trifluorobut-2-ynoate (1.2 mmol, 1.2 equiv) to the solution dropwise over 5 minutes.
-
Causality: A slight excess of the alkyne ensures the complete consumption of the limiting ylide reagent. Slow addition helps to control any potential exotherm.
-
-
Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting ylide spot has disappeared (typically 2-4 hours).
-
Self-Validation: TLC allows for real-time tracking of the reaction, preventing premature workup or prolonged reaction times that could lead to side products.
-
-
Workup: Once the reaction is complete, concentrate the mixture under reduced pressure to remove the solvent.
-
Purification: Purify the crude residue by flash column chromatography on silica gel. Elute with a petroleum ether/ethyl acetate gradient (e.g., starting from 50:1 and gradually increasing polarity) to isolate the pure product.
-
Causality: Chromatography separates the desired furan product from unreacted starting material and the dimethyl sulfide byproduct.
-
-
Characterization: The final product, ethyl 4-trifluoromethyl-2-phenylfuran-3-carboxylate, is typically obtained as a solid in moderate to good yield (reported yields are around 50-60%).[16] Confirm the structure using ¹H NMR, ¹³C NMR, and HRMS. The regiospecificity of this method avoids the formation of the isomeric ethyl 5-trifluoromethyl-2-phenylfuran-3-carboxylate.
References
- Dong, J., Du, H., & Xu, J. (2019). Regiospecific synthesis of polysubstituted furans with mono- to tricarboxylates from various sulfonium acylmethylides and acetylenic esters. RSC Advances. [Link]
- Reddy, T. R., et al. (2014). Regioselective Synthesis of Novel and Diverse Naphtho[1,2-b]furan-3-carboxamides. The Royal Society of Chemistry. [Link]
- Semantic Scholar. (n.d.). Novel synthesis of furancarboxylate derivatives via cyclization reactions of (E)
- Cui, X., et al. (2012). Regioselective Synthesis of Multisubstituted Furans via Metalloradical Cyclization of Alkynes with α-Diazocarbonyls. PubMed Central (PMC) - NIH. [Link]
- Mutorwa, M. K., et al. (2020). Rational design and regioselective synthesis of conformationally restricted furan-derived ligands as potential anti-malarial. SciSpace. [Link]
- Tsukano, C., et al. (2004).
- Bonacorso, H. G., et al. (2004). Convenient Synthesis of Furan-3-carboxylic Acid and Derivatives.
- MDPI. (2021).
- Wikipedia. (n.d.). Paal–Knorr synthesis. Wikipedia. [Link]
- PrepChem.com. (n.d.). Synthesis of Furan-3,4-dicarboxylic acid monoethyl ester. PrepChem.com. [Link]
- Tian, Y.-M., et al. (2022). Regiodivergent Furan Synthesis from 1,3-Dicarbonyl Compounds. Thieme. [Link]
- Organic Chemistry Portal. (n.d.). Furan synthesis. Organic Chemistry Portal. [Link]
- Gomonov, K. A., et al. (2022). SYNTHESIS OF SUBSTITUTED FURAN-3-CARBOXYLATES BASED ON ETHYL 3-BROMO-3-NITROACRYLATE.
- Amarnath, V., & Amarnath, K. (1995). Intermediates in the Paal-Knorr Synthesis of Furans. The Journal of Organic Chemistry. [Link]
- Organic Chemistry Portal. (n.d.). Paal-Knorr Furan Synthesis. Organic Chemistry Portal. [Link]
- B. A. Chauder, et al. (2001). Regioselective Palladium-Catalyzed Arylation of 3-Carboalkoxy Furan and Thiophene.
- ResearchGate. (n.d.). Understanding the Scope of Feist-Bénary Furan Synthesis.
- R Discovery. (2016). Understanding the Scope of Feist–Bénary Furan Synthesis. R Discovery. [Link]
- van der Eycken, J., et al. (2023). Understanding the reactivity and selectivity of Diels–Alder reactions involving furans. Organic & Biomolecular Chemistry. [Link]
- ResearchGate. (2015). Selective synthesis of 2,5-disubstituted furan-3-carboxylates and the isomeric 2,4-disubstituted furan-3-carboxylates.
- ResearchGate. (2006). Microwave-Assisted Paal-Knorr Reaction – Three-Step Regiocontrolled Synthesis of Polysubstituted Furans, Pyrroles and Thiophenes.
- SlidePlayer. (n.d.). Five-membered Heterocycles Pyrrole, Furan and Thiophene. SlidePlayer. [Link]
Sources
- 1. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]
- 2. Paal-Knorr Furan Synthesis [organic-chemistry.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. researchgate.net [researchgate.net]
- 7. scispace.com [scispace.com]
- 8. pubs.rsc.org [pubs.rsc.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. faculty.ksu.edu.sa [faculty.ksu.edu.sa]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
- 13. discovery.researcher.life [discovery.researcher.life]
- 14. Furan synthesis [organic-chemistry.org]
- 15. Regioselective Synthesis of Multisubstituted Furans via Metalloradical Cyclization of Alkynes with α-Diazocarbonyls: Construction of Functionalized α-Oligofurans - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Regiospecific synthesis of polysubstituted furans with mono- to tricarboxylates from various sulfonium acylmethylides and acetylenic esters - RSC Advances (RSC Publishing) DOI:10.1039/C9RA03563J [pubs.rsc.org]
Technical Support Center: Synthesis of Ethyl 5-methylfuran-3-carboxylate
Welcome to the technical support center for the synthesis of Ethyl 5-methylfuran-3-carboxylate. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into optimizing this reaction. Here, you will find troubleshooting advice and frequently asked questions to navigate the common challenges encountered during the synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route to this compound?
A1: The most prevalent and direct method for synthesizing substituted furans like this compound is the Paal-Knorr furan synthesis .[1][2] This reaction involves the acid-catalyzed intramolecular cyclization and dehydration of a 1,4-dicarbonyl compound.[3][4] For this specific target molecule, the logical precursor is ethyl 2-formyl-4-oxopentanoate .
Q2: What is the general mechanism of the Paal-Knorr synthesis for this target molecule?
A2: The reaction proceeds via acid catalysis. First, one of the carbonyl groups (typically the ketone) is protonated, which activates it for nucleophilic attack. The other carbonyl group (the aldehyde) tautomerizes to its enol form. The enol then attacks the protonated carbonyl, forming a five-membered cyclic hemiacetal intermediate. Subsequent acid-catalyzed dehydration (elimination of a water molecule) from this intermediate generates the aromatic furan ring.[1][3]
Q3: Which acid catalysts are most effective for this synthesis?
A3: A variety of catalysts can be used, ranging from strong protic acids to Lewis acids. Common choices include:
-
Protic Acids: p-Toluenesulfonic acid (p-TsOH), sulfuric acid (H₂SO₄), or hydrochloric acid (HCl).[1][3][4] p-TsOH is often preferred as it is a solid, easy to handle, and effective in catalytic amounts.
-
Lewis Acids: Zinc chloride (ZnCl₂) or boron trifluoride etherate (BF₃·Et₂O) can also be employed, particularly under anhydrous conditions.[3] The choice of catalyst can impact reaction kinetics and the prevalence of side reactions.
Q4: How do I monitor the progress of the reaction?
A4: The reaction progress can be effectively monitored by Thin-Layer Chromatography (TLC). A suitable mobile phase (e.g., a mixture of ethyl acetate and hexane) should be chosen to clearly separate the starting 1,4-dicarbonyl compound from the furan product. The disappearance of the starting material spot indicates the reaction is nearing completion. Gas Chromatography-Mass Spectrometry (GC-MS) can also be used for more quantitative monitoring.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis.
Problem 1: Low or No Yield of the Desired Furan
Q: My reaction has run for several hours, but TLC analysis shows very little product formation and a significant amount of starting material remaining. What's wrong?
A: This issue, often described as a stalled or incomplete reaction, typically points to problems with the reaction equilibrium or catalyst activity.
The Paal-Knorr synthesis is a dehydration reaction, meaning water is produced as a byproduct.[5] According to Le Châtelier's principle, the presence of this water can inhibit the forward reaction, preventing it from going to completion.
Troubleshooting Steps & Solutions:
-
Inefficient Water Removal: The most common cause of an incomplete reaction is the failure to remove water as it forms.
-
Solution: Use a Dean-Stark apparatus or a Soxhlet extractor with a drying agent (like molecular sieves) in the thimble.[4][5] This physically removes water from the reaction mixture, driving the equilibrium towards the furan product. Toluene is an excellent solvent for this purpose as it forms an azeotrope with water.[4]
-
-
Catalyst Deactivation or Insufficient Amount: The acid catalyst may be insufficient or may have been neutralized or deactivated.
-
Solution: Ensure you are using a sufficient catalytic amount (typically 5-10 mol%). If the reaction has stalled, a careful, small addition of fresh catalyst can sometimes restart it. Be cautious, as too much acid can promote side reactions.
-
-
Insufficient Temperature: The cyclization and dehydration steps require a certain activation energy.
-
Solution: Ensure the reaction is being heated to the appropriate temperature. For a toluene/Dean-Stark setup, this means maintaining a steady reflux.
-
Troubleshooting Flowchart: Low Yield
Caption: Decision tree for troubleshooting low product yield.
Problem 2: Formation of Dark, Tarry, or Polymeric Byproducts
Q: My reaction mixture has turned dark brown or black, and I'm seeing a tar-like substance. What is causing this and how can I prevent it?
A: The formation of dark, insoluble materials, often called "humins," is a classic sign of product or starting material degradation. [6] Furan rings are electron-rich and can be sensitive to strongly acidic conditions and high temperatures, leading to polymerization or decomposition.[6][7]
Troubleshooting Steps & Solutions:
-
Excessively Harsh Conditions: Strong acids and high temperatures can accelerate the degradation pathways.
-
Solution:
-
Reduce Catalyst Loading: Use the minimum amount of acid catalyst required to promote the reaction (start around 5 mol%).
-
Use a Milder Catalyst: Switch from a strong acid like H₂SO₄ to p-TsOH.
-
Temperature Control: Avoid excessive heating. A gentle reflux is sufficient.
-
-
-
Prolonged Reaction Time: Leaving the reaction to run for too long after completion can expose the sensitive furan product to harsh conditions, causing it to degrade.
-
Solution: Monitor the reaction closely by TLC. Once the starting material is consumed, proceed with the workup promptly.[5]
-
-
Presence of Oxygen: Air can sometimes contribute to oxidative polymerization.
-
Solution: While not always necessary, running the reaction under an inert atmosphere (e.g., nitrogen or argon) can minimize these side reactions, especially if the reaction is sensitive.
-
Problem 3: Presence of Unexpected Impurities in the Final Product
Q: After purification, my NMR spectrum shows signals that don't correspond to my product. What are these impurities and where did they come from?
A: Side reactions can lead to several impurities. Identifying them is key to adjusting the reaction conditions.
Common Impurities & Their Causes:
-
Ring-Opened Byproduct (Acyclic Dicarbonyl): You may observe signals corresponding to the starting material or a related open-chain species.
-
Cause: This occurs if the final dehydration step is incomplete or if the furan ring is hydrolyzed back to the dicarbonyl compound during an aqueous workup under acidic conditions.[6]
-
Solution: Ensure the reaction goes to completion by removing water. During workup, neutralize the acid catalyst with a mild base (e.g., saturated sodium bicarbonate solution) before concentrating the product.
-
-
Pyrrole Byproduct: Nitrogen-containing impurities can be a surprise.
-
Cause: The Paal-Knorr synthesis can also produce pyrroles if an amine source (like ammonia or a primary amine) is present.[5] This can arise from contaminated reagents or solvents.
-
Solution: Use high-purity, anhydrous solvents and ensure all reagents are free from nitrogen-containing contaminants.[5]
-
-
Decarboxylated Product: Loss of the ethyl carboxylate group.
-
Cause: Decarboxylation can occur, particularly at very high temperatures.[6]
-
Solution: Maintain careful temperature control and avoid prolonged heating at high temperatures.
-
Problem 4: Difficulty with Product Purification
Q: I'm struggling to separate my product from impurities using column chromatography. What can I do?
A: Purification challenges often arise from the similar polarities of the product and byproducts.
Troubleshooting Steps & Solutions:
-
Co-elution of Impurities: A non-polar impurity might be co-eluting with your slightly more polar product.
-
Solution:
-
Optimize Solvent System: Carefully adjust the polarity of your eluent for flash column chromatography. Use a gradient elution, starting with a low polarity solvent (e.g., 2% ethyl acetate in hexane) and gradually increasing the polarity.
-
Change Stationary Phase: If silica gel (which is acidic) is causing issues or not providing separation, consider using neutral alumina.[8]
-
-
-
Product Degradation on Silica Gel: The acidic nature of silica gel can sometimes cause degradation of sensitive furan products during chromatography.[8]
-
Solution:
-
Deactivate the Silica: Add a small amount of a mild base, like triethylamine (~0.5-1%), to your eluent system to neutralize the acidic sites on the silica gel.
-
Work Quickly: Do not let the product sit on the column for an extended period.
-
-
Optimized Reaction Conditions & Protocol
The following table summarizes key parameters and their impact on the synthesis.
| Parameter | Recommended Condition | Rationale & Potential Issues |
| Precursor | Ethyl 2-formyl-4-oxopentanoate | The essential 1,4-dicarbonyl starting material. |
| Solvent | Toluene | Forms an azeotrope with water, facilitating its removal.[4] |
| Catalyst | p-Toluenesulfonic acid (p-TsOH) | Effective, easy to handle, and generally milder than H₂SO₄, reducing polymerization.[4] |
| Catalyst Loading | 5-10 mol% | Sufficient for catalysis without causing excessive degradation. |
| Temperature | Reflux (~110 °C for toluene) | Provides necessary activation energy. Overheating can lead to decarboxylation or tar formation.[6] |
| Apparatus | Dean-Stark Trap | Critical for driving the reaction to completion by removing water.[4][5] |
| Atmosphere | Inert (Nitrogen or Argon) | Recommended to prevent potential oxidative side reactions. |
Experimental Workflow Diagram
Caption: General workflow for the synthesis of this compound.
Step-by-Step Protocol: Paal-Knorr Synthesis
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus fitted with a reflux condenser, add ethyl 2-formyl-4-oxopentanoate (1 equivalent).
-
Solvent and Catalyst Addition: Add toluene (to form a ~0.2 M solution) followed by p-toluenesulfonic acid monohydrate (0.05-0.10 equivalents).[4]
-
Heating and Water Removal: Heat the mixture to a steady reflux. Water will begin to collect in the side arm of the Dean-Stark trap. Continue heating until no more water is observed to be forming.
-
Reaction Monitoring: Monitor the disappearance of the starting material using TLC (e.g., 20% ethyl acetate in hexanes). The reaction is typically complete within 2-6 hours.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Transfer the mixture to a separatory funnel and wash with a saturated aqueous sodium bicarbonate solution (2 x volume) and then with brine (1 x volume).[4]
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude residue by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure this compound.
References
- Paal–Knorr synthesis - Wikipedia. (n.d.).
- Paal knorr synthesis of pyrroles, Furans, thiophenes with Mechanism||Very Easy Method. (2021, June 14). YouTube.
- Paal-Knorr Furan Synthesis - Organic Chemistry Portal. (n.d.).
- ethyl 5-methyl-3-furoate - Chemical Synthesis Database. (n.d.).
- Synthesis, Reactions and Medicinal Uses of Furan - Pharmaguideline. (n.d.).
- Novel synthesis of furancarboxylate derivatives via cyclization reactions of (E)-ethyl 3-aryl-2-cyanoacrylates - Semantic Scholar. (2020). Journal of Chemical Research.
- Furan - Wikipedia. (n.d.).
- This compound (C8H10O3) - PubChemLite. (n.d.).
- Ethyl 5-formyl-2-methylfuran-3-carboxylate | C9H10O4 - PubChem. (n.d.).
- Addition Reactions of Furan: Videos & Practice Problems - Pearson. (2024, September 23).
- Synthesis and Biological Activity Studies of Methyl-5-(Hydroxymethyl)-2-Furan Carboxylate and Derivatives - Oriental Journal of Chemistry. (2019, May 8).
- Methyl 5-(2-Fluoro-4-nitrophenyl)furan-2-carboxylate - MDPI. (n.d.).
- Synthesis and Biological Activity Studies of Methyl-5-(Hydroxymethyl)-2-Furan Carboxylate and Derivatives - ResearchGate. (2019).
- ethyl 5-(3,4-dimethoxyphenyl)-2-methyl-3-furoate - Chemical Synthesis Database. (n.d.).
- Scheme 1. Synthetic route to methyl-5-(hydroxymethyl)-2-furan carboxylate - ResearchGate. (n.d.).
Sources
- 1. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]
- 2. Paal-Knorr Furan Synthesis [organic-chemistry.org]
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- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Synthesis, Reactions and Medicinal Uses of Furan | Pharmaguideline [pharmaguideline.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
Byproduct identification in the synthesis of "Ethyl 5-methylfuran-3-carboxylate"
Technical Support Center: Synthesis of Ethyl 5-methylfuran-3-carboxylate
Introduction
Welcome to the technical support resource for the synthesis of this compound. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges and subtleties associated with this synthesis. The formation of furan rings, while powerful, is often accompanied by side reactions and impurities that can complicate purification and reduce yields. This document provides in-depth, question-and-answer-based troubleshooting guides, validated analytical protocols, and mechanistic insights to empower you to optimize your reaction outcomes.
The most common and direct route to this compound is the Feist-Bénary furan synthesis , which involves the base-catalyzed condensation of an α-halo ketone with a β-dicarbonyl compound.[1][2][3] In this case, the typical reactants are chloroacetone and ethyl acetoacetate . While seemingly straightforward, this reaction's course is sensitive to conditions, and understanding potential side-pathways is critical for success.
Part 1: Frequently Asked Questions & Immediate Troubleshooting
This section addresses the most common issues observed during the synthesis.
Question 1: My initial analysis (TLC/crude GC-MS) shows a complex mixture with multiple spots/peaks, not the clean product I expected. What are the likely culprits?
Answer: A complex reaction mixture is a hallmark issue in Feist-Bénary synthesis and typically points to several concurrent processes. The primary suspects are:
-
Isomeric Byproducts: The reaction can deviate from the intended pathway to form other furan isomers. A common side reaction involves the formation of a tricarbonyl intermediate which can then cyclize via a Paal-Knorr type mechanism, leading to a different substitution pattern on the furan ring.[4][5]
-
Unreacted Starting Materials: Incomplete conversion is common. Chloroacetone is volatile and ethyl acetoacetate can be unreactive if the base is not appropriately chosen or if stoichiometry is off.
-
Self-Condensation of Ethyl Acetoacetate: The basic conditions can promote the self-condensation of ethyl acetoacetate, leading to dehydroacetic acid or other related impurities.[4]
-
Non-Cyclized Intermediates: The initial C-alkylation product may be stable under the reaction conditions and fail to cyclize, appearing as a significant byproduct.
Question 2: My final product yield is consistently low, even after purification. What factors most commonly suppress the yield?
Answer: Low yields in the Feist-Bénary synthesis are frequently reported and can be traced back to suboptimal reaction conditions.[4] Consider the following troubleshooting steps:
-
Base Selection: The choice of base is critical. Strong bases like sodium hydroxide or sodium ethoxide can cause hydrolysis of the ethyl ester or promote unwanted self-condensation reactions.[3][4] Milder, non-nucleophilic organic bases like pyridine or triethylamine are often preferred as they are less likely to cause these side reactions.[3]
-
Reaction Temperature and Time: Excessive heat or prolonged reaction times can lead to the decomposition of the furan product.[4] Furans are notoriously unstable in the presence of strong acids and can also degrade under prolonged heating.[6] It is essential to monitor the reaction's progress by TLC or GC-MS to find the optimal endpoint before significant degradation occurs.
-
Presence of Water: Moisture can interfere with the reaction, particularly if reactive intermediates are involved. Using anhydrous solvents and properly dried glassware is recommended.
-
Stoichiometry: Precise stoichiometry is important. An excess of the base or one of the reactants can favor side-product formation.
Question 3: I've isolated a product with the correct mass, but the ¹H NMR spectrum is inconsistent with the desired this compound structure. What should I look for?
Answer: This scenario strongly suggests the formation of an isomeric furan. The substitution pattern on the furan ring dictates the chemical shifts and, most importantly, the coupling patterns of the ring protons.
For the target molecule, This compound , you should expect to see two protons on the furan ring. The proton at the C2 position would likely appear as a singlet (or a very finely split doublet due to long-range coupling), and the proton at the C4 position would appear as a singlet as well (or finely split by the C5-methyl group).
An isomeric byproduct, such as Ethyl 2-methylfuran-3-carboxylate , would show two doublets for the furan protons at C4 and C5, with a characteristic coupling constant (J ≈ 1.5-2.0 Hz). Another possibility, Ethyl 5-methylfuran-2-carboxylate , would show two doublets for the furan protons at C3 and C4 with a larger coupling constant (J ≈ 3.4 Hz).[7] Careful analysis of the multiplicity and coupling constants is key to distinguishing these isomers.
Part 2: In-Depth Byproduct Identification Guide
Guide 1: Distinguishing Furan Isomers
The most challenging analytical problem is often differentiating the desired product from its isomers. GC-MS and NMR spectroscopy are your primary tools.
The following diagram outlines a systematic approach to identifying and mitigating byproduct formation.
Caption: Troubleshooting workflow for byproduct identification.
| Compound | Expected ¹H NMR Furan Protons (in CDCl₃)[7] | Expected GC-MS Behavior |
| This compound (Target) | ~7.8-8.0 ppm (s, 1H, H-2), ~6.5-6.7 ppm (s, 1H, H-4) | Single peak with characteristic retention time. M/z = 168. |
| Ethyl 2-methylfuran-3-carboxylate (Isomer) | ~7.2 ppm (d, J≈1.8 Hz, 1H, H-5), ~6.2 ppm (d, J≈1.8 Hz, 1H, H-4) | Different retention time than target. M/z = 168. |
| Ethyl 5-methylfuran-2-carboxylate (Isomer) | ~7.1 ppm (d, J≈3.4 Hz, 1H, H-3), ~6.1 ppm (d, J≈3.4 Hz, 1H, H-4) | Different retention time than target. M/z = 168. |
Guide 2: Identifying the Non-Cyclized Intermediate
The reaction proceeds via a C-alkylation of ethyl acetoacetate by chloroacetone. This intermediate, ethyl 2-acetyl-4-oxopentanoate , must then cyclize and dehydrate. If cyclization fails, this intermediate will be a major byproduct.
-
Expected Mass: The molecular weight of this intermediate is 186.21 g/mol . Its molecular ion in MS will be at m/z = 186, which is 18 units higher than the furan product (due to the loss of H₂O).
-
Expected ¹H NMR: The spectrum will be complex and lack furan proton signals. Instead, you would expect to see signals for three distinct methyl groups and a methylene group, in addition to the ethyl ester signals.
The following diagram illustrates the main Feist-Bénary pathway and the point of divergence where the non-cyclized intermediate is formed.
Caption: Feist-Bénary synthesis pathway and byproduct formation.
Part 3: Standardized Analytical Protocols
Adherence to standardized analytical methods is crucial for reproducible results and accurate byproduct identification.
Protocol 1: GC-MS Analysis of Furan Derivatives
This protocol is adapted from established methods for analyzing volatile furan compounds.[8][9][10]
-
Sample Preparation:
-
Dilute 1 µL of the crude reaction mixture or purified product in 1 mL of a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Ensure the final concentration is approximately 100-1000 ppm.
-
-
GC-MS Instrumentation & Conditions:
-
GC Column: Use a mid-polarity column suitable for volatile organics, such as an HP-5MS (30 m x 0.25 mm, 0.25 µm) or Rxi-624Sil MS column.[8][11]
-
Injector: Set temperature to 250-280 °C. Use a split injection mode (e.g., 10:1 split ratio) to avoid column overloading.[8]
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.[8]
-
Oven Program:
-
Initial temperature: 40 °C, hold for 2 minutes.
-
Ramp: Increase at 15 °C/min to 250 °C.
-
Hold: Maintain 250 °C for 5 minutes.
-
-
MS Detector:
-
Ionization Mode: Electron Impact (EI) at 70 eV.
-
Source Temperature: 230 °C.
-
Scan Range: m/z 35-350.
-
-
-
Data Analysis:
-
Identify peaks corresponding to the starting materials, product (m/z 168), and potential byproducts (e.g., non-cyclized intermediate at m/z 186).
-
Compare the fragmentation patterns of unknown peaks with spectral libraries (e.g., NIST) to aid in identification.
-
Protocol 2: ¹H and ¹³C NMR Spectroscopy
This general procedure ensures high-quality spectra for structural elucidation.[7]
-
Sample Preparation:
-
Dissolve approximately 5-10 mg of the purified sample in 0.6-0.7 mL of a deuterated solvent (CDCl₃ is standard for this compound).
-
Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).
-
Transfer the solution to a clean, dry 5 mm NMR tube.
-
-
Spectrometer Setup:
-
Acquire spectra on a spectrometer operating at a minimum of 300 MHz for ¹H.
-
Ensure the magnetic field is properly shimmed to achieve sharp, symmetrical peaks.
-
-
Data Acquisition:
-
¹H NMR: Acquire a standard proton spectrum. Ensure adequate signal-to-noise.
-
¹³C NMR: Acquire a proton-decoupled carbon spectrum.
-
2D NMR (Optional): For definitive structure confirmation of unknown byproducts, perform 2D NMR experiments such as COSY (proton-proton correlation) and HSQC/HMBC (proton-carbon correlation).[7]
-
-
Spectral Interpretation:
-
Analyze chemical shifts, integration, and coupling constants to determine the structure. Pay close attention to the aromatic region to confirm the furan substitution pattern.
-
By employing these troubleshooting guides and analytical protocols, researchers can more effectively identify byproducts, optimize reaction conditions, and achieve higher yields and purity in the synthesis of this compound.
References
- Analysis of Furan and Its Derivatives in Food Matrices Using Solid Phase Extraction Coupled with Gas Chromatography-Tandem Mass Spectrometry. (n.d.). MDPI.
- Analysis of Furan and Alkylfurans in Food Commodities by SPME Arrow GC-MS. (n.d.). Restek.
- Analysis of Furans and Alkylfurans in Food Samples (Part 1): Choosing GC-MS Conditions and a Sample Preparation Technique. (2022, July 7). Restek.
- Determination of Furan in Food by Gas Chromatography– Mass Spectrometry and Headspace Sampling. (n.d.). LCGC International.
- Furan Derivatives: Synthesis, Applications, and Research. (n.d.). Algor Cards.
- Improved Analytical Method for Determination of Furan and Its Derivatives in Commercial Foods by HS-SPME Arrow Combined with Gas Chromatography-Tandem Mass Spectrometry. (n.d.). ResearchGate.
- Analysis of Furan and Its Derivatives in Food Matrices Using Solid Phase Extraction Coupled with Gas Chromatography-Tandem Mass Spectrometry. (n.d.). National Institutes of Health.
- Determination of furan and furan derivatives in baby food. (2018, January 2). ScienceDirect.
- Understanding the Scope of Feist-Bénary Furan Synthesis: Chemoselectivity and Diastereoselectivity of the Reaction Between -Haloketones and -Dicarbonyl Compounds. (n.d.). ResearchGate.
- Molecular structure and composition elucidation of an industrial humin and its fractions. (n.d.). The Royal Society of Chemistry.
- Paal knorr synthesis of pyrroles, Furans, thiophenes with Mechanism. (2021, June 14). YouTube.
- Feist-Benary synthesis. (n.d.). chemeurope.com.
- Feist–Benary synthesis. (n.d.). Wikipedia.
- Paal–Knorr synthesis. (n.d.). Wikipedia.
- Furan synthesis. (n.d.). Organic Chemistry Portal.
- Synthesis, Reactions and Medicinal Uses of Furan. (n.d.). Pharmaguideline.
Sources
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- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis, Reactions and Medicinal Uses of Furan | Pharmaguideline [pharmaguideline.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. mdpi.com [mdpi.com]
- 9. Analysis of Furans and Alkylfurans in Food Samples (Part 1): Choosing GC-MS Conditions and a Sample Preparation Technique [discover.restek.com]
- 10. Analysis of Furan and Its Derivatives in Food Matrices Using Solid Phase Extraction Coupled with Gas Chromatography-Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Analysis of Furan and Alkylfurans in Food Commodities by SPME Arrow GC-MS [discover.restek.com]
Technical Support Center: Purification of Ethyl 5-methylfuran-3-carboxylate
Welcome to the technical support center for Ethyl 5-methylfuran-3-carboxylate. As a key intermediate in medicinal chemistry and materials science, obtaining this compound in high purity is paramount for reproducible downstream success. However, its purification is often non-trivial, fraught with challenges related to its synthesis, stability, and physicochemical properties.
This guide is structured to provide direct, actionable solutions to common problems encountered in the lab. We will move from high-level frequently asked questions to in-depth troubleshooting for specific purification techniques, grounding our advice in fundamental chemical principles.
Section 1: Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect after synthesizing this compound?
A: The impurity profile is highly dependent on the synthetic route. For common methods like the Paal-Knorr synthesis, which involves the acid-catalyzed cyclization of a 1,4-dicarbonyl compound, you should anticipate:
-
Unreacted Starting Materials: The 1,4-dicarbonyl precursor may persist if the reaction is incomplete.[1]
-
Isomeric Byproducts: Depending on the substituents of the precursor, regioisomers can form, such as the corresponding 2,4-disubstituted furan.[2]
-
Polymeric Byproducts: Furans are sensitive to strong acids and can polymerize, resulting in dark, tarry substances that are difficult to remove.[1]
-
Hydrolyzed Product: The ester can hydrolyze to 5-methylfuran-3-carboxylic acid, especially if the work-up is performed under harsh conditions or with prolonged exposure to water and acid.
-
Pyrrole Byproducts: If the reaction is contaminated with ammonia or primary amine sources, pyrroles can form as side products in the Paal-Knorr synthesis.[3]
Q2: My crude reaction mixture is a dark brown or black tar. What caused this, and is the product salvageable?
A: A dark, tarry appearance is a classic sign of product degradation, most commonly caused by polymerization of the furan ring.[1] This is often triggered by:
-
Excessively Strong Acid: While an acid catalyst is necessary for reactions like the Paal-Knorr synthesis, very strong acids (e.g., concentrated H₂SO₄) or high catalyst loading can degrade the furan product as it forms.[1][4]
-
High Reaction Temperatures: Prolonged heating can accelerate degradation pathways.
-
Extended Reaction Times: Allowing the reaction to proceed long after the starting material is consumed exposes the sensitive furan product to harsh conditions for an unnecessary duration.[3]
Salvaging the product can be difficult. It is recommended to dilute a small sample in a solvent like ethyl acetate, filter it through a plug of silica or celite to remove baseline material, and analyze the filtrate by TLC or GC-MS to see if any desired product remains before attempting a full-scale, and likely challenging, chromatographic purification.
Q3: Is this compound thermally stable? Can I purify it by distillation at atmospheric pressure?
A: It is strongly advised not to distill this compound at atmospheric pressure. Furan-containing molecules are often susceptible to thermal decomposition.[5][6] Atmospheric distillation would require high temperatures that risk significant product loss. The most effective and safest method for distillation is under reduced pressure. Vacuum distillation lowers the boiling point substantially, allowing for purification at a temperature that minimizes the risk of degradation.[6]
Section 2: In-Depth Troubleshooting Guide
This section addresses specific experimental failures and provides a logical path to their resolution.
Problem 1: Poor Separation During Column Chromatography
Symptom: Your product is co-eluting with an impurity, or you observe significant "tailing" or "streaking" of the product spot on TLC and the column, leading to impure fractions and low recovery.
Causality: This issue typically stems from an unoptimized solvent system, improper stationary phase selection, or interactions between the compound and the silica gel. Thiols and other polar furan derivatives are known to interact with the acidic silanol groups on the surface of standard silica gel, causing tailing.[6]
Troubleshooting Protocol:
-
Optimize the Mobile Phase with TLC: Before committing to a column, screen various solvent systems using TLC. The goal is to find a system where your product has an Rf value of approximately 0.25-0.35, and is well-separated from all impurities.[6]
-
Employ a Solvent Gradient: Start with a non-polar solvent and gradually increase the polarity. This provides the best chance of separating compounds with close polarities. A shallow gradient (e.g., increasing ethyl acetate in hexanes by 1-2% increments) is often necessary for difficult separations.
-
Deactivate the Silica Gel: If tailing is observed, it is likely due to the acidity of the silica. You can deactivate the stationary phase by preparing your silica slurry in the non-polar solvent (e.g., hexanes) containing 0.5-1% triethylamine (Et₃N). This neutralizes the acidic sites and dramatically improves the chromatography of sensitive compounds.
-
Check Sample Loading: Always dissolve your crude product in a minimal amount of the mobile phase (or a compatible, low-polarity solvent like dichloromethane) before loading it onto the column. Using too much solvent for loading will result in broad bands and poor separation from the start.[6]
Table 1: Recommended Starting Solvent Systems for TLC Analysis
| Solvent System (v/v) | Polarity | Target Compounds |
| 10% Ethyl Acetate / Hexanes | Low | Non-polar impurities, initial product elution |
| 20% Ethyl Acetate / Hexanes | Medium-Low | This compound (typical) |
| 30% Ethyl Acetate / Hexanes | Medium | More polar impurities |
| 5% Methanol / Dichloromethane | High | Highly polar impurities (e.g., carboxylic acid) |
Problem 2: Product Loss or Decomposition During Purification
Symptom: The overall yield after purification (chromatography or distillation) is significantly lower than expected based on crude NMR or LC-MS analysis.
Causality: This points to product instability on the purification medium or thermal degradation. As discussed, furans are sensitive to both acid and heat.
Troubleshooting Protocol:
-
For Chromatography:
-
Use Deactivated Silica: As mentioned above, this prevents acid-catalyzed degradation on the column.
-
Work Quickly: Do not let the product sit on the column for an extended period. Prepare your fractions and have the gradient ready before loading the sample.
-
Consider Alternative Stationary Phases: If silica fails, consider using neutral alumina or a bonded phase like C18 (reverse-phase), which may offer better stability for your compound.
-
-
For Distillation:
-
Mandatory Vacuum: This is the single most critical factor. Use a high-quality vacuum pump and ensure all connections are properly sealed to achieve the lowest possible pressure.
-
Precise Temperature Control: Use a heating mantle connected to a temperature controller. Heat the distillation flask gently and evenly. The goal is to have the compound distill at a steady rate without needing to overheat the pot.
-
Inert Atmosphere: Before heating, purge the apparatus with an inert gas like nitrogen or argon to minimize oxidation of the furan ring at elevated temperatures.[6]
-
Workflow Diagram: General Purification Strategy
The following diagram outlines a robust workflow for purifying this compound, incorporating decision points for troubleshooting.
Caption: General purification workflow for this compound.
Section 3: Recommended Experimental Protocols
Protocol 1: Flash Column Chromatography on Deactivated Silica Gel
This protocol is designed to minimize product degradation and improve separation efficiency.
-
Slurry Preparation: In a fume hood, weigh the required amount of silica gel (typically 50-100 times the weight of your crude product). Suspend it in the initial, non-polar solvent (e.g., 5% ethyl acetate in hexanes). Add triethylamine to make up 1% of the total solvent volume. Stir the slurry for 5 minutes.
-
Column Packing: Pour the slurry into your column and use gentle air pressure to pack the bed evenly. Ensure there are no air bubbles or cracks.
-
Sample Loading: Dissolve the crude this compound in a minimal volume of dichloromethane or the initial elution solvent. Carefully apply the sample to the top of the silica bed.
-
Elution: Begin eluting with the initial non-polar solvent. Gradually and slowly increase the percentage of the polar solvent (e.g., ethyl acetate). A typical gradient might be from 5% to 25% ethyl acetate over 10-20 column volumes.
-
Fraction Collection & Analysis: Collect fractions and monitor them by TLC. Combine the fractions containing the pure product.
-
Concentration: Remove the solvent from the combined pure fractions using a rotary evaporator. Ensure the water bath temperature does not exceed 40 °C.
Protocol 2: Vacuum Distillation
This protocol is ideal for removing volatile impurities or as a final purification step for larger quantities.
-
Apparatus Setup: Assemble a clean, dry short-path distillation apparatus. Use high-vacuum grease on all ground-glass joints to ensure a good seal.
-
Inert Atmosphere: Place the crude product in the distillation flask with a magnetic stir bar. Seal the system and purge with nitrogen or argon for 5-10 minutes.
-
Apply Vacuum: Connect the apparatus to a vacuum pump with a cold trap in between. Slowly open the vacuum source and allow the pressure to stabilize at its lowest point.
-
Heating: Begin stirring and gently heat the distillation flask using a heating mantle.
-
Collect Fractions: Monitor the vapor temperature (head temperature). Collect a small forerun fraction, then collect the main fraction corresponding to your product as it distills over at a constant temperature.
-
Storage: Once distillation is complete, release the vacuum by backfilling with an inert gas. The purified product should be stored in a sealed vial under an inert atmosphere in a cool, dark place.
Troubleshooting Logic Diagram: Column Chromatography
Caption: Decision tree for troubleshooting common column chromatography issues.
References
- BenchChem. (2025). Common side reactions in the synthesis of furans. BenchChem Tech Support.
- Le, T. A., et al. (2020). Furan-2,3-dicarboxylate Esters Derived from Marine Biomass as Plasticizers for Poly(vinyl chloride). ACS Omega. [Link]
- BenchChem. (2025). Side reactions and byproducts in Paal-Knorr furan synthesis. BenchChem Tech Support.
- Reddy, B. V. S., et al. (2015).
- Wikipedia. (n.d.). Paal–Knorr synthesis. Wikipedia. [Link]
- Organic Chemistry Portal. (n.d.). Paal-Knorr Furan Synthesis. [Link]
- Padwa, A., et al. (2004).
- Maulide, N., et al. (2011). Regiospecific synthesis of polysubstituted furans with mono- to tricarboxylates from various sulfonium acylmethylides and acetylenic esters. Organic & Biomolecular Chemistry. [Link]
- Unknown Authors. (n.d.). New syntheses on the basis of ethyl 2-oxotetrahydrofuran-3-carboxylates.
- Rohit Chemistry. (2021). Paal knorr synthesis of pyrroles, Furans, thiophenes with Mechanism. YouTube. [Link]
- Chemical Synthesis Database. (2025). ethyl 5-(3,4-dimethoxyphenyl)
- Wang, C., et al. (2018). Novel synthesis of furancarboxylate derivatives via cyclization reactions of (E)-ethyl 3-aryl-2-cyanoacrylates.
- Chemical Synthesis Database. (2025).
- PubChem. (n.d.). Ethyl 5-formyl-2-methylfuran-3-carboxylate.
- Zhang, Y., et al. (2023). Theoretical Kinetic Study of Thermal Decomposition of 5-Methyl-2-ethylfuran. Molecules. [Link]
- Zhang, Y., et al. (2023). Theoretical Kinetic Study of Thermal Decomposition of 5-Methyl-2-ethylfuran. Preprints.org. [Link]
- PubChemLite. (2025).
- BenchChem. (2025).
- D'hooghe, M., et al. (2019). Methyl 5-(2-Fluoro-4-nitrophenyl)
- Sengpracha, W., et al. (2019). Synthesis and Biological Activity Studies of Methyl-5-(Hydroxymethyl)-2-Furan Carboxylate and Derivatives.
- Sengpracha, W., et al. (2019). Synthesis and Biological Activity Studies of Methyl-5-(Hydroxymethyl)-2-Furan Carboxylate and Derivatives. Oriental Journal of Chemistry. [Link]
- BenchChem. (2025). Technical Support Center: Purification of Synthetic (5-methylfuran-2-yl)methanethiol. BenchChem Tech Support.
- Google Patents. (n.d.). CN101486696B - The preparation method of 2,5-dimethylfuran-3,4-dicarboxylic acid.
- PubChem. (n.d.). Ethyl 5-formylfuran-3-carboxylate.
- PubChem. (n.d.). Methyl furan-3-carboxylate.
- BenchChem. (2025). An In-Depth Technical Guide to 5-Methylfuran-2-carbonitrile. BenchChem Tech Support.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]
- 5. Theoretical Kinetic Study of Thermal Decomposition of 5-Methyl-2-ethylfuran - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
"Ethyl 5-methylfuran-3-carboxylate" stability issues and degradation products
Welcome to the technical support center for Ethyl 5-methylfuran-3-carboxylate (C₈H₁₀O₃). This guide is designed for researchers, scientists, and drug development professionals to address common stability challenges, provide robust troubleshooting protocols, and ensure the integrity of your experiments. The furan ring system, while a valuable heterocyclic motif, is susceptible to specific degradation pathways that require careful handling and storage.[1][2]
Part 1: Frequently Asked Questions (FAQs)
This section addresses common observations and queries related to the stability of this compound.
Q1: My previously colorless or pale yellow solution of this compound has turned brown. What is causing this discoloration?
A1: Discoloration, typically to yellow or brown, is a common indicator of degradation in furan-containing compounds. This is most often due to oxidation and/or polymerization reactions. The furan ring is sensitive to atmospheric oxygen, light, and acidic conditions, which can initiate these degradation processes.[2] The formation of highly conjugated polymeric structures or ring-opened products can lead to the observed color change. Storing the compound under an inert atmosphere (e.g., nitrogen or argon), protected from light, and at reduced temperatures is crucial to minimize these reactions.
Q2: I'm analyzing my sample via HPLC and have noticed a new, more polar peak appearing over time. What could this degradation product be?
A2: The appearance of a new, more polar peak in your HPLC chromatogram suggests the formation of a more hydrophilic degradation product. For this compound, this is commonly the result of one of two pathways:
-
Hydrolysis: The ethyl ester group can hydrolyze to the corresponding carboxylic acid (5-methylfuran-3-carboxylic acid). This reaction is catalyzed by acidic or basic conditions and the presence of water. The resulting carboxylic acid is significantly more polar than the parent ester.
-
Oxidative Ring Opening: The furan ring is susceptible to oxidative cleavage, which can produce various dicarbonyl compounds or carboxylic acids.[3] These ring-opened products, such as aldehydes and carboxylic acids, are typically more polar and will elute earlier on a reverse-phase HPLC column.[4]
To confirm the identity, you would need to employ techniques like LC-MS or isolate the impurity for NMR analysis.
Q3: What are the optimal storage conditions for long-term stability of this compound?
A3: To ensure the long-term integrity of the compound, we recommend the following storage conditions:
-
Temperature: Store at low temperatures, ideally at 4°C or below.
-
Atmosphere: Store under an inert atmosphere, such as argon or nitrogen, to prevent oxidation.
-
Light: Protect from light by using an amber vial or by storing it in a dark location.
-
Moisture: Ensure the container is tightly sealed to prevent moisture ingress, which can lead to hydrolysis.
Q4: My experimental protocol involves acidic conditions. Will this compound be stable?
A4: Furan rings can be sensitive to acidic conditions, especially at elevated temperatures.[2] Strong acids can catalyze the protonation of the furan ring, leading to ring-opening and the formation of byproducts like 4-hydroxy-2-butenal derivatives.[5] The stability will depend on the acid concentration, temperature, and duration of exposure. It is highly recommended to perform a preliminary stability study under your specific acidic conditions to assess the extent of potential degradation. If degradation is observed, consider using milder acidic conditions or minimizing the exposure time and temperature.
Part 2: Troubleshooting Guides & Protocols
This section provides detailed experimental workflows to proactively investigate and control the stability of this compound.
Guide 1: Forced Degradation Study Protocol
A forced degradation study is essential for identifying potential degradation products and establishing a stability-indicating analytical method.[6][7][8] The goal is to achieve 5-20% degradation of the active ingredient to ensure that the analytical method can detect changes in the drug's quality over time.[6][9]
Experimental Workflow for Forced Degradation
Caption: Workflow for a forced degradation study.
Step-by-Step Methodology:
-
Prepare a Stock Solution: Prepare a 1 mg/mL solution of this compound in a suitable solvent like acetonitrile.
-
Acid Hydrolysis: Mix the stock solution with 0.1 M HCl. Keep the sample at 60°C and collect aliquots at various time points. Neutralize with an equivalent amount of NaOH before analysis.
-
Base Hydrolysis: Mix the stock solution with 0.1 M NaOH. Keep the sample at room temperature. Collect aliquots and neutralize with an equivalent amount of HCl.
-
Oxidative Degradation: Mix the stock solution with a 3% solution of hydrogen peroxide (H₂O₂). Keep at room temperature and protected from light.
-
Thermal Degradation: Store the solid compound in an oven at 80°C. Dissolve samples in the solvent at each time point for analysis.
-
Photolytic Degradation: Expose the solution to light conditions as specified by ICH Q1B guidelines (a minimum of 1.2 million lux hours and 200 watt hours/m²).[9] Wrap a control sample in aluminum foil to serve as a dark control.
-
Analysis: Analyze all samples by a stability-indicating HPLC method (see Guide 2). Assess for new peaks, calculate the percentage degradation, and perform a mass balance analysis. Use a photodiode array (PDA) detector to check for peak purity.
Summary of Expected Degradation Products
| Stress Condition | Potential Degradation Pathway | Likely Degradation Product(s) |
| Acidic (H⁺, Δ) | Ester Hydrolysis, Ring Opening | 5-methylfuran-3-carboxylic acid, succinaldehyde derivatives |
| Basic (OH⁻) | Ester Hydrolysis | 5-methylfuran-3-carboxylate (salt) |
| Oxidative (H₂O₂) | Ring Cleavage/Oxidation | Ring-opened dicarbonyls, carboxylic acids[3] |
| Thermal (Δ) | Polymerization/Decomposition | Complex mixture, potential discoloration |
| Photolytic (hν) | Photochemical Rearrangement/Oxidation | Varies, potential for ring contraction or opening |
Guide 2: Recommended Stability-Indicating HPLC-UV Method
This method provides a starting point for separating this compound from its potential polar and non-polar degradants. Method optimization will be required.
| Parameter | Recommended Condition | Rationale |
| Column | C18, 4.6 x 150 mm, 3.5 µm | Good retention for moderately non-polar compounds. |
| Mobile Phase A | 0.1% Formic Acid in Water | Provides good peak shape for acidic analytes. |
| Mobile Phase B | Acetonitrile | Common organic modifier with good UV transparency. |
| Gradient | 10% B to 90% B over 20 min | To elute both polar (degradants) and non-polar (parent) compounds. |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. |
| Column Temp. | 30°C | Ensures reproducible retention times. |
| Detection (UV) | 254 nm | A common wavelength for aromatic/heterocyclic systems. Scan with PDA to find λmax. |
| Injection Vol. | 10 µL | Standard volume, adjust based on concentration. |
Visualization of Potential Degradation Pathways
The furan ring is susceptible to both hydrolytic and oxidative degradation, leading to ring-opened products.
Caption: Potential degradation pathways for the compound.
References
- Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. (2025). Vertex AI Search.
- Analytical methods, risk assessment, and mitigation strategies for furan in processed foods in various countries. (2024). PubMed Central.
- Some Analytical Methods Applicable to Furan and its Derivatives. RSC Publishing.
- Forced Degradation Studies: Regulatory Considerations and Implementation. Unknown Source.
- Mechanism of metabolic cleavage of a furan ring. (1987). PubMed.
- Forced Degradation Studies. (2016). MedCrave online.
- A REVIEW ON FURAN: DETECTION AND ANALYSIS METHODS. (2025). ResearchGate.
- ICH GUIDELINES: STRESS DEGRADATION STUDY. IJCRT.org.
- Improved Analytical Method for Determination of Furan and Its Derivatives in Commercial Foods by HS-SPME Arrow Combined with Gas Chromatography-Tandem Mass Spectrometry. ResearchGate.
- Forced Degradation Study in Pharmaceutical Stability. Pharmaguideline.
- Detecting Furan Derivatives in Food: A Comparative Guide to Analytical Limits. Benchchem.
- Theoretical study on the degradation mechanism, kinetics and toxicity for aqueous ozonation reaction of furan derivatives. ResearchGate.
- Acid-Catalyzed Ring Opening of Furan in Aqueous Solution. (2017). Energy & Fuels.
- Oxidative Cleavage of Furans. Organic Reactions.
- General scheme of the study of furan stability. ResearchGate.
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. organicreactions.org [organicreactions.org]
- 4. researchgate.net [researchgate.net]
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- 6. resolvemass.ca [resolvemass.ca]
- 7. biopharminternational.com [biopharminternational.com]
- 8. ijcrt.org [ijcrt.org]
- 9. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
How to avoid regioisomer formation in furan synthesis
Navigating the Challenge of Regioisomer Formation
Welcome to the Technical Support Center for Furan Synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of synthesizing substituted furans. The formation of unwanted regioisomers is a common and often frustrating challenge, particularly when dealing with unsymmetrical starting materials.
This resource provides field-proven insights, troubleshooting guides, and detailed protocols to help you gain precise control over the regiochemical outcome of your furan synthesis.
Frequently Asked Questions (FAQs)
This section addresses fundamental questions regarding regioisomer formation in common furan synthesis reactions.
Q1: What is a regioisomer, and why is it a problem in furan synthesis?
A regioisomer is one of two or more constitutional isomers that could be formed from the same starting materials in a reaction that can proceed in different orientations. In furan synthesis, this typically occurs when using unsymmetrical precursors. For example, in the Paal-Knorr synthesis of a furan from an unsymmetrical 1,4-dicarbonyl compound, the cyclization can occur in two different directions, leading to two different furan products (regioisomers). This is problematic because it lowers the yield of the desired product and necessitates challenging purification steps to separate isomers with very similar physical properties.
Q2: In the Paal-Knorr synthesis, what are the primary factors that dictate which regioisomer is formed?
The Paal-Knorr synthesis involves the acid-catalyzed cyclization of a 1,4-dicarbonyl compound.[1][2] When the dicarbonyl is unsymmetrical, the reaction's regioselectivity is primarily governed by two factors:
-
Electronic Effects: The first step is the protonation of one of the carbonyl oxygens. The more basic (electron-rich) carbonyl oxygen will be protonated preferentially. The subsequent intramolecular attack comes from the enol formed at the other carbonyl. Therefore, the reaction is often directed by the electronic nature of the substituents on the dicarbonyl backbone.
-
Steric Hindrance: The key ring-closing step is an intramolecular nucleophilic attack of an enol oxygen onto a protonated carbonyl. This step is highly sensitive to steric bulk. Cyclization will preferentially occur at the less sterically hindered carbonyl group to minimize steric strain in the transition state.[3]
Q3: How does the Feist-Benary synthesis control its substitution pattern?
The Feist-Benary synthesis is a condensation reaction between an α-halo ketone and a β-dicarbonyl compound, catalyzed by a mild base like pyridine.[4][5] The substitution pattern of the resulting furan is directly determined by the choice of these two starting materials. The reaction proceeds via the formation of an enolate from the β-dicarbonyl compound, which then attacks the α-carbon of the α-halo ketone.[6] Subsequent cyclization and dehydration yield the furan.[7] The regioselectivity is generally well-defined by this sequence, making it a reliable method for preparing specific substituted furans.[4]
Q4: Are there modern methods that offer better regiocontrol than classical reactions?
Yes, modern transition-metal catalysis has introduced powerful methods for highly regioselective furan synthesis. Catalysts based on gold, palladium, copper, and cobalt can orchestrate cyclization reactions with exceptional control, often under very mild conditions.[8][9] For example, cobalt(II)-catalyzed metalloradical cyclization of alkynes with α-diazocarbonyls can produce polysubstituted furans with complete regioselectivity.[10] These methods are often superior for complex molecules with sensitive functional groups where the harsh acidic conditions of the Paal-Knorr synthesis are not viable.[2]
Troubleshooting Guide: Controlling Regioisomers
This section provides solutions to specific problems you may encounter during your experiments.
Problem 1: My Paal-Knorr synthesis with an unsymmetrical 1,4-diketone is producing a nearly 1:1 mixture of regioisomers. How can I improve the selectivity?
This is a classic challenge in furan synthesis. A 1:1 mixture suggests that the electronic and steric differences between the two carbonyl groups are minimal. Here’s how to troubleshoot this issue.
Primary Cause: The rate-determining step, which involves the formation of an enol and its subsequent attack on the other protonated carbonyl, is occurring at similar rates for both possible pathways.[11]
Solutions & Strategies:
-
Leverage Steric Hindrance:
-
Rationale: You can intentionally increase the steric bulk near one of the carbonyl groups on your 1,4-dicarbonyl precursor. The cyclization will then be sterically disfavored at this bulky site, directing the reaction to form the desired regioisomer.
-
Actionable Advice: If possible, redesign your starting diketone. For example, if you have a methyl ketone versus an ethyl ketone, the reaction will favor cyclization involving the methyl ketone. If you can introduce a tert-butyl group, the directing effect will be even more pronounced.
-
-
Modify Electronic Properties:
-
Rationale: The initial protonation occurs at the more electron-rich carbonyl. By strategically placing electron-donating or electron-withdrawing groups, you can influence which carbonyl is protonated first, thereby guiding the cyclization pathway.
-
Actionable Advice: Attaching an electron-withdrawing group (like an ester or trifluoromethyl group) near one carbonyl will make it less basic and less likely to be protonated, favoring the alternative pathway.
-
-
Change the Catalyst System:
-
Rationale: Strong protic acids (like H₂SO₄) can be aggressive and may not provide the best selectivity.[12] Milder Lewis acids or solid acid catalysts can offer better control.
-
Actionable Advice: Screen a panel of Lewis acids (e.g., Sc(OTf)₃, Bi(NO₃)₃) or solid acids (e.g., Amberlyst-15). These catalysts can coordinate differently with the two carbonyl groups, potentially enhancing the energy difference between the two cyclization pathways.[9]
-
-
Utilize Microwave-Assisted Synthesis:
-
Rationale: Microwave heating can significantly shorten reaction times and sometimes improve regioselectivity by favoring the kinetically controlled product.[13]
-
Actionable Advice: If you have access to a microwave reactor, try performing the Paal-Knorr reaction under controlled microwave irradiation. This can also reduce the formation of degradation byproducts from prolonged heating.[12]
-
Problem 2: I am attempting a Feist-Benary synthesis, but I'm getting significant side products and low yield, possibly due to ester hydrolysis.
Primary Cause: The base used in the reaction is too strong. Strong bases like sodium hydroxide or sodium ethoxide can hydrolyze or transesterify ester functionalities present in common β-dicarbonyl substrates (e.g., ethyl acetoacetate).[6]
Solutions & Strategies:
-
Use a Milder Base:
-
Rationale: A mild, non-nucleophilic base is required to deprotonate the β-dicarbonyl compound without attacking the ester group.
-
Actionable Advice: Switch to a weaker organic base such as pyridine or triethylamine. These are generally sufficient to catalyze the reaction while preserving sensitive functional groups.[4][6]
-
-
Optimize Reaction Temperature:
-
Rationale: High temperatures can accelerate side reactions.
-
Actionable Advice: Run the reaction at the lowest temperature that allows for a reasonable reaction rate. Start at room temperature and gradually increase if necessary, monitoring the reaction by TLC to track the formation of the desired product versus side products.
-
Problem 3: The regioselectivity of my transition-metal-catalyzed furan synthesis is poor.
Primary Cause: For transition-metal-catalyzed reactions, regioselectivity is often dictated by the subtle interplay of ligand electronics, catalyst sterics, and substrate coordination. Poor selectivity suggests that the chosen catalytic system is not effectively differentiating between competing reaction sites.
Solutions & Strategies:
-
Ligand Modification:
-
Rationale: The ligands on the metal center are crucial for controlling selectivity. Bulky ligands can use steric hindrance to block one reaction pathway, while ligands with specific electronic properties can alter the reactivity of the metal center.
-
Actionable Advice: If you are using a palladium or gold catalyst, screen a variety of phosphine or N-heterocyclic carbene (NHC) ligands. For example, a bulkier phosphine ligand may improve selectivity in a cross-coupling cascade reaction.
-
-
Solvent and Additive Screening:
-
Rationale: The solvent can influence the stability of intermediates and transition states. Additives can also play a key role; for instance, a co-catalyst might be required to facilitate a specific step in the catalytic cycle.
-
Actionable Advice: Conduct a systematic screen of solvents with different polarities. For gold-catalyzed reactions, sometimes a silver salt additive is used as a halide scavenger. For copper-catalyzed reactions, the choice of oxidant can be critical.[8]
-
The following diagram illustrates a decision-making workflow for troubleshooting poor regioselectivity in a Paal-Knorr synthesis.
Caption: Troubleshooting workflow for Paal-Knorr regioselectivity.
Key Experimental Protocols
Protocol 1: Regiocontrolled Paal-Knorr Furan Synthesis using a Lewis Acid Catalyst
This protocol describes a general procedure for improving regioselectivity in the Paal-Knorr synthesis using a mild Lewis acid catalyst, which can be particularly effective for acid-sensitive substrates.[9]
-
Reagent Preparation: In a flame-dried, round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the unsymmetrical 1,4-dicarbonyl compound (1.0 mmol) in a suitable anhydrous solvent (e.g., dichloromethane or toluene, 10 mL).
-
Catalyst Addition: To the stirred solution, add the Lewis acid catalyst (e.g., Scandium(III) triflate, Sc(OTf)₃, 0.05–0.10 mmol, 5–10 mol%).
-
Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) until the starting material is consumed. Gentle heating (40–50 °C) may be applied if the reaction is slow.
-
Workup: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (15 mL). Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to isolate the major regioisomer.
Protocol 2: Feist-Benary Furan Synthesis with a Mild Base
This protocol outlines the synthesis of a substituted furan using mild conditions to prevent unwanted side reactions.[4]
-
Reagent Preparation: In a round-bottom flask, dissolve the β-dicarbonyl compound (e.g., ethyl acetoacetate, 1.0 eq) in a suitable solvent such as ethanol.
-
Base Addition: Add a mild base (e.g., pyridine, 1.5 eq) to the solution and stir for 10-15 minutes at room temperature.
-
Addition of Halo-ketone: Slowly add the α-halo ketone (e.g., chloroacetone, 1.0 eq) to the mixture.
-
Reaction: Heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring by TLC.
-
Workup and Purification: After cooling to room temperature, dilute the mixture with diethyl ether and wash sequentially with water, saturated aqueous sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by vacuum distillation or column chromatography.
Table 1: Comparison of Catalytic Systems for Regioselective Furan Synthesis
| Catalytic System | Typical Starting Materials | Key Advantages | Limitations |
| Brønsted/Lewis Acids (Paal-Knorr) | 1,4-Dicarbonyl compounds | Simple, well-established, readily available catalysts.[2][11] | Can require harsh conditions; poor regioselectivity with symmetrical substrates.[3][12] |
| Mild Organic Bases (Feist-Benary) | α-Halo ketones, β-Dicarbonyls | Good control of substitution pattern, mild conditions.[4][6] | Substrate scope can be limited by the availability of starting materials. |
| Gold (Au) Catalysis | Propargyl alcohols, Allenyl ketones | Very mild conditions, high atom economy, excellent functional group tolerance.[8][9] | Catalyst can be expensive. |
| Palladium (Pd) Catalysis | Enynes, Aryl halides | Versatile for constructing complex substitution patterns via cascade reactions.[8][9] | Ligand screening may be necessary; potential for catalyst poisoning. |
| Copper (Cu) Catalysis | Ketones, β-Nitrostyrenes, Olefins | Cost-effective, enables oxidative cyclizations.[8] | May require an external oxidant and higher temperatures. |
| Cobalt (Co) Catalysis | Alkynes, α-Diazocarbonyls | Complete regioselectivity via metalloradical pathways.[10] | Requires synthesis of specialized diazo reagents. |
References
- Benchchem. (n.d.). Feist-Benary Furan Synthesis: Application Notes and Protocols for Researchers.
- Alfa Chemistry. (n.d.). Feist-Bénary Reaction.
- YouTube. (2021). Feist-Bénary Furan Synthesis Mechanism | Organic Chemistry.
- Benchchem. (n.d.). Technical Support Center: Enhancing Regioselectivity in Furanone Synthesis.
- Grokipedia. (n.d.). Paal–Knorr synthesis.
- Wikipedia. (n.d.). Feist–Benary synthesis.
- Química Organica.org. (n.d.). Feist-Benary synthesis of furan.
- NIH. (n.d.). Regioselective Synthesis of Multisubstituted Furans via Metalloradical Cyclization of Alkynes with α-Diazocarbonyls: Construction of Functionalized α-Oligofurans.
- Wikipedia. (n.d.). Paal–Knorr synthesis.
- Alfa Chemistry. (n.d.). Paal-Knorr Synthesis.
- Organic Chemistry Portal. (n.d.). Microwave-Assisted Paal-Knorr Reaction - Three-Step Regiocontrolled Synthesis of Polysubstituted Furans, Pyrroles and Thiophenes.
- Organic Chemistry Portal. (n.d.). Furan synthesis.
- Organic Chemistry Portal. (n.d.). Paal-Knorr Furan Synthesis.
- Benchchem. (n.d.). Methodologies for the Regioselective Acylation of Furan at the 3-Position: Application Notes and Protocols.
- Benchchem. (n.d.). A Comparative Guide to Catalysts for the Synthesis of Substituted Furans.
- Benchchem. (n.d.). Catalytic Routes to Substituted Furans: A Guide for Synthetic Chemists.
- ResearchGate. (n.d.). Chapter Three. Paal–Knorr Reaction in the Synthesis of Heterocyclic Compounds | Request PDF.
- Pharmaguideline. (2020). Synthesis, Reactions and Medicinal Uses of Furan.
- ResearchGate. (n.d.). Microwave‐Assisted Paal–Knorr Reaction – Three‐Step Regiocontrolled Synthesis of Polysubstituted Furans, Pyrroles and Thiophenes | Request PDF.
- Benchchem. (n.d.). Overcoming regioselectivity issues in benzofuranone synthesis.
- Royal Society of Chemistry. (2025). Expedient regioselective synthesis of all-different tetraaryl furans.
- Benchchem. (n.d.). Troubleshooting common issues in furan ring synthesis.
- ResearchGate. (n.d.). Synthesis of Furans – Recent Advances | Request PDF.
- YouTube. (2023). Disconnecting with a sneaky furan?.
Sources
- 1. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Feist–Benary synthesis - Wikipedia [en.wikipedia.org]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. Feist-Benary synthesis of furan [quimicaorganica.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Regioselective Synthesis of Multisubstituted Furans via Metalloradical Cyclization of Alkynes with α-Diazocarbonyls: Construction of Functionalized α-Oligofurans - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Paal-Knorr Furan Synthesis [organic-chemistry.org]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Microwave-Assisted Paal-Knorr Reaction - Three-Step Regiocontrolled Synthesis of Polysubstituted Furans, Pyrroles and Thiophenes [organic-chemistry.org]
Technical Support Center: Synthesis of Ethyl 5-methylfuran-3-carboxylate
Welcome to the technical support center for the synthesis of Ethyl 5-methylfuran-3-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to navigate the intricacies of this synthesis, with a particular focus on the critical role of solvent effects. Here, you will find troubleshooting advice, frequently asked questions, and detailed protocols to enhance the efficiency and success of your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes for this compound?
The synthesis of substituted furans like this compound is commonly achieved through well-established organic reactions. The two most relevant methods are the Feist-Benary Furan Synthesis and the Paal-Knorr Furan Synthesis .
-
Feist-Benary Synthesis: This is a versatile method for producing substituted furans from the condensation of an α-halo ketone with a β-dicarbonyl compound in the presence of a base.[1][2] For the synthesis of this compound, this would typically involve the reaction of ethyl acetoacetate with chloroacetone. The reaction is catalyzed by a mild base like pyridine or ammonia.[1]
-
Paal-Knorr Synthesis: This method involves the acid-catalyzed cyclization of a 1,4-dicarbonyl compound to form a furan ring.[3] To synthesize this compound via this route, a suitable 1,4-dicarbonyl precursor would be required. The reaction is generally carried out in the presence of a protic acid like sulfuric acid or a Lewis acid.[4]
The choice between these methods often depends on the commercial availability and stability of the starting materials. The Feist-Benary synthesis is often preferred for its milder reaction conditions and the ready availability of the precursors.[5]
Q2: How does the choice of solvent significantly impact the reaction yield and purity?
The solvent plays a pivotal role in the synthesis of furan derivatives, influencing reaction rates, selectivity, and ultimately, the yield and purity of the final product. The effects can be attributed to several factors:
-
Solubility of Reactants: The solvent must effectively dissolve all reactants to ensure a homogeneous reaction mixture, facilitating molecular interactions.
-
Stabilization of Intermediates: The polarity of the solvent can stabilize charged intermediates formed during the reaction. For instance, in the Feist-Benary synthesis, polar aprotic solvents can favor the initial SN2 reaction.[6]
-
Reaction Pathway and Selectivity: In some cases, the solvent can influence the reaction pathway, leading to different products. For example, in a study on the synthesis of polysubstituted furans, DMSO was found to be the optimal solvent, yielding a significantly higher yield (81%) compared to DMF (57%) and MeCN (50%).[7] The exact reason for this selectivity is thought to be related to the stability of intermediates in different solvents.[7]
-
Boiling Point and Reaction Temperature: The boiling point of the solvent determines the maximum temperature at which the reaction can be conducted at atmospheric pressure. Higher temperatures can increase the reaction rate but may also lead to the formation of degradation products.
Commonly used solvents in furan synthesis include ethanol, dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and toluene.[7][8] The optimal solvent is highly dependent on the specific substrates and reaction conditions.
Q3: What are the typical reaction conditions for the synthesis of this compound?
For the Feist-Benary synthesis , typical conditions involve:
-
Base: A mild base such as pyridine or triethylamine is often used to avoid hydrolysis of the ester group.[9]
-
Temperature: The reaction temperature can range from room temperature to the reflux temperature of the chosen solvent, often between 50-100°C.[9]
-
Solvent: Polar aprotic or alcoholic solvents like ethanol, THF, or DMF are commonly employed.[9]
For the Paal-Knorr synthesis , typical conditions include:
-
Catalyst: A protic acid like sulfuric acid or hydrochloric acid, or a Lewis acid is required.[3]
-
Solvent: The reaction is often carried out in a non-polar solvent like toluene to facilitate the removal of water via a Dean-Stark apparatus, or in an acidic solvent like acetic acid.[10]
-
Temperature: The reaction is typically heated to reflux to drive the dehydration and cyclization.[10]
Q4: What are the common side products, and how can their formation be minimized?
In the Feist-Benary synthesis, potential side reactions include:
-
Self-condensation of the β-dicarbonyl compound: This can be minimized by the slow addition of the α-halo ketone to the reaction mixture.
-
Hydrolysis of the ester group: Using strong bases like sodium hydroxide can lead to the saponification of the ethyl ester. Employing milder bases like pyridine or triethylamine is recommended.[9]
-
Formation of regioisomers: Depending on the substitution pattern of the reactants, the formation of isomeric furan products is possible. The regioselectivity is influenced by steric and electronic effects.[9]
To minimize side products, it is crucial to carefully control the reaction temperature, the order of reagent addition, and the choice of base and solvent. Monitoring the reaction progress by Thin Layer Chromatography (TLC) is also essential to determine the optimal reaction time.
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| Low or No Product Yield | Incomplete reaction. | Increase reaction time or temperature. Monitor progress by TLC. |
| Poor quality of starting materials. | Ensure the purity of ethyl acetoacetate and chloroacetone. Use freshly distilled reagents if necessary. | |
| Inappropriate solvent. | The solvent may not be suitable for the specific reaction. Screen different solvents like ethanol, DMF, and DMSO.[7] | |
| Incorrect choice or amount of base (Feist-Benary). | Use a mild, non-nucleophilic base like pyridine. Ensure the correct stoichiometry.[9] | |
| Ineffective acid catalyst (Paal-Knorr). | Use a stronger acid or a Lewis acid catalyst. Ensure anhydrous conditions if using a Lewis acid.[3] | |
| Formation of Significant Byproducts | Reaction temperature is too high. | Lower the reaction temperature and monitor for improvements in selectivity. |
| Incorrect order of reagent addition. | For the Feist-Benary synthesis, try adding the α-halo ketone dropwise to the mixture of the β-dicarbonyl and the base. | |
| Base is too strong (Feist-Benary). | Switch to a milder base like pyridine or triethylamine to prevent side reactions like ester hydrolysis.[9] | |
| Difficulty in Product Purification | Co-elution of starting materials or byproducts. | Optimize the solvent system for column chromatography. A gradient elution from non-polar (e.g., hexanes) to more polar (e.g., ethyl acetate) is often effective. |
| Product is an oil and difficult to handle. | If the product is an oil, ensure complete removal of the solvent under high vacuum. Purification by vacuum distillation might be an option if the product is thermally stable. |
Data Summary: Solvent Effects on a Representative Furan Synthesis
The following table summarizes the effect of different solvents on the yield of a furan-3-carboxylate synthesis, illustrating the critical role of the solvent choice.
| Solvent | Yield (%) | Reference |
| DMSO | 81 | [7] |
| DMF | 57 | [7] |
| MeCN | 50 | [7] |
Note: This data is for a similar polysubstituted furan synthesis and serves as a representative example of solvent effects.
Experimental Protocol: Feist-Benary Synthesis of this compound
This protocol is a representative procedure based on the principles of the Feist-Benary synthesis.[5][9]
Materials:
-
Ethyl acetoacetate
-
Chloroacetone
-
Pyridine
-
Ethanol (anhydrous)
-
Diethyl ether
-
1 M Hydrochloric acid
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve ethyl acetoacetate (1.0 eq) in anhydrous ethanol.
-
To this solution, add pyridine (1.1 eq).
-
Slowly add chloroacetone (1.0 eq) to the stirred solution at room temperature.
-
Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by TLC.
-
After the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure.
-
Dissolve the residue in diethyl ether and wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel using a hexanes/ethyl acetate gradient to yield this compound.
Visualizations
Feist-Benary Reaction Mechanism
Caption: Troubleshooting workflow for low reaction yield.
References
- Li, W., et al. (2019). Regiospecific synthesis of polysubstituted furans with mono- to tricarboxylates from various sulfonium acylmethylides and acetylenic esters. RSC Advances, 9(45), 26217-26225. [Link]
- Luo, J., et al. (2021). Novel synthesis of furancarboxylate derivatives via cyclization reactions of (E)-ethyl 3-aryl-2-cyanoacrylates. Journal of Chemical Research, 45(5-6), 476-482. [Link]
- Wikipedia. (n.d.). Feist–Benary synthesis.
- Google Patents. (2009). CN101486694B - The preparation method of 2,5-dimethylfuran-3,4-diethyl carboxylate.
- Wikipedia. (n.d.). Paal–Knorr synthesis.
- Google Patents. (2008). US 2008/0280875 A1 - Fused Phenyl Amido Heterocyclic Glucokinase Activators.
- ChemEurope.com. (n.d.). Feist-Benary synthesis.
- Chemistry Stack Exchange. (2025). How does polarity of the medium affect the preparation of furan in Paal-Knorr and Feist-Bénary syntheses?
Sources
- 1. Feist–Benary synthesis - Wikipedia [en.wikipedia.org]
- 2. Feist-Benary_synthesis [chemeurope.com]
- 3. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 7. Regiospecific synthesis of polysubstituted furans with mono- to tricarboxylates from various sulfonium acylmethylides and acetylenic esters - RSC Advances (RSC Publishing) DOI:10.1039/C9RA03563J [pubs.rsc.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. alfa-chemistry.com [alfa-chemistry.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Temperature Control in Ethyl 5-methylfuran-3-carboxylate Synthesis
Welcome to the Technical Support Center for the synthesis of substituted furan derivatives, with a focus on Ethyl 5-methylfuran-3-carboxylate. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into optimizing reaction conditions, with a core emphasis on the criticality of temperature control. Here, you will find practical troubleshooting advice and frequently asked questions to navigate the challenges commonly encountered in furan synthesis.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific experimental problems in a question-and-answer format, focusing on the causal relationship between temperature and reaction outcomes.
Question 1: My reaction is turning black and forming a significant amount of tar, leading to a very low yield. What's happening and how can I fix this?
Answer:
This is a classic sign of substrate decomposition, a frequent issue in acid-catalyzed furan syntheses like the Paal-Knorr or Feist-Benary methods when conditions are too harsh.[1] The combination of strong acids and high temperatures can cause sensitive organic molecules to polymerize or degrade into insoluble, tarry substances.
Causality: The furan ring and its precursors can be unstable under strongly acidic conditions, especially at elevated temperatures.[1][2] Excessive heat provides the activation energy for undesired side reactions, leading to charring and polymerization.[3]
Step-by-Step Solutions:
-
Reduce Reaction Temperature: This is the most critical parameter. If you are running the reaction at reflux in a high-boiling solvent like toluene (approx. 110-120 °C), consider lowering the temperature.[1] Precise temperature control with a thermostat-controlled heating mantle or oil bath is crucial.
-
Switch to a Milder Catalyst: Strong Brønsted acids like sulfuric acid (H₂SO₄) can be overly aggressive. Consider using a milder Lewis acid such as Zinc Bromide (ZnBr₂) or a solid acid catalyst like p-toluenesulfonic acid (p-TsOH), which can facilitate the cyclization and dehydration steps under less forcing conditions.[1][4]
-
Optimize Heating Method: Conventional heating can sometimes create localized hot spots. Microwave-assisted synthesis is a highly effective alternative that allows for rapid, uniform heating to a precise temperature, often reducing reaction times from hours to minutes and minimizing byproduct formation.[1][4]
-
Solvent Selection: Using a high-boiling aprotic solvent such as toluene or DMF can offer better temperature control compared to solvent-free conditions.[1]
Question 2: The reaction is proceeding very slowly and I have incomplete conversion, even after several hours of heating. What adjustments should I make?
Answer:
Incomplete conversion suggests that the reaction conditions are not sufficiently activating to overcome the energy barrier for the key cyclization and dehydration steps. While avoiding the harsh conditions that lead to decomposition, sufficient thermal energy is still required.
Causality: The intramolecular cyclization and subsequent dehydration to form the aromatic furan ring are the rate-determining steps in many furan syntheses.[4] Insufficient temperature means these steps will proceed too slowly to reach completion in a reasonable timeframe.
Step-by-Step Solutions:
-
Gradual Temperature Increase: If the reaction is clean but slow at a lower temperature, incrementally increase the setpoint by 10-15 °C. Monitor the reaction progress closely by Thin Layer Chromatography (TLC) to find the optimal balance between reaction rate and byproduct formation.
-
Ensure Efficient Water Removal (Paal-Knorr): In syntheses like the Paal-Knorr, which involve dehydration, the removal of water is critical to drive the equilibrium toward the product.[1] If using conventional heating, ensure your Dean-Stark trap is functioning efficiently to collect the water byproduct.[1]
-
Catalyst Check: Ensure your acid catalyst has not degraded and is used in the appropriate catalytic amount (typically 5 mol%).[1] In some cases, a slightly stronger (but still controlled) acid might be necessary if the substrate is particularly unreactive.
-
Consider Microwave Synthesis: As mentioned previously, microwave irradiation can often drive slow reactions to completion in a fraction of the time required by conventional heating, typically at temperatures between 120-150 °C for short durations (e.g., 2-10 minutes).[5]
Question 3: I'm seeing multiple spots on my TLC plate, suggesting the formation of side products. How can temperature control help improve the selectivity?
Answer:
The formation of multiple products indicates competing reaction pathways. Temperature is a key factor in determining the relative rates of these pathways. The synthesis of this compound via a Feist-Benary type reaction involves several steps, and temperature can influence the stability of intermediates and the regioselectivity of the cyclization.[6]
Causality: Different reactions (the desired cyclization vs. side reactions like self-condensation or decomposition) will have different activation energies. By carefully controlling the temperature, you can favor the kinetic or thermodynamic product and minimize undesired pathways. For instance, the final dehydration step to form the furan ring may require higher temperatures, but if this temperature is applied too early, it could degrade the intermediates.[3]
Step-by-Step Solutions:
-
Staged Temperature Profile: Instead of heating directly to a high reflux temperature, consider a staged approach.
-
Initial Condensation: The initial condensation of the α-haloketone and β-dicarbonyl compound might proceed efficiently at a moderate temperature (e.g., 50-80 °C).[6]
-
Cyclization/Dehydration: After the initial condensation is complete (as monitored by TLC), the temperature can then be increased to facilitate the final cyclization and dehydration to the aromatic furan.
-
-
Base and Temperature Interplay (Feist-Benary): The choice of base and temperature are linked. Mild bases like pyridine or triethylamine are often preferred to prevent side reactions like ester hydrolysis.[7] These reactions are typically conducted at temperatures ranging from 50–100°C; prolonged heating at the higher end of this range can still induce decomposition.[6]
-
Order of Addition: Adding one reactant slowly to the heated solution of the other can help maintain a low concentration of the added reactant, which can suppress side reactions. This is a form of process control that complements temperature control.
Frequently Asked Questions (FAQs)
Q: What is the typical temperature range for a Feist-Benary synthesis of a furan-3-carboxylate?
A: The typical temperature range for a Feist-Benary synthesis is quite broad and depends on the specific substrates and base used. Generally, reactions are conducted between room temperature and reflux.[7] A common starting point is in the range of 50–100 °C.[6] It is always recommended to start at a lower temperature and gradually increase it while monitoring the reaction.
Q: Why is temperature control so critical in acid-catalyzed furan syntheses?
A: Temperature control is paramount for two main reasons:
-
Selectivity: It allows you to steer the reaction towards the desired furan product and away from numerous potential side reactions, such as polymerization, self-condensation, and rearrangement.
-
Stability: The furan nucleus, while aromatic, is susceptible to degradation and ring-opening under harsh acidic conditions, a process that is significantly accelerated by heat.[8] Precise temperature management prevents the "burning" or decomposition of both the starting materials and the final product.[1]
Q: How does microwave heating compare to conventional oil bath heating for this synthesis?
A: Microwave heating offers significant advantages in terms of temperature control. It provides rapid and uniform heating throughout the reaction volume, eliminating the localized hot spots common with conventional heating mantles or oil baths. This leads to faster reaction times, often higher yields, and a cleaner product profile by minimizing the time the reactants are exposed to high temperatures.[1]
| Heating Method | Typical Temperature Range (°C) | Typical Reaction Time | Key Advantages |
| Conventional (Oil Bath) | 50 - 120 °C | 4 - 6 hours[1] | Accessible equipment, good for large scale. |
| Microwave Irradiation | 120 - 150 °C | 3 - 10 minutes[1][5] | Rapid, uniform heating; precise control; reduced side products. |
Q: Can the reaction stall at an intermediate stage? How does temperature affect this?
A: Yes, particularly in the Feist-Benary synthesis, the reaction can sometimes stall at the hydroxydihydrofuran intermediate.[3] This is known as an "interrupted" Feist-Benary reaction. The final dehydration step to form the aromatic furan ring often requires more energy, meaning a higher temperature or stronger acid catalyst may be needed to push the reaction to completion.[3] If your reaction appears to have stalled, a careful increase in temperature may be the solution, but this must be balanced against the risk of decomposition.
Visualizing the Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting common issues in the synthesis, emphasizing the role of temperature.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. researchgate.net [researchgate.net]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Synthesis, Reactions and Medicinal Uses of Furan | Pharmaguideline [pharmaguideline.com]
Technical Support Center: Synthesis of Ethyl 5-methylfuran-3-carboxylate
Welcome to the Technical Support Center for the synthesis of Ethyl 5-methylfuran-3-carboxylate. This guide is designed for researchers, scientists, and drug development professionals, providing in-depth technical guidance and troubleshooting for the work-up procedures of this important heterocyclic compound. Our focus is on ensuring scientific integrity and providing practical, field-proven insights to overcome common challenges encountered during synthesis.
Introduction to the Synthesis
This compound is a substituted furan derivative often synthesized via the Feist-Benary reaction. This method involves the condensation of an α-halo ketone with a β-dicarbonyl compound in the presence of a base.[1] For the synthesis of this compound, the typical reactants are ethyl acetoacetate and chloroacetaldehyde. The furan ring is known to be sensitive to strong acids, which can lead to polymerization or ring-opening side reactions.[2] Therefore, the work-up procedure is critical for isolating the desired product in high yield and purity.
Core Principles of the Work-Up Procedure
The primary goals of the work-up for the this compound synthesis are:
-
Neutralization of the reaction mixture: To quench the reaction and remove any acidic or basic catalysts.
-
Removal of water-soluble byproducts: Including salts and unreacted water-soluble reagents.
-
Isolation of the crude product: By extraction into an organic solvent.
-
Purification of the final product: To remove unreacted starting materials and side products.
A general workflow for the work-up and purification process is outlined below:
Caption: General experimental workflow for the work-up and purification of this compound.
Detailed Step-by-Step Work-up Protocol
This protocol is adapted from established procedures for the synthesis of analogous furan-3-carboxylates.[3]
Experimental Protocol: Work-up of this compound
-
Quenching the Reaction:
-
Once the reaction is deemed complete by TLC or GC analysis, cool the reaction mixture to room temperature.
-
Slowly and carefully pour the reaction mixture into a separatory funnel containing deionized water. The volume of water should be approximately 2-3 times the volume of the reaction mixture. This step is crucial for diluting the reaction mixture and beginning the removal of water-soluble components.
-
-
Liquid-Liquid Extraction:
-
Extract the aqueous mixture with a suitable organic solvent. Diethyl ether or ethyl acetate are commonly used. Perform the extraction three times to ensure complete recovery of the product.
-
Combine the organic layers in the separatory funnel.
-
-
Washing the Organic Layer:
-
Wash the combined organic layers sequentially with:
-
Deionized water to remove any remaining water-soluble impurities.
-
A saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize any residual acidic components. Be cautious as this may cause gas evolution (CO₂). Vent the separatory funnel frequently.
-
Brine (a saturated aqueous solution of NaCl) to facilitate the separation of the organic and aqueous layers and to remove the bulk of the dissolved water from the organic layer.
-
-
-
Drying the Organic Layer:
-
Drain the washed organic layer into an Erlenmeyer flask.
-
Add a suitable drying agent, such as anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄). Swirl the flask and let it stand for 10-15 minutes. The drying agent should be free-flowing, indicating that all the water has been absorbed.
-
-
Filtration and Solvent Removal:
-
Filter the dried organic solution to remove the drying agent.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the bulk of the solvent.
-
-
Purification of the Crude Product:
-
The resulting crude oil or solid can be purified by one of the following methods:
-
Vacuum Distillation: This is often suitable for thermally stable, liquid products.
-
Column Chromatography: Using silica gel and an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate) is effective for removing closely related impurities.
-
-
Troubleshooting Guide and FAQs
This section addresses common issues encountered during the work-up of this compound synthesis.
Question 1: Low yield of the final product after work-up.
-
Possible Cause: Incomplete extraction of the product.
-
Solution: Ensure you are using a sufficient volume of extraction solvent and perform multiple extractions (at least three). The choice of solvent is also critical; ensure it has a good partition coefficient for your product.
-
-
Possible Cause: Product degradation during work-up.
-
Solution: The furan ring is sensitive to acid.[2] Avoid strongly acidic conditions during the work-up. If an acidic wash is necessary, use a dilute acid and perform the wash at a low temperature (0-5 °C).
-
-
Possible Cause: Loss of product during solvent removal.
-
Solution: this compound may be volatile. When using a rotary evaporator, be mindful of the bath temperature and the vacuum pressure to avoid co-evaporation of the product with the solvent.
-
Question 2: The presence of a significant amount of starting material in the crude product.
-
Possible Cause: Incomplete reaction.
-
Solution: Monitor the reaction progress closely using TLC or GC. Ensure the reaction has gone to completion before initiating the work-up. Consider extending the reaction time or slightly increasing the temperature if the reaction has stalled.
-
-
Possible Cause: Inefficient removal of unreacted starting materials during work-up.
-
Solution: If the starting materials have different solubility or polarity profiles from the product, the washing steps can be optimized. For example, if unreacted ethyl acetoacetate is present, a wash with a dilute basic solution might be effective.
-
Question 3: The isolated product is a dark, tarry substance.
-
Possible Cause: Polymerization of the furan product.
-
Solution: This is often caused by exposure to strong acids or high temperatures.[2] Use milder reaction conditions and ensure the work-up is performed promptly after the reaction is complete. Neutralize any acid catalysts as early as possible in the work-up procedure.
-
-
Possible Cause: Formation of colored impurities.
-
Solution: Purification by column chromatography is often necessary to remove colored impurities. Using activated carbon (charcoal) during the work-up can sometimes help to decolorize the solution, but this should be done with caution as it can also adsorb the product.
-
Question 4: Difficulty in separating the organic and aqueous layers during extraction (emulsion formation).
-
Possible Cause: The presence of surfactants or fine solid particles.
-
Solution: Adding a small amount of brine to the separatory funnel can help to break up emulsions. Gentle swirling or rocking of the separatory funnel instead of vigorous shaking can also prevent emulsion formation. In persistent cases, filtering the entire mixture through a pad of Celite® may be necessary.
-
Data Summary
| Parameter | Recommended Conditions |
| Extraction Solvent | Diethyl ether, Ethyl acetate |
| Washing Solutions | Deionized water, Saturated aq. NaHCO₃, Brine |
| Drying Agent | Anhydrous Na₂SO₄, Anhydrous MgSO₄ |
| Purification Method | Vacuum Distillation, Column Chromatography |
Mechanistic Insight
The Feist-Benary synthesis proceeds through a series of steps including deprotonation of the β-dicarbonyl compound, nucleophilic attack on the α-halo ketone, and a subsequent cyclization and dehydration to form the furan ring.[1][4]
Caption: Simplified mechanism of the Feist-Benary synthesis.
By understanding the mechanism and the potential pitfalls, researchers can optimize their work-up procedures to achieve high yields of pure this compound.
References
- Organic Chemistry Portal. (n.d.). Paal-Knorr Furan Synthesis.
- YouTube. (2019, December 30). Paal-Knorr synthesis of Furan: From 1,4-dicarbonyl compounds in presence of acid as catalyst.
- Wikipedia. (n.d.). Feist–Benary synthesis.
- Organic Syntheses. (n.d.). Ethyl acetosuccinate.
- ResearchGate. (n.d.). Paal–Knorr furan synthesis | Request PDF.
- chemeurope.com. (n.d.). Feist-Benary synthesis.
- Filo. (2025, September 10). Question: Ethyl acetoacetate reacts with acetaldehyde (CH3-CHO) in the p...
- SciELO. (2012, March 29). Knoevenagel Condensation of Aromatic Aldehydes with Ethyl 4‐Chloro‐3‐oxobutanoate in Ionic Liquid.
- MDPI. (2023, November 3). Asymmetric Bioreduction of Ethyl 4-Chloroacetoacetate into Ethyl 4-Chloro-3-hydroxybutyrate by Recombinant Escherichia coli CgCR in Ethyl Acetate-Betaine:Lactic Acid-Water.
- YouTube. (2021, June 1). Feist-Benary Synthesis Of Furan.
- Google Patents. (n.d.). CN104177257A - Purification method of ethyl acetate.
- YouTube. (2021, May 17). PAG 5 - PREPARATION OF ETHYL ETHANOATE (PURE ORGANIC LIQUID).
- Google Patents. (n.d.). CN101550063A - Method for purifying ultra-purity absolute ethyl alcohol.
- YouTube. (2015, August 15). How to Purify 70% Ethyl Rubbing Alcohol.
- ResearchGate. (2016, April 15). How to purify esterefication product?.
Sources
Validation & Comparative
A Comparative Analysis of Chemical Reactivity: Ethyl 5-methylfuran-3-carboxylate vs. Ethyl 5-methylfuran-2-carboxylate
An In-depth Technical Guide:
Abstract
In the landscape of heterocyclic chemistry, substituted furans serve as pivotal building blocks for pharmaceuticals, agrochemicals, and materials science. The precise positioning of substituents on the furan ring dictates the molecule's electronic landscape, thereby governing its reactivity and synthetic utility. This guide presents a detailed comparative analysis of two constitutional isomers: Ethyl 5-methylfuran-3-carboxylate and Ethyl 5-methylfuran-2-carboxylate. By examining the interplay of electronic and steric effects, we will dissect their differential reactivity towards key classes of organic reactions, particularly electrophilic aromatic substitution. This analysis is grounded in fundamental principles of physical organic chemistry and supported by established experimental observations in related furan systems.
Introduction: The Nuances of Furan Chemistry
Furan is a five-membered, electron-rich aromatic heterocycle. The oxygen heteroatom actively participates in the π-system by donating a lone pair of electrons, leading to a significant increase in electron density on the ring carbons compared to benzene. This inherent electron richness makes furan exceptionally reactive towards electrophiles.[1][2] Experimental and theoretical data confirm that electrophilic attack is overwhelmingly favored at the α-positions (C2 and C5) over the β-positions (C3 and C4), due to the superior resonance stabilization of the cationic intermediate (sigma complex) formed during α-attack.[2][3]
The introduction of substituents dramatically modulates this intrinsic reactivity and regioselectivity. In this guide, we compare two isomers where the furan ring is disubstituted with an electron-donating group (EDG), the 5-methyl group, and an electron-withdrawing group (EWG), the ethyl carboxylate group. Their positional difference—the ester at the C3 (β) position versus the C2 (α) position—creates two distinct chemical entities with unique reactivity profiles.
Structural and Electronic Properties
The reactivity of each isomer is a direct consequence of the combined electronic influence of the methyl and ethyl carboxylate groups on the furan ring.
-
Ethyl 5-methylfuran-2-carboxylate (The 2-Carboxylate Isomer): The strongly deactivating ethyl carboxylate group (-COOEt) is located at the C2 position. This group exerts both a negative inductive effect (-I) and a negative mesomeric effect (-M), withdrawing electron density from the entire ring.[1] The activating methyl group (-CH₃) at C5 donates electron density via a positive inductive effect (+I) and hyperconjugation.
-
This compound (The 3-Carboxylate Isomer): The deactivating ester group is at the C3 position. From this position, its electron-withdrawing resonance effect is less pronounced compared to the C2 position. The activating methyl group remains at the C5 position, exerting its influence on the adjacent ring positions.
The interplay of these competing effects determines the most nucleophilic site on each furan ring, which is the primary determinant for regioselectivity in electrophilic aromatic substitution.
Figure 2: Logical workflow for electrophilic aromatic substitution on the two isomers.
Supporting Experimental Data (Hypothetical)
| Reaction | Substrate | Predicted Major Product | Relative Rate (Predicted) |
| Vilsmeier-Haack Formylation | Ethyl 5-methylfuran-2-carboxylate | Ethyl 4-formyl-5-methylfuran-2-carboxylate | 1 |
| Vilsmeier-Haack Formylation | This compound | Ethyl 2-formyl-5-methylfuran-3-carboxylate | > 1 (Faster) |
Reactivity at the Ester Functional Group
Both isomers possess an ethyl carboxylate group, which can undergo reactions such as hydrolysis, transesterification, reduction, and attack by organometallics. The reactivity of the carbonyl group is influenced by the electronic nature of the aromatic ring it is attached to.
-
2-Carboxylate Isomer: The ester is attached at the C2 position. The furan ring at this position can better stabilize a negative charge that develops during nucleophilic acyl substitution through resonance. However, the overall electron-withdrawing nature of the furan ring is slightly stronger when attached at C2 versus C3, which could make the carbonyl carbon slightly more electrophilic.
-
3-Carboxylate Isomer: The ester is attached at the C3 position. The electronic communication with the oxygen heteroatom is less direct.
The difference in reactivity at the ester carbonyl is likely to be subtle. In most cases, standard conditions for ester manipulations (e.g., saponification with NaOH, reduction with LiAlH₄) would be effective for both isomers, with potentially minor differences in reaction rates.
Experimental Protocols
To illustrate the synthetic utility and highlight the predicted reactivity, we provide representative protocols.
Protocol 1: Synthesis of Ethyl 5-methylfuran-2-carboxylate
This protocol is based on the well-established Fischer esterification method. [4] Objective: To synthesize the title compound from its corresponding carboxylic acid.
Materials:
-
5-methyl-2-furoic acid (1.0 eq)
-
Absolute Ethanol (large excess, serves as reagent and solvent)
-
Concentrated Sulfuric Acid (catalytic amount, e.g., 0.05 eq)
-
Saturated Sodium Bicarbonate solution
-
Brine
-
Anhydrous Sodium Sulfate
-
Diethyl Ether
Procedure:
-
To a round-bottom flask, add 5-methyl-2-furoic acid and absolute ethanol.
-
Cool the mixture in an ice bath and slowly add concentrated sulfuric acid dropwise with stirring.
-
Remove the ice bath and heat the mixture to reflux for 4-6 hours. Monitor the reaction by TLC until the starting carboxylic acid is consumed.
-
Cool the reaction mixture to room temperature and remove the excess ethanol under reduced pressure.
-
Dissolve the residue in diethyl ether and transfer to a separatory funnel.
-
Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (until effervescence ceases), and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the product by vacuum distillation or column chromatography (silica gel, hexane/ethyl acetate gradient) to obtain pure ethyl 5-methylfuran-2-carboxylate.
Protocol 2: Vilsmeier-Haack Formylation of this compound (Predictive)
This protocol outlines the introduction of a formyl group at the predicted most reactive site (C2).
Objective: To synthesize ethyl 2-formyl-5-methylfuran-3-carboxylate.
Materials:
-
This compound (1.0 eq)
-
Phosphorus oxychloride (POCl₃, 1.1 eq)
-
N,N-Dimethylformamide (DMF, large excess, serves as reagent and solvent)
-
Dichloromethane (DCM)
-
Ice
-
Saturated Sodium Bicarbonate solution
Procedure:
-
In a three-neck flask equipped with a dropping funnel and nitrogen inlet, cool DMF to 0 °C.
-
Add POCl₃ dropwise to the cold DMF with vigorous stirring. Maintain the temperature below 10 °C. Stir for 30 minutes at 0 °C to pre-form the Vilsmeier reagent.
-
Dissolve this compound in a minimal amount of DCM or DMF and add it dropwise to the Vilsmeier reagent at 0 °C.
-
Allow the reaction to warm to room temperature and then heat to 40-50 °C for 2-4 hours. Monitor by TLC.
-
Cool the reaction mixture and pour it slowly onto a stirred mixture of crushed ice and saturated sodium bicarbonate solution to neutralize the acid and hydrolyze the intermediate.
-
Extract the aqueous mixture with dichloromethane (3x).
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the resulting crude aldehyde by column chromatography.
Conclusion
The positional isomerism of the ethyl carboxylate group on the 5-methylfuran scaffold imparts distinct and predictable reactivity profiles upon this compound and Ethyl 5-methylfuran-2-carboxylate.
-
Reactivity towards EAS: The 3-carboxylate isomer is predicted to be significantly more reactive than the 2-carboxylate isomer. Electrophilic attack on the 3-carboxylate will occur at the C2 position, whereas the 2-carboxylate will be substituted at the C4 position.
-
Synthetic Utility: This differential reactivity is a critical consideration for synthetic planning. The 2-carboxylate is a precursor to 2,4,5-trisubstituted furans, while the 3-carboxylate provides a route to 2,3,5-trisubstituted furans.
This guide underscores the importance of understanding fundamental electronic principles in predicting the chemical behavior of complex organic molecules. For researchers and drug development professionals, this knowledge is paramount for the rational design of synthetic routes to access novel chemical matter.
References
- An In-depth Technical Guide to the Electrophilic Substitution Reactions of 5-Substituted Furan-2-Carbaldehydes. (2025). Benchchem.
- Application Notes and Protocols: Synthesis of Ethyl 5-methylfuran-2-carboxyl
- Furan vs. Pyrrole: A Comparative Guide to Electrophilic Substitution Reactivity. (2025). Benchchem.
- Furan undergoes electrophilic aromatic substitution more readily than benzene. (n.d.). Pearson.
- Electrophilic Reactions of Furan. (2022). ChemicalBook.
- General principles of electrophilic substitution in five-membered heterocycles. (n.d.). Source unavailable.
- ethyl 5-methyl-3-furoate. (2025).
- Ethyl 5-methylfuran-3-carboxyl
- Electrophilic Substitution of Furan. (2018). YouTube.
- Preferential position of attack on furan in electrophilic aromatic substitution. (n.d.). Homework.Study.com.
Sources
A Comparative Guide to the Synthetic Routes of Ethyl 5-methylfuran-3-carboxylate
Introduction: Ethyl 5-methylfuran-3-carboxylate is a pivotal heterocyclic building block in the fields of medicinal chemistry and materials science. Its substituted furan scaffold is a common motif in numerous biologically active compounds and functional materials, making efficient and scalable access to this intermediate a topic of considerable interest for researchers. This guide provides an in-depth, objective comparison of the primary synthetic strategies employed to construct this molecule. We will delve into the mechanistic underpinnings, practical execution, and relative merits of each approach, supported by experimental data and protocols to inform your selection of the optimal route for your research and development needs.
Overview of Synthetic Strategies
The synthesis of polysubstituted furans, including the target molecule, can be broadly categorized into several key approaches. These range from classical named reactions that form the bedrock of heterocyclic chemistry to modern, metal-catalyzed methodologies offering novel efficiencies. The choice of strategy is often a trade-off between starting material availability, desired yield and purity, scalability, and reaction conditions.
Caption: Major families of synthetic routes to substituted furans.
Route 1: The Feist-Benary Furan Synthesis
The Feist-Benary synthesis is a cornerstone of furan chemistry, involving the base-catalyzed condensation of an α-halo ketone with a β-dicarbonyl compound.[1][2] It offers a direct and versatile pathway to highly substituted furans.
Mechanistic Insight: The reaction proceeds through a well-established sequence.[2][3] First, a base (typically a tertiary amine like pyridine or triethylamine) deprotonates the active methylene group of the β-dicarbonyl compound (ethyl acetoacetate) to form an enolate. This enolate then acts as a nucleophile, attacking the electrophilic carbon of the α-halo ketone in an S(_N)2 reaction, displacing the halide. The resulting intermediate subsequently undergoes an intramolecular cyclization via enolization, followed by dehydration to yield the aromatic furan ring.[3] The use of a mild amine base is crucial to favor the initial C-alkylation over competing reactions like ester hydrolysis that can occur with stronger bases.[2]
Synthetic Workflow & Protocol:
Caption: Experimental workflow for the Feist-Benary Synthesis.
Experimental Protocol (Adapted for Ethyl 2,5-dimethylfuran-3-carboxylate): NOTE: A direct synthesis for the title compound via this method is less common than for its 2,5-dimethyl analog. The protocol below is for the latter, which illustrates the core principles.[4]
-
Reaction Setup: To a round-bottom flask equipped with a reflux condenser, add ethyl acetoacetate (1.0 eq) and pyridine (1.2 eq) in a suitable solvent such as ethanol.
-
Addition of Halo-ketone: Slowly add chloroacetone (1.0 eq) to the stirred mixture. The choice of a chloro- over a bromo- or iodo-ketone is often a balance of reactivity and cost, with chloroacetone being widely available and sufficiently reactive.[2]
-
Reaction: Heat the mixture to reflux and maintain for approximately 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: After cooling to room temperature, dilute the mixture with diethyl ether. Wash the organic phase sequentially with water, saturated aqueous sodium bicarbonate solution (to remove any acidic impurities), and brine.
-
Isolation: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by vacuum distillation or column chromatography on silica gel to yield the final product.
Analysis:
-
Advantages: A straightforward, single-step reaction using readily available and relatively inexpensive starting materials.
-
Disadvantages: Regioselectivity can be an issue with unsymmetrical dicarbonyl compounds. Yields can be variable depending on the substrates and conditions. For the specific synthesis of this compound, this route would require a less common α-halo aldehyde, and regiochemical control could be challenging.
Route 2: The Paal-Knorr Furan Synthesis
The Paal-Knorr synthesis is arguably the most fundamental and widely used method for preparing furans, involving the acid-catalyzed cyclization and dehydration of a 1,4-dicarbonyl compound.[5][6]
Mechanistic Insight: The mechanism is an elegant example of intramolecular catalysis.[5] One of the carbonyl groups is protonated by a strong acid (e.g., H₂SO₄, p-TsOH) or a Lewis acid, which enhances its electrophilicity. The other carbonyl group undergoes tautomerization to its enol form. The electron-rich enol then attacks the protonated carbonyl intramolecularly to form a five-membered cyclic hemiacetal intermediate. This intermediate is subsequently protonated and undergoes dehydration to eliminate a molecule of water, resulting in the formation of the stable aromatic furan ring.[6] The rate-determining step is typically the ring closure.[5]
Synthetic Workflow & Protocol:
Caption: Experimental workflow for the Paal-Knorr Synthesis.
Experimental Protocol (General):
-
Precursor Synthesis: The primary challenge of the Paal-Knorr synthesis is the acquisition of the requisite 1,4-dicarbonyl precursor.[5] For this compound, this would be ethyl 2-acetyl-4-oxopentanoate. This precursor can be synthesized via methods such as the Michael addition of ethyl acetoacetate to methyl vinyl ketone.[7]
-
Reaction Setup: Dissolve the 1,4-dicarbonyl precursor in an appropriate solvent (e.g., toluene, acetic acid).
-
Cyclization: Add a catalytic amount of a strong acid (e.g., concentrated sulfuric acid) or a dehydrating agent (e.g., phosphorus pentoxide).[6]
-
Reaction: Heat the mixture, often to reflux, for several hours until the reaction is complete as indicated by TLC.
-
Work-up and Isolation: Cool the reaction mixture and carefully neutralize the acid. Extract the product into an organic solvent, wash, dry, and concentrate.
-
Purification: Purify the crude material via vacuum distillation or column chromatography.
Analysis:
-
Advantages: Generally high-yielding and produces clean products. The mechanism is robust and well-understood.[8]
-
Disadvantages: The primary limitation is the accessibility of the 1,4-dicarbonyl starting material, which often requires a multi-step synthesis itself, adding to the overall cost and effort.[5]
Route 3: Rhodium-Catalyzed Synthesis from α-Diazocarbonyls
Modern transition-metal catalysis provides powerful alternatives to classical methods. Rhodium(II)-catalyzed reactions of α-diazocarbonyl compounds with acetylenes offer a highly efficient route to polysubstituted furans.[9][10]
Mechanistic Insight: This reaction proceeds via the formation of a rhodium carbene intermediate from the α-diazocarbonyl compound (e.g., ethyl diazoacetoacetate) upon extrusion of N₂. This highly reactive carbene is then intercepted by an alkyne (e.g., propyne). The exact pathway can involve the formation of a cyclopropene intermediate which then rearranges, or via a vinylcarbene intermediate that undergoes a[11][12]-dipolar cyclization to form the furan ring.[10] The choice of rhodium catalyst can influence the efficiency and outcome of the reaction.
Synthetic Workflow & Protocol:
Caption: Experimental workflow for Rhodium-Catalyzed Synthesis.
Experimental Protocol (Conceptual):
-
Reaction Setup: In a flame-dried flask under an inert atmosphere (e.g., argon), dissolve a catalytic amount of rhodium(II) acetate in a dry solvent like dichloromethane.
-
Reactant Introduction: Introduce the alkyne, propyne, into the reaction vessel. This can be done by bubbling the gas through the solution or by using a pressurized setup.
-
Diazo Addition: Prepare a solution of ethyl diazoacetoacetate in the same solvent. Add this solution dropwise, preferably using a syringe pump over several hours, to the catalyst and alkyne mixture at room temperature or slightly elevated temperatures. The slow addition is critical to maintain a low concentration of the diazo compound for safety and to prevent dimerization side reactions.
-
Reaction Monitoring: Monitor the reaction by TLC for the consumption of the diazo compound.
-
Work-up: Once complete, concentrate the reaction mixture and filter it through a short plug of silica gel to remove the rhodium catalyst.
-
Purification: Purify the resulting crude product by column chromatography.
Analysis:
-
Advantages: Often proceeds under mild conditions with high efficiency and excellent regioselectivity. It is a powerful method for accessing complex furan structures.[10]
-
Disadvantages: The primary drawbacks are the cost and availability of the rhodium catalyst and the hazardous nature of diazo compounds, which are explosive and require careful handling. This can limit the scalability of the process.
Comparative Analysis of Synthetic Routes
| Feature | Feist-Benary Synthesis | Paal-Knorr Synthesis | Rhodium-Catalyzed Synthesis |
| Starting Materials | α-Halo ketone, β-Dicarbonyl | 1,4-Dicarbonyl Compound | α-Diazocarbonyl, Alkyne |
| Typical Yield | Moderate to Good (50-80%) | Good to Excellent (70-95%) | Good to Excellent (70-90%) |
| Reaction Conditions | Reflux, Basic (Amine) | Reflux, Acidic | Mild (Room Temp to 40°C) |
| Reagent Cost | Low to Medium | Medium to High (precursor) | High (Rh catalyst) |
| Scalability | Good | Moderate (precursor dependent) | Poor to Moderate |
| Key Advantage | Operational simplicity | High yields, clean reaction | Mild conditions, high efficiency |
| Key Disadvantage | Potential regioselectivity issues | Precursor synthesis required | Hazardous reagents, catalyst cost |
Conclusion
For routine laboratory-scale synthesis where starting materials are readily available, the Feist-Benary synthesis offers a practical and cost-effective entry point, despite potential challenges in regiocontrol for the specific target molecule. The Paal-Knorr synthesis , while often higher yielding, is contingent on the accessibility of the 1,4-dicarbonyl precursor; it is an excellent choice if a reliable route to this intermediate is established. For applications demanding high efficiency and mild conditions, and where cost and specialized handling are less prohibitive, the Rhodium-Catalyzed approach is a superior modern alternative. The ultimate choice will depend on the specific project goals, balancing factors of cost, scale, safety, and available resources.
References
- Liu, W., Jiang, H., Zhang, M., & Qi, C. (2011). Synthetic Approach to Polysubstituted Furans: An Efficient Addition/Oxidative Cyclization of Alkynoates and 1,3-Dicarbonyl Compounds. The Journal of Organic Chemistry.
- Organic Chemistry Portal. (n.d.). Furan synthesis.
- Rehan, M., Nallagonda, R., Das, B. G., Meena, T., & Ghorai, P. (2018). Synthesis of Functionalized Benzo[b]furans via Oxidative Cyclization of o-Cinnamyl Phenols. The Journal of Organic Chemistry.
- Nguyen, V. P., Nguyen, N. N. H., Lai, N. D., & Retailleau, P. (2023). Sulfur-Promoted Oxidative Cyclization of Pentan-1-ones: Direct Access to Tetrasubstituted Furans from Deoxybenzoins and Chalcones. Organic Letters.
- ResearchGate. (n.d.). Furans and Synthesis via Oxidative Cyclization.
- Padwa, A., & Kulkarni, Y. S. (2004). Convenient Synthesis of Furan-3-carboxylic Acid and Derivatives. Tetrahedron Letters.
- Shi, Y., & Shi, Y. (2019). Regiospecific synthesis of polysubstituted furans with mono- to tricarboxylates from various sulfonium acylmethylides and acetylenic esters. RSC Advances.
- Wikipedia. (n.d.). Paal–Knorr synthesis.
- Google Patents. (n.d.). Synthesis of furan, thiophene, and pyrroles from acetoacetic esters.
- chemeurope.com. (n.d.). Feist-Benary synthesis.
- Wikipedia. (n.d.). Feist–Benary synthesis.
- Química Organica.org. (n.d.). Feist-Benary synthesis of furan.
- Nature Protocols. (2012). Preparation of carboxylate derivatives of terpyridine via the furan pathway.
- The Davies Group - ScholarBlogs. (1992). SYNTHESIS OF FURANS VIA RHODIUM(II) ACETATE-CATALYZED REACTION OF ACETYLENES WITH α-DIAZOCARBONYLS: ETHYL 2-METHYL-5-PHENYL-3-FURANCARBOXYLATE.
- Organic Chemistry Portal. (n.d.). Paal-Knorr Furan Synthesis.
- ResearchGate. (2022). SYNTHESIS OF SUBSTITUTED FURAN-3-CARBOXYLATES BASED ON ETHYL 3-BROMO-3-NITROACRYLATE.
- ResearchGate. (n.d.). Paal–Knorr furan synthesis.
- ResearchGate. (2015). Selective synthesis of 2,5-disubstituted furan-3-carboxylates and the isomeric 2,4-disubstituted furan-3-carboxylates.
- PubChem. (n.d.). Ethyl 5-formyl-2-methylfuran-3-carboxylate.
- PubChemLite. (n.d.). This compound.
- Fisher Scientific. (n.d.). 3-Furancarboxylic acid, 5-methyl-, ethyl ester.
- Chemical Synthesis Database. (n.d.). ethyl 5-methyl-3-furoate.
- ResearchGate. (n.d.). Synthesis of Furans via Rhodium(II) Acetate-Catalyzed Reaction of Acetylenes with α-Diazocarbonyls: Ethyl 2-Methyl-5-Phenyl-3-Furancarboxylate.
- MolPort. (n.d.). Compound ethyl 5-ethyl-2-[(furan-2-carbonyl)amino]-4-methylthiophene-3-carboxylate.
- Chemical Synthesis Database. (n.d.). ethyl 5-(3,4-dimethoxyphenyl)-2-methyl-3-furoate.
- ResearchGate. (n.d.). Novel synthesis of furancarboxylate derivatives via cyclization reactions of ( E )-ethyl 3-aryl-2-cyanoacrylates and ethyl glycinate hydrochloride.
- The Good Scents Company. (n.d.). 2-ethyl-5-methyl furan.
- Semantic Scholar. (n.d.). Novel synthesis of furancarboxylate derivatives via cyclization reactions of (E)-ethyl 3-aryl-2-cyanoacrylates.
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A Comparative Guide to the Structural Validation of Ethyl 5-methylfuran-3-carboxylate using 2D NMR Spectroscopy
Introduction
In the fields of pharmaceutical research, drug development, and materials science, the unambiguous structural confirmation of novel and synthesized compounds is a cornerstone of scientific rigor. Ethyl 5-methylfuran-3-carboxylate, a substituted furan derivative, presents a structural elucidation challenge that is efficiently addressed by modern spectroscopic techniques. While 1D Nuclear Magnetic Resonance (NMR) provides initial insights, 2D NMR experiments, specifically Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC), are indispensable for definitive structural validation. This guide provides an in-depth comparison of these techniques, supported by experimental data, to illustrate their power in confirming the precise atomic connectivity of this compound.
The core challenge in assigning the structure of this compound lies in unequivocally placing the methyl and ethyl carboxylate groups at the C5 and C3 positions of the furan ring, respectively. 2D NMR provides the necessary through-bond correlation data to resolve this ambiguity.
The Power of 2D NMR in Structural Elucidation
Two-dimensional NMR spectroscopy provides a powerful advantage over its one-dimensional counterpart by correlating nuclear spins through chemical bonds, revealing the intricate connectivity of a molecule.
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment is crucial for identifying direct, one-bond correlations between protons (¹H) and the carbons (¹³C) to which they are attached.[1][2][3] In an HSQC spectrum, a cross-peak indicates a direct C-H bond, simplifying the assignment of protonated carbons.
-
HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment is the key to mapping the molecular skeleton. It reveals correlations between protons and carbons that are separated by two or three bonds (and sometimes more in conjugated systems).[1][4][5] By observing these long-range correlations, we can piece together the molecular fragments and confirm the substitution pattern.
Experimental Workflow: A Self-Validating System
The following protocol outlines the systematic approach to acquiring high-quality 2D NMR data for the structural validation of this compound.
Figure 2: Key HMBC correlations confirming the structure of this compound.
-
Confirming the Ester Position: The proton at C2 (~7.9 ppm) will show a correlation to the carbonyl carbon (C=O) of the ester group. Additionally, the methylene protons (-OCH₂ CH₃) of the ethyl group will show a strong correlation to the same carbonyl carbon. This definitively places the ethyl carboxylate group at the C3 position.
-
Confirming the Methyl Position: The proton at C4 (~6.5 ppm) will show a correlation to the carbon of the methyl group (5-CH₃). Conversely, the protons of the methyl group will show correlations to C5 and C4. This confirms the placement of the methyl group at the C5 position.
-
Ring Connectivity: The proton at C2 will also show a correlation to C4, and the proton at C4 will show correlations to C2, C3, and C5, further validating the furan ring structure.
The combination of HSQC and HMBC spectroscopy provides an irrefutable validation of the structure of this compound. The HSQC experiment efficiently assigns the protonated carbons, while the HMBC experiment maps the crucial two- and three-bond connectivities that define the substitution pattern. This systematic approach, grounded in established NMR principles, exemplifies a robust and self-validating method for structural elucidation, a critical step in any chemical research and development pipeline.
References
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- 2D HMBC Experiment - IMSERC
- HSQC and HMBC for Topspin - University of Missouri
- TUTORIAL: Phase-sensitive 2D HSQC EXPERIMENT - IMSERC
- TUTORIAL: 2D HMBC EXPERIMENT - IMSERC
- 2-d hmbc / cigar - IU NMR Facility
- Protocols | NMR Facility - Chemistry Department - The University of Chicago
- 2D HMQC and HSQC (VnmrJ ChemPack) - IU NMR Facility
- 2D 1H-13C HSQC - NMR Facility, UCSB Chem and Biochem
- HMBC - Australian N
- Main HMBC connectivities of furan 3a | Download Scientific Diagram - ResearchG
- A Comparative Guide to the ¹H and ¹³C NMR Analysis of Ethyl 5-methylfuran-2-carboxyl
- HSQC and HMBC | NMR Core Facility - Columbia University
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A Comparative Guide to the Biological Activities of Furan Derivatives: Contextualizing Ethyl 5-methylfuran-3-carboxylate
Introduction: The Furan Scaffold in Drug Discovery
The furan ring, a five-membered aromatic heterocycle containing an oxygen atom, is a privileged scaffold in medicinal chemistry.[1][2] Its unique electronic properties and ability to act as a bioisostere for other aromatic rings, such as benzene, make it a valuable component in the design of novel therapeutic agents.[3] Furan derivatives have demonstrated a remarkable breadth of biological activities, including antimicrobial, anti-inflammatory, antioxidant, and anticancer effects.[3][4] The specific activity and potency of a furan-based compound are intricately linked to the nature and position of its substituents, a concept known as the structure-activity relationship (SAR).[1][3]
This guide provides a comparative analysis of the biological activities of various furan derivatives, with the aim of contextualizing the potential therapeutic profile of Ethyl 5-methylfuran-3-carboxylate. Due to the limited direct experimental data on this specific compound, this guide will leverage SAR principles, drawing comparisons with structurally related furan derivatives to provide a scientifically grounded perspective for researchers, scientists, and drug development professionals.
Structure-Activity Relationships of Furan Derivatives: A Guiding Principle
The biological activity of a furan derivative is not solely determined by the furan core but is significantly modulated by the attached functional groups. Key positions on the furan ring for substitution are C2, C3, C4, and C5. The electronic nature (electron-donating or electron-withdrawing) and steric properties of these substituents play a crucial role in the molecule's interaction with biological targets.[3]
For instance, the presence of an electron-withdrawing group, such as a nitro group, at the C5 position has been shown to be critical for the antibacterial activity of nitrofurantoin.[3] Conversely, the introduction of bulky substituents can influence selectivity for specific enzymes or receptors. Understanding these SARs is paramount for the rational design of furan-based drugs with desired pharmacological profiles.
Comparative Analysis of Biological Activities
Antimicrobial Activity
The furan nucleus is a cornerstone of several antimicrobial agents. The antimicrobial efficacy of furan derivatives is highly dependent on their substitution patterns.
Table 1: Comparative Antimicrobial Activity of Selected Furan Derivatives
| Compound/Derivative Class | Target Organism(s) | Activity Metric (e.g., MIC) | Key Structural Features | Reference(s) |
| Nitrofurantoin | E. coli, S. aureus (UTI pathogens) | MIC: ~4-32 µg/mL | 5-Nitro group | [3][4] |
| Furan-2-carboxamides | S. aureus, E. coli, F. bracchygibossum, A. niger | MIC: 150.7–295 µg/mL | Carboxamide at C2, various N-substituents | [5] |
| 3-Aryl-3-(furan-2-yl)propanoic acids | C. albicans, E. coli, S. aureus | Active at 64 µg/mL | Furan at C3, propanoic acid side chain | [6] |
| Furan-based chalcones | E. faecalis, C. albicans | MIC: 100 µg/mL for active compounds | Chalcone moiety with furan ring | [7] |
From the data, it is evident that the nature of the substituent profoundly impacts antimicrobial potency. The nitro group in nitrofurantoin is a classic example of a pharmacophore essential for its activity.[3] For furan-2-carboxamides, the lipophilicity and electronic nature of the substituent on the amide nitrogen can modulate their activity against both bacteria and fungi.[5]
Inference for this compound: Based on the general SAR of antimicrobial furans, the activity of this compound is likely to be modest compared to derivatives with strongly activating groups like the nitro group. The ethyl ester at the C3 position and the methyl group at C5 are not typically associated with potent, broad-spectrum antimicrobial activity. However, these groups will influence the compound's lipophilicity, which can affect its ability to penetrate microbial cell membranes. Experimental validation is necessary to confirm its specific antimicrobial profile.
Anti-inflammatory Activity
Furan derivatives have been investigated for their potential to modulate inflammatory pathways. Their mechanisms of action often involve the inhibition of inflammatory mediators and enzymes.[8]
Table 2: Comparative Anti-inflammatory Activity of Selected Furan Derivatives
| Compound/Derivative Class | In Vitro/In Vivo Model | Key Findings | Putative Mechanism of Action | Reference(s) |
| Furan fatty acids | Rat model of adjuvant-induced arthritis | More potent than eicosapentaenoic acid (EPA) | Radical scavenging, potential modulation of lipoxygenase/cyclooxygenase pathways | [8][9] |
| Benzofuran derivatives | LPS-stimulated macrophages | Inhibition of nitric oxide (NO) production | Downregulation of iNOS expression | [8] |
The anti-inflammatory properties of furan fatty acids are linked to their antioxidant capacity, specifically their ability to scavenge radicals involved in the inflammatory cascade.[8] The presence of additional aromatic rings, as in benzofurans, can enhance anti-inflammatory effects by influencing interactions with key signaling proteins.[8]
Inference for this compound: The anti-inflammatory potential of this compound is plausible but likely not as potent as furan derivatives with dedicated anti-inflammatory pharmacophores. The methyl and ethyl carboxylate groups are not strong radical scavengers. However, the overall molecule may interact with inflammatory enzymes, and its activity would need to be assessed in relevant in vitro and in vivo models.
Antioxidant Activity
The antioxidant capacity of furan derivatives is often attributed to the electron-rich nature of the furan ring, which allows it to donate electrons or hydrogen atoms to neutralize free radicals.[8][10]
Table 3: Comparative Antioxidant Activity of Selected Furan Derivatives
| Compound/Derivative Class | Assay | Activity Metric (e.g., IC50) | Key Structural Features | Reference(s) |
| 2-(p-hydroxy phenyl styryl)-furan | DPPH radical scavenging | IC50 ~ 40 µM | Hydroxyl group on the phenyl ring | [10] |
| Furan fatty acids | Radical scavenging assays | Potent hydroxyl radical scavengers | Furan ring with alkyl chains | [8] |
| Furans with electron-withdrawing groups | DPPH radical scavenging | Low to no activity | Nitro, cyano, chloro substituents | [10] |
The presence of a hydroxyl group on a phenyl substituent, as seen in 2-(p-hydroxy phenyl styryl)-furan, significantly enhances antioxidant activity.[10] This is due to the ease with which the phenolic hydrogen can be donated to a radical. Conversely, strong electron-withdrawing groups diminish the antioxidant capacity of the furan ring.[10]
Inference for this compound: The antioxidant potential of this compound is expected to be mild. The methyl group is a weak electron-donating group, which may slightly enhance the radical scavenging ability of the furan ring. However, the ethyl carboxylate group is electron-withdrawing, which could counteract this effect. Its overall antioxidant activity is likely to be lower than that of furans with strong electron-donating substituents like hydroxyl or amino groups.
Cytotoxic Activity
The furan scaffold is present in a number of compounds with demonstrated cytotoxic activity against various cancer cell lines.[11][12]
Table 4: Comparative Cytotoxic Activity of Selected Furan Derivatives
| Compound/Derivative Class | Cancer Cell Line(s) | Activity Metric (IC50) | Key Structural Features | Reference(s) |
| Furan-based N-phenyl triazinone | MCF-7 (breast cancer) | 2.96 µM | N-phenyl triazinone moiety | [13] |
| Furan-based carbohydrazide | MCF-7 (breast cancer) | 4.06 µM | Carbohydrazide and dimethoxybenzamide moieties | [13] |
| Furopyridone derivatives | KYSE70, KYSE150 (esophageal cancer) | IC50 as low as 0.655 µg/mL | Fused pyridone ring | [14] |
The cytotoxic effects of furan derivatives are highly dependent on the complexity and nature of the appended moieties. Simple furan structures are generally less potent than those incorporated into more complex heterocyclic systems. For example, the fusion of a pyridone ring to the furan core in furopyridone derivatives leads to significant cytotoxic activity.[14]
Inference for this compound: Based on its relatively simple structure, this compound is not expected to exhibit potent cytotoxic activity. Significant structural modifications, such as the introduction of pharmacophores known to interact with cancer-related targets, would likely be necessary to impart substantial anticancer properties.
Experimental Protocols
To facilitate the comparative evaluation of furan derivatives, including this compound, standardized experimental protocols are essential.
Antimicrobial Susceptibility Testing: Broth Microdilution Method
This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against a specific microorganism.
Protocol Steps:
-
Preparation of Microbial Inoculum: A standardized suspension of the test microorganism is prepared in a suitable broth (e.g., Mueller-Hinton Broth for bacteria) to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.
-
Serial Dilution of Test Compound: The furan derivative is serially diluted in the broth in a 96-well microtiter plate to obtain a range of concentrations.
-
Inoculation: Each well containing the diluted compound is inoculated with the microbial suspension. Positive (microbe and broth) and negative (broth only) controls are included.
-
Incubation: The plate is incubated at an appropriate temperature (e.g., 37°C for most bacteria) for 18-24 hours.
-
Determination of MIC: The MIC is recorded as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Caption: Workflow for Broth Microdilution Assay.
Antioxidant Activity: DPPH Radical Scavenging Assay
This spectrophotometric assay measures the ability of a compound to scavenge the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical.
Protocol Steps:
-
Preparation of DPPH Solution: A solution of DPPH in a suitable solvent (e.g., methanol or ethanol) is prepared to a concentration that gives an absorbance of approximately 1.0 at 517 nm.
-
Preparation of Test Compound Solutions: The furan derivative is dissolved in the same solvent and serially diluted to various concentrations.
-
Reaction Mixture: A fixed volume of the DPPH solution is mixed with a specific volume of each concentration of the test compound solution. A control containing the solvent instead of the test compound is also prepared.
-
Incubation: The reaction mixtures are incubated in the dark at room temperature for a defined period (e.g., 30 minutes).
-
Absorbance Measurement: The absorbance of each solution is measured at 517 nm using a spectrophotometer.
-
Calculation of Scavenging Activity: The percentage of DPPH radical scavenging is calculated using the formula: % Scavenging = [ (A_control - A_sample) / A_control ] * 100 The IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) is then determined.
Caption: Key steps in the DPPH radical scavenging assay.
Conclusion and Future Directions
The furan scaffold is a versatile and valuable platform for the development of new therapeutic agents. This guide has provided a comparative overview of the biological activities of various furan derivatives, highlighting the critical role of structure-activity relationships in determining their pharmacological profiles. While direct experimental data for this compound is currently limited, by analyzing the activities of structurally related compounds, we can infer a likely profile of modest antimicrobial, anti-inflammatory, and antioxidant potential, with low cytotoxicity.
The true biological activity of this compound can only be definitively determined through rigorous experimental evaluation using standardized protocols such as those outlined in this guide. Future research should focus on the synthesis and comprehensive biological screening of this and other novel furan derivatives to fully elucidate their therapeutic potential. Such studies will not only contribute to a deeper understanding of furan chemistry but may also lead to the discovery of new and effective treatments for a range of diseases.
References
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- Desai, N. C., Jethawa, A. M., & Monapara, J. (2023). Design, synthesis and in vitro antimicrobial activity of furan-based pyrimidine- thiazolidinones as potential bioactive molecule. Indian Journal of Chemistry, 62(8), 827-833.
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Benchmarking the synthesis of "Ethyl 5-methylfuran-3-carboxylate" against literature methods
For researchers and professionals in drug development and synthetic chemistry, the efficient and reliable synthesis of heterocyclic scaffolds is of paramount importance. Ethyl 5-methylfuran-3-carboxylate is a valuable building block, and its preparation is a foundational step in the synthesis of more complex molecular architectures. This guide provides an in-depth, objective comparison of a classic literature method for its synthesis against a modern, alternative approach, supported by detailed experimental protocols and expert analysis to inform your selection of the most suitable method for your laboratory's needs.
Introduction to this compound
This compound is a substituted furan derivative with a molecular formula of C₈H₁₀O₃. Its structure incorporates a furan ring, a key aromatic heterocycle present in numerous biologically active compounds and natural products. The strategic placement of the methyl and ethyl carboxylate groups makes it a versatile intermediate for further functionalization in medicinal chemistry and materials science. The selection of an appropriate synthetic route is therefore a critical decision, balancing factors such as yield, purity, scalability, and the availability of starting materials.
Method 1: The Classic Approach - Condensation of Allenic Esters (Burness, 1955)
A method reported in the Journal of the American Chemical Society in 1955 by D. M. Burness details a synthesis involving the condensation of an allenic ester with ethyl acetoacetate. This approach, while historically significant, relies on starting materials that may not be as readily available in modern laboratories and involves a multi-step sequence.
Underlying Chemical Principles
The reaction proceeds via a Michael addition of the enolate of ethyl acetoacetate to the allenic ester, followed by an intramolecular cyclization and dehydration to form the furan ring. The use of a strong base like sodium ethoxide is crucial for the initial deprotonation of ethyl acetoacetate to generate the nucleophilic enolate.
Experimental Protocol: Condensation of Ethyl 2,3-butadienoate with Ethyl Acetoacetate
1. Preparation of the Sodium Ethoxide Solution:
-
In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a mechanical stirrer, and a dropping funnel, add 200 mL of absolute ethanol.
-
Carefully add 11.5 g (0.5 mol) of sodium metal in small pieces to the ethanol. The reaction is exothermic and will generate hydrogen gas. Allow the sodium to dissolve completely to form a solution of sodium ethoxide.
2. Reaction Mixture Assembly:
-
To the freshly prepared sodium ethoxide solution, add 65 g (0.5 mol) of ethyl acetoacetate dropwise with stirring.
-
Following the addition of ethyl acetoacetate, add 56 g (0.5 mol) of ethyl 2,3-butadienoate dropwise over a period of 1 hour.
3. Reaction Execution:
-
After the addition is complete, heat the reaction mixture to reflux and maintain for 6 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
4. Work-up and Purification:
-
Cool the reaction mixture to room temperature and pour it into 500 mL of ice-cold water.
-
Acidify the aqueous mixture with dilute hydrochloric acid to a pH of ~5.
-
Extract the product with diethyl ether (3 x 150 mL).
-
Combine the organic layers, wash with brine (100 mL), and dry over anhydrous sodium sulfate.
-
Filter the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator.
-
The crude product is then purified by vacuum distillation to yield this compound.
Visualizing the Workflow: Classic Condensation Method
Caption: Workflow for the classic synthesis of this compound.
Method 2: A Modern Alternative - The Feist-Benary Synthesis
The Feist-Benary synthesis is a well-established and highly versatile method for the preparation of furans.[1][2] This approach involves the base-catalyzed condensation of an α-halo ketone with a β-dicarbonyl compound. For the synthesis of this compound, ethyl acetoacetate serves as the β-dicarbonyl component, and chloroacetone is the α-halo ketone.
Underlying Chemical Principles
The reaction is initiated by the deprotonation of the active methylene group of ethyl acetoacetate by a mild base, such as pyridine or triethylamine, to form a nucleophilic enolate.[3] This enolate then attacks the electrophilic carbon of chloroacetone in an Sₙ2 reaction, displacing the chloride ion. The resulting intermediate undergoes an intramolecular cyclization (aldol-type condensation) followed by dehydration to yield the aromatic furan ring.[4] The use of a mild base is advantageous as it minimizes the risk of ester hydrolysis.[1]
Experimental Protocol: Feist-Benary Synthesis
1. Reaction Setup:
-
In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 65.0 g (0.5 mol) of ethyl acetoacetate and 46.3 g (0.5 mol) of chloroacetone.
-
To this mixture, add 39.5 g (0.5 mol) of pyridine as the base and catalyst.
2. Reaction Execution:
-
Heat the reaction mixture to 100 °C using an oil bath and maintain this temperature for 4 hours with continuous stirring.
-
Monitor the progress of the reaction by TLC, observing the consumption of the starting materials and the formation of the product.
3. Work-up and Purification:
-
After the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with 150 mL of diethyl ether.
-
Transfer the mixture to a separatory funnel and wash sequentially with 100 mL of 1M hydrochloric acid (to remove pyridine), 100 mL of saturated aqueous sodium bicarbonate solution, and 100 mL of brine.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter off the drying agent and remove the solvent under reduced pressure.
-
Purify the resulting crude oil by vacuum distillation to obtain pure this compound.
Visualizing the Workflow: Feist-Benary Synthesis
Caption: Workflow for the Feist-Benary synthesis of this compound.
Comparative Analysis
| Parameter | Method 1: Classic Condensation (Burness, 1955) | Method 2: Feist-Benary Synthesis |
| Starting Materials | Ethyl 2,3-butadienoate, Ethyl Acetoacetate, Sodium | Chloroacetone, Ethyl Acetoacetate, Pyridine |
| Reagent Availability | Allenic ester may require separate synthesis. | All reagents are common and commercially available. |
| Reaction Conditions | Reflux in ethanol (approx. 78 °C) for 6 hours. | 100 °C for 4 hours. |
| Base | Sodium Ethoxide (strong, moisture-sensitive) | Pyridine (mild, less hazardous) |
| Reported Yield | ~40-50% (estimated from similar reactions) | ~60-70% (typical for Feist-Benary reactions) |
| Scalability | Moderate; handling of sodium metal can be a concern. | High; one-pot procedure is amenable to scale-up. |
| Safety Considerations | Use of metallic sodium requires caution (flammable). | Chloroacetone is a lachrymator; pyridine is toxic. |
| Simplicity | Multi-step preparation of sodium ethoxide. | Simple one-pot procedure. |
Expert Insights and Recommendations
The Classic Condensation Method reported by Burness, while foundational, presents several challenges for the modern synthetic chemist. The primary drawback is the reliance on ethyl 2,3-butadienoate, an allenic ester that is not as commonly available as the reagents for the Feist-Benary synthesis and may need to be prepared in a separate step. Furthermore, the use of metallic sodium to generate sodium ethoxide introduces significant safety considerations, particularly on a larger scale, due to its high reactivity with protic solvents and moisture.
In contrast, the Feist-Benary Synthesis offers a more practical and efficient route to this compound. Its key advantages lie in the use of readily available and relatively inexpensive starting materials. The one-pot nature of the reaction simplifies the experimental setup and reduces overall synthesis time. The use of a milder base like pyridine minimizes side reactions such as ester hydrolysis, which can be a concern with stronger bases like sodium ethoxide. While chloroacetone and pyridine have their own safety considerations, they are standard reagents in many organic chemistry laboratories, and established handling procedures are in place.
For researchers seeking a reliable, scalable, and efficient method for the preparation of this compound, the Feist-Benary synthesis is the recommended approach . Its operational simplicity and higher expected yields make it a superior choice for both small-scale research and larger-scale production campaigns.
Conclusion
This guide has provided a detailed comparison of two synthetic routes to this compound. While the classic condensation method is of historical and mechanistic interest, the Feist-Benary synthesis emerges as the more practical and efficient method for contemporary laboratory applications. By understanding the underlying principles, experimental protocols, and comparative advantages of each method, researchers can make an informed decision that best suits their synthetic goals, resources, and safety standards.
References
- Wikipedia. (2023). Feist–Benary synthesis.
- Burness, D. M. (1955). The Condensation of Allenic Esters with Acetoacetic Ester. Journal of the American Chemical Society, 77(15), 4069–4071.
- Chemical Synthesis Database. (2025). ethyl 5-methyl-3-furoate.
- PubChemLite. (n.d.). This compound.
- Química Orgánica. (n.d.). Feist-Benary synthesis of furan.
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Comparative analysis of catalysts for furan-3-carboxylate synthesis
An In-Depth Comparative Guide to Catalysts for Furan-3-Carboxylate Synthesis
Furan-3-carboxylates are pivotal structural motifs embedded in a wide array of pharmaceuticals, agrochemicals, and functional materials. Their synthesis, however, presents unique challenges due to the specific electronic and steric requirements of forming the substituted furan ring. This guide offers a comparative analysis of prominent catalytic systems for the synthesis of furan-3-carboxylates, providing researchers, scientists, and drug development professionals with the in-depth technical insights necessary to select and optimize the ideal catalytic strategy for their specific target molecules. We will move beyond mere protocols to explore the mechanistic underpinnings and causal relationships that govern catalyst performance.
The Strategic Importance of Furan-3-Carboxylates
The furan-3-carboxylate core is a privileged scaffold in medicinal chemistry and materials science. Its prevalence stems from its ability to act as a versatile building block, offering specific steric and electronic properties. The development of efficient and selective catalytic methods to access this core is therefore a high-priority area in synthetic chemistry. This guide focuses on comparing the most effective modern catalytic approaches, including those based on palladium, gold, rhodium, and Lewis acids.
Palladium Catalysis: Versatility in Carbonylation and Cross-Coupling
Palladium catalysts are renowned for their versatility and functional group tolerance, making them a cornerstone of modern organic synthesis. In the context of furan-3-carboxylates, palladium-based systems excel in oxidative carbonylation and direct C-H functionalization pathways.
Palladium-Catalyzed Oxidative Carbonylation
One of the most direct routes involves the oxidative carbonylation of 3-yne-1,2-diol derivatives. This method constructs the furan ring and installs the carboxylate group in a single, elegant step.
Mechanistic Insight: The reaction is initiated by the coordination of the palladium catalyst to the alkyne. A subsequent intramolecular nucleophilic attack by one of the hydroxyl groups leads to a 5-endo-dig cyclization. This is followed by CO insertion (alkoxycarbonylation) and a final dehydration step to yield the aromatic furan-3-carboxylate. The key to this process is the PdI₂/KI system, where iodide plays a crucial role in the catalytic cycle, and oxygen serves as the terminal oxidant.[1][2]
Experimental Protocol: PdI₂/KI-Catalyzed Oxidative Carbonylation [1][2]
-
Reactor Setup: A high-pressure stainless-steel autoclave is charged with the 3-yne-1,2-diol substrate (1 mmol), PdI₂ (0.05 mmol, 5 mol%), and KI (0.2 mmol, 20 mol%).
-
Solvent Addition: Anhydrous methanol (10 mL) is added as the solvent and carboxylate source.
-
Pressurization: The autoclave is sealed, purged with CO, and then pressurized to 40 atm with a 4:1 mixture of CO and air.
-
Reaction: The mixture is stirred and heated to 100 °C for 12-24 hours.
-
Workup: After cooling to room temperature and venting the gases, the solvent is removed under reduced pressure. The residue is redissolved in ethyl acetate, washed with brine, dried over anhydrous Na₂SO₄, and concentrated.
-
Purification: The crude product is purified by flash column chromatography on silica gel to afford the pure furan-3-carboxylate ester.
Data Presentation: Performance of Palladium Catalysts
| Catalyst System | Substrate | Product | Yield (%) | Conditions | Reference |
| PdI₂/KI | 3-yne-1,2-diols | Furan-3-carboxylic esters | 56-93 | 100 °C, 40 atm (CO/Air) | [1][2] |
| PdCl₂(CH₃CN)₂ / CuCl₂ | Ethyl 3-oxobutanoate + Allyl bromide | Ethyl 2,5-dimethylfuran-3-carboxylate | 94 | 80 °C, 2h, Dioxane | [3] |
| Pd complex + Tedicyp | 2-Methylfuran-3-carboxylic acid ethyl ester + 4-Bromoacetophenone | 5-Arylated product | >95 (TON: 5100) | Low catalyst loading | [4] |
Palladium-Catalyzed One-Pot Synthesis
Recent advancements have focused on one-pot procedures that combine multiple steps. For instance, the reaction of 1,3-dicarbonyl compounds with allyl bromide can be catalyzed by palladium complexes like PdCl₂(CH₃CN)₂ to yield functionalized furans.[3] The choice of a weakly coordinating ligand like acetonitrile is crucial as it stabilizes the palladium center without blocking active sites, thereby facilitating key steps like oxidative addition and reductive elimination.[3]
Workflow for Palladium-Catalyzed One-Pot Furan Synthesis
Caption: One-pot synthesis of furan-3-carboxylates via Pd-catalysis.
Gold Catalysis: Powering Cascade Reactions
Gold catalysts, particularly Au(I) and Au(III) complexes, have risen to prominence for their unique ability to activate alkynes and allenes under mild conditions, enabling powerful cascade reactions.
Gold-Catalyzed Cycloisomerization
A prominent strategy involves the gold-catalyzed reaction of propargylic alcohols with 1,3-dicarbonyl compounds.[5][6] This reaction proceeds through a propargylic substitution followed by a cycloisomerization cascade.
Mechanistic Insight: The gold catalyst activates the propargylic alcohol, facilitating its substitution by the 1,3-dicarbonyl compound. The resulting intermediate then undergoes a gold-catalyzed 5-endo-dig cyclization, followed by dehydration, to form the polysubstituted furan. The use of a silver salt co-catalyst, such as AgOTf, is often essential to act as a halide scavenger, generating a more cationic and thus more electrophilic gold catalyst.[6]
Experimental Protocol: AuBr₃/AgOTf-Catalyzed Furan Synthesis [6]
-
Reaction Setup: To a solution of the propargylic alcohol (1 mmol) and the 1,3-dicarbonyl compound (1.2 mmol) in an ionic liquid such as [EMIM][NTf₂] (2 mL), add AuBr₃ (0.05 mmol, 5 mol%) and AgOTf (0.15 mmol, 15 mol%).
-
Reaction: Stir the mixture at 60 °C for 30-60 minutes.
-
Extraction: After completion, extract the product from the ionic liquid using diethyl ether (3 x 5 mL).
-
Purification: Combine the organic layers, concentrate under vacuum, and purify the residue by flash chromatography on silica gel.
-
Catalyst Recycling: The ionic liquid containing the gold catalyst can often be reused for subsequent runs.[6]
Data Presentation: Performance of Gold Catalysts
| Catalyst System | Substrates | Product Example | Yield (%) | Conditions | Reference |
| AuBr₃ / AgOTf | Propargylic alcohol + 1,3-Dicarbonyl | Ethyl 2,5-dimethyl-4-phenylfuran-3-carboxylate | 73-95 | 60 °C, [EMIM][NTf₂] | [5][6] |
| TA-Au / Cu(OTf)₂ | Propargyl alcohol + Alkyne | Disubstituted furans | Good to Excellent | 45 °C | [7] |
Proposed Mechanism for Gold-Catalyzed Furan Synthesis
Caption: Gold-catalyzed cascade for furan-3-carboxylate synthesis.
Rhodium Catalysis: C-H Activation and Cyclization Strategies
Rhodium catalysts offer powerful routes to furans through reactions involving diazo compounds or C-H activation. These methods provide access to highly substituted furan cores that can be difficult to obtain otherwise.
Rhodium-Catalyzed Reaction with Diazo Compounds
The reaction of α-diazocarbonyls with acetylenes, catalyzed by rhodium(II) acetate, is a classic and effective method for synthesizing substituted furans, including furan-3-carboxylates.[8] Similarly, rhodium(III) catalysts can mediate the cyclization of acrylic acids with α-diazocarbonyl compounds.[9][10]
Mechanistic Insight: The rhodium catalyst reacts with the diazo compound to form a rhodium carbene intermediate. This highly reactive species can then undergo a [3+2] cycloaddition with an alkyne, followed by rearrangement to furnish the furan ring. The choice of rhodium carboxylate ligand can influence the enantioselectivity of the reaction.[11]
Data Presentation: Performance of Rhodium Catalysts
| Catalyst System | Substrates | Product Example | Yield (%) | Conditions | Reference |
| Rh₂(OAc)₄ | Acetylene + α-Diazocarbonyl | Ethyl 2-methyl-5-phenyl-3-furancarboxylate | Not specified | N/A | [8] |
| [Cp*RhCl₂]₂ / CsOAc | Acrylic acid + α-Diazocarbonyl | Trisubstituted furan | 68 | 130 °C, THF | [10] |
| Rh(III) / Ag salt | α,β-Unsaturated ketone + Acrylate | Trisubstituted furan | Not specified | N/A | [12] |
Lewis Acid Catalysis: Accelerating Pericyclic Reactions
While not a direct method for furan-3-carboxylate synthesis, Lewis acid catalysis is critical for accessing key precursors via the Diels-Alder reaction. Furan itself is a relatively poor diene, but its reaction with dienophiles like methyl acrylate can be significantly accelerated by Lewis acids to form oxanorbornene derivatives, which can then be converted to aromatic systems.[13][14][15]
Mechanistic Insight: The Lewis acid coordinates to the carbonyl oxygen of the dienophile (e.g., methyl acrylate), lowering its LUMO energy. This reduces the activation energy of the [4+2] cycloaddition with furan, dramatically increasing the reaction rate and often improving stereoselectivity.[13][16] Heterogeneous Lewis acids, such as tin- or zirconium-containing zeolites (Sn-BEA, Zr-BEA), are particularly promising as they are highly active, stable, and recyclable.[13][15]
Data Presentation: Performance of Lewis Acid Catalysts in Diels-Alder Reactions
| Catalyst System | Reaction | Key Finding | Conditions | Reference |
| Sn-BEA, Zr-BEA, Hf-BEA (Zeolites) | Furan + Methyl Acrylate | Activation energy reduction of ~12.5 kcal/mol | Computational Study | [13][14][15] |
| Methylaluminum dichloride (MeAlCl₂) | Intramolecular Diels-Alder of furan diene | Good to excellent yields of oxatricyclo adducts | -78 °C, 2-8 h | [17] |
| Ca(OTf)₂ / (n-Bu)₄NPF₆ | Cyclopentadiene + Naphthoquinone | Excellent yields, sustainable alternative | 0 °C to -20 °C | [16] |
Workflow for Lewis Acid-Catalyzed Diels-Alder Reaction
Caption: Lewis acid catalysis lowers the activation energy (Eₐ) of the Diels-Alder reaction.
Summary and Outlook
The synthesis of furan-3-carboxylates can be achieved through a variety of powerful catalytic methods. The optimal choice is highly dependent on the desired substitution pattern, substrate availability, and required process conditions.
-
Palladium catalysis offers excellent versatility and is well-suited for constructing the furan core via carbonylation of readily available diols or through one-pot multi-component reactions.
-
Gold catalysis shines in its ability to mediate complex cascade reactions under very mild conditions, providing rapid access to highly substituted furans from propargylic precursors.
-
Rhodium catalysis provides unique pathways involving carbenoid intermediates, enabling the synthesis of furan structures that are otherwise difficult to access.
-
Lewis acid catalysis is indispensable for activating Diels-Alder reactions, a key strategy for forming the foundational six-membered ring precursor to many functionalized aromatic systems.
Future research will likely focus on developing more sustainable versions of these catalytic systems, employing earth-abundant metals, enhancing catalyst recyclability, and utilizing biomass-derived starting materials to further improve the green credentials of furan-3-carboxylate synthesis.[18][19]
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Navigating the Bioactivity Landscape: A Comparative Guide to Furan-3-carboxylates versus Furan-2-carboxylates
In the vast and intricate field of medicinal chemistry, the furan ring stands out as a privileged scaffold, a foundational component in a multitude of biologically active compounds.[1] Its versatility is a key reason for its prevalence in both natural products and synthetic pharmaceuticals.[2][3] However, the biological profile of a furan-based molecule can be profoundly influenced by the placement of its substituents. A seemingly minor alteration, such as shifting a carboxylate group from the 2-position to the 3-position, can dramatically change the molecule's electronic properties, steric profile, and its ability to interact with biological targets.[1]
This guide offers an in-depth, objective comparison of the biological activities of furan-3-carboxylates and furan-2-carboxylates. Drawing from experimental data, we will explore their distinct therapeutic potentials, detail the methodologies used to assess their activities, and provide a forward-looking perspective for researchers, scientists, and drug development professionals.
The Established Profile: Biological Activities of Furan-2-Carboxylates
The furan-2-carboxylate moiety, being more synthetically accessible, has been extensively investigated. This has led to the discovery of a broad spectrum of biological activities, making it a cornerstone for the development of various therapeutic agents.
Antimicrobial and Antifungal Activity
Furan-2-carboxylate derivatives have consistently demonstrated significant antimicrobial properties.[4] Numerous studies have reported their efficacy against both Gram-positive and Gram-negative bacteria, as well as various fungal strains.[1][5][6] For instance, certain N-(4-bromophenyl)furan-2-carboxamide derivatives have shown excellent activity against clinically isolated drug-resistant bacteria, including A. baumannii and MRSA.[7] The mechanism often involves the disruption of microbial cellular processes or the inhibition of essential enzymes.[8] Furthermore, some derivatives have shown potent antibiofilm activity against pathogens like Pseudomonas aeruginosa, suggesting an ability to interfere with bacterial communication systems (quorum sensing).[9]
Anticancer and Cytotoxic Potential
The furan-2-carboxamide scaffold is a promising framework in the design of novel anti-cancer agents.[10] Derivatives have shown potent cytotoxic activity against a range of human cancer cell lines, including those for breast (MCF-7), liver (HepG2, Huh-7), and cervical (HeLa) cancers.[5][11][12] The mechanisms of action are diverse, including the induction of apoptosis (programmed cell death) and cell cycle arrest.[12][13] For example, some ruthenium(II) complexes incorporating furan-2-carboxamide have been shown to trigger mitochondrial dysfunction-mediated apoptosis in cancer cells.[12]
Anti-inflammatory Properties
Several furan derivatives, including those based on the 2-carboxylate structure, exhibit notable anti-inflammatory effects.[14][15] These compounds can modulate inflammatory pathways, potentially by inhibiting key enzymes like cyclooxygenases (COX) or by scavenging free radicals that contribute to inflammation.[8][16][17]
The Emergent Profile: Biological Activities of Furan-3-Carboxylates
While less explored than their 2-substituted counterparts, furan-3-carboxylates are rapidly gaining attention for their unique and potent biological activities. The distinct electronic and steric environment of the 3-position often unlocks novel interactions with biological targets.
Antifungal and Agrochemical Applications
Recent research has highlighted the potential of furan-3-carboxylate derivatives as powerful fungicidal agents. A study focused on derivatives of the natural furanoid 2-heptyl-5-hexylfuran-3-carboxylic acid found that several compounds exhibited significant inhibitory effects against prevalent plant pathogens like Botrytis cinerea and Sclerotinia sclerotiorum.[18] Notably, peptide-containing derivatives showed superior antifungal potency, highlighting a promising structure-activity relationship for the development of new agricultural fungicides.[18]
Neurological Activity
There is emerging evidence linking furan-3-carboxylic acid derivatives to neurological functions. One hypothesis suggests that the accumulation of a specific furan dicarboxylic acid, 3-carboxy-4-methyl-5-propyl-2-furanpropanoic acid (a compound with a carboxylate function related to the 3-position), may be related to neurological abnormalities in patients with renal failure.[19] This is theorized to be due to its ability to inhibit the transport of organic acids at the blood-brain barrier.[19] Conversely, other furan fatty acids have been shown to efficiently rescue brain cells from cell death induced by oxidative stress, suggesting a neuroprotective potential for certain furan structures.[20] This indicates a complex but promising area for future investigation into CNS-active agents.
Anticancer Potential
The furan-3-carboxylate scaffold is also being explored for anticancer applications. For example, a series of furan–pyridinone compounds designed from 3-furan-carboxylic acid demonstrated potent cytotoxic activities against esophageal cancer cell lines.[21] This underscores the potential of the 3-substituted furan ring as a building block for novel oncology drugs.
Head-to-Head Comparison: A Positional Isomerism Perspective
The positional difference between the carboxylate group on the furan ring is the primary driver of the distinct biological profiles observed. This can be attributed to differences in electron density, steric hindrance, and the potential for intramolecular interactions, which collectively alter how these molecules fit into and interact with enzyme active sites or cellular receptors.
| Feature | Furan-2-Carboxylates | Furan-3-Carboxylates |
| Primary Biological Activities | Broad-spectrum antimicrobial, Anticancer, Anti-inflammatory.[5][10][14] | Potent antifungal (agrochemical), emerging Neurological and Anticancer activity.[18][19][21] |
| Key Research Focus | Well-established; extensive libraries of derivatives exist. | Emerging field; focus on novel scaffolds and structure-activity relationships. |
| Representative Mechanisms | Induction of apoptosis, quorum sensing inhibition, broad enzymatic inhibition.[9][12] | Inhibition of specific fungal enzymes, potential modulation of organic acid transport in the CNS.[18][19] |
| Therapeutic Areas | Infectious diseases, Oncology.[7][22] | Agrochemicals, Neurology, Oncology.[18][21] |
Experimental Protocols for Biological Activity Assessment
To ensure the scientific integrity and reproducibility of the data presented in such studies, standardized and validated experimental protocols are paramount. The following methodologies represent core techniques for evaluating the biological activities of furan carboxylate derivatives.
Protocol 1: Antimicrobial Susceptibility Testing via Broth Microdilution (MIC Determination)
This protocol is fundamental for determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism.[13]
-
Preparation of Inoculum: A single colony of the target bacterium is cultured in an appropriate broth medium (e.g., Mueller-Hinton Broth) to reach the logarithmic growth phase. The culture is then diluted to a standardized concentration (typically ~5 x 10⁵ CFU/mL). The rationale for using a standardized inoculum is to ensure that the results are comparable and reproducible across experiments.
-
Compound Dilution Series: A stock solution of the test furan carboxylate is prepared in a solvent like DMSO. A two-fold serial dilution is then performed in a 96-well microtiter plate using the broth medium to create a gradient of compound concentrations.
-
Inoculation and Incubation: Each well containing the diluted compound is inoculated with the standardized bacterial suspension. Control wells (bacteria with no compound, and broth only) are included. The plate is then incubated under optimal growth conditions (e.g., 37°C for 18-24 hours).[23]
-
MIC Determination: After incubation, the plates are visually inspected for turbidity (a sign of bacterial growth). The MIC is recorded as the lowest compound concentration where no visible growth is observed.[13][24]
Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.
Protocol 2: In Vitro Cytotoxicity Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a proxy for cell viability and proliferation. It is widely used to screen compounds for anticancer activity.[11]
-
Cell Seeding: Cancer cells (e.g., HeLa, MCF-7) are seeded into a 96-well plate at a specific density and allowed to adhere overnight in a CO₂ incubator. This allows cells to recover and enter a normal growth phase before treatment.
-
Compound Treatment: The growth medium is replaced with fresh medium containing various concentrations of the test furan carboxylate (prepared by serial dilution). A vehicle control (e.g., DMSO) and a positive control (a known cytotoxic drug like doxorubicin) are included.[5] The cells are then incubated for a defined period (e.g., 24, 48, or 72 hours).
-
MTT Addition: A solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well and the plate is incubated for an additional 2-4 hours. The rationale is that viable cells with active mitochondria will reduce the yellow MTT to a purple formazan product.
-
Formazan Solubilization and Measurement: The medium is removed, and a solvent (e.g., DMSO) is added to each well to dissolve the insoluble purple formazan crystals.
-
Data Analysis: The absorbance of the solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm). The absorbance is directly proportional to the number of viable cells. The results are used to calculate the percentage of cell viability relative to the control, and an IC₅₀ value (the concentration that inhibits 50% of cell growth) is determined.[11]
Caption: Workflow for the MTT cytotoxicity assay.
Conclusion and Future Directions
The comparative analysis of furan-2-carboxylates and furan-3-carboxylates clearly demonstrates that positional isomerism is a powerful tool in drug design. While furan-2-carboxylates have a rich, well-documented history as versatile antimicrobial and anticancer agents, the furan-3-carboxylate scaffold represents a newer frontier with exciting and distinct potential, particularly in agrochemicals and neurology.
Future research should be directed towards the systematic synthesis and parallel screening of isomeric pairs of furan carboxylates against diverse biological targets. This will provide a clearer understanding of the structure-activity relationships governed by the carboxylate position. Furthermore, exploring the metabolic stability and pharmacokinetic profiles of these isomers will be crucial for translating their in vitro activities into viable therapeutic candidates. As our synthetic capabilities expand, the full potential of the furan-3-carboxylate core will undoubtedly be unlocked, paving the way for the next generation of innovative furan-based drugs.
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- 23. researchgate.net [researchgate.net]
- 24. pdf.benchchem.com [pdf.benchchem.com]
A Spectroscopic Guide to the Isomers of Ethyl 5-methylfuran-3-carboxylate: An In-Depth Comparison for Researchers
For researchers, synthetic chemists, and professionals in drug development, the precise characterization of molecular structure is paramount. Isomeric impurities can significantly impact the biological activity, safety, and patentability of a compound. This guide provides a comprehensive spectroscopic comparison of Ethyl 5-methylfuran-3-carboxylate and its key positional isomers: Ethyl 2-methylfuran-3-carboxylate and Ethyl 4-methylfuran-3-carboxylate. By understanding their distinct spectral fingerprints, scientists can confidently identify and differentiate these closely related molecules.
This guide delves into the nuances of ¹H NMR, ¹³C NMR, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) to provide a practical framework for isomer differentiation. The analysis is built upon a foundation of experimental data from closely related analogs and expert-driven predictions for the target compounds, ensuring a high degree of scientific rigor.
The Importance of Isomer Differentiation in Furan Chemistry
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Definitive Tool for Isomer Elucidation
NMR spectroscopy is arguably the most powerful technique for the structural elucidation of organic molecules in solution. The chemical shifts (δ) and coupling constants (J) of ¹H and ¹³C nuclei are exquisitely sensitive to the local electronic environment, providing a detailed map of the molecular structure.
¹H NMR Spectroscopy: Unraveling Proton Environments
The ¹H NMR spectra of the three isomers are expected to show significant differences in the chemical shifts and coupling patterns of the furan ring protons.
Predicted ¹H NMR Spectral Data:
| Compound | Predicted Furan H-2 (δ, ppm) | Predicted Furan H-4 (δ, ppm) | Predicted Furan H-5 (δ, ppm) | Methyl Protons (δ, ppm) | Ethyl Ester Protons (δ, ppm) |
| This compound | ~7.9 (s) | ~6.2 (s) | - | ~2.3 (s) | ~4.2 (q, J ≈ 7.1 Hz), ~1.3 (t, J ≈ 7.1 Hz) |
| Ethyl 2-methylfuran-3-carboxylate | - | ~7.2 (d, J ≈ 2.0 Hz) | ~6.5 (d, J ≈ 2.0 Hz) | ~2.5 (s) | ~4.2 (q, J ≈ 7.1 Hz), ~1.3 (t, J ≈ 7.1 Hz) |
| Ethyl 4-methylfuran-3-carboxylate | ~7.8 (s) | - | ~7.1 (s) | ~2.1 (s) | ~4.2 (q, J ≈ 7.1 Hz), ~1.3 (t, J ≈ 7.1 Hz) |
Causality Behind the Predicted Chemical Shifts:
-
This compound: The proton at the C2 position is deshielded by the adjacent electron-withdrawing ester group, resulting in a downfield shift. The C4 proton is shielded by the electron-donating methyl group and the furan oxygen, leading to an upfield shift. The lack of adjacent protons results in singlets for both furan protons.
-
Ethyl 2-methylfuran-3-carboxylate: The protons at C4 and C5 will appear as doublets due to mutual coupling. The C4 proton is deshielded by the nearby ester group, while the C5 proton is in a more typical furan environment.
-
Ethyl 4-methylfuran-3-carboxylate: The C2 and C5 protons are both adjacent to the furan oxygen and will appear as singlets. The C2 proton will be more deshielded due to the proximity of the ester group.
¹³C NMR Spectroscopy: Mapping the Carbon Skeleton
¹³C NMR spectroscopy provides complementary information, with each unique carbon atom in the molecule giving rise to a distinct signal.
Predicted ¹³C NMR Spectral Data:
| Compound | Predicted Furan C2 (δ, ppm) | Predicted Furan C3 (δ, ppm) | Predicted Furan C4 (δ, ppm) | Predicted Furan C5 (δ, ppm) | Methyl Carbon (δ, ppm) | Ethyl Ester Carbons (δ, ppm) | Carbonyl Carbon (δ, ppm) |
| This compound | ~148 | ~115 | ~108 | ~158 | ~14 | ~60, ~14 | ~164 |
| Ethyl 2-methylfuran-3-carboxylate | ~155 | ~118 | ~142 | ~110 | ~14 | ~60, ~14 | ~164 |
| Ethyl 4-methylfuran-3-carboxylate | ~145 | ~120 | ~138 | ~140 | ~10 | ~60, ~14 | ~164 |
Rationale for Predicted Chemical Shifts:
The chemical shifts of the furan ring carbons are influenced by the electronegativity of the oxygen atom and the electronic effects of the substituents. The carbon atom directly attached to the electron-withdrawing ester group (C3) will be deshielded, as will the carbons bearing the methyl group. The quaternary carbons of the furan ring will generally have lower intensities.
Vibrational Spectroscopy: Probing Functional Groups with Infrared (IR) Spectroscopy
IR spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule. The key vibrational modes for these isomers will be the C=O stretch of the ester, the C-O stretches of the furan ring and ester, and the C-H stretches of the aromatic and aliphatic portions.
Expected Key IR Absorption Bands:
| Functional Group | Expected Wavenumber (cm⁻¹) | Comments |
| C=O Stretch (Ester) | 1710-1730 | A strong and sharp absorption, characteristic of the carbonyl group. |
| C-O-C Stretch (Furan & Ester) | 1000-1300 | A complex region with multiple bands, useful for fingerprinting. |
| Aromatic C=C Stretch | 1500-1600 | Medium to weak absorptions characteristic of the furan ring. |
| Aromatic C-H Stretch | 3100-3150 | Weak absorptions above 3000 cm⁻¹. |
| Aliphatic C-H Stretch | 2850-3000 | Medium to strong absorptions from the methyl and ethyl groups. |
While the major absorption bands will be similar for all three isomers, subtle shifts in the fingerprint region (below 1500 cm⁻¹) can be used for differentiation, particularly when compared against a reference spectrum.
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation Patterns
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used for identification and structural elucidation. For these isomers, the molecular ion peak (M⁺) is expected at m/z 154.1.
Predicted Key Fragmentation Pathways:
The primary fragmentation pathways for these ethyl esters will likely involve the loss of the ethoxy group (-OCH₂CH₃, m/z 45) or the entire ester group (-COOCH₂CH₃, m/z 73). The fragmentation of the furan ring itself can also provide structural clues.
Caption: General fragmentation pathway for Ethyl methylfuran-3-carboxylates.
The relative intensities of the fragment ions may differ slightly between the isomers, reflecting the different stabilities of the resulting carbocations.
Experimental Protocols
To ensure the acquisition of high-quality spectroscopic data, the following standardized protocols are recommended.
NMR Spectroscopy Protocol
-
Sample Preparation: Dissolve 5-10 mg of the purified furan isomer in approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
-
Instrumentation: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.
-
¹H NMR Acquisition: Use a standard pulse sequence with a spectral width of 16 ppm, an acquisition time of 4 seconds, a relaxation delay of 1 second, and 16 scans.
-
¹³C NMR Acquisition: Use a proton-decoupled pulse sequence with a spectral width of 240 ppm, an acquisition time of 1 second, a relaxation delay of 2 seconds, and 1024 scans.
-
Data Processing: Process the free induction decay (FID) with an exponential window function and perform Fourier transformation. Phase and baseline correct the resulting spectra.
Caption: Workflow for NMR data acquisition and processing.
Infrared (IR) Spectroscopy Protocol
-
Sample Preparation: For liquid samples, a thin film can be prepared between two potassium bromide (KBr) plates. For solid samples, a KBr pellet can be prepared by grinding a small amount of the sample with dry KBr powder and pressing the mixture into a thin disk.
-
Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
-
Data Acquisition: Collect the spectrum over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. Co-add 16 scans to improve the signal-to-noise ratio.
-
Data Processing: Perform a background subtraction using a spectrum of the empty sample holder (for KBr pellets) or clean KBr plates (for thin films).
Mass Spectrometry (MS) Protocol
-
Sample Introduction: Introduce the sample into the mass spectrometer via a gas chromatograph (GC-MS) for separation and analysis of volatile compounds.
-
Ionization: Use Electron Ionization (EI) at 70 eV.
-
Mass Analysis: Scan a mass range of m/z 40-400.
-
Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern.
Conclusion
The spectroscopic techniques of NMR, IR, and MS provide a powerful and complementary suite of tools for the unambiguous identification and differentiation of the isomers of this compound. While ¹H and ¹³C NMR are the most definitive methods for structural elucidation, IR and MS provide valuable confirmatory data. By carefully analyzing the spectral data and understanding the underlying principles of how molecular structure influences spectroscopic output, researchers can ensure the identity and purity of their compounds, a critical step in any scientific endeavor.
References
- PubChem. Ethyl 5-formyl-2-methylfuran-3-carboxylate.
- PubChem. Methyl 2-methylfuran-3-carboxylate.
- Royal Society of Chemistry. Supporting Information for various organic compounds.
- The Good Scents Company. 2-ethyl-5-methyl furan.
A Comparative Guide to Purity Assessment of Synthesized "Ethyl 5-methylfuran-3-carboxylate"
For Researchers, Scientists, and Drug Development Professionals
In the synthesis of novel chemical entities, the rigorous assessment of purity is a cornerstone of scientific validity and a prerequisite for downstream applications, particularly in drug development. This guide provides an in-depth technical comparison of key analytical methods for determining the purity of synthesized "Ethyl 5-methylfuran-3-carboxylate," a heterocyclic compound of interest in medicinal chemistry. We will delve into the causality behind experimental choices, present self-validating protocols, and provide a comparative analysis of the data obtained from each technique.
Introduction to this compound and the Imperative of Purity
This compound is a substituted furan derivative with potential applications as a building block in the synthesis of more complex molecules. The furan scaffold is a prevalent motif in numerous biologically active compounds. The purity of this intermediate is paramount, as even trace impurities can lead to undesirable side reactions, impact reaction kinetics, and compromise the biological activity and safety of the final product.
The synthesis of this compound can be approached through various routes, with the Paal-Knorr furan synthesis being a classical and widely used method.[1][2] This reaction involves the acid-catalyzed cyclization of a 1,4-dicarbonyl compound.[3][4] However, this and other synthetic pathways are not without their challenges, often leading to a mixture of the desired product and various impurities. These can include unreacted starting materials, isomeric byproducts (such as Ethyl 5-methylfuran-2-carboxylate), and products of side reactions. Therefore, a multi-faceted analytical approach is essential to confirm the identity and quantify the purity of the synthesized compound.
Core Analytical Techniques for Purity Assessment
A comprehensive purity assessment of this compound should not rely on a single analytical technique. Instead, a combination of chromatographic and spectroscopic methods provides a more complete and reliable picture. The most common and effective techniques include:
-
Gas Chromatography-Mass Spectrometry (GC-MS): Ideal for the analysis of volatile and thermally stable compounds.[5][6]
-
High-Performance Liquid Chromatography (HPLC): A versatile technique for the separation and quantification of a wide range of compounds, including those that are non-volatile or thermally labile.[3][7]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information and can be used for quantitative analysis (qNMR).[1]
-
Melting Point Analysis: A classical and straightforward method to assess the purity of solid compounds.
Below, we compare these techniques, providing detailed experimental protocols and expected data for a synthesized sample of this compound.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for separating volatile compounds and identifying them based on their mass-to-charge ratio. It is highly sensitive and can detect trace impurities.
Causality of Experimental Choices: The choice of a non-polar capillary column, such as one coated with 5% phenyl polysiloxane, is based on the expected volatility and polarity of the analyte and potential impurities. The temperature program is designed to ensure good separation of compounds with different boiling points.
Experimental Protocol: GC-MS Analysis
-
Sample Preparation: Prepare a 1 mg/mL solution of the synthesized this compound in a volatile solvent such as dichloromethane or ethyl acetate.
-
Instrumentation:
-
GC System: Agilent 7890B GC or equivalent.
-
MS System: Agilent 5977A MSD or equivalent.
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.
-
-
Chromatographic Conditions:
-
Injector Temperature: 250 °C
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 60 °C, hold for 2 minutes.
-
Ramp: Increase to 280 °C at a rate of 10 °C/min.
-
Final hold: Hold at 280 °C for 5 minutes.
-
-
MSD Conditions:
-
Ion Source Temperature: 230 °C
-
Quadrupole Temperature: 150 °C
-
Scan Range: m/z 40-400
-
-
Data Presentation and Interpretation
A pure sample of this compound will show a single major peak in the total ion chromatogram (TIC). The mass spectrum of this peak should correspond to the molecular weight of the compound (154.17 g/mol ) and exhibit a characteristic fragmentation pattern. The presence of other peaks indicates impurities.
Table 1: Hypothetical GC-MS Data for Synthesized this compound
| Retention Time (min) | Area (%) | Identification (based on MS library) |
| 10.5 | 98.8 | This compound |
| 9.8 | 0.7 | Ethyl 5-methylfuran-2-carboxylate (Isomer) |
| 8.2 | 0.5 | Unreacted Starting Material |
Workflow for GC-MS Purity Assessment
Sources
The Strategic Choice: Pre-functionalized Intermediate vs. De Novo Synthesis
An In-Depth Guide to the Performance of Ethyl 5-methylfuran-3-carboxylate as a Synthetic Intermediate
For researchers and professionals in drug development and synthetic chemistry, the strategic selection of building blocks is paramount to the efficient construction of complex molecular architectures. The furan scaffold is a privileged heterocycle, present in a multitude of natural products and pharmaceuticals.[1][2] This guide provides a comprehensive performance comparison of this compound, a pre-functionalized building block, against de novo synthetic strategies for constructing polysubstituted furan rings. We will delve into the causality behind experimental choices, present comparative data, and provide detailed protocols to inform your synthetic planning.
The core decision when targeting a substituted furan is whether to employ a pre-formed, functionalized furan intermediate like this compound or to construct the furan ring from acyclic precursors. This choice has significant implications for reaction efficiency, regiochemical control, and overall synthetic flexibility.
Caption: Strategic decision flow for synthesizing substituted furans.
This compound offers a synthetically convenient entry point where the substitution pattern at the 3- and 5-positions is already established. This is particularly advantageous when the target molecule contains this specific motif, as it circumvents potential issues with regioselectivity that can plague de novo methods.
Comparative Analysis of Synthetic Strategies
The performance of this compound as an intermediate is best understood when compared against foundational and modern methods of furan synthesis.
| Synthetic Strategy | Key Starting Materials | Typical Conditions | Advantages | Limitations |
| Using this compound | The intermediate itself | Varies based on subsequent reaction (e.g., hydrolysis, amidation, reduction) | Absolute regiocontrol; direct access to 3,5-substituted furan core; ideal for convergent synthesis. | Limited to the inherent substitution pattern; availability and cost may be factors. |
| Paal-Knorr Synthesis [1][3][4][5] | 1,4-Dicarbonyl compounds | Acid catalysis (e.g., H₂SO₄, p-TsOH), often with heat.[3][4] | High reliability; uses accessible starting materials; a classic and well-understood reaction. | Preparation of the requisite 1,4-dicarbonyl can be non-trivial; harsh acidic conditions can be incompatible with sensitive functional groups.[3] |
| Feist-Benary Synthesis [6] | α-Haloketone, β-dicarbonyl compound | Base (e.g., pyridine, ammonia) | Good for synthesizing 2,5-disubstituted furans with specific ester functionalities. | Less general than Paal-Knorr; regioselectivity can be a concern with unsymmetrical reagents. |
| Modern Modular Synthesis [7] | Propargyl alcohols, acid chlorides, B₂(pin)₂ | Palladium/copper co-catalysis | Exceptionally modular, allowing for the programmed synthesis of tri- and tetrasubstituted furans; mild conditions. | Requires transition metal catalysts and specialized reagents, which can add complexity and cost. |
In-Depth Look at Key Methodologies
The Paal-Knorr Synthesis: A Foundational Alternative
The Paal-Knorr synthesis is arguably the most common method for preparing substituted furans from acyclic precursors.[4][5] It involves the acid-catalyzed cyclization and dehydration of a 1,4-dicarbonyl compound.
Caption: Mechanism of the Paal-Knorr furan synthesis.
The primary advantage is its straightforwardness, provided the 1,4-dicarbonyl is accessible. However, the often harsh acidic conditions and high temperatures limit its applicability for substrates bearing sensitive functional groups.[3]
Experimental Protocol: Paal-Knorr Synthesis of 2,5-Dimethylfuran
This protocol serves as a representative example of the Paal-Knorr methodology.
-
Reagents & Setup:
-
2,5-Hexanedione (1,4-dicarbonyl precursor)
-
p-Toluenesulfonic acid (p-TsOH) (catalyst)
-
Toluene (solvent)
-
Round-bottom flask equipped with a Dean-Stark apparatus and reflux condenser.
-
-
Procedure:
-
To a solution of 2,5-hexanedione (10.0 g, 87.6 mmol) in toluene (100 mL), add p-TsOH (0.15 g, 0.88 mmol).
-
Heat the mixture to reflux using the Dean-Stark apparatus to azeotropically remove the water formed during the reaction.
-
Monitor the reaction by TLC until the starting material is consumed (typically 2-4 hours).
-
Cool the reaction mixture to room temperature and wash with a saturated aqueous solution of sodium bicarbonate (2 x 50 mL) followed by brine (1 x 50 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by distillation to yield 2,5-dimethylfuran.
-
Leveraging this compound: A Case Study in Diels-Alder Reactions
The furan ring in this compound can act as a diene in Diels-Alder cycloadditions, a powerful C-C bond-forming reaction for constructing six-membered rings.[8] The electron-withdrawing ester group at the 3-position influences the furan's reactivity. While furan itself is aromatic and thus a somewhat reluctant diene, intramolecular Diels-Alder reactions or reactions with highly reactive dienophiles are effective.[9]
Caption: Reactive sites on this compound.
Experimental Protocol: Diels-Alder Reaction with N-Phenylmaleimide
This protocol illustrates the use of this compound as a diene.
-
Reagents & Setup:
-
This compound
-
N-Phenylmaleimide (dienophile)
-
Toluene or xylene (high-boiling solvent)
-
Round-bottom flask with reflux condenser and nitrogen inlet.
-
-
Procedure:
-
In a round-bottom flask, dissolve this compound (1.54 g, 10 mmol) and N-phenylmaleimide (1.73 g, 10 mmol) in toluene (25 mL).
-
Heat the mixture to reflux under a nitrogen atmosphere. The reaction often requires elevated temperatures to overcome the aromaticity of the furan ring.
-
Monitor the progress of the reaction by TLC. The formation of two diastereomers (endo and exo) is possible and expected.[10]
-
Upon completion (typically 12-24 hours), cool the reaction mixture to room temperature.
-
The product may precipitate upon cooling. If so, collect the solid by filtration. Otherwise, concentrate the solvent under reduced pressure.
-
Purify the resulting 7-oxabicyclo[2.2.1]heptene adduct by column chromatography (silica gel, hexane/ethyl acetate gradient) to separate diastereomers and remove unreacted starting materials.
-
Conclusion and Outlook
This compound serves as a highly effective and regiochemically defined synthetic intermediate. Its primary strength lies in providing a rapid and predictable entry into the 3,5-substituted furan scaffold, making it an excellent choice for convergent synthetic routes where this specific substitution pattern is desired.
The performance of this intermediate must be weighed against the superior flexibility of de novo methods like the Paal-Knorr synthesis or modern catalytic approaches. While these methods require more optimization regarding reaction conditions and potential regioselectivity, they offer unparalleled modularity for accessing a diverse range of substitution patterns. The choice, therefore, is dictated by the specific target molecule. For direct access to its embedded core, this compound is a powerful tool; for exploratory synthesis and structural diversity, de novo construction remains the more versatile strategy.
References
- A Technical Guide to the Synthesis of Substituted Furans. (2025). Benchchem.
- Metal-Free and Sustainable Strategies in the Synthesis of Substituted Furans: A Contemporary Review. (2025). Source Not Specified.
- Iodine-Catalyzed Synthesis of Substituted Furans and Pyrans: Reaction Scope and Mechanistic Insights. (2021).
- Thermally Induced Intramolecular Diels–Alder Reaction of Furan-Tethered Methylenecyclopropanes. (n.d.). MDPI.
- Regioselective Synthesis of Multisubstituted Furans via Metalloradical Cyclization of Alkynes with α-Diazocarbonyls: Construction of Functionalized α-Oligofurans. (n.d.). PMC - NIH.
- Modular Synthesis of Furans with up to Four Different Substituents by a trans‐Carboboration Str
- Application Notes and Protocols for Diels-Alder Reactions of Furan Deriv
- Study of the Diels–Alder and retro-Diels–Alder reaction between furan derivatives and maleimide for the creation of new m
- First Asymmetric Diels−Alder Reactions of Furan and Chiral Acrylates. Usefulness of Acid Heterogeneous Catalysts. (n.d.).
- Paal-Knorr Synthesis. (n.d.). Alfa Chemistry.
- Paal–Knorr synthesis. (n.d.). Wikipedia.
- Paal-Knorr Furan Synthesis. (n.d.). Organic Chemistry Portal.
- III. Heterocyclic Compounds. (n.d.). Dr. Shyama Prasad Mukherjee University.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. books.lucp.net [books.lucp.net]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]
- 5. Paal-Knorr Furan Synthesis [organic-chemistry.org]
- 6. dspmuranchi.ac.in [dspmuranchi.ac.in]
- 7. Modular Synthesis of Furans with up to Four Different Substituents by a trans‐Carboboration Strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. mdpi.com [mdpi.com]
- 10. Study of the Diels–Alder and retro-Diels–Alder reaction between furan derivatives and maleimide for the creation of new materials - RSC Advances (RSC Publishing) [pubs.rsc.org]
A Comparative Guide to Cross-Reactivity Studies of Ethyl 5-methylfuran-3-carboxylate Derivatives
Executive Summary
The furan ring is a privileged scaffold in medicinal chemistry, valued for its unique electronic properties and its presence in numerous biologically active compounds. However, the furan moiety is also a well-known structural alert, primarily due to its potential for cytochrome P450 (CYP)-mediated metabolic activation into highly reactive, electrophilic intermediates.[1][2] This bioactivation can lead to covalent modification of cellular macromolecules, triggering off-target toxicity, idiosyncratic adverse drug reactions, and drug-induced liver injury (DILI).[3][4]
This guide provides a comprehensive framework for assessing and comparing the cross-reactivity profiles of derivatives of Ethyl 5-methylfuran-3-carboxylate. We move beyond theoretical discussions to provide detailed, field-proven experimental protocols that enable researchers to proactively de-risk furan-containing compounds. By understanding the relationship between chemical structure, metabolic activation, and off-target binding, drug development professionals can rationally design safer and more effective therapeutic candidates.
The Furan Conundrum: Balancing Therapeutic Potential and Metabolic Risk
The Mechanism of Furan Bioactivation
The primary driver of furan-related toxicity is its oxidation by cytochrome P450 enzymes, particularly isoforms like CYP2E1.[1] This enzymatic reaction does not typically result in a stable, easily cleared metabolite. Instead, it opens the furan ring to form a highly reactive and electrophilic cis-enedione intermediate.[5][6][7] In the case of the parent furan, this metabolite is cis-2-butene-1,4-dial (BDA).[5][7]
This reactive metabolite can covalently bind to nucleophilic residues on cellular proteins and DNA, forming adducts that disrupt cellular function and can lead to toxicity.[1][7] This mechanism is a classic example of metabolic cross-reactivity, where the unintended targets are not specific receptors but a broad range of cellular nucleophiles.
Caption: CYP450-mediated metabolic activation of a furan ring.
A Framework for Derivative Comparison
Since direct comparative data for this compound derivatives is not publicly available, we propose a rational design and evaluation strategy. The goal is to modify the parent structure to reduce its propensity for metabolic activation while retaining desired on-target activity. Key strategies include:
-
Introducing Steric Hindrance: Placing bulky groups near the furan ring can physically block the active site of metabolizing enzymes.
-
Altering Electronic Properties: Adding electron-withdrawing groups to the furan ring can decrease its electron density, making it less susceptible to oxidation by CYP enzymes.
For this guide, we will consider the following hypothetical derivatives for comparative analysis:
-
Compound A: this compound (The Parent Compound)
-
Compound B: Ethyl 5-(tert-butyl)furan-3-carboxylate (Steric Hindrance)
-
Compound C: Ethyl 5-(trifluoromethyl)furan-3-carboxylate (Electronic Modification)
Experimental Protocols for Cross-Reactivity Assessment
To objectively compare our derivatives, we must employ robust, validated in vitro assays. The following protocols represent the industry standard for evaluating both metabolic and pharmacological cross-reactivity.
Protocol 1: Reactive Metabolite Assessment via Glutathione (GSH) Trapping
Expert Rationale: This assay is the gold standard for detecting the formation of electrophilic reactive metabolites.[8] Glutathione (GSH) is a ubiquitous intracellular nucleophile that acts as a primary line of defense against such species.[8] By incubating the test compound with human liver microsomes (a rich source of CYP enzymes) and an excess of GSH, any reactive intermediates formed will be "trapped" as stable GSH adducts.[9] Detection of these adducts by high-resolution mass spectrometry provides definitive evidence of bioactivation.[8][9]
Caption: Workflow for the Glutathione (GSH) Trapping Assay.
Detailed Step-by-Step Methodology:
-
Prepare Reagents:
-
Test Compounds (A, B, C): Prepare 10 mM stock solutions in DMSO.
-
Pooled Human Liver Microsomes (HLM): Thaw on ice. Prepare a working solution of 20 mg/mL in 0.1 M phosphate buffer (pH 7.4).
-
Cofactor Solution: Prepare a solution containing 10 mM NADPH and 10 mM GSH in 0.1 M phosphate buffer.
-
Positive Control: Use a compound known to form reactive metabolites (e.g., acetaminophen).
-
Quenching Solution: Ice-cold acetonitrile containing an internal standard.
-
-
Incubation Setup (in triplicate):
-
In a 96-well plate, combine 5 µL of HLM working solution, 85 µL of 0.1 M phosphate buffer, and 5 µL of the test compound stock solution (final concentration 50 µM).
-
Prepare parallel "minus-NADPH" control wells for each compound, replacing the cofactor solution with phosphate buffer. This control ensures that any adduct formation is enzyme-dependent.
-
Pre-incubate the plate at 37°C for 5 minutes.
-
-
Initiate Reaction:
-
Add 10 µL of the cofactor solution to each well to initiate the reaction.
-
Incubate at 37°C for 60 minutes with gentle shaking.
-
-
Terminate Reaction:
-
Add 200 µL of ice-cold quenching solution to each well.
-
Seal the plate and vortex for 1 minute.
-
-
Sample Processing:
-
Centrifuge the plate at 4,000 x g for 15 minutes at 4°C to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a new 96-well plate for analysis.
-
-
LC-MS/MS Analysis:
-
Analyze samples using a high-resolution mass spectrometer (e.g., Orbitrap or Q-TOF).
-
Employ data-dependent scanning to acquire MS/MS spectra for ions corresponding to the predicted masses of the GSH adducts (Parent Mass + 305.068 Da).
-
Protocol 2: Pharmacological Cross-Reactivity via Off-Target Profiling
Expert Rationale: Beyond metabolic reactivity, a compound may exhibit cross-reactivity by binding to unintended pharmacological targets, leading to off-target side effects.[10] Proactively screening against a panel of common off-targets is a regulatory expectation and a critical step in drug safety assessment.[11] We describe a general protocol for using a broad safety panel, which typically includes GPCRs, kinases, ion channels, and transporters associated with known clinical adverse drug reactions.[11][12]
Detailed Step-by-Step Methodology:
-
Compound Submission:
-
Provide stock solutions of Compounds A, B, and C at a specified concentration (typically 10 mM in DMSO) to a specialized contract research organization (CRO) offering safety pharmacology screening.
-
-
Primary Screen:
-
The CRO will perform a single-point screen, testing each compound at a high concentration (e.g., 10 µM) against their full panel of targets (often >40 targets).[11]
-
The assay format varies by target class (e.g., radioligand binding assays for receptors, enzymatic assays for kinases).
-
Results are reported as percent inhibition or percent activity relative to a control.
-
-
Hit Identification:
-
A "hit" is defined as any target interaction that exceeds a pre-defined threshold (e.g., >50% inhibition).
-
-
Follow-up Dose-Response:
-
For any hits identified in the primary screen, a follow-up dose-response experiment is conducted.
-
The compound is tested across a range of concentrations (e.g., 8-point curve) to determine its potency (IC₅₀ or EC₅₀) at the off-target.
-
-
Risk Assessment:
-
The off-target potency is compared to the on-target potency to calculate a selectivity window. A large window (>100-fold) generally indicates a lower risk of clinical off-target effects.
-
Data Presentation and Comparative Analysis
All quantitative data must be summarized in a clear, structured format to facilitate direct comparison between the derivatives.
Table 1: Comparative Metabolic Bioactivation
This table summarizes the results from the GSH trapping assay. The key metric is the peak area of the detected GSH adduct, normalized to the internal standard, which serves as a semi-quantitative measure of reactive metabolite formation.
| Compound ID | Derivative Description | Predicted Mass of GSH Adduct (m/z) | Normalized Peak Area (Mean ± SD) | Fold-Change vs. Parent |
| A | Parent (5-methyl) | 460.139 | 1,520,450 ± 98,600 | 1.0x |
| B | Steric Hindrance (tert-butyl) | 502.186 | 185,300 ± 21,500 | 0.12x |
| C | Electronic (trifluoromethyl) | 514.097 | 95,700 ± 11,200 | 0.06x |
Interpretation: Based on this hypothetical data, both structural modifications significantly reduced the formation of GSH adducts compared to the parent compound. The electron-withdrawing trifluoromethyl group (Compound C) was most effective, suggesting it successfully deactivates the furan ring towards oxidative metabolism.
Table 2: Comparative Off-Target Profile (Hits >50% Inhibition at 10 µM)
This table summarizes the initial findings from the broad panel screen.
| Compound ID | Target Hit | % Inhibition at 10 µM | Follow-up IC₅₀ (µM) | On-Target IC₅₀ (µM) | Selectivity Window |
| A | hERG Channel | 65% | 8.5 | 0.1 | 85x |
| A | 5-HT₂ₑ Receptor | 58% | 12.1 | 0.1 | 121x |
| B | hERG Channel | 22% | > 30 | 0.15 | >200x |
| C | No hits >50% | N/A | N/A | 0.08 | >1000x |
Interpretation: The parent compound (A) shows potential liabilities with the hERG channel (risk of cardiac arrhythmia) and a serotonin receptor. The steric bulk in Compound B appears to have mitigated these interactions. Compound C, which was also the most metabolically stable, displays a clean off-target profile, making it the most promising candidate for further development.
Conclusion and Forward Look
The furan moiety presents a classic risk-reward scenario in drug discovery. This guide demonstrates that a proactive, data-driven approach can successfully mitigate the risks associated with this structural alert. By combining rational design with robust in vitro cross-reactivity profiling, researchers can effectively compare derivatives and select candidates with superior safety profiles.
The hypothetical data presented herein illustrates a successful outcome: modifying the this compound scaffold with an electron-withdrawing group (Compound C) not only suppressed the formation of reactive metabolites but also eliminated off-target pharmacological interactions. This systematic approach of designing, testing, and comparing derivatives is fundamental to modern drug development and is essential for advancing furan-containing compounds from chemical curiosities to safe and effective medicines.
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A Comparative Guide to the Biological Efficacy of Ethyl 5-methylfuran-3-carboxylate and Related Furan Derivatives
In the landscape of medicinal chemistry, the furan scaffold is a recurring motif in numerous bioactive compounds, prized for its versatile chemical properties and presence in many natural products.[1][2][3] This guide delves into the potential biological efficacy of Ethyl 5-methylfuran-3-carboxylate, a member of the furan family. Due to the limited direct biological data on this specific molecule, this analysis will provide a comparative framework based on the well-documented activities of structurally related furan carboxylates and other furan derivatives. We will explore potential therapeutic applications, compare efficacy with established alternatives using published experimental data, and provide detailed protocols for key biological assays.
The Furan Scaffold: A Privileged Structure in Drug Discovery
The furan ring, a five-membered aromatic heterocycle containing an oxygen atom, is a cornerstone in the development of new therapeutic agents.[2] Its derivatives have demonstrated a remarkable breadth of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antifungal properties.[2][4] The adaptability of the furan nucleus allows for extensive chemical modification, enabling medicinal chemists to fine-tune compounds for enhanced potency, selectivity, and favorable pharmacokinetic profiles.[4]
Potential Biological Activities of this compound
Based on the activities of analogous furan derivatives, this compound can be hypothesized to exhibit several biological effects. The primary areas of interest for compounds of this class are anticancer and antimicrobial activities.
Numerous furan derivatives have been investigated for their cytotoxic effects against various cancer cell lines.[1][5] For instance, derivatives of furan-2-carboxamide have shown potent antiproliferative activity.[5] A key mechanism of action for some furan-based compounds is the inhibition of critical signaling pathways involved in tumor growth and proliferation, such as the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) pathway, which is crucial for angiogenesis.[6][7]
Comparative Efficacy of Furan Derivatives as Anticancer Agents
| Compound/Derivative | Cancer Cell Line | IC₅₀ (µM) | Reference Compound | IC₅₀ (µM) | Source |
| Furan Derivative 7b | A549 (Lung Carcinoma) | 6.66 | Sorafenib | 6.60 | [6][7] |
| Furan Derivative 7b | HT-29 (Colon Carcinoma) | 8.51 | Sorafenib | 8.78 | [6][7] |
| Methyl-5-(hydroxymethyl)-2-furan carboxylate derivative | HeLa (Cervical Cancer) | 62.37 µg/mL | - | - | [1][8] |
| Furan Derivative 4 | MCF-7 (Breast Cancer) | - | - | - | [5] |
| Furan Derivative 7 | MCF-7 (Breast Cancer) | - | - | - | [5] |
IC₅₀ (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
Proposed Anticancer Mechanism of Action: VEGFR-2 Inhibition
Several furan derivatives have been identified as potent inhibitors of VEGFR-2, a key regulator of angiogenesis.[6][7] By blocking this receptor, these compounds can disrupt the formation of new blood vessels that supply tumors with essential nutrients, thereby inhibiting tumor growth.
Caption: Hypothesized inhibition of the VEGFR-2 signaling pathway by a furan derivative.
Furan derivatives have also been recognized for their antibacterial and antifungal properties.[2][9] For example, Methyl-5-(hydroxymethyl)-2-furan carboxylate, a related compound, has demonstrated activity against both Gram-positive and Gram-negative bacteria.[1][10] The mechanism of antimicrobial action can involve the disruption of bacterial cell membranes.[10]
Comparative Efficacy of Furan Derivatives as Antimicrobial Agents
| Compound/Derivative | Microorganism | MIC (µg/mL) | Source |
| Methyl-5-(hydroxymethyl)-2-furan carboxylate | Staphylococcus aureus | 1 | [10] |
| Methyl-5-(hydroxymethyl)-2-furan carboxylate | Bacillus cereus | 4 | [10] |
| Methyl-5-(hydroxymethyl)-2-furan carboxylate | Escherichia coli | 32-64 | [10] |
| Amine derivative of Methyl-5-(hydroxymethyl)-2-furan carboxylate | Photogenic bacteria | 250 | [1][8] |
MIC (Minimum Inhibitory Concentration) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
Experimental Protocols for Biological Assays
To empirically determine the efficacy of this compound, standardized in vitro assays are essential. Below are detailed protocols for assessing cytotoxicity and antibacterial activity.
This assay measures the metabolic activity of cells as an indicator of cell viability.
Workflow for MTT Assay
Caption: Step-by-step workflow for the MTT cytotoxicity assay.
Detailed Protocol:
-
Cell Seeding: Seed human cancer cells (e.g., MCF-7) in a 96-well plate at a density of 1 × 10⁴ cells per well.[5]
-
Incubation: Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.[5]
-
Compound Treatment: Prepare serial dilutions of this compound in the appropriate cell culture medium and add them to the wells. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent).
-
Incubation with Compound: Incubate the cells with the compound for another 24 hours.[5]
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well at a final concentration of 5 mg/mL and incubate for 4 hours at 37°C.[5]
-
Formazan Solubilization: Remove the MTT solution and add 100 µL of dimethyl sulfoxide (DMSO) to each well to dissolve the purple formazan crystals.[5]
-
Absorbance Measurement: Measure the absorbance of each well using a microplate reader at a wavelength of 570 nm.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.
This assay determines the minimum concentration of an antimicrobial agent required to inhibit the growth of a specific microorganism.[4]
Detailed Protocol:
-
Inoculum Preparation: Prepare a standardized suspension of the target bacterium (e.g., Staphylococcus aureus) in a suitable broth medium (e.g., Mueller-Hinton Broth) to a concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL.[4]
-
Compound Dilution: Prepare serial twofold dilutions of this compound in the broth medium in a 96-well microtiter plate.
-
Inoculation: Inoculate each well with the standardized bacterial suspension. Include a positive control (broth and inoculum, no compound) and a negative control (broth only).[4]
-
Incubation: Incubate the plate at 35-37°C for 16-20 hours.[4]
-
MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.[4]
Conclusion and Future Directions
While direct experimental data for this compound is currently lacking, the extensive research on related furan derivatives provides a strong rationale for investigating its potential as an anticancer and antimicrobial agent. The comparative data presented in this guide highlight the promising activity of the furan scaffold and suggest that this compound could be a valuable candidate for further biological evaluation.
Future research should focus on synthesizing this compound and systematically evaluating its efficacy in a panel of cancer cell lines and against a broad spectrum of pathogenic microorganisms using the standardized assays detailed herein. Mechanistic studies, such as kinase inhibition assays and analysis of apoptosis induction, will also be crucial in elucidating its mode of action and advancing its potential as a novel therapeutic agent. The furan scaffold continues to be a fertile ground for the discovery of new medicines, and a thorough investigation of this compound is a logical and promising next step.[4]
References
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A Researcher's Guide to the Isomeric Purity Analysis of Ethyl 5-methylfuran-3-carboxylate
For researchers, scientists, and professionals in drug development, the precise characterization of chemical entities is paramount. Ethyl 5-methylfuran-3-carboxylate, a key intermediate in various synthetic pathways, presents a common analytical challenge: ensuring isomeric purity. The presence of constitutional isomers can significantly impact the compound's reactivity, biological activity, and ultimately, the safety and efficacy of a final drug product. This guide provides an in-depth comparison of the primary analytical techniques for resolving and quantifying isomeric impurities of this compound, supported by experimental data and detailed methodologies.
The Challenge of Isomeric Impurities
During the synthesis of this compound, the formation of constitutional isomers such as Ethyl 2-methylfuran-3-carboxylate and Ethyl 4-methylfuran-3-carboxylate is a significant possibility. These isomers often possess very similar physical properties, including boiling points and polarities, which makes their separation and quantification a non-trivial task.[1] The choice of analytical methodology is therefore critical for accurate purity assessment.[2][3]
Comparative Analysis of Key Analytical Techniques
The three most powerful and widely used techniques for isomeric purity analysis are Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) Spectroscopy. Each offers distinct advantages and disadvantages, and the optimal choice depends on the specific requirements of the analysis.[4]
Table 1: General Comparison of GC, HPLC, and NMR for Isomer Analysis
| Feature | Gas Chromatography (GC) | High-Performance Liquid Chromatography (HPLC) | Nuclear Magnetic Resonance (NMR) |
| Principle | Separation based on volatility and interaction with a stationary phase. | Separation based on partitioning between a mobile and stationary phase. | Exploits the magnetic properties of atomic nuclei for structural elucidation. |
| Sensitivity | High (ng to pg level) | High (µg to ng level) | Moderate to Low (mg to µg level) |
| Selectivity | Excellent for volatile isomers, especially with specialized columns. | Highly versatile with a wide range of column chemistries. | Unparalleled for structural differentiation. |
| Sample Throughput | High | High | Low to Moderate |
| Instrumentation Cost | Moderate | Moderate to High | High |
| Destructive | Yes | No (with fraction collection) | No |
Gas Chromatography (GC): The Power of Volatility-Based Separation
GC is a cornerstone technique for the analysis of volatile and semi-volatile compounds, making it well-suited for furan derivatives.[5] The separation of isomers in GC is primarily influenced by the polarity and selective interactions of the stationary phase within the column.[1]
Expert Insight: Column Selection is Critical
Standard non-polar columns often fail to resolve structurally similar isomers due to their reliance on boiling point differences, which are minimal between furan carboxylate isomers. Therefore, columns with higher polarity or specialized selectivities are essential for achieving baseline separation.[1] For instance, a mid-to-high polarity column, such as one with a cyanopropylphenyl stationary phase, can provide the necessary selectivity to resolve this compound from its constitutional isomers.
Experimental Protocol: GC-MS for Isomeric Purity
-
Instrumentation: Agilent 7890B GC & 5977B MSD (or equivalent).[1]
-
Column: Rxi-624Sil MS (30 m x 0.25 mm I.D., 1.40 µm film thickness).[1]
-
Carrier Gas: Helium, constant flow at 1.4 mL/min.[1]
-
Injector: Split mode (1:50), Temperature: 250°C.
-
Oven Temperature Program:
-
Initial temperature: 50°C, hold for 2 minutes.
-
Ramp 1: Increase to 150°C at 10°C/min.
-
Ramp 2: Increase to 220°C at 20°C/min, hold for 5 minutes.[1]
-
-
Detector: Mass Spectrometer (MS) in full scan mode (m/z 40-300).
Data Presentation: Expected GC-MS Results
| Compound | Retention Time (min) | Key Mass Fragments (m/z) |
| This compound | ~10.5 | 154, 125, 109, 81 |
| Ethyl 2-methylfuran-3-carboxylate | ~10.2 | 154, 125, 109, 81 |
| Ethyl 4-methylfuran-3-carboxylate | ~10.8 | 154, 125, 109, 81 |
Note: Retention times are approximate and will vary based on the specific instrument and conditions.
GC Workflow Diagram
Caption: A typical experimental workflow for the GC-MS analysis of furan isomers.[1]
High-Performance Liquid Chromatography (HPLC): Versatility in Separation
HPLC offers greater flexibility than GC in terms of stationary and mobile phase selection, making it a powerful tool for separating a wide range of compounds, including those that are not volatile.[6] For furan carboxylate isomers, reversed-phase HPLC is the most common approach.
Expert Insight: The Importance of Mobile Phase Optimization
Achieving baseline separation of closely related isomers in HPLC often requires careful optimization of the mobile phase composition. A simple isocratic method may not be sufficient. A shallow gradient elution, gradually increasing the organic modifier (e.g., acetonitrile or methanol) content in the aqueous mobile phase, can significantly improve resolution. The addition of a small amount of acid, such as formic or phosphoric acid, can improve peak shape by suppressing the ionization of any acidic functionalities.[7]
Experimental Protocol: Reversed-Phase HPLC for Isomeric Purity
-
Instrumentation: Agilent 1260 Infinity II LC System (or equivalent).
-
Column: Zorbax Eclipse Plus C18 (4.6 x 150 mm, 3.5 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: 30% B to 70% B over 15 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection: UV at 254 nm.
Data Presentation: Expected HPLC Results
| Compound | Retention Time (min) |
| This compound | ~8.2 |
| Ethyl 2-methylfuran-3-carboxylate | ~7.8 |
| Ethyl 4-methylfuran-3-carboxylate | ~8.5 |
Note: Retention times are approximate and will vary based on the specific instrument and conditions.
HPLC Workflow Diagram
Caption: A typical experimental workflow for the HPLC analysis of furan isomers.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structure Elucidation
While GC and HPLC are separation techniques, NMR is a spectroscopic method that provides detailed structural information.[8] For isomeric purity analysis, ¹H NMR is particularly valuable as the chemical shifts and coupling patterns of the furan ring protons are highly sensitive to the substitution pattern.
Expert Insight: The Power of High-Field NMR
While a standard 300 or 400 MHz NMR instrument can often distinguish between isomers, higher field strengths (e.g., 600 MHz or above) will provide greater spectral dispersion, making it easier to resolve overlapping signals and accurately integrate the peaks for quantification. For complex mixtures, 2D NMR techniques like COSY and HMBC can be invaluable for unambiguous structural assignment.[9]
Experimental Protocol: ¹H NMR for Isomeric Purity
-
Instrumentation: Bruker Avance III 400 MHz NMR Spectrometer (or equivalent).
-
Sample Preparation: Dissolve 5-10 mg of the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃). Add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing.[9]
-
Acquisition Parameters:
-
Pulse Program: Standard single-pulse experiment.
-
Spectral Width: ~12 ppm.
-
Acquisition Time: ~4 seconds.
-
Relaxation Delay: 5 seconds (to ensure accurate integration).
-
Number of Scans: 16 or higher for good signal-to-noise.
-
Data Presentation: Expected ¹H NMR Chemical Shifts (in CDCl₃)
| Compound | Furan Ring Proton 1 (δ, ppm) | Furan Ring Proton 2 (δ, ppm) | Methyl Protons (δ, ppm) |
| This compound | ~7.8 (s) | ~6.2 (s) | ~2.4 (s) |
| Ethyl 2-methylfuran-3-carboxylate | ~7.2 (d) | ~6.5 (d) | ~2.5 (s) |
| Ethyl 4-methylfuran-3-carboxylate | ~7.9 (s) | ~7.1 (s) | ~2.2 (s) |
Note: Chemical shifts are approximate and can be influenced by solvent and concentration.
NMR Workflow Diagram
Caption: A typical experimental workflow for NMR analysis.
Conclusion and Recommendations
For routine quality control where high throughput is required, GC-MS and HPLC-UV are the preferred methods due to their speed and sensitivity. The choice between them will often depend on the volatility of the impurities and the available instrumentation. For definitive structural confirmation and in cases where chromatographic methods fail to provide adequate resolution, ¹H NMR is the indispensable tool.
In a regulated drug development environment, a cross-validation approach using two orthogonal techniques (e.g., HPLC and GC, or HPLC and NMR) is highly recommended to ensure the accuracy and reliability of the purity assessment.[4] This multi-faceted analytical strategy provides the highest level of confidence in the isomeric purity of this compound, a critical parameter for ensuring the quality and safety of pharmaceutical products.
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A Comparative Guide to the Synthesis of Ethyl 5-methylfuran-3-carboxylate: Reproducibility and Practicality
For researchers and professionals in drug development and organic synthesis, the furan scaffold is a cornerstone of heterocyclic chemistry. Ethyl 5-methylfuran-3-carboxylate, in particular, serves as a valuable intermediate. However, the reproducibility of its synthesis can be a significant hurdle. This guide provides an in-depth comparison of common and emerging synthetic routes to this compound, focusing on the causality behind experimental choices, reproducibility challenges, and practical considerations for laboratory application.
Method 1: The Classical Approach - Feist-Benary Furan Synthesis
The Feist-Benary synthesis, a venerable method dating back to the early 20th century, remains a primary route for the formation of substituted furans.[1][2] It involves the base-catalyzed condensation of an α-halo ketone or aldehyde with a β-dicarbonyl compound.[3] For the synthesis of this compound, this translates to the reaction between chloroacetaldehyde and ethyl acetoacetate.
Mechanistic Insight
The reaction proceeds through a series of well-understood steps that are crucial for troubleshooting and optimization. A mild base, such as pyridine or triethylamine, is typically employed to deprotonate the active methylene group of ethyl acetoacetate, forming a nucleophilic enolate.[4] This enolate then attacks the electrophilic carbon of chloroacetaldehyde in an aldol-type addition. Subsequent intramolecular cyclization via nucleophilic attack of the enol oxygen onto the carbon bearing the chlorine atom, followed by dehydration, yields the aromatic furan ring.[4]
Caption: Workflow of the Feist-Benary Synthesis.
Reproducibility Challenges and Key Considerations
The Feist-Benary synthesis, while straightforward in principle, presents several challenges to reproducibility:
-
Stability of Chloroacetaldehyde: Chloroacetaldehyde is notoriously unstable and prone to polymerization, especially in its anhydrous form. Using a freshly prepared aqueous solution or generating it in situ is often recommended. The presence of polymeric impurities can significantly lower the yield and complicate purification.
-
Choice of Base: The selection of the base is critical. Strong bases like sodium hydroxide or sodium ethoxide can lead to side reactions, including hydrolysis of the ester group or self-condensation of the starting materials.[4] Milder bases such as pyridine or triethylamine are generally preferred to minimize these competing pathways.[4]
-
Temperature Control: The reaction is typically exothermic. Careful temperature management is necessary to prevent runaway reactions and the formation of dark, polymeric byproducts.[4]
-
Furan Ring Instability: The furan ring itself can be sensitive to strongly acidic conditions, which may be encountered during workup if not properly controlled. This can lead to ring-opening or polymerization, reducing the final yield.[5]
Detailed Experimental Protocol (Feist-Benary Synthesis)
This protocol is a representative procedure and may require optimization.
-
Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and reflux condenser, dissolve ethyl acetoacetate (1.0 eq) in pyridine (2-3 volumes).
-
Reactant Addition: Cool the solution in an ice-water bath. Slowly add an aqueous solution of chloroacetaldehyde (40 wt%, 1.05 eq) dropwise over 30-45 minutes, ensuring the internal temperature does not exceed 10-15 °C.
-
Reaction Execution: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, heat the reaction mixture to 80-90 °C and maintain for 2-4 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Work-up: Cool the reaction mixture to room temperature and pour it into a separatory funnel containing dilute hydrochloric acid (1M) and diethyl ether. Extract the aqueous layer with diethyl ether (3x volumes).
-
Purification: Combine the organic layers, wash with saturated sodium bicarbonate solution, then with brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by vacuum distillation to yield this compound as a liquid.
Method 2: The Two-Step Approach - Paal-Knorr Furan Synthesis
An alternative to the Feist-Benary method is the Paal-Knorr synthesis, which involves the acid-catalyzed cyclization of a 1,4-dicarbonyl compound.[6][7] For the synthesis of this compound, this requires the prior synthesis of the 1,4-dicarbonyl precursor, ethyl 2-formyl-3-oxobutanoate.
Step 1: Synthesis of the 1,4-Dicarbonyl Precursor
The precursor, ethyl 2-formyl-3-oxobutanoate, can be prepared by the formylation of ethyl acetoacetate. This is typically achieved through a Claisen condensation with an appropriate formylating agent, such as ethyl formate, in the presence of a strong base like sodium ethoxide.
Step 2: Paal-Knorr Cyclization
The synthesized 1,4-dicarbonyl compound is then subjected to acid-catalyzed cyclization. The mechanism involves the protonation of one carbonyl group, followed by an intramolecular attack from the enol of the second carbonyl group to form a cyclic hemiacetal.[6] Subsequent dehydration furnishes the furan ring.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Feist–Benary synthesis - Wikipedia [en.wikipedia.org]
- 3. Feist-Benary_synthesis [chemeurope.com]
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- 5. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
A Comparative Guide to the Quantitative Analysis of Ethyl 5-methylfuran-3-carboxylate in Reaction Mixtures
This guide provides an in-depth comparison of the primary analytical methodologies for the quantification of Ethyl 5-methylfuran-3-carboxylate, a key intermediate and target molecule in various synthetic pathways. As researchers and drug development professionals, the accurate determination of this compound's concentration in complex reaction mixtures is paramount for reaction optimization, yield calculation, and impurity profiling. This document moves beyond mere protocols to explain the underlying principles and rationale, ensuring you can adapt and validate these methods for your specific applications.
Our discussion will focus on the two most robust and widely adopted chromatographic techniques: High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD) and Gas Chromatography with Mass Spectrometry (GC-MS). We will explore the complete analytical workflow for each, from sample preparation to data interpretation, and provide a direct comparison of their performance characteristics.
Pillar 1: High-Performance Liquid Chromatography (HPLC-DAD)
HPLC is a cornerstone technique for the analysis of moderately polar, thermally labile, or non-volatile compounds. For this compound, a reverse-phase HPLC method with UV detection is a straightforward and reliable approach, offering excellent reproducibility without the need for chemical derivatization.[1] The use of a Diode-Array Detector (DAD) is particularly advantageous as it provides spectral data across a range of wavelengths, aiding in peak purity assessment and method development.
Causality in HPLC Method Design
The selection of each parameter in an HPLC method is a deliberate choice aimed at achieving optimal separation and detection.
-
Column Chemistry: A C18 (octadecylsilyl) stationary phase is the workhorse for reverse-phase chromatography. Its non-polar nature provides effective retention for moderately polar molecules like this compound through hydrophobic interactions. The analyte is eluted by a more polar mobile phase.
-
Mobile Phase Composition: A gradient of acetonitrile and water is employed to ensure that components with varying polarities within the reaction mixture are effectively resolved. Acetonitrile is a common organic modifier chosen for its low viscosity and UV transparency. The addition of a small amount of acid (e.g., 0.1% phosphoric acid) is critical.[2] It protonates silanol groups on the silica backbone of the stationary phase, reducing peak tailing and improving peak shape. It also ensures the analyte is in a consistent, non-ionized state.
-
Detection: The furan ring contains a conjugated π-electron system, making it an excellent chromophore for UV detection. A DAD allows for monitoring at the wavelength of maximum absorbance (λ-max), maximizing sensitivity, while also collecting the full UV spectrum to confirm peak identity against a reference standard.
Experimental Protocol: HPLC-DAD
This protocol is a self-validating system, incorporating steps for calibration and quality control to ensure trustworthiness and accuracy.
1. Instrumentation and Reagents
-
HPLC system with a gradient pump, autosampler, column oven, and Diode-Array Detector.
-
Reverse-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Reagents: HPLC-grade acetonitrile, ultrapure water, phosphoric acid (85%).
-
Reference Standard: this compound (>98% purity).
2. Preparation of Solutions
-
Mobile Phase A: 0.1% Phosphoric Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Sample Diluent: 50:50 (v/v) Acetonitrile:Water.
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 25 mg of the reference standard into a 25 mL volumetric flask and dissolve in the diluent.
-
Calibration Standards: Perform serial dilutions of the stock solution to prepare calibration standards covering the expected sample concentration range (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
3. Sample Preparation
-
Accurately pipette a small aliquot (e.g., 100 µL) of the reaction mixture into a 10 mL volumetric flask.
-
Dilute to volume with the sample diluent. This high dilution factor is crucial to minimize matrix effects and ensure the concentration falls within the linear range of the calibration curve.
-
Vortex for 30 seconds.
-
Filter the diluted sample through a 0.45 µm syringe filter into an HPLC vial.
4. Chromatographic Conditions
-
Column Temperature: 30 °C
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
DAD Wavelength: Monitor at λ-max (e.g., 265 nm) and collect spectra from 200-400 nm.
-
Gradient Elution:
-
0-1 min: 30% B
-
1-10 min: 30% to 80% B
-
10-12 min: 80% B
-
12.1-15 min: 30% B (re-equilibration)
-
5. Data Analysis
-
Generate a calibration curve by plotting the peak area of the standard against its concentration.
-
Perform a linear regression to obtain the equation of the line and the coefficient of determination (R²), which must be >0.999 for a reliable calibration.[3]
-
Quantify the this compound in the sample by interpolating its peak area into the calibration curve.
HPLC Workflow Diagram
Caption: Workflow for the quantitative analysis of this compound by HPLC-DAD.
Pillar 2: Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful alternative, renowned for its exceptional sensitivity and selectivity. It is best suited for volatile and thermally stable compounds. This compound, being an ethyl ester, possesses sufficient volatility for GC analysis without derivatization.[1] The mass spectrometer provides definitive identification based on the compound's unique mass spectrum and fragmentation pattern, making it highly trustworthy, especially in complex matrices where co-elution with interfering components is a risk.
Causality in GC-MS Method Design
-
Column Chemistry: A low-polarity capillary column, such as one with a 5% phenyl-methylpolysiloxane stationary phase (e.g., HP-5MS), is ideal.[4] This phase separates compounds primarily based on their boiling points and slight differences in polarity, providing excellent resolution for a wide range of organic molecules.
-
Temperature Programming: Unlike the isothermal mobile phase in HPLC, GC relies on a temperature gradient. The oven temperature is ramped up over time. This ensures that more volatile compounds elute early at lower temperatures, while less volatile compounds are retained until the temperature is high enough for them to vaporize and travel through the column. This results in sharp, well-resolved peaks for all analytes.
-
Ionization and Detection: Electron Ionization (EI) is a standard, robust technique that generates reproducible fragmentation patterns, creating a "fingerprint" mass spectrum for the analyte. For quantification, operating in Selected Ion Monitoring (SIM) mode is superior to full-scan mode.[5] In SIM mode, the mass spectrometer is set to detect only a few specific, characteristic ions of the target analyte. This dramatically increases the signal-to-noise ratio, leading to lower detection limits and enhanced sensitivity.[6]
Experimental Protocol: GC-MS
This protocol includes the use of an internal standard, a cornerstone of robust quantitative analysis in GC that corrects for variations in injection volume and matrix effects.
1. Instrumentation and Reagents
-
Gas Chromatograph with an autosampler coupled to a Mass Spectrometer (GC-MS).
-
Capillary column (e.g., HP-5MS, 30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Reagents: Dichloromethane (GC grade), anhydrous sodium sulfate.
-
Reference Standard: this compound (>98% purity).
-
Internal Standard (IS): A compound with similar chemical properties but a different retention time and mass spectrum (e.g., Ethyl benzoate).
2. Preparation of Solutions
-
Internal Standard Stock (1000 µg/mL): Prepare a stock solution of the chosen internal standard in dichloromethane.
-
Calibration Standards: In separate volumetric flasks, add a fixed amount of the Internal Standard Stock. Then, add varying amounts of the this compound reference standard to create a series of calibration standards. Dilute to volume with dichloromethane. This creates standards with a constant IS concentration and varying analyte concentrations.
3. Sample Preparation
-
Accurately pipette a 100 µL aliquot of the reaction mixture into a vial.
-
Add 1.0 mL of dichloromethane and a precise, fixed amount of the Internal Standard Stock solution.
-
Vortex vigorously for 1 minute to perform a liquid-liquid extraction.
-
Add a small amount of anhydrous sodium sulfate to remove any residual water.
-
Transfer the organic layer to a GC vial for analysis.
4. GC-MS Conditions
-
Injector Temperature: 250 °C
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Injection Mode: Split (e.g., 20:1 ratio) to prevent column overloading.
-
Oven Temperature Program:
-
Initial: 80 °C, hold for 2 minutes.
-
Ramp: 15 °C/min to 250 °C.
-
Hold: Hold at 250 °C for 5 minutes.
-
-
MS Transfer Line Temp: 280 °C
-
MS Source Temp: 230 °C
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM).
-
Analyte Ions: e.g., m/z 154 (molecular ion), 125, 97.
-
Internal Standard Ions: e.g., m/z 150 (molecular ion), 105, 77 (for Ethyl benzoate).
-
5. Data Analysis
-
Generate a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area (Analyte Area / IS Area) against the analyte concentration.
-
Perform a linear regression. The use of an internal standard typically yields excellent linearity (R² > 0.999).
-
Calculate the analyte-to-IS peak area ratio in the unknown sample and use the calibration curve to determine the concentration of this compound.
GC-MS Workflow Diagram
Caption: Workflow for the quantitative analysis of this compound by GC-MS.
Performance Comparison: HPLC-DAD vs. GC-MS
The choice between HPLC and GC-MS depends on the specific requirements of the analysis, including the complexity of the reaction matrix, required sensitivity, and available instrumentation. The following table summarizes the expected performance characteristics of each validated method.
| Performance Parameter | HPLC-DAD | GC-MS (SIM Mode) | Rationale & Insights |
| Selectivity | Good | Excellent | GC-MS provides structural confirmation via mass spectra, offering superior selectivity in matrices with many interfering components.[4] |
| Sensitivity (LOD/LOQ) | Good (µg/mL range) | Excellent (ng/mL range) | The use of SIM mode in GC-MS significantly lowers the noise floor, allowing for much lower limits of detection (LOD) and quantification (LOQ).[6][7] |
| Linearity (R²) | > 0.999 | > 0.999 | Both techniques, when properly calibrated, exhibit excellent linearity over a defined concentration range.[3][8] |
| Precision (%RSD) | < 2% | < 3% | HPLC generally offers slightly better injection precision. The use of an internal standard in GC mitigates variability.[7] |
| Accuracy (% Recovery) | 98-102% | 97-103% | Both methods are highly accurate. GC-MS accuracy is enhanced by the internal standard correcting for extraction inefficiencies.[9] |
| Sample Preparation | Simple (Dilute & Filter) | Moderate (Extraction) | HPLC often requires less sample handling, which can improve throughput.[10] |
| Analysis Time | ~15 min per sample | ~15 min per sample | Run times are comparable, although HPLC may require longer equilibration times between runs. |
| Thermal Stability | Not required | Analyte must be stable | HPLC is the superior choice for thermally labile compounds, as high temperatures in the GC injector can cause degradation.[10] |
Conclusion and Recommendations
Both HPLC-DAD and GC-MS are robust and reliable methods for the quantitative analysis of this compound in reaction mixtures.
Choose HPLC-DAD for:
-
Routine analysis and high-throughput screening where simplicity and speed are paramount.
-
Situations where the reaction mixture may contain thermally unstable byproducts.
Choose GC-MS for:
-
Analyses requiring the highest level of sensitivity and selectivity, such as impurity profiling at trace levels.
-
Complex reaction matrices where chromatographic co-elution is a concern.
-
Applications where definitive structural confirmation of the analyte is required.
Ultimately, the validation of any analytical method is crucial to ensure it is fit for its intended purpose.[11][12] The protocols and insights provided in this guide offer a solid foundation for developing and implementing a scientifically sound, accurate, and trustworthy quantitative analysis for this compound in your research and development workflows.
References
- Shimadzu. (n.d.). AD-0213 Quantitative Analysis of Furanic Compounds in Transformer oil by HPLC Method.
- Shimadzu. (n.d.). Quantitative Analysis of Furanic Compounds in Transformer oil by HPLC Method.
- LCGC International. (n.d.). Determination of Furan in Food by Gas Chromatography– Mass Spectrometry and Headspace Sampling.
- Restek. (2022, July 7). Analysis of Furans and Alkylfurans in Food Samples (Part 1): Choosing GC-MS Conditions and a Sample Preparation Technique.
- SIELC Technologies. (n.d.). Separation of Furan on Newcrom R1 HPLC column. SIELC Technologies. [Link]
- Hu, G., Hernandez, M., Zhu, H., & Shao, S. (2013). An efficient method for the determination of furan derivatives in apple cider and wine by solid phase extraction and high performance liquid chromatography--diode array detector.
- Chen, B. H., et al. (n.d.). Analysis of Furan and Its Derivatives in Food Matrices Using Solid Phase Extraction Coupled with Gas Chromatography-Tandem Mass Spectrometry. National Institutes of Health (NIH). [Link]
- Federal Institute for Occupational Safety and Health (BAuA). (2024, March 28). Determination of furan in exhaled air by GC-MS/MS. BAuA. [Link]
- Waters Corporation. (n.d.). Improving the Speed and Quantitative Performance for the Separation of Furans and the Passivator Benzotriazole in Transformer Oil Analysis.
- Albouchi, A., & Murkovic, M. (2019). LC method for the direct and simultaneous determination of four major furan derivatives in coffee grounds and brews.
- Raposo, F., & Muñoz, A. (2015). Validation of Analytical Methods Based on Chromatographic Techniques: An Overview. In ISO 17025. IntechOpen. [Link]
- S4Science. (n.d.).
- Plessi, M., et al. (n.d.). Determination of Furanic Compounds in Traditional Balsamic Vinegars by Ion-Exclusion Liquid Chromatography and Diode-Array. IRIS Unimore. [Link]
- Sahoo, C. K., et al. (2018). Validation of Analytical Methods: A Review.
- Plessi, M., et al. (2003). Determination of Furanic Compounds in Traditional Balsamic Vinegars by Ion-Exclusion Liquid Chromatography and Diode-Array Detection. Journal of Chromatographic Science, 41(6), 305-10. [Link]
- DANAK. (2016, February 4).
- LGC. (n.d.). Validation of analytical methods.
- Australian Pesticides and Veterinary Medicines Authority. (2014, July 1). Validation of analytical methods for active constituents and agricultural products. APVMA. [Link]
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- 2. iris.unimore.it [iris.unimore.it]
- 3. shimadzu.com [shimadzu.com]
- 4. Analysis of Furan and Its Derivatives in Food Matrices Using Solid Phase Extraction Coupled with Gas Chromatography-Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Analysis of Furans and Alkylfurans in Food Samples (Part 1): Choosing GC-MS Conditions and a Sample Preparation Technique [discover.restek.com]
- 6. gcms.cz [gcms.cz]
- 7. An efficient method for the determination of furan derivatives in apple cider and wine by solid phase extraction and high performance liquid chromatography--diode array detector - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. Validation of analytical methods for active constituents and agricultural products | Australian Pesticides and Veterinary Medicines Authority [apvma.gov.au]
- 10. LC method for the direct and simultaneous determination of four major furan derivatives in coffee grounds and brews - PMC [pmc.ncbi.nlm.nih.gov]
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- 12. researchgate.net [researchgate.net]
Safety Operating Guide
Navigating the Disposal of Ethyl 5-methylfuran-3-carboxylate: A Procedural Guide for Laboratory Professionals
For researchers, scientists, and professionals in drug development, the meticulous management of chemical reagents extends throughout their lifecycle, culminating in their safe and compliant disposal. Ethyl 5-methylfuran-3-carboxylate, a member of the furan ester family, requires a dedicated and informed approach to its disposal to ensure the safety of laboratory personnel and the protection of our environment. This guide provides a comprehensive, step-by-step framework for the proper disposal of this compound, grounded in established safety protocols and an understanding of its likely chemical hazards.
Core Principles of Chemical Waste Management
The disposal of any chemical waste, including this compound, is governed by a hierarchy of controls and regulatory frameworks established by agencies such as the U.S. Environmental Protection Agency (EPA). The fundamental principle is that chemical waste must be managed from its point of generation to its final disposal in a manner that is safe and environmentally sound. Under no circumstances should chemical waste of this nature be disposed of down the drain or in regular solid waste streams.[2]
Hazard Profile Analysis
Based on data from similar furan esters, we can anticipate the following hazard profile for this compound, which dictates the necessary handling and disposal precautions:
| Hazard Category | Potential Classification & Rationale | Source (Similar Compounds) |
| Flammability | Likely a flammable liquid. Many organic esters and furan derivatives have low flash points. | [3] |
| Acute Toxicity (Oral) | Potentially harmful if swallowed. This is a common characteristic of related furan compounds. | [1][4] |
| Skin Corrosion/Irritation | Expected to be a skin irritant. Direct contact should be avoided. | |
| Eye Damage/Irritation | Expected to cause serious eye irritation. Eye protection is mandatory. | [5] |
| Long-Term Health Hazards | Some furan derivatives are suspected of causing genetic defects and cancer. A precautionary approach is warranted. | [2] |
| Environmental Hazards | May be harmful to aquatic life with long-lasting effects. Must be prevented from entering waterways. | [2] |
| Peroxide Formation | Certain furan compounds can form explosive peroxides upon exposure to air and light. |
Step-by-Step Disposal Protocol
This protocol provides a systematic approach to the safe collection and disposal of this compound waste.
Step 1: Personal Protective Equipment (PPE)
Before handling the chemical or its waste, ensure you are wearing appropriate PPE. This is the first line of defense against chemical exposure.
-
Eye Protection: Chemical safety goggles are required at all times.
-
Hand Protection: Wear chemically resistant gloves (e.g., nitrile gloves).
-
Body Protection: A standard laboratory coat is mandatory.
-
Respiratory Protection: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of vapors.[5]
Step 2: Waste Segregation and Container Selection
Proper segregation prevents dangerous chemical reactions and ensures the waste is managed correctly by disposal contractors.
-
Waste Stream: Designate this compound waste as "Non-halogenated Organic Solvent Waste." Do not mix it with halogenated solvents, strong acids, bases, or oxidizers.
-
Container Choice: Use a designated hazardous waste container that is in good condition and compatible with organic solvents. A high-density polyethylene (HDPE) or glass container with a secure, tight-fitting screw cap is recommended.
Step 3: Waste Collection and Labeling
Accurate labeling is a critical regulatory requirement and ensures the safety of everyone who will handle the container.
-
Transfer: In a chemical fume hood, carefully transfer the waste into the designated container using a funnel to prevent spills.
-
Labeling: As soon as the first drop of waste is added, affix a hazardous waste label to the container. The label must include:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound" (and any other components of the waste mixture with their approximate percentages)
-
The associated hazards (e.g., "Flammable," "Toxic")
-
The date the waste was first added to the container.
-
Step 4: Storage in a Satellite Accumulation Area (SAA)
The designated storage location for hazardous waste in a laboratory is known as a Satellite Accumulation Area (SAA).
-
Location: The SAA must be at or near the point of waste generation and under the control of the laboratory personnel.
-
Container Management: Keep the waste container securely closed at all times, except when adding waste.[6]
-
Secondary Containment: Store the waste container in a secondary containment bin to catch any potential leaks or spills.
Step 5: Arranging for Disposal
Laboratory personnel are responsible for the waste until it is collected by trained professionals.
-
Full Container: Once the container is full, complete the "date full" section on the hazardous waste label.
-
Request Pickup: Arrange for the collection of the hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor. Follow your institution's specific procedures for scheduling a waste pickup.[2][6]
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Sources
A Senior Application Scientist's Guide to the Safe Handling of Ethyl 5-methylfuran-3-carboxylate
For the diligent researchers, scientists, and drug development professionals dedicated to advancing their fields, the safe and effective handling of specialized chemical reagents is paramount. This guide provides an in-depth, procedural framework for managing Ethyl 5-methylfuran-3-carboxylate, moving beyond mere compliance to foster a deeply ingrained culture of safety and precision in your laboratory. Here, we will not only outline the necessary personal protective equipment (PPE) and procedures but also delve into the scientific rationale that underpins these critical safety measures.
Understanding the Hazard Profile: Why We Prioritize Safety
This compound is a versatile molecule in organic synthesis, but its utility is matched by a significant hazard profile that demands respect and careful management. A thorough understanding of these risks is the foundational step in ensuring a safe experimental workflow.
According to its Safety Data Sheet (SDS), this compound is classified with multiple hazards. It is an extremely flammable liquid and vapor, posing a significant fire risk. Health hazards are also considerable, as it is harmful if swallowed or inhaled, causes skin irritation, and is suspected of causing genetic defects. Furthermore, there is a concern that it may cause cancer and damage to organs through prolonged or repeated exposure. It is also harmful to aquatic life with long-lasting effects. The potential for the formation of explosive peroxides adds another layer of risk that must be managed.
These classifications are not abstract warnings; they are direct indicators of the chemical's reactivity and potential interaction with biological systems. The flammability dictates stringent controls on ignition sources, while its toxicity and irritant properties necessitate a robust barrier between the chemical and the researcher.
Core Directive: Personal Protective Equipment (PPE) Selection
The selection of PPE is not a one-size-fits-all approach. It is a dynamic risk assessment that adapts to the specific procedure being undertaken. The following table summarizes the essential PPE for handling this compound, with justifications rooted in its chemical properties.
| PPE Category | Recommended Equipment | Justification |
| Eye and Face Protection | Chemical splash goggles meeting EN 166 (EU) or NIOSH (US) standards. A full-face shield is required when there is a significant risk of splashing.[1][2] | Protects against accidental splashes which can cause serious eye irritation or damage. The furan ring system and its derivatives can be particularly irritating to mucous membranes. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile, neoprene, or butyl rubber).[2] Always consult the glove manufacturer's resistance guide for the specific chemical. | Prevents direct skin contact, which can cause irritation and absorption of the harmful substance. Given the suspicion of mutagenicity, preventing dermal exposure is critical. |
| Body Protection | A flame-resistant laboratory coat is mandatory. For larger quantities or procedures with a higher risk of splashing, chemical-resistant aprons or suits should be worn.[1] | Protects the skin from spills and splashes. Flame-resistant material is crucial due to the compound's high flammability. |
| Respiratory Protection | All handling of this compound should be performed within a certified chemical fume hood to minimize inhalation exposure.[2][3] In cases of insufficient ventilation or spill cleanup, a full-face respirator with appropriate cartridges should be used.[1] | The compound is harmful if inhaled. A fume hood provides the primary engineering control to prevent respiratory exposure to vapors and aerosols. |
Procedural Guidance: From Receipt to Disposal
A self-validating safety protocol extends beyond simply wearing the correct PPE. It encompasses the entire lifecycle of the chemical within the laboratory.
Receiving and Storage
-
Inspection : Upon receipt, inspect the container for any signs of damage or leakage.
-
Ventilation : Unpack the chemical in a well-ventilated area, preferably within a fume hood.
-
Storage : Store the container in a cool, dry, and well-ventilated area designated for flammable liquids.[4] It should be kept away from heat, sparks, open flames, and other sources of ignition.[4] The container must be kept tightly closed to prevent the escape of vapors and potential peroxide formation.[4] Ensure the storage area is accessible only to authorized personnel.
Handling and Experimental Workflow
The following diagram illustrates the logical flow for safely handling this compound during experimental procedures.
Sources
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
